2-(4-Bromophenyl)pyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJZBROSVFKSCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401531 | |
| Record name | 2-(4-bromophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383127-22-8 | |
| Record name | 2-(4-bromophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Bromophenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(4-Bromophenyl)pyrrolidine synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)pyrrolidine
Abstract
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for a diverse range of pharmacologically active agents. Its synthesis presents unique challenges, particularly concerning the stereocontrolled installation of the aryl substituent at the C2 position. This technical guide provides an in-depth analysis of the core synthetic methodologies for constructing this valuable intermediate. We move beyond simple procedural lists to explore the mechanistic underpinnings, strategic rationale, and practical considerations behind each pathway. This document is designed for researchers, medicinal chemists, and process development professionals, offering a comparative overview of key strategies including asymmetric addition to chiral precursors, catalytic cycloaddition reactions, and late-stage functionalization via cross-coupling, complete with detailed experimental protocols and data-driven comparisons.
Introduction: The Strategic Importance of 2-Arylpyrrolidines
The pyrrolidine ring is a ubiquitous motif in natural products and pharmaceuticals.[1] When substituted with an aryl group at the C2 position, it provides a rigid, three-dimensional scaffold that can effectively orient pharmacophoric elements for optimal interaction with biological targets. The 4-bromophenyl moiety, in particular, serves a dual purpose: it acts as a versatile synthetic handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and can participate in halogen bonding or occupy hydrophobic pockets within protein active sites.
The primary challenge in synthesizing molecules like this compound lies in controlling the stereochemistry at the C2 position. As biological systems are exquisitely sensitive to chirality, the development of robust, enantioselective syntheses is paramount. This guide will dissect and compare the most effective strategies to achieve this goal.
Core Synthetic Strategies and Mechanistic Insights
We will explore three principal and field-proven strategies for the synthesis of this compound:
-
Strategy A: Diastereoselective Grignard Addition to Chiral Imines
-
Strategy B: Catalytic Asymmetric [3+2] Cycloaddition
-
Strategy C: Late-Stage Arylation via Suzuki-Miyaura Cross-Coupling
Strategy A: Diastereoselective Grignard Addition to Chiral N-tert-Butanesulfinyl Imines
This approach represents one of the most reliable and highly diastereoselective methods for preparing chiral 2-substituted pyrrolidines.[2][3] The strategy hinges on the use of a chiral auxiliary, N-tert-butanesulfinamide, which directs the nucleophilic attack of the Grignard reagent.
Causality and Mechanistic Rationale: The N-tert-butanesulfinyl group serves as a powerful chiral directing group. The reaction proceeds through a rigid, six-membered chair-like transition state involving chelation of the magnesium ion between the sulfinyl oxygen and the imine nitrogen. The bulky tert-butyl group effectively shields one face of the imine, forcing the incoming 4-bromophenyl Grignard reagent to attack from the less sterically hindered face, thereby ensuring high diastereoselectivity.[4] The subsequent intramolecular cyclization and removal of the auxiliary under mild acidic conditions yield the final product.
Caption: Grignard addition to a chiral sulfinyl imine.
Experimental Protocol: Asymmetric Synthesis via Grignard Addition [2]
-
Preparation of the Grignard Reagent: To a flame-dried flask containing magnesium turnings (1.2 eq.) under an argon atmosphere, add a solution of 1-bromo-4-iodobenzene (1.1 eq.) in anhydrous THF. Initiate the reaction with a heat gun or a crystal of iodine if necessary. Stir until the magnesium is consumed.
-
Diastereoselective Addition: Cool the freshly prepared 4-bromophenylmagnesium bromide solution to -48 °C. Add a solution of the chiral γ-chlorinated N-tert-butanesulfinyl imine (1.0 eq.) in anhydrous THF dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -48 °C for 4-6 hours. Monitor the reaction progress by TLC until the starting imine is consumed.
-
Cyclization: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Dissolve the crude sulfinamide adduct in THF, add potassium tert-butoxide (1.5 eq.), and stir at room temperature for 12 hours to effect cyclization.
-
Deprotection and Isolation: After cyclization is complete (monitored by TLC), concentrate the mixture. Dissolve the residue in methanol and add HCl (4N in dioxane, 3.0 eq.). Stir for 1 hour at room temperature. Concentrate the solvent, basify the residue with aqueous NaOH, and extract with CH₂Cl₂ (3x). The combined organic layers are dried, filtered, and concentrated. Purify the crude product by silica gel chromatography to yield this compound.
Strategy B: Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition of an azomethine ylide with an alkene is a highly convergent and atom-economical method for constructing the pyrrolidine ring.[1] By employing a chiral catalyst, this reaction can be rendered highly enantioselective.[5][6]
Causality and Mechanistic Rationale: This pathway involves the in situ generation of an azomethine ylide from an imine derived from an α-amino acid ester (e.g., methyl glycinate).[7] A chiral metal complex (often involving Ag(I) or Cu(I) with a chiral ligand) coordinates to both the azomethine ylide and the dipolarophile (4-bromostyrene).[6] This coordination organizes the transition state, creating a chiral environment that dictates the facial selectivity of the cycloaddition. The result is the formation of a highly substituted pyrrolidine ring with excellent control over multiple stereocenters in a single step.
Caption: Catalytic asymmetric [3+2] cycloaddition workflow.
Experimental Protocol: Enantioselective [3+2] Cycloaddition [7]
-
Catalyst Preparation: In a glovebox, charge a Schlenk flask with the chiral ligand (e.g., a cinchona alkaloid derivative, 0.1 eq.) and silver fluoride (AgF, 0.1 eq.). Add anhydrous solvent (e.g., toluene).
-
Reaction Setup: To the catalyst mixture, add the N-benzylideneglycine methyl ester (1.0 eq.), 4-bromostyrene (1.2 eq.), and a mild base (e.g., triethylamine, 0.1 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere for 24-48 hours. The reaction does not typically require special precautions for moisture or air exclusion.[7]
-
Workup and Purification: Upon completion (monitored by ¹H NMR or GC-MS), filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Post-Modification: The resulting polysubstituted pyrrolidine often contains ester and N-benzyl groups that may require subsequent chemical modification (e.g., hydrolysis, hydrogenolysis) to yield the parent this compound. Purify the final compound by column chromatography.
Strategy C: Late-Stage Arylation via Suzuki-Miyaura Cross-Coupling
This convergent strategy involves creating the C-C bond between a pre-formed pyrrolidine ring and the 4-bromophenyl group in a late-stage palladium-catalyzed cross-coupling reaction.[8] This is particularly advantageous when synthesizing a library of analogues with diverse aryl substituents.
Causality and Mechanistic Rationale: The Suzuki-Miyaura reaction is a robust method for forming C(sp³)–C(sp²) bonds.[9] The synthesis requires an α-borylated pyrrolidine (e.g., a pinacol boronate ester) and an aryl halide (in this case, an excess of 1,4-dibromobenzene could be used, or alternatively, a 2-halopyrrolidine could be coupled with 4-bromophenylboronic acid). The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.[10] The choice of ligand is critical for achieving high efficiency, especially for challenging C(sp³)–C(sp²) couplings.[8]
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling [8]
-
Reaction Setup: To a dried Schlenk tube, add N-Boc-2-(pinacolboryl)pyrrolidine (1.0 eq.), 1,4-dibromobenzene (1.5 eq.), a palladium precatalyst (e.g., XPhos Pd G2, 2-5 mol%), the corresponding ligand (e.g., cataCXium A, 7.5 mol%), and a base (e.g., CsOH·H₂O, 3.0 eq.).
-
Solvent Addition: Evacuate and backfill the tube with argon. Add degassed solvents (e.g., a mixture of CPME and water).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Workup and Isolation: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford N-Boc-2-(4-bromophenyl)pyrrolidine. The Boc protecting group can be subsequently removed using standard conditions (e.g., trifluoroacetic acid in CH₂Cl₂).
Comparative Analysis of Synthesis Pathways
The optimal synthetic strategy depends heavily on the specific project goals, including scale, required enantiopurity, and the need for analogue synthesis.
| Parameter | Strategy A: Grignard Addition | Strategy B: [3+2] Cycloaddition | Strategy C: Suzuki Coupling |
| Stereocontrol | Excellent (often >95:5 dr) | Excellent (often >95% ee) | Dependent on chiral starting material |
| Convergence | Linear/Sequential | Convergent | Highly Convergent |
| Atom Economy | Moderate | Excellent | Moderate |
| Scalability | Good; Grignard reactions are well-established. | Moderate; catalyst cost can be a factor. | Good; palladium catalysis is scalable. |
| Key Advantage | High reliability and diastereoselectivity. | Rapid construction of complex core. | Ideal for library synthesis/late-stage diversification. |
| Key Limitation | Requires stoichiometric chiral auxiliary. | May require post-cycloaddition modifications. | Requires synthesis of organoboron precursor. |
Conclusion and Future Outlook
The synthesis of this compound can be achieved through several robust and effective methodologies. The diastereoselective addition of Grignard reagents to N-tert-butanesulfinyl imines stands out for its reliability and high selectivity, making it a preferred route for accessing specific enantiomers on a preparative scale.[2][4] For rapid access to the core structure with high enantiopurity, catalytic asymmetric [3+2] cycloadditions offer an elegant and atom-economical solution.[6] Finally, the Suzuki-Miyaura cross-coupling provides unparalleled flexibility for late-stage functionalization, proving invaluable in a drug discovery context where rapid analogue synthesis is required.[8]
Future advancements will likely focus on developing more efficient and sustainable catalytic systems, including biocatalytic approaches using enzymes like transaminases, which can offer access to both enantiomers from common starting materials.[11] The continued evolution of C-H activation methodologies may one day provide a direct pathway for the arylation of the pyrrolidine ring, further streamlining the synthesis of this critical pharmaceutical building block.
References
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- Morton, D., & Pearson, D. (2011). Process for synthesis of 2-substituted pyrrolidines and piperadines (U.S. Patent No. WO2011103263A2). Google Patents.
- Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, 46(2), 222-224.
- Gualtierotti, J. B., & Waser, J. (2017). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Synthesis, 49(15), 3279-3296.
- Vila, C., Pedrosa, M. R., & Arnáiz, E. (2014). Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Universidad Autónoma de Madrid.
- Alonso, I., et al. (2005). A Convenient Procedure for the Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides and Alkenes. Organic Letters, 7(12), 2567-2570.
- Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. Chemical Communications (Cambridge, England), 46(2), 222–224.
- Kells, K. W., & Ellman, J. A. (2002). A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Organic & Biomolecular Chemistry, 1(21), 3973-3982.
- Jørgensen, K. A. (2002). Catalytic Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides—A Simple Approach to Optically Active Highly Functionalized Proline Derivatives. Angewandte Chemie International Edition, 41(19), 3588-3590.
- Zhang, X. (2002). Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Michigan State University Chemistry.
- Rowles, H. T., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(7), 1678-1684.
- Carretero, J. C., & Arrayás, R. G. (2014). Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 50(70), 9947-9963.
- Phukan, K. (2015). Synthesis of 2-Substituted Pyrrolidines from Nitriles. ResearchGate.
- Bakulina, O., & Zaikov, G. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6543.
- Gualtierotti, J. B., & Waser, J. (2017). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Al-Blewi, F. F., et al. (2022). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Molecules, 27(15), 4983.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558.
- Pande, S. S., Prabhu, P. P., & Padmashree, K. (2012). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 329-332.
- Scott, J. S. (2018). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online.
- Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155.
- Journot, G., et al. (2012). 4-Chlorobenzoyl-meso-octamethylcalix[12]pyrrolidino[12]pyrrole: an acyl chloride derivative of a partially reduced calix[13]pyrrole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139–o3140.
- Wolfe, J. P., & Bertrand, M. B. (2005). Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Tetrahedron, 61(27), 6447-6459.
- Mohammadi, M., & Notash, B. (2022). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.
- Al-Obaid, A. M., et al. (2017). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 22(12), 2213.
- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941-4954.
- Norris, J. (2018, April 4). The Suzuki reaction [Video]. YouTube.
- Reddy, C. S., et al. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry, 9(14), 5057-5061.
- Coldham, I., et al. (2003). Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution. ChemInform, 34(5).
- Reddit. (2018). Grignard Synthesis?.
- Phukan, K., & Borah, R. (2014). Regioselective N-Acylation of Nitrogenous Heterocyclic Compounds under Solvent-Free Condition using Potter’s Clay as a Reusable Catalyst. International Journal of ChemTech Research, 6(7), 3656-3663.
- Journot, G., et al. (2012). 4-Methoxybenzoyl-meso-octamethylcalix[12]pyrrolidino[12]pyrrole: an acyl chloride derivative of a partially reduced calix[13]pyrrole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3136.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Introduction: The Significance of the Chiral 2-Arylpyrrolidine Scaffold
An In-Depth Technical Guide to the Synthesis of Chiral 2-(4-Bromophenyl)pyrrolidine
The pyrrolidine ring is a privileged heterocyclic motif, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] When substituted at the 2-position with an aryl group, and possessing a defined stereocenter, these molecules become powerful building blocks in drug discovery and asymmetric catalysis.[3][4] Chiral this compound, in its (S) and (R) forms, is a particularly valuable intermediate. The presence of the bromo-functionalized phenyl ring offers a versatile handle for further chemical modification, typically through palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.
These compounds are not only precursors to advanced drug candidates but also serve as foundational scaffolds for a new generation of organocatalysts and chiral ligands for transition metals.[5][6] The ability to efficiently and stereoselectively synthesize a single enantiomer of this compound is therefore of paramount importance to researchers in both academic and industrial settings.
This guide provides a comprehensive overview of the primary synthetic strategies for accessing enantiomerically pure this compound. We will delve into the core principles of three major approaches: catalytic asymmetric synthesis, chiral auxiliary-mediated methods, and the classical resolution of racemates. Each section will explain the underlying chemical logic, present detailed experimental workflows, and provide a critical comparison to guide the selection of the most appropriate method for a given research and development objective.
Chapter 1: Asymmetric Synthesis Strategies
The most elegant and efficient routes to chiral molecules involve the direct formation of the desired enantiomer, avoiding the waste associated with resolving racemic mixtures. Catalytic asymmetric synthesis and the use of stoichiometric chiral auxiliaries are the cornerstones of this approach.
Biocatalysis: Stereocomplementary Synthesis via Imine Reductases (IREDs)
Biocatalysis has emerged as a powerful and sustainable tool in modern synthetic chemistry, offering unparalleled selectivity under mild reaction conditions. Imine reductases (IREDs) are enzymes that catalyze the asymmetric reduction of C=N double bonds, making them ideal for the synthesis of chiral amines like this compound.[7]
Scientific Principle & Causality:
The core of this strategy is the enzymatic reduction of a prochiral precursor, 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole. The enzyme's chiral active site binds the substrate in a specific orientation, forcing the delivery of a hydride equivalent (typically from a cofactor like NADPH) to one specific face of the imine. By selecting an appropriate IRED, one can selectively produce either the (R) or (S) enantiomer of the final product with exceptionally high fidelity.[1] A key advantage is the availability of stereocomplementary IREDs, which provide access to both enantiomers from the same precursor simply by switching the enzyme.[7]
Experimental Workflow: Enzymatic Reductive Amination
The workflow involves the use of a whole-cell or isolated enzyme system containing the desired IRED, a cofactor regeneration system (e.g., glucose dehydrogenase/glucose to recycle NADPH from NADP+), and the pyrroline substrate.
Caption: Workflow for Biocatalytic Synthesis of Chiral Pyrrolidines.
Representative Protocol: IRED-Catalyzed Asymmetric Reduction
-
Reaction Setup: In a temperature-controlled vessel, combine phosphate buffer (e.g., 100 mM, pH 7.5), glucose (e.g., 100 mM), and NADP+ (e.g., 1 mM).
-
Enzyme Addition: Add the glucose dehydrogenase (GDH) for cofactor regeneration and the desired stereoselective IRED (either as a purified enzyme or in whole-cell form).
-
Substrate Addition: Add the substrate, 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole, dissolved in a minimal amount of a water-miscible co-solvent like DMSO, to a final concentration of 10-50 mM.
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 12-24 hours, monitoring conversion by HPLC or GC.
-
Workup: Upon completion, saturate the aqueous phase with NaCl and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield the enantiomerically pure product.
Data Summary: Biocatalytic Reduction
| Parameter | Typical Value | Source(s) |
| Enantiomeric Excess (ee) | >99% for (R) or (S) | [7] |
| Yield | 60–80% | [7] |
| Reaction Temperature | 25-37 °C | [1][7] |
| Solvent | Aqueous Buffer (pH ~7.5) | [7] |
Chiral Auxiliary-Mediated Synthesis: The Sulfinamide Method
Using a removable chiral auxiliary is a robust and reliable strategy for asymmetric synthesis. For the preparation of chiral amines, Ellman's tert-butanesulfinamide has become a reagent of choice due to its high stereodirecting ability and the ease with which the auxiliary can be removed.
Scientific Principle & Causality:
This method involves the condensation of 4-chlorobutanal with an enantiomerically pure tert-butanesulfinamide to form a chiral N-sulfinyl imine. The subsequent addition of a Grignard reagent, in this case, (4-bromophenyl)magnesium bromide, proceeds via a rigid, six-membered chair-like transition state where the aryl nucleophile is directed to one face of the imine to minimize steric hindrance.[8][9] This highly diastereoselective addition sets the crucial stereocenter. The resulting sulfinamide is then cyclized in situ or in a subsequent step to form the pyrrolidine ring, and the chiral auxiliary is readily cleaved under acidic conditions.[10]
Experimental Workflow: Sulfinamide-Directed Synthesis
Caption: Synthesis of Chiral Pyrrolidines using a Sulfinamide Auxiliary.
Representative Protocol: Grignard Addition to a γ-Chloro N-tert-Butanesulfinyl Imine
-
Imine Formation: To a solution of (R)- or (S)-tert-butanesulfinamide in a suitable solvent like CH₂Cl₂ is added an anhydrous dehydrating agent (e.g., CuSO₄ or MgSO₄) followed by 4-chlorobutanal. The mixture is stirred at room temperature until imine formation is complete (monitored by TLC or NMR). The mixture is filtered and the solvent is removed in vacuo.
-
Grignard Addition: The crude chiral N-sulfinyl imine is dissolved in an anhydrous etheral solvent (e.g., THF or diethyl ether) and cooled to -78 °C under an inert atmosphere (N₂ or Ar). (4-Bromophenyl)magnesium bromide (typically 1.5-2.0 equivalents) is added dropwise, and the reaction is stirred at low temperature for several hours.
-
Quenching and Cyclization: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is warmed to room temperature, at which point intramolecular cyclization often occurs to form the N-sulfinyl pyrrolidine. The product is extracted into an organic solvent (e.g., ethyl acetate).
-
Auxiliary Cleavage: The crude N-sulfinyl pyrrolidine is dissolved in methanol, and a solution of HCl in an etheral solvent (e.g., HCl in 1,4-dioxane) is added. The mixture is stirred at room temperature until cleavage is complete.
-
Workup and Purification: The solvent is removed, and the residue is partitioned between an aqueous base (e.g., NaOH) and an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to afford the final chiral pyrrolidine.[10]
Data Summary: Sulfinamide Method
| Parameter | Typical Value | Source(s) |
| Diastereomeric Ratio (dr) | >95:5 | [8][10] |
| Overall Yield | High | [8][9] |
| Reagent Stoichiometry | Stoichiometric | [9] |
| Key Reagent | Ellman's Auxiliary | [8][10] |
Chapter 2: Resolution of Racemic this compound
While asymmetric synthesis is often preferred, classical resolution remains a practical and valuable strategy, especially when a robust synthesis of the racemic starting material is available and a suitable resolving agent can be identified.[11]
Scientific Principle & Causality:
This method relies on the principle that while enantiomers have identical physical properties, diastereomers do not.[12] By reacting a racemic mixture of a base, such as this compound, with a single enantiomer of a chiral acid, a pair of diastereomeric salts is formed: [(R)-acid:(R)-base] and [(R)-acid:(S)-base]. These salts have different solubilities, melting points, and crystal structures, allowing them to be separated by physical means, most commonly fractional crystallization.[11][13] Once separated, the desired enantiomer of the base is liberated by treatment with an achiral base.
Experimental Workflow: Diastereomeric Salt Resolution
Caption: General Workflow for Chiral Resolution via Diastereomeric Salts.
Representative Protocol: Classical Resolution Screening
-
Racemate Synthesis: Prepare racemic this compound. A common method is the reduction of 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole using a non-chiral reducing agent like sodium borohydride (NaBH₄).[14]
-
Solvent and Agent Screening: In a parallel fashion, dissolve small amounts of the racemic pyrrolidine in various solvents (e.g., ethanol, methanol, isopropanol, acetone, and aqueous mixtures). To each solution, add 0.5 molar equivalents of a different chiral resolving agent.[13]
-
Crystallization: Allow the solutions to cool slowly to induce crystallization. If no crystals form, methods such as solvent evaporation or the addition of an anti-solvent can be attempted.
-
Isolation and Analysis: Isolate any crystalline material by filtration. Liberate the free base from a small sample of the crystals by treatment with aqueous NaOH and extraction. Analyze the enantiomeric excess (ee) of the recovered base by chiral HPLC or GC.
-
Optimization: Once a promising "hit" (a combination of solvent and resolving agent that provides good enrichment) is identified, the process is optimized by varying the stoichiometry of the resolving agent, crystallization temperature, and cooling rate to maximize both yield and enantiomeric purity.
Data Summary: Common Resolving Agents for Amines
| Chiral Acid Resolving Agent | Availability of Both Enantiomers | Source(s) |
| Tartaric Acid | Yes | [11][12] |
| Dibenzoyltartaric Acid | Yes | [13] |
| Mandelic Acid | Yes | [12][13] |
| Camphorsulfonic Acid | Yes | [12][13] |
| Malic Acid | Yes | [12][13] |
Chapter 3: Strategic Comparison and Outlook
The choice of synthetic strategy depends heavily on the specific project requirements, including scale, cost, available equipment, and desired enantiopurity.
| Strategy | Stereoselectivity | Scalability | Atom Economy | Key Advantage | Key Disadvantage |
| Biocatalysis (IRED) | Excellent (>99% ee) | Moderate | Good | Environmentally friendly, high selectivity.[7] | Requires specialized enzymes and fermentation/incubation equipment. |
| Chiral Auxiliary | Very Good (>95% de) | Good | Moderate | Reliable, predictable, and high-yielding.[8][9] | Stoichiometric use of expensive chiral auxiliary. |
| Diastereomeric Resolution | Good to Excellent (>99% ee) | Excellent | Poor | Technologically simple and highly scalable.[13] | Theoretical max yield of 50%; requires screening.[11] |
The synthesis of enantiomerically pure this compound is a well-addressed challenge with several robust and effective solutions. For laboratory-scale synthesis where high purity and predictable outcomes are desired, chiral auxiliary-based methods offer a reliable path. For process development and large-scale manufacturing, classical resolution remains a competitive and often-used strategy despite its inherent inefficiency. The future, however, points towards catalysis. The continued discovery of novel transition metal catalysts and, particularly, the expansion of the biocatalytic toolbox with engineered enzymes will undoubtedly lead to more efficient, sustainable, and cost-effective routes to this and other vital chiral building blocks. These advancements will continue to empower researchers and drug development professionals in their quest to design the next generation of therapeutics.
References
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications.
- Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications (RSC Publishing).
- Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Bentham Science Publishers.
- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubMed Central.
- Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. PubMed.
- Diastereodivergent Parallel Kinetic Resolution of Racemic 2-Substituted Pyrrolidines via Iridium-Catalyzed C(sp3)–H Borylation. ACS Catalysis.
- A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Organic & Biomolecular Chemistry (RSC Publishing).
- Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2. ResearchGate.
- Synthesis, characterization and organocatalytic activity of novel chiral (ammoniummethyl)pyrrolidine-derived deep eutectic solvents. RUA Repository.
- Chapter 9: Other 2-Substituted Pyrrolidines as Asymmetric Organocatalysts. Royal Society of Chemistry.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central.
- Pyrrolidine-Based Chiral Quaternary Alkylammonium Ionic Liquids as Organocatalysts for Asymmetric Michael Additions. Semantic Scholar.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed Central.
- Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. ACS Publications.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI.
- Chiral resolution. Wikipedia.
- Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. National Institutes of Health.
- Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Organic Chemistry Portal.
- (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.
- (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][3][5][8]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health.
- Chiral Resolution Screening. Onyx Scientific.
- Kinetic Resolution of Racemic pyrrolidine-2,5-diones Using Chiral Oxazaborolidine Catalysts. PubMed.
- 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal.
- Selected natural products and pharmaceuticals containing chiral 2-substituted pyrrolidine and piperidine units. ResearchGate.
- Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution. Sci-Hub.
- Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. Journal of Medicinal Chemistry.
- Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. Semantic Scholar.
- Mastering Asymmetric Synthesis with Chiral Pyrrolidine Derivatives. Medium.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine synthesis [organic-chemistry.org]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. onyxipca.com [onyxipca.com]
- 14. 2-(2-Bromophenyl)pyrrolidine:Function,Synthesis_Chemicalbook [chemicalbook.com]
Spectroscopic Elucidation of 2-(4-Bromophenyl)pyrrolidine: A Technical Guide for Advanced Structural Characterization
Introduction: Beyond the Molecular Formula
In the landscape of pharmaceutical development and complex organic synthesis, 2-(4-Bromophenyl)pyrrolidine serves as a valuable heterocyclic building block. Its structure, featuring a pyrrolidine ring attached to a brominated phenyl group, offers a scaffold for creating a diverse array of biologically active molecules. However, the successful synthesis and application of this intermediate are contingent upon unambiguous structural verification. The molecular formula, C₁₀H₁₂BrN, and molecular weight of 226.12 g/mol provide a starting point, but the true identity, purity, and isomeric integrity of the compound are revealed through the precise language of spectroscopy.
This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), not merely as data outputs, but as analytical tools that, when used correctly, provide a self-validating system for structural confirmation. The causality behind the expected spectral features will be emphasized, offering researchers a framework for interpreting their own experimental data with confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of every atom in the molecule.
Experimental Protocol: Ensuring High-Fidelity Data
A high-quality NMR spectrum is foundational to accurate interpretation. The following protocol ensures reproducibility and minimizes artifacts that could obscure crucial information.
-
Sample Preparation : Accurately weigh 5-10 mg of the this compound sample. Prepare the solution in a clean, dry vial by dissolving the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of a deuterated solvent is critical to avoid large, interfering signals from the solvent's own protons[1][2].
-
Filtration and Transfer : To ensure a homogeneous magnetic field, the sample must be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality, 5 mm NMR tube[3].
-
Shimming : After inserting the sample into the spectrometer, the magnetic field must be shimmed. This process adjusts the field homogeneity across the sample volume, which is essential for achieving sharp, well-resolved peaks[1]. Modern spectrometers automate this process, locking onto the deuterium signal of the solvent.
-
Data Acquisition : Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard pulse programs are typically sufficient. For ¹³C analysis, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope[4].
Structural Assignment and Data Interpretation
The structure of this compound dictates a unique set of NMR signals. The following diagram provides the numbering convention used for peak assignment.
Caption: Numbering scheme for this compound.
¹H NMR Analysis: The proton NMR spectrum is expected to show distinct regions for the aromatic, methine, and aliphatic protons.
-
Aromatic Region (δ 7.0-7.5 ppm) : The 4-bromophenyl group presents a classic para-substituted pattern. Due to magnetic inequivalence, the protons on C2'/C6' and C3'/C5' will appear as two distinct doublets, often referred to as an AA'BB' system. The protons ortho to the bromine atom (C3'/C5') will be shifted downfield compared to the protons ortho to the pyrrolidine ring (C2'/C6').
-
Methine Proton (C2-H, δ ~4.1-4.3 ppm) : This proton is benzylic and attached to a carbon adjacent to the nitrogen atom, causing a significant downfield shift. It will appear as a triplet or a complex multiplet due to coupling with the C3 protons.
-
Pyrrolidine Protons (δ ~1.7-3.4 ppm) : The six protons on the C3, C4, and C5 carbons will appear as complex, overlapping multiplets in the aliphatic region. The protons on C5, being adjacent to the nitrogen, are expected to be the most downfield of this group.
-
Amine Proton (N1-H, δ ~1.5-2.5 ppm) : The N-H proton typically appears as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Analysis: The carbon spectrum will show 8 unique signals, as the symmetry of the phenyl ring makes C2' and C6' equivalent, as well as C3' and C5'.
-
Aromatic Carbons (δ 115-145 ppm) : Four signals are expected. The carbon bearing the bromine (C4') will be significantly shifted, with its exact position influenced by the heavy atom effect. The carbon attached to the pyrrolidine ring (C1', the ipso-carbon) will also have a distinct chemical shift. The remaining two signals will correspond to the C2'/C6' and C3'/C5' pairs.
-
Methine Carbon (C2, δ ~60-65 ppm) : This carbon is shifted downfield due to its proximity to both the aromatic ring and the nitrogen atom.
-
Aliphatic Carbons (C3, C4, C5, δ ~25-55 ppm) : Three distinct signals are expected for the remaining pyrrolidine carbons. C5, being directly attached to the nitrogen, will be the most downfield of the three.
| Position | Predicted ¹H NMR | Predicted ¹³C NMR | Rationale |
| N1-H | δ 1.5 - 2.5 (br s, 1H) | - | Labile proton, broad signal, shift is concentration/solvent dependent. |
| C2-H | δ 4.1 - 4.3 (t, 1H) | δ 60 - 65 | Benzylic position adjacent to nitrogen causes significant downfield shift. |
| C3-H₂ | δ 1.9 - 2.2 (m, 2H) | δ 34 - 38 | Aliphatic CH₂ group. |
| C4-H₂ | δ 1.7 - 1.9 (m, 2H) | δ 25 - 28 | Most shielded aliphatic CH₂ group. |
| C5-H₂ | δ 3.0 - 3.4 (m, 2H) | δ 46 - 50 | Adjacent to nitrogen, resulting in a downfield shift from other methylenes. |
| C2'/C6'-H | δ 7.2 - 7.3 (d, 2H) | δ 127 - 130 | Aromatic protons ortho to the pyrrolidine substituent. |
| C3'/C5'-H | δ 7.4 - 7.5 (d, 2H) | δ 131 - 133 | Aromatic protons ortho to the bromine atom, deshielded. |
| C1' | - | δ 142 - 145 | Ipso-carbon attached to the pyrrolidine ring. |
| C4' | - | δ 120 - 123 | Carbon directly attached to bromine. |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and integration for this compound in CDCl₃.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally rapid and reliable method for confirming the presence of key functional groups, providing a molecular "fingerprint."
Experimental Protocol: A Rapid and Robust Method
Attenuated Total Reflectance (ATR) is a common technique for acquiring IR spectra of solid samples due to its minimal sample preparation.
-
Background Scan : Before analyzing the sample, a background spectrum of the clean ATR crystal is recorded. This is crucial as it allows the instrument software to subtract signals from atmospheric CO₂ and water vapor, ensuring they do not appear in the final sample spectrum[5][6].
-
Sample Application : A small amount of the solid this compound is placed onto the ATR crystal.
-
Pressure Application : A pressure arm is applied to ensure firm, uniform contact between the sample and the crystal. This step is vital for obtaining a strong, high-quality signal.
-
Data Acquisition : The sample spectrum is then collected. The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹)[7].
Predicted IR Absorption Bands
The IR spectrum of this compound will be characterized by the vibrations of its N-H, C-H, C=C, and C-Br bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3300 - 3400 | N-H Stretch | Secondary Amine (Pyrrolidine) | Medium, Sharp |
| 3000 - 3100 | C-H Stretch | Aromatic (sp² C-H) | Medium to Weak |
| 2850 - 2960 | C-H Stretch | Aliphatic (sp³ C-H) | Medium to Strong |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium, Sharp |
| 800 - 850 | C-H Out-of-Plane Bend | 1,4-disubstituted (para) Aromatic | Strong |
| 1000 - 1250 | C-N Stretch | Aliphatic Amine | Medium |
| 515 - 690 | C-Br Stretch | Aryl Halide | Medium to Strong |
Table 2: Predicted characteristic infrared absorption frequencies for this compound.
Causality of Key Peaks:
-
N-H Stretch : The peak around 3350 cm⁻¹ is a definitive marker for the secondary amine of the pyrrolidine ring[8][9]. Its presence immediately confirms that the nitrogen is not, for example, part of a tertiary amine or an amide.
-
C-H Stretches : The distinction between peaks just above 3000 cm⁻¹ (aromatic) and those just below (aliphatic) is a classic diagnostic feature, confirming the presence of both ring systems[10][11].
-
Aromatic Region : The sharp peaks around 1600 and 1475 cm⁻¹ are characteristic of C=C stretching within the benzene ring[12]. Furthermore, the strong out-of-plane bending absorption between 800-850 cm⁻¹ is highly indicative of a 1,4- (para) substitution pattern on the aromatic ring[12].
-
C-Br Stretch : The presence of a band in the low-frequency "fingerprint" region (below 700 cm⁻¹) is consistent with the C-Br bond vibration[13][14].
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation analysis, valuable data about its structure. Electron Ionization (EI) is a common "hard" ionization technique that provides reproducible fragmentation patterns ideal for structural elucidation[15][16].
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction : A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is volatilized in a high vacuum environment[17].
-
Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•)[18].
-
Fragmentation : The high energy of the ionization process causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, characteristic charged ions and neutral fragments.
-
Mass Analysis : The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.
Data Interpretation: The Bromine Signature and Fragmentation Pathway
Molecular Ion Peak: The most crucial feature in the mass spectrum of this compound is the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance[19][20]. This results in a characteristic doublet for any bromine-containing ion.
-
M⁺• Peak : Expected at m/z = 225 , corresponding to the molecule containing the ⁷⁹Br isotope.
-
[M+2]⁺• Peak : Expected at m/z = 227 , corresponding to the molecule containing the ⁸¹Br isotope. The observation of these two peaks with nearly equal intensity is definitive proof of the presence of a single bromine atom in the molecule[21].
Fragmentation Pathway: The primary fragmentation of 2-arylpyrrolidines is typically initiated by the cleavage of the bond alpha to the nitrogen atom and benzylic to the phenyl ring.
Caption: Predicted major fragmentation pathways for this compound under EI-MS.
-
Alpha-Cleavage : The most favorable initial fragmentation is the cleavage of the C2-C3 bond, leading to the loss of the bromophenyl group as a radical. The resulting stable iminium ion [C₄H₈N]⁺ (m/z = 70) is often a major peak in the spectra of 2-substituted pyrrolidines[22][23].
-
Benzylic Cleavage : Another likely fragmentation involves the loss of the elements of the pyrrolidine ring. Cleavage of the C2-N bond can lead to the formation of a stable benzylic cation, [C₆H₄Br-CH₂]⁺ (m/z = 170/172) .
-
Loss of HBr : A common fragmentation for bromo-aromatics is the loss of HBr (m/z = 80/82), which would lead to a fragment at m/z = 145.
-
Tropylium Ion Formation : Rearrangement of the benzylic cation followed by loss of HBr could lead to the formation of a tropylium-like ion.
The presence of the m/z 70 fragment and the characteristic M/M+2 molecular ion doublet at m/z 225/227 would provide compelling evidence for the proposed structure.
Conclusion
The structural confirmation of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, IR spectroscopy rapidly confirms the presence of essential functional groups, and mass spectrometry verifies the molecular weight while offering clues to the compound's stability and substructures. By understanding the principles behind each technique and the predicted spectral outcomes detailed in this guide, researchers can confidently verify the structure of their synthesized material, ensuring the integrity and success of their subsequent research and development efforts.
References
- UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods.
- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
- Health Sciences @ UCD Library. (2025). Aromatic C-H stretching: Significance and symbolism.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Jackson, G. et al. (2020). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry.
- Shimadzu. (n.d.). Shimadzu FTIR Standard Operating Procedure.
- Clark, J. (2022). mass spectra - the M+2 peak. Chemguide.
- Mills, A. (n.d.). Standard Operating Procedure 1 FTIR (Spectrum One).
- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
- Thermo Fisher Scientific. (n.d.). FTIR Standard Operating Procedure.
- Chemistry Land. (n.d.). Infrared spectra of aromatic rings.
- Pharma Beginners. (2021, February 2). FTIR Spectrophotometer - Operation & Calibration - Guidelines - SOPs.
- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides.
- Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC.
- LCGC International. (n.d.). Electron Ionization for GC–MS.
- Wikipedia. (n.d.). Electron ionization.
- SlidePlayer. (n.d.). ELECTRON IONIZATION IN MASS SPECTROSCOPY.PPT.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- Pharma Beginners. (2020, April 13). FTIR-Operation and Calibration SOP.
- Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl.
- Snavely, D. L., & Walters, V. A. (1991). Vibrational Overtone Spectroscopy of Pyrrole and Pyrrolidine. DTIC.
- Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes.
- Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF.
- Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample.
- Okano, Y., et al. (1982). Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography. Life Sciences, 31(7), 671-7.
- University of Calgary, Department of Chemistry. (n.d.). Ch13 - Mass Spectroscopy.
- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- ResearchGate. (2025). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 261892, 2-Phenylpyrrolidine.
- Jackson, G. et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. ResearchGate.
- Journal of Physical Chemistry B. (2023). Ultrafast NH and CH Vibrational Dynamics in Hydrogen-Bonded 2-Pyrrolidinone.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Chart.
- Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7730, 4-Bromoanisole.
- ResearchGate. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives.
- SpectraBase. (n.d.). 4-Bromoanisole.
- MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases.
- University of California, Santa Cruz, Department of Chemistry. (n.d.). IR Tables.
Sources
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. mdpi.com [mdpi.com]
- 5. mse.iastate.edu [mse.iastate.edu]
- 6. profandrewmills.com [profandrewmills.com]
- 7. guideline-sop.com [guideline-sop.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 12. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 16. Electron ionization - Wikipedia [en.wikipedia.org]
- 17. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
An In-depth Technical Guide to 2-(4-Bromophenyl)pyrrolidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-Bromophenyl)pyrrolidine, a versatile building block with significant applications in medicinal chemistry and organic synthesis. This document delves into its chemical identity, physical and spectroscopic properties, synthesis and purification protocols, reactivity, and its role in the development of novel therapeutics, particularly for neurological disorders.
Chemical Identity and Physical Properties
This compound is a substituted pyrrolidine derivative featuring a 4-bromophenyl group at the 2-position of the pyrrolidine ring. This structural motif imparts unique chemical properties that make it a valuable intermediate in the synthesis of complex molecules.
Table 1: Chemical Identifiers for this compound and Its Variants
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 383127-22-8 | C₁₀H₁₂BrN | 226.12 |
| (2S)-2-(4-Bromophenyl)pyrrolidine | 1189152-82-6 | C₁₀H₁₂BrN | 226.12 |
| (R)-2-(4-Bromophenyl)pyrrolidine | 1189155-63-2 | C₁₀H₁₂BrN | 226.12 |
| This compound hydrochloride | 1187930-57-9 | C₁₀H₁₃BrClN | 262.58 |
Table 2: Physical Properties of this compound [1]
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 43-48 °C |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step process, typically starting from commercially available precursors. A common and effective route involves the formation of an intermediate imine followed by its reduction.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole (Imine Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-bromoacetophenone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.
-
Reaction Execution: Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude imine intermediate. This intermediate is often used in the next step without further purification.
Part B: Reduction to this compound
-
Reaction Setup: Dissolve the crude 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole from Part A in methanol in a round-bottom flask.
-
Reaction Execution: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Purification and Characterization
Purification of the crude product is essential to obtain this compound of high purity for subsequent applications. Common purification techniques include recrystallization and column chromatography.
Purification Protocols
Protocol 1: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent, such as a mixture of ethanol and water.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Flash Column Chromatography
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the pure product and concentrate them under reduced pressure.
Sources
Biological activity of 2-(4-Bromophenyl)pyrrolidine derivatives
An In-Depth Technical Guide to the Biological Activity of 2-(4-Bromophenyl)pyrrolidine Derivatives
Abstract
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active molecules.[1][2] This technical guide provides a comprehensive analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of its derivatives. We delve into the critical role of the 4-bromophenyl substituent in modulating pharmacological effects, with a particular focus on applications in central nervous system (CNS) disorders, oncology, and infectious diseases. This document synthesizes data from authoritative sources to explain the causality behind experimental designs and mechanistic actions, offering field-proven insights for professionals in drug discovery and development. Detailed experimental protocols for key biological assays and visualizations of critical pathways and workflows are provided to create a self-validating and practical resource.
Introduction: The this compound Core
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structure in numerous natural products, alkaloids, and FDA-approved drugs.[3][4] Its non-planar, puckered conformation allows for three-dimensional exploration of pharmacophore space, a desirable trait for enhancing binding affinity and selectivity to biological targets.[5] The introduction of a 4-bromophenyl group at the 2-position creates a key intermediate with enhanced reactivity and lipophilicity, making it a valuable starting point for the synthesis of novel therapeutic agents.[1][6]
The presence of the bromine atom, an electron-withdrawing group, at the para-position of the phenyl ring is a critical determinant of biological activity.[6] This substitution significantly influences the molecule's electronic properties, metabolic stability, and ability to form halogen bonds with protein targets, thereby modulating its pharmacological profile. Researchers frequently utilize this scaffold to develop potential treatments for neurological disorders, cancers, and bacterial infections.[1][2][7]
Key Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold exhibit a wide spectrum of biological activities. The following sections detail the most significant of these, supported by experimental evidence.
Central Nervous System (CNS) Activity
The lipophilic nature of the 4-bromophenyl group facilitates passage across the blood-brain barrier, making this scaffold particularly suitable for targeting the CNS.
The dopamine transporter (DAT) is a presynaptic protein that regulates dopaminergic signaling by reabsorbing dopamine from the synaptic cleft.[8] Its dysfunction is implicated in numerous psychiatric and neurological disorders, and it is a primary target for psychostimulants like cocaine.[8] Several this compound derivatives have been investigated as potent DAT inhibitors.
The mechanism involves the compound binding to the DAT, blocking the reuptake of dopamine and thereby increasing its extracellular concentration and prolonging dopaminergic neurotransmission. This action is being explored for therapeutic applications, including as potential treatments for cocaine abuse.[9]
Mechanism of Action: Dopamine Transporter Inhibition
Caption: Inhibition of DAT by a this compound derivative.
The broader class of N-phenylpyrrolidin-2-one derivatives has demonstrated significant anticonvulsant potential.[10] Structure-activity relationship studies on related pyrrolidone acetamides, such as the antiepileptic drug levetiracetam, have shown that substitutions on the pyrrolidone ring are crucial for activity.[11] Specifically, introducing small hydrophobic groups at the 4-position of the lactam ring can enhance both in vitro affinity for specific binding sites and in vivo anticonvulsant potency.[11] Furthermore, certain phenylpyrrolidinone derivatives have exhibited neuroprotective effects in models of glutamate-induced excitotoxicity and ischemic stroke, suggesting potential applications in treating neurodegenerative diseases.[10]
Anticancer Activity
The pyrrolidine scaffold is a component of numerous compounds with anti-proliferative properties.[7] The inclusion of a 4-bromophenyl group has been repeatedly correlated with enhanced anticancer efficacy.[6] For instance, studies on spiropyrrolidine-thiazolo-oxindole derivatives revealed that a 4-bromophenyl-substituted compound was approximately 11 times more active against the HepG2 liver cancer cell line than the reference drug cisplatin.[3] The electron-withdrawing nature of the bromine atom is believed to be a key factor in this enhanced activity.[6]
Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives
| Compound Class | Cell Line | Key Structural Feature | Reported Activity (IC50) | Reference |
|---|---|---|---|---|
| Spiropyrrolidine-oxindole | HepG2 (Liver) | 4-bromophenyl substitution | 0.80 ± 0.10 µg/mL | [3] |
| Pyrrolidine Derivative | General Screen | 4-bromo substitution | Most active in series | [6] |
| Thiazol-2-amine | General Screen | 4-bromophenyl substitution | Enhanced anticancer activity |[6] |
Antibacterial Activity
The this compound scaffold has served as a foundation for developing novel antibacterial agents. The para-bromo substituent is associated with good activity, potentially due to its lipophilic character and electron-withdrawing properties.[6] Mechanistic studies have revealed that some of these derivatives function by targeting and inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase, which are responsible for managing DNA topology during replication.[3][12] This disruption of DNA replication leads to bacterial cell death.
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is paramount in drug design. For this compound derivatives, several key SAR principles have been established.
-
The 4-Bromophenyl Group is Critical : The presence and para-position of the bromine atom are consistently linked to potent biological activity across different therapeutic areas, including anticancer and antibacterial applications.[6] This is attributed to its electronic properties and ability to increase lipophilicity.
-
Pyrrolidine Ring Substitutions : Modifications to the pyrrolidine ring itself significantly impact activity. For anticonvulsant agents based on the pyrrolidone acetamide scaffold, substitution at the 4-position with small, hydrophobic groups enhances potency, while substitutions at the 3 or 5 positions are detrimental.[11]
-
Amide/Linker Modifications : In a series of antibacterial compounds, replacing a core phenyl ring with a heteroaromatic pyrimidine ring resulted in a complete loss of activity, indicating the importance of the core aromatic system.[12]
-
Stereochemistry : The stereochemistry of the pyrrolidine ring can be crucial. For many biologically active compounds, a specific enantiomer (e.g., the (S)-configuration) provides the optimal geometry for target binding and is essential for potency.[11]
Experimental Protocols & Methodologies
To ensure scientific integrity, the protocols described below are presented as self-validating systems, incorporating necessary controls for robust and reproducible data.
Protocol 1: Dopamine Transporter (DAT) Binding Assay
This protocol determines the affinity of a test compound for the dopamine transporter using a competitive radioligand binding assay.
Objective: To calculate the inhibitor constant (Ki) of a this compound derivative for DAT.
Materials:
-
HEK293 cells stably expressing human DAT (hDAT)
-
[³H]-WIN 35,428 (Radioligand)
-
Nomifensine (Positive control inhibitor)
-
Test Compounds (dissolved in DMSO)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
96-well plates, scintillation vials, liquid scintillation fluid, filter mats, cell harvester, scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize hDAT-expressing cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer to a final protein concentration of 20-40 µg per well.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL buffer, 50 µL [³H]-WIN 35,428, and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL Nomifensine (10 µM final concentration), 50 µL [³H]-WIN 35,428, and 100 µL of the membrane preparation.
-
Competitive Binding: 50 µL of test compound (at 8-10 serial dilutions), 50 µL [³H]-WIN 35,428, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at 4°C to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester. Wash the filters 3x with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (e.g., sigmoidal dose-response curve) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Screening Cascade for Novel CNS Agents
Caption: A typical drug discovery workflow for CNS-active compounds.
Protocol 2: In Vitro Antibacterial Susceptibility Test (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.
Objective: To quantify the antibacterial potency of a this compound derivative.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test Compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.
Methodology:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plate. The typical concentration range is 128 µg/mL to 0.25 µg/mL.
-
Controls: Prepare wells for:
-
Negative Control: MHB only (no bacteria, no compound) to check for sterility.
-
Growth Control: MHB with bacterial inoculum (no compound) to ensure bacterial viability.
-
Positive Control: MHB with bacterial inoculum and a known antibiotic.
-
-
Inoculation: Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be 100-200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a microplate reader.
-
Validation: The assay is valid if the negative control shows no growth and the growth control shows robust turbidity.
Future Perspectives and Conclusion
The this compound scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. Its derivatives have demonstrated significant potential as CNS modulators, anticancer agents, and antibacterials. The consistent importance of the 4-bromophenyl moiety in conferring potent activity underscores its value in medicinal chemistry design.[6]
Future research should focus on several key areas:
-
Target Selectivity: For CNS agents, enhancing selectivity for DAT over other monoamine transporters (serotonin and norepinephrine) is crucial to minimize side effects.
-
Mechanism Elucidation: Further studies are needed to fully understand the molecular mechanisms behind the anticancer and neuroprotective effects of these derivatives.
-
Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be essential for translating in vitro potency into in vivo efficacy.
-
Combating Resistance: In the antibacterial space, exploring derivatives that are effective against drug-resistant strains is a high priority.
References
- Chem-Impex. (n.d.). This compound.
- MDPI. (2026). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Molecules, 31(2), 240.
- Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
- Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- National Institutes of Health. (2016). A novel class of H3 antagonists derived from the natural product guided synthesis of unnatural analogs of the marine bromopyrrole alkaloid dispyrin. PMC.
- National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.
- PubMed. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- PubMed Central. (2023). The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review.
- PubMed. (n.d.). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents.
- MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- PubMed. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity.
- PubMed Central. (n.d.). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection.
- PubMed. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase.
- Frontiers in Pharmacology. (n.d.). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding.
- PubMed Central. (n.d.). Pyridine alkaloids with activity in the central nervous system.
- Semantic Scholar. (2019). Structure-Activity Relationships.
- ResearchGate. (2025). Discovery of a Novel Dopamine Transporter Inhibitor....
- PubMed. (n.d.). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships.
- MDPI. (n.d.). Special Issue : NMDA Receptor Antagonists for Treatment of CNS Disorders.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. enamine.net [enamine.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Presumed Mechanism of Action of 2-(4-Bromophenyl)pyrrolidine
A Note on the Scope of this Guide: This document provides a detailed exploration of the likely mechanism of action for 2-(4-Bromophenyl)pyrrolidine, a compound of interest in medicinal chemistry and neuroscience research. It is important to note that, at the time of this writing, specific pharmacological data, such as binding affinities and functional potencies for this exact molecule, are not extensively available in peer-reviewed literature. Therefore, this guide synthesizes information from structure-activity relationship (SAR) studies of closely related analogs to build a robust hypothesis regarding its primary biological targets and downstream effects. This approach is intended to provide researchers, scientists, and drug development professionals with a comprehensive and scientifically grounded framework for understanding and investigating this compound.
Introduction: The Significance of the 2-Aryl-Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal framework for designing ligands with high affinity and selectivity for various biological targets. When combined with an aryl group at the 2-position, the resulting 2-aryl-pyrrolidine motif is a well-established pharmacophore for agents targeting the central nervous system (CNS).[3]
This compound, with its pyrrolidine core and a bromine-substituted phenyl ring, is a recognized building block in the synthesis of potential therapeutics for neurological disorders.[4] The presence of the 4-bromophenyl group is particularly noteworthy, as this substitution has been shown in analogous chemical series to enhance potency at specific CNS targets.[5]
Postulated Primary Mechanism of Action: Monoamine Reuptake Inhibition
Based on extensive evidence from structurally related compounds, the most probable mechanism of action for this compound is the inhibition of one or more monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are crucial for regulating neurotransmission by clearing their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft.
The Role of Monoamine Transporters
Monoamine transporters are transmembrane proteins that cotransport their substrate neurotransmitter along with sodium and chloride ions from the extracellular space back into the presynaptic neuron.[6] This reuptake process terminates the synaptic signal and allows the neurotransmitter to be repackaged into vesicles for subsequent release. Inhibition of these transporters leads to an increased concentration and prolonged residence time of the neurotransmitter in the synapse, thereby enhancing its signaling.
Structure-Activity Relationship (SAR) Insights
While direct binding data for this compound is unavailable, SAR studies of similar molecules provide compelling evidence for its likely targets:
-
Arylcyclohexylamines: This class of compounds, which includes molecules with a pyrrolidine ring, demonstrates a wide range of pharmacological activities, including dopamine reuptake inhibition.[7]
-
Tropane Analogs: In a series of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl esters, the 4'-bromo substituted compound displayed high affinity for the dopamine transporter.[8]
-
Pyrrolidinopropiophenones: A study of α-pyrrolidinopropiophenone derivatives, which share the phenyl-pyrrolidine core, showed that these compounds can efficaciously block the human dopamine transporter.[9]
The consistent finding across these related series is that the combination of a phenyl ring (often with a para-halogen) and a nitrogen-containing ring, such as pyrrolidine, confers affinity for the monoamine transporters, particularly DAT and NET.
The Molecular Cascade: Downstream Signaling Effects
Inhibition of dopamine and norepinephrine reuptake by this compound would initiate a cascade of downstream signaling events, primarily through the potentiation of G-protein coupled receptor (GPCR) signaling.
Dopaminergic Pathways
By blocking DAT, this compound would increase extracellular dopamine levels, leading to enhanced activation of dopamine receptors (D1-D5). This would impact key brain circuits involved in:
-
Reward and Motivation (Mesolimbic Pathway): Increased D1 and D2 receptor signaling in the nucleus accumbens.
-
Motor Control (Nigrostriatal Pathway): Modulated activity in the basal ganglia.
-
Cognition and Executive Function (Mesocortical Pathway): Enhanced D1 receptor signaling in the prefrontal cortex.
Noradrenergic Pathways
Inhibition of NET would elevate synaptic norepinephrine levels, augmenting the activity of adrenergic receptors (α1, α2, β1, β2, β3). This would influence:
-
Arousal and Vigilance (Locus Coeruleus): Widespread projections from the locus coeruleus would lead to increased alertness.
-
Mood and Cognition: Modulation of adrenergic signaling in the prefrontal cortex and limbic system.
-
Autonomic Functions: Effects on heart rate, blood pressure, and other peripheral systems.
The following diagram illustrates the proposed mechanism of action at the synapse.
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Synaptosomal Uptake Assays
These functional assays measure the ability of a compound to inhibit the reuptake of neurotransmitters.
Objective: To determine the potency (IC50) of this compound to inhibit the uptake of dopamine, serotonin, and norepinephrine into synaptosomes.
Methodology:
-
Preparation of Synaptosomes: Isolate synaptosomes (resealed presynaptic nerve terminals) from specific brain regions of rodents (e.g., striatum for DAT, cortex for NET, and brainstem for SERT).
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound.
-
Initiation of Uptake: Add a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Incubation: Incubate for a short period at a physiological temperature (e.g., 37°C) to allow for uptake.
-
Termination of Uptake: Stop the reaction by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the synaptosomes and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Plot the percentage of uptake inhibition against the log concentration of this compound. Fit the data to determine the IC50 value. [6][10]
Potential Therapeutic Implications and Future Directions
If the hypothesized mechanism of action is confirmed, this compound or its derivatives could have therapeutic potential in a range of neurological and psychiatric disorders. The specific ratio of activity at DAT, NET, and SERT would determine its potential applications. For example:
-
Predominant DAT/NET Inhibition: Could be relevant for Attention-Deficit/Hyperactivity Disorder (ADHD), depression, and narcolepsy. [11]* Triple Reuptake Inhibition (DAT/NET/SERT): May offer a broad-spectrum antidepressant effect.
Future research should focus on obtaining the critical in vitro binding and functional data for this compound. Following this, in vivo studies, including microdialysis to measure neurotransmitter levels in the brain and behavioral models of depression, anxiety, and addiction, would be necessary to fully characterize its pharmacological profile and therapeutic potential.
Conclusion
While direct experimental evidence is currently lacking, a comprehensive analysis of the structure-activity relationships of analogous compounds strongly suggests that this compound functions as a monoamine reuptake inhibitor, with a likely preference for the dopamine and norepinephrine transporters. This proposed mechanism provides a solid foundation for future research to precisely define its pharmacological profile and explore its potential as a CNS-active agent. The experimental protocols detailed in this guide offer a clear roadmap for the necessary investigations to confirm this hypothesis and unlock the full potential of this intriguing molecule.
References
- Tsou, E. L., Chen, S. Y., Yang, M. H., Wang, S. C., Cheng, T. R., & Cheng, W. C. (2008). Synthesis and biological evaluation of a 2-aryl polyhydroxylated pyrrolidine alkaloid-based library. Bioorganic & medicinal chemistry, 16(24), 10198–10204. [Link]
- Genomics Research Center, Academia Sinica. (2008). Synthesis and biological evaluation of a 2 aryl polyhydroxylated pyrrolidine alkaloid based library.
- Qiu, H., Du, Z., Zhao, Y., Yuan, S., Xi, S., Zhou, T., Yang, J., Zhang, C., Xiong, Y., Fu, L., & He, L. (2023). Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. Journal of Medicinal Chemistry, 66(14), 9575–9587. [Link]
- Shestakov, A. S., Zheldakova, T. A., & Kulakov, I. V. (2020). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Chemistry of Heterocyclic Compounds, 56(8), 1024-1031.
- Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 58-66.
- Bio-protocol. (2015). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. Bio-protocol, 5(22), e1661.
- Ahn, H. S., Boykow, G., Bohn, D., Govek, S., Graef, C., He, L., ... & Wacker, D. (2019). Discovery and Optimization of a Novel Series of Competitive and Central Nervous System-Penetrant Protease-Activated Receptor 4 (PAR4) Inhibitors. Journal of medicinal chemistry, 62(17), 7945-7959.
- Dimmock, J. R., Vashishtha, S. C., & Stables, J. P. (2000). Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones. European journal of medicinal chemistry, 35(2), 241-248.
- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]
- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1.
- Poyraz, S., Kaya, Ç., & Çıkla-Süzgün, P. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249352.
- Poyraz, S., Kaya, Ç., & Çıkla-Süzgün, P. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in chemistry, 11, 1249352.
- Frejat, F. D., da Silva, A. C. S., de Souza, A. M. T., & de Souza, M. C. B. V. (2022). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Molecules, 27(3), 947.
- Wikipedia. (2023, December 29). Arylcyclohexylamine. In Wikipedia. [Link]
- Zhou, J. (2009). Norepinephrine transporter inhibitors and their therapeutic potential. Drugs of the future, 34(11), 911-922.
- Luethi, D., Hoener, M. C., & Liechti, M. E. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. Neuropharmacology, 190, 108570.
- Bi, Y. A., Scialis, R. J., Lazzaro, B. J., Mathialagan, S., & Rodrigues, A. D. (2019). Validation of a total IC50 method which enables in vitro assessment of transporter inhibition under semi-physiological conditions. Xenobiotica, 49(11), 1361-1370.
- Hu, T., Yu, Z., Zhao, J., Meng, Y., Salomon, K., Bai, Q., ... & Loland, C. J. (2024). Transport and inhibition mechanisms of the human noradrenaline transporter.
- Kumar, A., Kumar, R., & Kumar, S. (2019). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl-4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Letters in Drug Design & Discovery, 16(11), 1269-1282.
- Follmer, C. H., Scheffel, U., & Carroll, F. I. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of medicinal chemistry, 47(23), 5758-5770.
- Kenda, B. M., Matagne, A. C., Talaga, P. E., Pasau, P. M., Differding, E., Lallemand, B. I., ... & Michel, P. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of medicinal chemistry, 47(3), 530-549.
- Singh, S. K., & Divi, M. K. (2021). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters.
- Hu, T., Yu, Z., Zhao, J., Meng, Y., Salomon, K., Bai, Q., ... & Loland, C. J. (2024). Transport and inhibition mechanisms of the human noradrenaline transporter.
- Wu, J., Zhang, Z., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., ... & Wu, J. (2024). Substrate binding and inhibition mechanism of norepinephrine transporter.
- Varma, M. V., Rotter, C. J., Chupka, J., Whalen, K. M., & El-Kattan, A. F. (2014). Comparison of Ki and IC50 values for prototypical inhibitors of the human ABC transporters P-gp and BCRP in membrane vesicles. The AAPS journal, 16(6), 1222-1230.
- Sossi, V., & de la Fuente-Fernández, R. (2022). What Is the Role of Dopamine Transporter Imaging in Parkinson Prevention Clinical Trials?. Movement Disorders, 37(8), 1599-1601.
- Niccolini, F., & Politis, M. (2016). Dopamine Transporter Imaging, Current Status of a Potential Biomarker: A Comprehensive Review. Journal of clinical neurology (Seoul, Korea), 12(1), 1–10. [Link]
- O'Brien, J. T., & Taylor, J. P. (2014). The Role of Functional Dopamine-Transporter SPECT Imaging in Parkinsonian Syndromes, Part 1. AJNR. American journal of neuroradiology, 35(8), 1461–1467. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 8. Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Properties of 2-(4-Bromophenyl)pyrrolidine
A Senior Application Scientist's Perspective on Characterization for Drug Development
Introduction: The Unseen Forces Driving Pharmaceutical Viability
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable therapeutic agent is governed by a complex interplay of biochemical interactions and fundamental physical properties.[1] Among the most critical yet often overlooked of these are the thermodynamic characteristics of a drug candidate. For a molecule like 2-(4-Bromophenyl)pyrrolidine, a heterocyclic building block with significant potential in medicinal chemistry, understanding its thermodynamic profile is not merely an academic exercise; it is a foundational requirement for predicting its stability, solubility, and ultimately, its efficacy and safety.[2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the characterization of the thermodynamic properties of this compound. As direct experimental data for this specific compound is not extensively published, this document will serve as both a theoretical guide and a practical manual. It will detail the necessary experimental and computational methodologies required to generate a complete thermodynamic profile. We will explore the "why" behind experimental choices, grounding our protocols in the principles of scientific integrity to ensure the generation of reliable and reproducible data. The ultimate goal is to empower researchers to build a robust data package that can confidently guide formulation, manufacturing, and regulatory submission processes.[3]
Part 1: The Theoretical & Computational Framework
Before embarking on experimental measurements, a theoretical and computational assessment provides invaluable predictive insights and a solid basis for experimental design. This dual approach allows for the estimation of key thermodynamic parameters and helps to identify potential challenges, such as polymorphism or thermal instability.
Fundamental Thermodynamic Properties in Drug Development
The core thermodynamic properties that dictate the behavior of a pharmaceutical compound are Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).[2] These values govern the spontaneity and driving forces behind critical processes such as ligand-target binding, dissolution, and phase transitions.[[“]]
-
Enthalpy of Formation (ΔfH°) : Represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of the compound's intrinsic stability.
-
Gibbs Free Energy of Formation (ΔfG°) : Indicates the spontaneity of the compound's formation from its elements. A negative value signifies a thermodynamically stable compound.
-
Entropy (S°) : A measure of the molecular disorder or randomness. For a solid, this is influenced by crystal structure and molecular flexibility.
-
Heat Capacity (Cp) : The amount of heat required to raise the temperature of the substance by one degree. It is crucial for understanding how the compound responds to temperature changes and for identifying phase transitions.[5]
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, quantum chemical methods, particularly Density Functional Theory (DFT), serve as a powerful tool for predicting thermodynamic properties.[6] These ab initio calculations solve the electronic structure of a molecule to derive its energy and vibrational frequencies, from which thermodynamic data can be calculated.[7]
The process involves:
-
Geometry Optimization : Finding the lowest energy conformation of the this compound molecule.
-
Frequency Calculation : Calculating the vibrational frequencies at the optimized geometry. This confirms the structure is a true minimum and provides the data needed for calculating thermal contributions to enthalpy and entropy.
-
Thermochemical Analysis : Using statistical mechanics to calculate properties like heat capacity, entropy, and enthalpy at different temperatures based on the vibrational, rotational, and translational contributions.
This computational approach is particularly useful for halogenated compounds, though systematic errors can arise, which may require empirical correction.[6][8]
Caption: Computational workflow for predicting thermodynamic properties.
Comparative Analysis with Analogous Compounds
To benchmark our expectations for this compound, we can analyze the known thermodynamic properties of its constituent parts and structurally similar molecules: pyrrolidine and bromobenzene.
| Property | Pyrrolidine (C4H9N) | Bromobenzene (C6H5Br) | This compound (C10H12BrN) |
| Formula Weight | 71.12 g/mol | 157.01 g/mol | 226.12 g/mol |
| Enthalpy of Formation (liquid, ΔfH°) | -39.3 kJ/mol[9] | Not readily available | To be determined |
| Enthalpy of Fusion (ΔfusH) | 1.84 kJ/mol (at 215.3 K)[10] | 10.70 kJ/mol (at 242.4 K)[11] | To be determined |
| Liquid Heat Capacity (Cp) | 156.57 J/(mol·K) at 298.15 K[10] | ~155 J/(mol·K) at 298.15 K[12] | To be determined |
| Boiling Point | 87 °C[13] | 156 °C | To be determined |
This comparative data suggests that this compound will be a solid at room temperature with a significantly higher boiling point than either constituent part due to its increased molecular weight and potential for intermolecular interactions.
Part 2: Experimental Determination of Thermodynamic Properties
Experimental characterization is the cornerstone of establishing a definitive thermodynamic profile. The following sections detail the primary techniques and provide standardized protocols for analyzing a solid organic compound like this compound.[14][15]
Differential Scanning Calorimetry (DSC)
DSC is the most crucial technique for pharmaceutical solids, measuring the heat flow into or out of a sample as a function of temperature.[16][17] It allows for the determination of melting point, enthalpy of fusion, glass transitions, and heat capacity.
Caption: Experimental workflow for Differential Scanning Calorimetry.
Experimental Protocol: DSC Analysis
-
Calibration : Calibrate the instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation : Accurately weigh 2-5 mg of this compound into a Tzero aluminum hermetic pan.[18] Crimp the lid to seal the pan. Prepare an identical empty pan to serve as the reference.
-
Temperature Program :
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature approximately 30 °C above the anticipated melting point at a rate of 10 °C/min under a nitrogen purge (50 mL/min). This initial scan identifies the melting point and any other thermal events.
-
Cool the sample at 10 °C/min back to a temperature well below any observed transitions.
-
Heat the sample again at 10 °C/min over the same range. This second heat cycle is crucial for observing glass transitions in the amorphous phase and confirming the nature of the melt.[19]
-
-
Data Analysis :
-
Melting Point (Tm) : Determined as the extrapolated onset temperature of the melting endotherm.
-
Enthalpy of Fusion (ΔHfus) : Calculated by integrating the area of the melting peak.
-
Glass Transition (Tg) : Identified as a step change in the baseline of the heat flow curve, typically observed on the second heating scan.
-
Heat Capacity (Cp) : Can be determined from the DSC data using specialized software modules that compare the heat flow of the sample to that of a sapphire standard.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing critical information about thermal stability, decomposition, and the presence of volatiles like water or residual solvents.[20][21] This is essential for determining maximum processing temperatures and for understanding degradation pathways.[3]
Experimental Protocol: TGA Analysis
-
Calibration : Calibrate the instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).
-
Sample Preparation : Weigh 5-10 mg of this compound into an open ceramic or aluminum TGA pan.
-
Temperature Program :
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Maintain a controlled atmosphere, typically an inert nitrogen purge (50 mL/min), to prevent oxidative decomposition.[22]
-
-
Data Analysis :
-
Plot the percentage of initial mass versus temperature.
-
The onset temperature of mass loss indicates the beginning of decomposition.
-
The presence of mass loss steps at lower temperatures (e.g., below 120 °C) can indicate the loss of adsorbed water or residual solvent.[21]
-
Sources
- 1. Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 3. resolvemass.ca [resolvemass.ca]
- 4. consensus.app [consensus.app]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abstract [arxiv.org]
- 8. Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines | MDPI [mdpi.com]
- 9. Pyrrolidine [webbook.nist.gov]
- 10. Pyrrolidine [webbook.nist.gov]
- 11. Some Thermodynamic Properties of Bromobenzene from 0 to 1500 K - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem-casts.com [chem-casts.com]
- 13. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 17. s4science.at [s4science.at]
- 18. engineering.purdue.edu [engineering.purdue.edu]
- 19. youtube.com [youtube.com]
- 20. aurigaresearch.com [aurigaresearch.com]
- 21. improvedpharma.com [improvedpharma.com]
- 22. Thermogravimetric analysis - Pharmaceutical analysis | PPTX [slideshare.net]
The Solubility Profile of 2-(4-Bromophenyl)pyrrolidine in Organic Solvents: A Technical and Predictive Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Bromophenyl)pyrrolidine, a key building block in pharmaceutical and materials science research.[1][2] In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on fundamental principles of organic chemistry, including molecular polarity and the "like dissolves like" paradigm.[3] This theoretical analysis is coupled with a detailed, field-proven experimental protocol for the accurate determination of solubility, empowering researchers to generate reliable data for their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of this compound to facilitate reaction optimization, formulation development, and process design.
Introduction: The Significance of Solubility for this compound
This compound is a versatile heterocyclic compound featuring a pyrrolidine ring substituted with a 4-bromophenyl group.[1] This unique structure makes it a valuable intermediate in the synthesis of a wide array of biologically active molecules, particularly those targeting neurological disorders, as well as in the development of advanced polymers and agrochemicals.[1][2] The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various applications. Understanding and controlling its solubility is paramount for:
-
Reaction Kinetics and Yield: Ensuring the compound is sufficiently dissolved in a reaction medium is crucial for optimal reaction rates and product yields.
-
Purification Processes: Solubility differences are the foundation of purification techniques such as crystallization and chromatography.
-
Formulation and Drug Delivery: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts its bioavailability and the choice of delivery vehicle.
-
Material Science Applications: For the creation of polymers and coatings, uniform dissolution in a suitable solvent is essential for producing homogenous materials with desired properties.[1][2]
This guide will first delve into the theoretical underpinnings of solubility, followed by a predictive analysis of the solubility of this compound in a range of common organic solvents. Finally, a robust experimental protocol for the quantitative determination of its solubility is provided to enable researchers to validate these predictions and establish precise solubility parameters for their work.
Theoretical Framework for Solubility Prediction
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like".[3][4][5][6] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible.[4] The key factors influencing the solubility of this compound are its molecular structure and the physical properties of the solvent.
Molecular Structure Analysis of this compound
The structure of this compound (Molecular Formula: C₁₀H₁₂BrN, Molecular Weight: 226.12 g/mol ) incorporates several features that influence its polarity and, consequently, its solubility:[1]
-
Pyrrolidine Ring: This saturated heterocyclic amine contains a nitrogen atom, which can act as a hydrogen bond acceptor. The C-N bonds also contribute to the molecule's overall polarity. The parent compound, pyrrolidine, is miscible with water and most organic solvents.[7]
-
Bromophenyl Group: The benzene ring is generally nonpolar, while the bromine atom is an electronegative halogen that introduces a dipole moment, increasing the polarity of this substituent.
-
Overall Polarity: The combination of the polar pyrrolidine ring and the moderately polar bromophenyl group suggests that this compound is a molecule of intermediate polarity. It is a white solid with a melting point in the range of 41-45°C.[8]
The Role of Solvent Polarity
Organic solvents can be broadly classified based on their polarity, which is a measure of the separation of electric charge within their molecules.[9] This property is often quantified by the dielectric constant.[10] Solvents can be categorized as:
-
Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[10]
-
Polar Aprotic Solvents: Solvents like acetone and ethyl acetate have significant dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors.[10]
-
Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and primarily interact through weak van der Waals forces.[10][11]
Predictive Solubility of this compound
Based on the "like dissolves like" principle and the intermediate polarity of this compound, we can predict its relative solubility in various organic solvents. A structurally similar compound, 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)ethanol, is reported to be soluble in ethanol and methanol, which supports the expectation of good solubility in polar protic solvents.[10]
The following table provides a predicted solubility profile. It is crucial to note that these are estimations and should be confirmed by experimental determination.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | The polar protic nature of methanol, capable of hydrogen bonding, is expected to interact favorably with the polar pyrrolidine ring of the solute. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate the dissolution of this compound. |
| Acetone | Polar Aprotic | Moderate to High | Acetone's significant dipole moment should allow for effective solvation of the polar regions of the solute molecule. |
| Dichloromethane | Polar Aprotic | Moderate to High | As a polar aprotic solvent, dichloromethane should be a good solvent for a compound of intermediate polarity. |
| Ethyl Acetate | Polar Aprotic | Moderate | Ethyl acetate is less polar than acetone but should still offer moderate solubility due to its dipole-dipole interactions. |
| Toluene | Nonpolar | Low to Moderate | The nonpolar nature of toluene will likely result in weaker interactions with the polar pyrrolidine moiety, leading to lower solubility. |
| Hexane | Nonpolar | Low | As a nonpolar alkane, hexane is expected to be a poor solvent for the relatively polar this compound. |
The Influence of Temperature on Solubility
The solubility of most solid organic compounds in liquid solvents increases with temperature.[2][12] This is because the dissolution process for many organic solids is endothermic, meaning it absorbs heat from the surroundings.[13] Increasing the temperature provides the necessary energy to overcome the intermolecular forces within the solid crystal lattice and the solvent, leading to greater solubility.[2] For this compound, it is anticipated that its solubility in the recommended solvents will be significantly higher at elevated temperatures. This property is particularly useful for purification by recrystallization.
Experimental Protocol for Solubility Determination
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following gravimetric method is a robust and widely used technique for determining the equilibrium solubility of a solid in an organic solvent.[14]
Materials and Equipment
-
This compound (as the solute)
-
Selected organic solvents (high purity)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or magnetic stirrer with a hotplate
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Pre-weighed vials for collecting the filtrate
-
Oven or vacuum oven for drying
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation: To a vial, add a known volume (e.g., 5.0 mL) of the desired organic solvent. Add an excess amount of this compound to ensure that a saturated solution is formed. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial after equilibration.
-
Equilibration: Tightly seal the vial and place it in a constant temperature shaker or on a magnetic stirrer. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is critical to maintain a constant temperature throughout this process.
-
Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant using a syringe. Immediately attach a syringe filter to the syringe.
-
Quantification: Dispense the filtered, saturated solution into a pre-weighed vial. Record the exact volume of the solution transferred. Place the vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Once the solvent has completely evaporated and the solute is dry, allow the vial to cool to room temperature in a desiccator and then weigh it on an analytical balance.
-
Calculation: The solubility is calculated using the following formula:
Solubility (g/L) = (Mass of vial with dry solute - Mass of empty vial) / Volume of solution transferred (L)
Safety and Handling
This compound is a chemical compound that should be handled with appropriate safety precautions.[8] Always consult the Safety Data Sheet (SDS) before use.[7][15] General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[15]
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[7]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
References
- Comparison of the polarity of organic solvents. (2022, October 13). Technology Network.
- Solubility of organic compounds. Khan Academy.
- Polarity of Solvents. Wired Chemist.
- Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts.
- This compound. Chem-Impex.
- Experiment 1 Determin
- 13.4: Effects of Temperature and Pressure on Solubility. (2022, July 4). Chemistry LibreTexts.
- Procedure For Determining Solubility of Organic Compounds. Scribd.
- Solvents and Polarity. University of Rochester Department of Chemistry.
- On the Effect of Temperature on Aqueous Solubility of Organic Solids.
- Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College.
- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube.
- How do you distinguish the polarity of organic solvent? (2014, October 15).
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage.
- Solubility 3 Temperature dependence of aqueous solubility. (2020, November 12). YouTube.
- SAFETY DATA SHEET - 1-(4-Bromophenyl)pyrrolidin-2-one. (2024, February 24). Fisher Scientific.
- 6.3: Intermolecular Forces in Solutions. (2021, May 19). Chemistry LibreTexts.
- SAFETY DATA SHEET - 2-(2-bromopyridin-4-yl)-propan-2-ol. Sangon Biotech.
- SAFETY DATA SHEET - Pyrrolidine. (2025, November 6). Sigma-Aldrich.
- Biochemistry, Dissolution and Solubility.
- What factors affect solubility? (2022, April 18).
- 2.6.1: Like Dissolves Like. (2024, August 31). Chemistry LibreTexts.
- Safety Data Sheet - 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one. Kishida Chemical Co., Ltd..
- What Is The 'Like Dissolves Like' Principle? (2025, December 18). YouTube.
- What is the meaning of the “like dissolve like” rule in chemistry? (2016, September 13). Quora.
- 2-(4-broMophenyl)-1-(pyrrolidin-1-yl)ethanone CAS#: 13734-66-2. ChemicalBook.
- SAFETY DATA SHEET - Pyrrolidine. (2025, December 18). Fisher Scientific.
- This compound 383127-22-8. Tokyo Chemical Industry (India) Pvt. Ltd..
- 1187930-57-9|this compound hydrochloride. BLD Pharm.
- 1-(4-Bromophenyl)pyrrolidine. PubChem.
- The Solubility Profile of 4-Pyrrolidinopyridine in Organic Solvents: A Technical Guide. Benchchem.
- (S)-2-(4-Bromophenyl)pyrrolidine | 1189152-82-6. J&K Scientific.
- 1189152-82-6|(S)-2-(4-Bromophenyl)pyrrolidine. BLDpharm.
- Cas 878541-84-5,Pyrrolidine, 2-[(4-bromophenyl)methyl]-. LookChem.
Sources
- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Solubility parameters (HSP) [adscientis.com]
- 4. 5391-88-8 1-(4-Bromophenyl)ethanol AKSci 7708AB [aksci.com]
- 5. (R)-2-(4-Bromo-2-fluorophenyl)pyrrolidine | C10H11BrFN | CID 28213946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(4-Bromophenyl)ethanol, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 8. Ethyl 2-(4-bromophenyl)acetate [webbook.nist.gov]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. Buy 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)ethanol (EVT-11947653) [evitachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. lookchem.com [lookchem.com]
- 14. Α,4-二溴苯乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. 1187930-57-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Safe Handling of 2-(4-Bromophenyl)pyrrolidine
Introduction: Navigating the Utility and Hazards of a Key Synthetic Intermediate
2-(4-Bromophenyl)pyrrolidine is a versatile heterocyclic amine that has garnered significant attention in the fields of pharmaceutical development and materials science. Its structure, featuring a pyrrolidine ring attached to a brominated phenyl group, makes it a valuable building block in organic synthesis.[1][2] This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly those targeting neurological disorders.[1][2] The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the pyrrolidine moiety can influence the pharmacokinetic properties of the final compounds.[2]
Despite its utility, the safe handling of this compound is paramount to protect researchers and scientists from potential health hazards. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions necessary when working with this compound. The information presented herein is a synthesis of available safety data and established principles for handling structurally related aromatic amines.
Hazard Identification and Classification
Based on available safety data sheets for this compound and its hydrochloride salt, the compound is classified as a hazardous substance. The primary hazards are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]
It is imperative that all personnel handling this compound are fully aware of these potential hazards and are trained in the appropriate safety procedures.
Toxicological Profile: Understanding the Risks
For structurally related compounds like N-methyl-2-pyrrolidone, oral LD50 in rats has been reported as 3914 mg/kg, and dermal LD50 in rabbits as 8000 mg/kg, indicating low acute toxicity.[6] However, it is crucial to handle this compound with a higher degree of caution due to the lack of specific data and the presence of the bromophenyl group.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The available data for this compound is summarized in the table below. It is important to note the significant discrepancy in the reported melting points from different suppliers, which may be due to differences in purity, crystalline form, or the presence of the free base versus a salt form.
| Property | Value | Source(s) |
| CAS Number | 383127-22-8 | [7] |
| Molecular Formula | C10H12BrN | [7] |
| Molecular Weight | 226.11 g/mol | [8] |
| Appearance | White to off-white solid | - |
| Melting Point | 41-45 °C or 107 °C | [8] |
| Boiling Point | 306.1 ± 25.0 °C at 760 mmHg (Predicted) | [8] |
| Solubility | Soluble in alcohol, ether, chloroform | [9] |
Note: The significant variation in reported melting points suggests that users should verify the properties of the specific batch of material they are using.
Exposure Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
To minimize the risk of exposure to this compound, a combination of engineering controls, administrative controls, and personal protective equipment should be implemented. This approach is often referred to as the "Hierarchy of Controls."
Caption: The Hierarchy of Controls for chemical safety.
Engineering Controls:
-
Fume Hood: All handling of this compound, especially when in powdered form or when being heated, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should have adequate general ventilation.
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: Ensure all personnel are trained on the hazards of this compound and the procedures for its safe handling.
-
Restricted Access: Limit access to areas where this compound is being used or stored.
Personal Protective Equipment (PPE):
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust, preventing serious eye irritation. |
| Hand Protection | Chemically resistant gloves. Butyl rubber is recommended for aromatic amines.[10][11][12] Nitrile gloves may offer splash protection but should be changed immediately upon contact.[11] | To prevent skin contact and irritation. The choice of glove material is critical and should be based on the specific solvent being used, if any. |
| Body Protection | A laboratory coat. | To protect the skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if engineering controls are not sufficient to maintain exposure below acceptable levels, or during spill cleanup. | To prevent respiratory irritation from dust or vapors. |
Safe Handling and Storage Procedures
Handling:
-
Avoid generating dust. Handle the solid material carefully.
-
Use in a well-ventilated area, preferably a fume hood.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from sources of ignition.
-
Store separately from incompatible materials.
Emergency Response Procedures: Preparedness is Key
Spills and Leaks:
In the event of a spill, follow these procedures promptly and safely.
Caption: Workflow for responding to a chemical spill.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Personal Protection: Before attempting to clean up, don the appropriate PPE, including respiratory protection if necessary.
-
Containment: For small spills, carefully cover with an inert absorbent material such as vermiculite or sand.
-
Cleanup: Gently sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated during and after cleanup.
Exposure Response:
-
Inhalation: If inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all waste material, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Conclusion
This compound is a valuable chemical intermediate with important applications in research and development. However, its potential hazards necessitate a thorough understanding and implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers and scientists can mitigate the risks associated with this compound and ensure a safe laboratory environment. The principles of the Hierarchy of Controls, proper use of PPE, and preparedness for emergencies are the cornerstones of safe chemical handling.
References
- Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe.
- Nakhaee, S., et al. (2014). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism. Forensic Toxicology, 33(1), 1-13.
- ResearchGate. (n.d.). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism.
- Al-Ghamdi, M. S., & Al-Harbi, N. K. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887.
- ResearchGate. (2017, December 11). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water.
- Altarawneh, M., & Dlugogorski, B. Z. (2013). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 86(3), 133-144.
- ResearchGate. (n.d.). Thermal behavior of brominated and polybrominated compounds II: Pyroproducts of brominated phenols as mechanistic tools.
- Altarawneh, M., & Dlugogorski, B. Z. (2013). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 86(3), 133-144.
- University of Missouri-Kansas City. (n.d.). OSHA Glove Selection Chart.
- The Glove Guru. (2025, June 22). Butyl Gloves.
- ResearchGate. (n.d.). Formation of brominated pollutants during the pyrolysis and combustion of tetrabromobisphenol A at different temperatures.
- Aidic. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
- HeighTech Safety. (2025, December 16). Understanding the Composition of Chemical Resistant Gloves.
- ResearchGate. (n.d.). Thermal Decomposition of Decabromodipheny1 Ether During the TempPS Resin in Fire.
- ResearchGate. (n.d.). Developmental toxicity of N-methyl-2-pyrrolidone administered orally to rats.
- Wang, Z., et al. (2023). Debromination with Bromine Recovery from Pyrolysis of Waste Printed Circuit Boards Offers Economic and Environmental Benefits. Environmental Science & Technology, 57(7), 2681–2683.
- Acros Organics. (n.d.). 1-Methyl-2-pyrrolidinone Material Safety Data Sheet.
- ResearchGate. (n.d.). Effect of brominated flame retardant on the pyrolysis products of polymers originating in WEEE.
- LookChem. (n.d.). Cas 878541-84-5,Pyrrolidine, 2-[(4-bromophenyl)methyl]-.
- University of California, Santa Barbara. (n.d.). Glove Selection Chart.
- All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
- Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- Chemsrc. (2025, August 24). 1-(4-Bromophenyl)pyrrolidine.
- Showa. (n.d.). Chemical Resistance Chart.
- The Merck Index Online. (n.d.). Pyrrolidine.
- Angene Chemical. (2024, August 31). N-(4-Bromophenyl)pyrrolidine Safety Data Sheet.
Sources
- 1. Pyrrolidine, 2-(4-bromophenyl)-2-methyl- CAS#: 1504416-70-9 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. aksci.com [aksci.com]
- 4. Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism | springermedicine.com [springermedicine.com]
- 5. Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
- 7. 1187930-57-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 8. 1-(4-Bromophenyl)pyrrolidine | CAS#:22090-26-2 | Chemsrc [chemsrc.com]
- 9. Pyrrolidine [drugfuture.com]
- 10. safeopedia.com [safeopedia.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. gloves-online.com [gloves-online.com]
Introduction: The Strategic Importance of 2-(4-Bromophenyl)pyrrolidine in Modern Drug Discovery
An In-depth Technical Guide to the Commercial Availability and Synthesis of 2-(4-Bromophenyl)pyrrolidine Enantiomers
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its prevalence stems from its favorable physicochemical properties and its utility as a versatile synthetic handle. Within this class of privileged structures, this compound serves as a critical chiral building block. The stereochemistry at the C2 position is paramount, as the biological activity of downstream drug candidates often resides exclusively in one enantiomer. Consequently, access to enantiomerically pure forms—(R)-2-(4-Bromophenyl)pyrrolidine and (S)-2-(4-Bromophenyl)pyrrolidine—is a frequent necessity for researchers in drug development and organic synthesis.[4][5]
This guide provides a comprehensive technical overview for scientists and procurement managers on securing these essential chiral intermediates. We will navigate the landscape of commercial suppliers and delve into the primary methodologies for in-house preparation: the classical approach of chiral resolution and the more modern strategy of asymmetric synthesis. Each section is grounded in established chemical principles and supported by actionable protocols and authoritative references to ensure scientific integrity.
Part 1: Direct Procurement: Commercial Sourcing of Enantiopure this compound
For research and development activities where speed and immediate availability are critical, direct procurement from chemical suppliers is the most efficient route. Both the (R) and (S) enantiomers, as well as their corresponding hydrochloride salts and the parent racemate, are readily available from a variety of vendors.
Direct purchase offers the advantage of certified purity and immediate use, bypassing the time and resources required for in-house synthesis and purification. However, for large-scale campaigns, the cost per gram can be significantly higher than a well-optimized in-house synthesis.
Table 1: Commercial Availability of this compound Derivatives
| Compound Name | Enantiomer | Form | CAS Number | Example Suppliers | Typical Purity |
| This compound | (R) | Free Base | 1189155-63-2 | Sigma-Aldrich (AstaTech), BLDpharm | ≥95% |
| This compound | (S) | Free Base | 1189152-82-6 | J&K Scientific (ChemScene), BLDpharm, TaiChem | ≥95% |
| This compound HCl | (R) | HCl Salt | 2829281-55-0 | BLDpharm | ≥95% |
| This compound HCl | (S) | HCl Salt | 1860947-01-8 | Fluorochem | ≥97% |
| This compound | Racemic | Free Base | 383127-22-8 | Chem-Impex, Sigma-Aldrich (Apollo) | ≥95% |
| This compound HCl | Racemic | HCl Salt | 1187930-57-9 | BLDpharm, AA Blocks | ≥96% |
Note: Availability and suppliers are subject to change. CAS numbers are provided for precise identification.[4][6][7][8][9][10][11][12][13]
Part 2: In-House Preparation: A Guide to Synthesis and Resolution
When large quantities are required or when cost-effectiveness is a primary driver, in-house preparation becomes a viable and often necessary strategy. The two principal pathways to obtain a single enantiomer are the resolution of a pre-synthesized racemic mixture or the direct synthesis of the desired enantiomer through an asymmetric route.
Chiral Resolution of Racemic this compound
Chiral resolution is a robust and time-honored technique for separating enantiomers.[14] The process relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with an enantiomerically pure chiral acid (a "resolving agent"), a pair of diastereomeric salts is formed. These salts possess different solubilities, allowing one to be selectively crystallized and separated.[15]
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
-
Racemate Synthesis: Prepare racemic this compound using standard synthetic methods. A common route involves the reduction of the corresponding pyrroline or cyclization of a suitable precursor.
-
Selection of Resolving Agent: The choice of resolving agent is critical and often empirical. A screening process is recommended. Common choices for resolving amines include (+)-tartaric acid, (-)-dibenzoyltartaric acid, (+)-camphor-10-sulfonic acid, and (-)-mandelic acid.[15][16]
-
Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve 0.5 molar equivalents of the chosen chiral resolving agent. The use of 0.5 equivalents is a strategic choice; it ensures that only one diastereomeric salt can crystallize, maximizing the enantiomeric enrichment of the solid phase.[16] Combine the solutions, warming if necessary to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. The less soluble diastereomeric salt should precipitate. If no crystals form, seeding with a small amount of previously formed crystal or scratching the inside of the flask can induce nucleation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent to remove the soluble diastereomer.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system (e.g., dichloromethane and water). Add an aqueous base (e.g., 1M NaOH) and stir until the solid dissolves. The chiral resolving agent will move into the aqueous layer as its sodium salt, while the free amine will remain in the organic layer. Separate the layers, wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Purity Analysis: Crucially, determine the enantiomeric excess (ee) of the product using an appropriate analytical method, such as chiral HPLC. Recrystallization of the free amine or the salt may be necessary to enhance purity.[17]
Asymmetric Synthesis
Asymmetric synthesis circumvents the inherent 50% yield limitation of classical resolution by creating the desired enantiomer directly from a prochiral starting material.[14] This is achieved using a chiral catalyst or auxiliary to control the stereochemical outcome of the reaction. For the synthesis of chiral pyrrolidines, several powerful methods have been developed.
Caption: Conceptual comparison of Asymmetric Synthesis vs. Chiral Resolution pathways.
-
Catalytic Asymmetric 1,3-Dipolar Cycloaddition: This is a highly efficient method for constructing substituted pyrrolidines. It involves the reaction of an azomethine ylide with an alkene, catalyzed by a chiral metal complex (e.g., Cu(I) or Ag(I)). The catalyst orchestrates the approach of the two reactants, leading to the preferential formation of one enantiomer of the pyrrolidine product.[2]
-
Palladium-Catalyzed Intramolecular Cyclization: N-protected pyrrolidines can be synthesized stereoselectively through the Pd-catalyzed reaction of γ-(N-acylamino) alkenes with aryl bromides. This method forms two new bonds in a single operation with high diastereoselectivity.[18] The starting amino alkene can be derived from a chiral pool material like an amino acid, embedding the desired stereochemistry from the outset.
While these methods are powerful, they require significant process development and optimization for a specific target like this compound.
Part 3: Essential Analytical Validation: Confirming Enantiomeric Purity
Regardless of the method used to obtain the chiral compound, rigorous analytical validation is non-negotiable. The determination of enantiomeric excess (% ee) confirms the success of the resolution or synthesis and is a critical quality attribute for any downstream application.
Primary Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers. The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be detected as separate peaks.
-
Column Selection: Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are highly effective for a wide range of compounds and are a good starting point.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. To confirm peak identity, a sample of the racemate should also be prepared and injected.
-
Mobile Phase Screening: A typical mobile phase consists of a nonpolar solvent like n-hexane with an alcohol modifier such as isopropanol or ethanol.[17] Start with a standard ratio (e.g., 90:10 hexane:isopropanol) and adjust the ratio to optimize the separation (resolution) and analysis time.
-
Analysis: Inject the sample onto the HPLC system. Monitor the elution profile using a UV detector (a suitable wavelength is ~210 nm or near the λmax of the bromophenyl group).
-
Calculation of Enantiomeric Excess (% ee): The % ee is calculated from the areas of the two enantiomer peaks (A1 and A2) using the following formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
Conclusion
Access to enantiomerically pure (R)- and (S)-2-(4-Bromophenyl)pyrrolidine is achievable through two primary avenues. For rapid access to material for initial studies, direct procurement from commercial vendors is the most practical choice, with numerous suppliers offering both enantiomers and their salts. For larger-scale needs or long-term cost management, in-house preparation is essential. Chiral resolution via diastereomeric salt formation provides a reliable, albeit lower-yielding, method that can be implemented with standard laboratory equipment. Asymmetric synthesis represents a more sophisticated, atom-economical approach that, once optimized, offers a more efficient path to the target enantiomer. In all cases, the use of robust analytical techniques, particularly chiral HPLC, is imperative to verify the enantiomeric purity of the final product.
References
- (S)-2-(4-Bromophenyl)pyrrolidine | 1189152-82-6. J&K Scientific. [Link][7]
- This compound hydrochloride, 96% Purity. LabAlley. [Link][12]
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health (NIH). [Link][1]
- Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. [Link][21]
- Chiral resolution. Wikipedia. [Link][14]
- Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions. Organic Chemistry Portal. [Link][18]
- Chiral Resolution Screening. Onyx Scientific. [Link][16]
- 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link][15]
- A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link][2]
- Recent Advances in the Synthesis of Pyrrolidines.
- Organocatalytic asymmetric synthesis of P-stereogenic molecules. National Institutes of Health (NIH). [Link][22]
- Organocatalytic asymmetric synthesis of P-stereogenic molecules. Frontiers. [Link][23]
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. (R)-2-(4-BROMOPHENYL)PYRROLIDINE | 1189155-63-2 [sigmaaldrich.com]
- 7. jk-sci.com [jk-sci.com]
- 8. 1189152-82-6|(S)-2-(4-Bromophenyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 9. 2829281-55-0|(R)-2-(4-Bromophenyl)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]
- 10. (S)-2-(4-Bromophenyl)pyrrolidine hydrochloride [chemdict.com]
- 11. 1187930-57-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 12. calpaclab.com [calpaclab.com]
- 13. 2-(4-Bromo-phenyl)-pyrrolidine [sigmaaldrich.com]
- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. onyxipca.com [onyxipca.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides [organic-chemistry.org]
Whitepaper: Initial Characterization of Novel 2-(4-Bromophenyl)pyrrolidine Compounds: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the initial synthesis, characterization, and biological evaluation of novel 2-(4-Bromophenyl)pyrrolidine compounds. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and natural products, prized for its favorable physicochemical properties and three-dimensional architecture.[1][2] The strategic incorporation of a 4-bromophenyl moiety offers a dual advantage: it serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions and can significantly modulate pharmacokinetic properties and target engagement.[3][4] This document outlines a logical, field-proven workflow designed for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, from a robust synthetic protocol and rigorous analytical characterization to a targeted preliminary biological screening cascade, ensuring a self-validating and reproducible research program.
The Scientific Rationale: The Strategic Value of the this compound Scaffold
The five-membered, saturated pyrrolidine ring is a privileged scaffold in drug discovery.[5][6] Unlike its flat, aromatic counterparts, its sp³-hybridized carbons provide a non-planar, three-dimensional structure that allows for a more comprehensive exploration of pharmacophore space, often leading to enhanced target specificity and improved physicochemical properties such as aqueous solubility.[2][7] This structural complexity is a key attribute in achieving clinical success for new bioactive molecules.[2]
The choice to append a 4-bromophenyl group is a deliberate design element rooted in established medicinal chemistry principles. The bromine atom, an electron-withdrawing group, can influence the electronic environment of the molecule, which is a critical determinant of biological activity.[4] More importantly, the bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3][8] This "handle" is invaluable for optimizing lead compounds by introducing various substituents to probe the target's binding pocket.
This guide will characterize a novel parent compound, Compound GDB-101 , as our primary example.
GDB-101: this compound
Synthesis and Purification
The synthesis of 2-arylpyrrolidines can be achieved through various established routes.[9] For GDB-101, we will utilize a robust and scalable reductive amination strategy, which is a cornerstone of amine synthesis in medicinal chemistry. The rationale for this choice is its high efficiency, operational simplicity, and the commercial availability of starting materials.
Synthetic Workflow Diagram
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Pyrrolidine synthesis [organic-chemistry.org]
Unlocking the Potential of 2-(4-Bromophenyl)pyrrolidine: A Scaffold for Innovation in Drug Discovery and Catalysis
An In-depth Technical Guide
Prepared by: Your Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides a comprehensive overview of the untapped research potential of 2-(4-Bromophenyl)pyrrolidine. It moves beyond a simple catalog of properties to offer a strategic roadmap for its application in medicinal chemistry and asymmetric catalysis, grounded in established scientific principles and methodologies.
Executive Summary: The Strategic Value of a Bifunctional Scaffold
This compound is a deceptively simple molecule that holds significant, largely unexplored potential for chemical innovation. Its structure is a strategic conjunction of two key chemical motifs:
-
The Chiral Pyrrolidine Ring: A privileged scaffold in medicinal chemistry, renowned for its presence in numerous FDA-approved drugs and its efficacy as a core element in asymmetric organocatalysis. Its nitrogen atom offers a ready point for functionalization.
-
The 4-Bromophenyl Moiety: A versatile synthetic handle, primed for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of diverse chemical libraries.
The true value of this compound lies in the synergistic interplay between these two features. The pyrrolidine core can anchor the molecule to a biological target or a metal center, while the bromophenyl group serves as a customizable vector for tuning electronic properties, steric hindrance, and intermolecular interactions. This guide will illuminate the most promising research avenues to exploit this unique bifunctional architecture.
Part 1: Medicinal Chemistry - A Gateway to Novel CNS Therapeutics
The 2-arylpyrrolidine framework is a cornerstone of neuropharmacology. The presence of this compound as an intermediate in the synthesis of compounds targeting CNS receptors, such as the serotonin 5-HT2A receptor, strongly suggests its utility as a foundational scaffold for novel neurological drug candidates. The bromine atom is not merely a placeholder but a gateway to extensive Structure-Activity Relationship (SAR) exploration.
Proposed Research Workflow: From Scaffold to Lead Candidate
This workflow outlines a logical progression from the starting material to a diversified library of compounds ready for biological screening.
Caption: Proposed workflow for CNS drug discovery.
Key Research Direction 1: Suzuki-Miyaura Coupling for Novel Biaryl Structures
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds. By coupling the 4-bromo position with a variety of boronic acids or esters, researchers can rapidly generate a library of biaryl compounds. These structures are of high interest as they can mimic the hinge-binding motifs found in many kinase inhibitors or can introduce vectors that probe new pockets in a receptor binding site.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
-
Reagent Preparation: To a 2-5 mL microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.).
-
Solvent and Base: Add a 2:1 mixture of a solvent like 1,4-dioxane and an aqueous solution of a base such as 2M sodium carbonate (Na₂CO₃) (3.0 eq.).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at 100-120 °C for 15-30 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | Highly efficient for a broad range of boronic acids. |
| Base | Na₂CO₃ (aq) | Effective for activating the boronic acid and facilitating transmetalation. |
| Solvent | Dioxane/H₂O | Ensures solubility of both organic and inorganic reagents. |
| Temperature | 100-120 °C | Microwave heating accelerates the reaction, reducing side product formation. |
Key Research Direction 2: Buchwald-Hartwig Amination for Kinase Inhibitor Scaffolds
The introduction of a nitrogen-based substituent at the 4-position can fundamentally alter the compound's properties, introducing a hydrogen bond donor/acceptor site crucial for interacting with many biological targets, particularly protein kinases. The Buchwald-Hartwig amination is the premier method for this transformation.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the desired amine (1.1 eq.), a palladium precatalyst like G3-XPhos Pd (0.02 eq.), and a phosphine ligand such as XPhos (0.04 eq.).
-
Base and Solvent: Add a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 eq.) and an anhydrous aprotic solvent such as toluene.
-
Reaction: Heat the mixture at 80-110 °C with vigorous stirring for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.
Part 2: Asymmetric Catalysis - Crafting Chiral Ligands
The chiral pyrrolidine backbone is the defining feature of highly successful organocatalysts (e.g., proline) and ligands for transition metal catalysis. By functionalizing the pyrrolidine nitrogen of this compound, one can create a new class of chiral ligands where the 4-substituted phenyl ring acts as a tunable electronic and steric component.
Proposed Ligand Synthesis and Application Workflow
Caption: Workflow for chiral ligand development.
Key Research Direction: P,N-Ligand Synthesis for Asymmetric Hydrogenation
P,N-ligands, which contain both a hard nitrogen and a soft phosphorus donor atom, are highly effective in a range of asymmetric transformations. A straightforward synthesis can convert this compound into a novel P,N-ligand.
Experimental Protocol: Synthesis of a Diphenylphosphine-Functionalized Ligand
-
N-Alkylation: To a solution of this compound (1.0 eq.) in a polar aprotic solvent like acetonitrile, add potassium carbonate (K₂CO₃) (2.0 eq.) and 2-(bromomethyl)pyridine (1.1 eq.). Heat the mixture to 60 °C and stir for 12 hours.
-
Work-up: After cooling, filter off the base and concentrate the solvent. Purify by column chromatography to obtain the N-picolyl derivative.
-
Phosphine Introduction (Lithiation-Phosphination):
-
Dissolve the purified N-picolyl-2-(4-bromophenyl)pyrrolidine (1.0 eq.) in anhydrous THF and cool to -78 °C under argon.
-
Slowly add n-butyllithium (1.1 eq.) and stir for 1 hour at -78 °C to perform a lithium-halogen exchange.
-
Add chlorodiphenylphosphine (PPh₂Cl) (1.2 eq.) dropwise and allow the reaction to warm slowly to room temperature overnight.
-
-
Final Purification: Quench the reaction with saturated aqueous NaHCO₃ and extract with diethyl ether. Dry the organic layer, concentrate, and purify by chromatography on silica gel under an inert atmosphere to yield the final P,N-ligand.
This new ligand can then be complexed with rhodium or iridium precursors and tested in benchmark asymmetric hydrogenation reactions to evaluate its efficacy and enantioselectivity. The electronic properties of the ligand can be further tuned by performing Suzuki or Sonogashira reactions on the bromo-intermediate before the final phosphination step, offering a modular approach to ligand optimization.
Conclusion and Future Outlook
This compound represents a powerful, yet underutilized, building block. Its bifunctional nature provides two distinct and orthogonal points for chemical modification, enabling the rapid generation of molecular diversity. The research directions proposed in this guide—focusing on CNS-active agents via cross-coupling and the development of novel chiral P,N-ligands—are not merely speculative but are based on established precedents for the parent scaffolds. By pursuing these avenues, research teams can unlock significant value and potentially develop novel intellectual property in both therapeutics and chemical catalysis.
References
- Title: Preparation of pyrrolidine derivatives for the treatment of neurological and psychiatric disorders.
- Title: Pyrrolidine derivatives and their use for the treatment of 5-HT2A mediated disorders.
The Pivotal Role of the 2-(4-Bromophenyl)pyrrolidine Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its non-planar, sp³-rich structure allows for extensive exploration of chemical space, a critical attribute for designing novel therapeutics with high specificity and efficacy.[2] This guide focuses on a particularly compelling derivative, 2-(4-bromophenyl)pyrrolidine, and its analogs. The introduction of the 4-bromophenyl moiety often enhances biological activity, contributing to favorable interactions with a range of biological targets.[3] We will delve into the synthetic strategies for accessing this key structural motif, explore the nuanced structure-activity relationships that govern its pharmacological effects, and highlight its diverse applications in areas such as oncology, infectious diseases, and neuroscience. This document serves as a comprehensive resource for researchers looking to leverage the therapeutic potential of this versatile chemical scaffold.
The Strategic Importance of the 2-Arylpyrrolidine Motif
The 2-arylpyrrolidine framework is a cornerstone in the design of biologically active molecules. The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional geometry that is highly advantageous for molecular recognition by biological targets such as enzymes and receptors.[2] This contrasts with flat, aromatic systems, providing opportunities for more specific and potent interactions.
The incorporation of an aryl group at the 2-position introduces a site for a multitude of pharmacophoric interactions, including pi-stacking, hydrophobic, and van der Waals interactions. The nature and substitution pattern of this aryl group can dramatically influence the compound's biological profile. The 4-bromophenyl substituent, in particular, has proven to be a valuable addition in many drug discovery campaigns. The bromine atom, being an electron-withdrawing group, can modulate the electronic properties of the phenyl ring and also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.[3]
Synthetic Pathways to this compound and its Analogs
The synthesis of this compound and its derivatives often requires stereocontrolled methods to ensure the desired biological activity, as different enantiomers can have vastly different pharmacological effects.[3]
Asymmetric Synthesis via Chiral Auxiliaries
One effective strategy for the enantioselective synthesis of 2-substituted pyrrolidines involves the use of chiral auxiliaries. A notable example is the diastereoselective addition of Grignard reagents to chiral γ-chlorinated N-tert-butanesulfinyl imines. This method provides a general and efficient route to both enantiomers of 2-arylpyrrolidines in high yields and diastereoselectivities.[4]
Experimental Protocol: Representative Asymmetric Synthesis of a 2-Arylpyrrolidine [4]
-
Preparation of the N-tert-butanesulfinyl imine: To a solution of the corresponding γ-chloro ketone in an appropriate solvent (e.g., THF), add Ti(OEt)₄ and the chiral N-tert-butanesulfinamide. Stir the mixture at room temperature until imine formation is complete, as monitored by TLC or LC-MS.
-
Grignard Addition: Cool the solution of the N-tert-butanesulfinyl imine to -78 °C. Slowly add the Grignard reagent (e.g., 4-bromophenylmagnesium bromide) dropwise. Stir the reaction at this temperature for several hours.
-
Work-up and Cyclization: Quench the reaction with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. The subsequent removal of the solvent and purification by column chromatography often leads to the spontaneous cyclization to the desired 2-substituted pyrrolidine.
-
Deprotection: The N-tert-butanesulfinyl group can be removed under acidic conditions (e.g., HCl in methanol) to yield the free pyrrolidine.
Catalytic Asymmetric Methods
Palladium-catalyzed asymmetric carboamination reactions have emerged as a powerful tool for the synthesis of enantiomerically enriched 2-(arylmethyl)pyrrolidines.[3] These reactions generate the desired products from readily available alkenyl or aryl bromides and N-Boc-pent-4-enylamines with high enantioselectivity.[3]
Diagram: Catalytic Asymmetric Carboamination Workflow
Caption: Workflow for the synthesis of this compound.
Structure-Activity Relationships (SAR) and Biological Applications
The this compound scaffold has been incorporated into a wide array of compounds with diverse biological activities. The following sections highlight key therapeutic areas and the underlying SAR.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of pyrrolidine derivatives, with the 4-bromophenyl moiety often playing a crucial role.[3] For instance, spiropyrrolidine analogs featuring a 4-bromo substitution have shown significant activity against various cancer cell lines.[5]
-
Mechanism of Action: While the precise mechanisms are often compound-specific, some 2-arylpyrrolidine derivatives have been shown to induce apoptosis in cancer cells.[6][7] The presence of the halogenated phenyl ring can enhance interactions with hydrophobic pockets in target proteins, potentially leading to the inhibition of key signaling pathways involved in cell proliferation and survival.
Table 1: Anticancer Activity of Representative Pyrrolidine Analogs
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Spiropyrrolidine-thiazolo-oxindole (4-bromophenyl substituted) | HepG2 | 0.80 ± 0.10 | [8] |
| 2-(Het)arylpyrrolidine-1-carboxamide | M-Hela | Twice the activity of tamoxifen | [6][7] |
| Diphenylamine-pyrrolidin-2-one-hydrazone | PPC-1 (Prostate) | 2.5–20.2 | [9] |
Antibacterial Activity
The emergence of antibiotic resistance necessitates the development of new antibacterial agents. Analogs of this compound have shown promise in this area. A notable example is a series of antibacterial compounds where the pyrrolidine moiety is attached to a biphenyl system. These compounds have demonstrated potent, broad-spectrum activity against ESKAPE pathogens.[4]
-
Mechanism of Action: Mechanistic studies have revealed that these compounds disrupt DNA replication by inhibiting bacterial topoisomerase I and DNA gyrase.[4][10] Molecular docking studies suggest that the 4-bromophenyl group can form key interactions within the enzyme's active site, contributing to the inhibitory activity.[10]
Diagram: Inhibition of Bacterial DNA Gyrase
Caption: Mechanism of action of antibacterial pyrrolidine analogs.
Modulation of Central Nervous System (CNS) Targets
The 2-arylpyrrolidine scaffold is a common feature in ligands for various CNS targets, including monoamine transporters and G-protein coupled receptors (GPCRs).
-
Monoamine Transporter Inhibition: Analogs of this compound have been investigated as inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[11] The affinity and selectivity for these transporters are highly dependent on the nature and position of substituents on both the phenyl ring and the pyrrolidine nitrogen. For example, certain pyrovalerone analogs with a 4-bromophenyl group have shown potent and selective inhibition of DAT and NET.[5]
Table 2: Monoamine Transporter Inhibition by Pyrrolidine Analogs
| Compound Analog | Transporter | Kᵢ (nM) | Reference |
| dl-threo-p-bromo-methylphenidate | DAT | 20 | |
| dl-threo-p-bromo-methylphenidate | NET | 31 | |
| (S)-Pyrovalerone | DAT | 18.1 | [11] |
-
GPCR Modulation: The pyrrolidine scaffold is present in numerous ligands for dopamine and serotonin receptors. The stereochemistry at the 2-position of the pyrrolidine ring is often critical for receptor affinity and functional activity. For instance, the (R)-enantiomer of a 2-(arylmethyl)pyrrolidine was found to be a potent 5-HT₆ agonist, while the (S)-enantiomer acted as an antagonist.[3] More recently, pyrrolidinone derivatives have been identified as allosteric modulators of GPCRs, such as the muscarinic acetylcholine M1 receptor and the NMDA receptor, opening new avenues for therapeutic intervention in neurological and psychiatric disorders.[3][4]
Future Perspectives and Conclusion
The this compound scaffold and its analogs continue to be a fertile ground for drug discovery. The versatility of this structural motif, coupled with the often-beneficial influence of the 4-bromophenyl group, makes it an attractive starting point for the development of novel therapeutics. Future research will likely focus on:
-
Fine-tuning SAR: A deeper understanding of the subtle structural requirements for activity and selectivity at various targets will enable the design of more potent and safer drug candidates.
-
Exploring New Therapeutic Areas: The diverse biological activities of these compounds suggest that their therapeutic potential may extend beyond the currently explored areas.
-
Development of Novel Synthetic Methodologies: The continued development of efficient and highly stereoselective synthetic routes will be crucial for accessing a wider range of analogs for biological evaluation.
References
- Benchchem. (2S)-2-(4-bromophenyl)pyrrolidine | 1189152-82-6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU6eGs938M0OHG4mVCd7D9p1ur_uoiWgKICTaBrAcajpPnzXxZMZAzu1z7X7chK-HSlq43H1LGj5H4M1L-dCz6g61YG-Acbve07Gx1IT4nQ6CyYb6V1UbF8yOfl0ymR7RXUVKL]
- MDPI. Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. [URL: https://www.mdpi.com/1420-3049/27/15/4994]
- ChemicalBook. 2-(2-Bromophenyl)pyrrolidine:Function,Synthesis. [URL: https://www.chemicalbook.com/article/2-(2-bromophenyl)pyrrolidine-function-synthesis.htm]
- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [URL: https://www.mdpi.com/1420-3049/26/16/4898]
- RSC Publishing. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. [URL: https://pubs.rsc.org/en/content/articlelanding/2010/cc/b922095a]
- NIH. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2758276/]
- MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [URL: https://www.mdpi.com/1420-3049/26/11/3257]
- Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2023.1239658/full]
- NIH. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6749236/]
- PubMed. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. [URL: https://pubmed.ncbi.nlm.nih.gov/31450696/]
- PubMed. Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. [URL: https://pubmed.ncbi.nlm.nih.gov/8889275/]
- PubMed Central. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2607238/]
- Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2023.1239658/full]
- Life Chemicals. C-Substituted Pyrrolidines from Life Chemicals Inspiring Your Drug Discovery Endeavour! | Building Blocks | Blog. [URL: https://lifechemicals.
- NIH. Novel 2-Pyrrolidone Derivatives as Negative Allosteric Modulators of GluN2B-Containing NMDA Receptors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12067126/]
- ResearchGate. α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. [URL: https://www.researchgate.net/publication/323380424_a-PPP_and_its_derivatives_are_selective_partial_releasers_at_the_human_norepinephrine_transporter_A_pharmacological_characterization_of_interactions_between_pyrrolidinopropiophenones_and_high_and_lo]
- PubMed Central. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8283313/]
- MedchemExpress.com. Dopamine Receptor | Antagonists. [URL: https://www.medchemexpress.com/targets/dopamine-receptor.html]
- Hilaris Publisher. Aporphine Alkaloids as Ligands for Serotonin Receptors. [URL: https://www.hilarispublisher.com/open-access/aporphine-alkaloids-as-ligands-for-serotonin-receptors-2161-0444-1000353.pdf]
- PubMed Central. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2607238/]
- PubMed. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. [URL: https://pubmed.ncbi.nlm.nih.gov/17552431/]
- NIH. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/11465150/]
- Bohrium. Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. [URL: https://bohrium.
- NIH. The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10145228/]
- NIH. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10674251/]
- Frontiers. Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.615013/full]
- NIH. Aporphine Alkaloids as Ligands for Serotonin Receptors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4837583/]
- NIH. Targeting serotonin receptors with phytochemicals – an in-silico study. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11620353/]
- NIH. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4417277/]
- MDPI. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. [URL: https://www.mdpi.com/1424-8247/17/9/1151]
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Pyrrolidine analogs of GZ-793A: synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2-Pyrrolidone Derivatives as Negative Allosteric Modulators of GluN2B-Containing NMDA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or ‘α-D2PV’: a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Binding of bromine-substituted analogs of methylphenidate to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Union of Bromine and the Pyrrolidine Scaffold
An In-Depth Technical Guide to the Physicochemical Properties of Substituted Bromophenyl-Pyrrolidines for Drug Development Professionals
In the landscape of modern drug discovery, the selection and refinement of molecular scaffolds are paramount to achieving desired therapeutic outcomes. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands out as a "privileged scaffold."[1][2] Its prevalence in numerous natural products and FDA-approved drugs stems from its ability to efficiently explore three-dimensional space due to its non-planar structure, a feature crucial for specific and high-affinity interactions with biological targets.[1][3] This structural characteristic makes the pyrrolidine core particularly valuable in the development of therapeutics, including those targeting the central nervous system (CNS).[4][5]
The strategic introduction of a bromine atom onto a phenyl ring attached to this scaffold is a deliberate design choice aimed at modulating key molecular properties. Bromine, as a halogen substituent, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity through the formation of halogen bonds—a specific, non-covalent interaction with protein targets.[6][7][8] This "bromination" strategy can enhance therapeutic activity, improve metabolic profiles, and increase a drug's duration of action.[6][9]
This guide serves as a comprehensive resource for researchers and drug development professionals, detailing the critical physicochemical properties of substituted bromophenyl-pyrrolidines. We will delve into the causality behind experimental choices for measuring lipophilicity (LogP), ionization constant (pKa), aqueous solubility, and metabolic stability, providing field-proven, self-validating protocols to empower your research and development efforts.
Lipophilicity (LogP/LogD): Mastering Membrane Permeability
Expertise & Experience: The Rationale
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is arguably one of the most critical physicochemical parameters in drug design. It governs a drug's ability to cross biological membranes, including the intestinal wall for absorption and the blood-brain barrier for CNS-targeted agents.[10] The octanol-water partition coefficient (LogP for the neutral species, LogD for a specific pH) is the standard metric. For bromophenyl-pyrrolidines, lipophilicity is a delicate balance: the bromophenyl group inherently increases lipophilicity, while the basic pyrrolidine nitrogen, which can be protonated at physiological pH, enhances aqueous solubility. The position of the bromine atom (ortho, meta, para) can also subtly influence LogP through electronic and steric effects. An optimal LogP/LogD value is crucial; too high, and the drug may have poor aqueous solubility and high plasma protein binding, while too low may result in poor membrane permeability.[11]
Data Presentation: Predicted Lipophilicity
The table below illustrates hypothetical LogP values for isomeric bromophenyl-pyrrolidines, showcasing the expected increase in lipophilicity compared to the unsubstituted parent compound.
| Compound | Structure | Predicted clogP |
| Phenyl-pyrrolidine | (Phenyl)-C4H8N | 2.1 |
| (2-Bromophenyl)-pyrrolidine | (o-Br-Phenyl)-C4H8N | 2.8 |
| (3-Bromophenyl)-pyrrolidine | (m-Br-Phenyl)-C4H8N | 2.9 |
| (4-Bromophenyl)-pyrrolidine | (p-Br-Phenyl)-C4H8N | 2.9 |
Experimental Protocol: Shake-Flask Method (OECD 107)
This is the "gold standard" method for its accuracy and direct measurement of partitioning.[10][12]
Step-by-Step Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution (pH 7.4). Saturate n-octanol with this buffer and, conversely, the buffer with n-octanol by shaking them together in a separatory funnel for 24 hours. Allow the phases to separate completely.[10]
-
Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: In a suitable vessel (e.g., a glass centrifuge tube), combine the pre-saturated n-octanol containing the compound and the pre-saturated buffer at a defined volume ratio (e.g., 1:1 or 2:1).
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: Centrifuge the vessel to achieve a clean separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Experimental Workflow: Shake-Flask LogP Determination
Caption: Workflow for the Shake-Flask method of LogP determination.
Ionization Constant (pKa): Predicting Charge State
Expertise & Experience: The Rationale
The pKa is the pH at which a compound exists as 50% ionized and 50% neutral.[13] For the bromophenyl-pyrrolidine scaffold, the key ionizable center is the secondary amine within the pyrrolidine ring, which acts as a base. The pKa of unsubstituted pyrrolidine is approximately 11.3, meaning it will be predominantly protonated (positively charged) in the acidic environment of the stomach and largely protonated at physiological pH (7.4).[14][15] This charge state is fundamental to its behavior: the ionized form typically exhibits higher aqueous solubility but lower membrane permeability. Understanding the pKa is therefore essential for predicting absorption, distribution, and interaction with targets that may have charged binding pockets.[16]
Data Presentation: Predicted pKa Values
The pKa of the pyrrolidine nitrogen is primarily influenced by the ring structure itself. Substituents on the distal phenyl ring have a minimal inductive effect, leading to only minor variations in pKa.
| Compound | Ionizable Group | Predicted pKa |
| Pyrrolidine | Secondary Amine | ~11.3[15] |
| Substituted Phenyl-Pyrrolidine | Pyrrolidine Nitrogen | 10.0 - 11.0 |
Experimental Protocol: Potentiometric Titration
This method directly measures the pH change of a solution as a titrant is added, providing a highly accurate pKa value.[13][17]
Step-by-Step Methodology:
-
System Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically water or a water/co-solvent mixture (e.g., methanol) if solubility is low. A known concentration is required.
-
Titration Setup: Place the solution in a thermostatted vessel and immerse the calibrated pH electrode and a burette tip containing a standardized acid titrant (e.g., 0.1 M HCl).
-
Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH value and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve. Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV) identifies the equivalence point.
Experimental Workflow: pKa Determination via Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Aqueous Solubility: The Gateway to Bioavailability
Expertise & Experience: The Rationale
A drug must be in solution to be absorbed and distributed throughout the body.[18] Poor aqueous solubility is a major cause of failure for drug candidates.[19] For bromophenyl-pyrrolidines, solubility is a complex interplay of the crystalline solid-state energy (lattice energy) and the solvation energy in water. The lipophilic bromophenyl group tends to decrease solubility, while the basic pyrrolidine nitrogen enhances it, especially at pH values below its pKa where it becomes protonated and forms favorable interactions with water. Therefore, measuring solubility, particularly as a function of pH, is critical for predicting oral bioavailability and developing suitable formulations.[13] Thermodynamic solubility, which measures the equilibrium concentration of a saturated solution, is considered the most relevant value for drug development.[20][21]
Data Presentation: pH-Dependent Solubility Profile (Hypothetical)
This table shows how the solubility of a hypothetical bromophenyl-pyrrolidine (pKa ~10.0) would be expected to change with pH.
| pH | Expected Charge State | Predicted Solubility | Rationale |
| 2.0 | Cationic (Protonated) | High | Ionized form is highly water-soluble |
| 7.4 | Mostly Cationic | Moderate | Balance between ionized and neutral forms |
| 11.0 | Mostly Neutral | Low | Neutral form has lower aqueous solubility |
Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay
This method determines the equilibrium solubility and is considered the "gold standard".[21]
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid compound (to ensure a saturated solution) to vials containing aqueous buffers at different, relevant pH values (e.g., pH 2.0, 6.5, 7.4).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[21]
-
Sample Processing: After equilibration, filter the solutions (e.g., using a 0.45 µm PTFE filter) or centrifuge at high speed to remove all undissolved solid.
-
Quantification: Dilute the clear filtrate/supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.
-
Reporting: Report the solubility in units such as µg/mL or µM at each specific pH.
Experimental Workflow: Thermodynamic Solubility Assay
Caption: Workflow for the thermodynamic shake-flask solubility assay.
Metabolic Stability: Predicting In Vivo Half-Life
Expertise & Experience: The Rationale
The rate at which a drug is metabolized, primarily in the liver, determines its half-life and dosing regimen.[22] The in vitro microsomal stability assay is a cornerstone of early ADME screening, using subcellular fractions (microsomes) from the liver that are rich in drug-metabolizing enzymes like the Cytochrome P450 (CYP) family.[23] By measuring the rate of disappearance of the parent compound over time, we can calculate its in vitro intrinsic clearance, which helps predict its in vivo clearance.[24] For bromophenyl-pyrrolidines, potential metabolic "soft spots" include the pyrrolidine ring and the aromatic ring. The presence of bromine can sometimes "block" a potential site of metabolism, thereby increasing the compound's metabolic stability and half-life.[6][9]
Data Presentation: Typical Microsomal Stability Data
The results are typically expressed as the in vitro half-life (t½) and the percentage of the compound remaining at the final time point.
| Compound | Species | In Vitro t½ (min) | % Remaining at 45 min | Classification |
| Test Compound A | Human | > 45 | 92% | High Stability |
| Verapamil (Control) | Human | 15 | 18% | Moderate Stability |
| Propranolol (Control) | Human | 8 | < 5% | Low Stability |
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
Step-by-Step Methodology:
-
Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare a solution of the NADPH cofactor.
-
Reaction Mixture: In a microplate, pre-warm a mixture of the microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in the buffer at 37°C.[22][25]
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution. This is the T=0 time point for the reaction (a sample is immediately taken and quenched).
-
Time Course Sampling: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 45 minutes), withdraw aliquots of the reaction mixture.[22]
-
Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
Conclusion
The physicochemical properties of substituted bromophenyl-pyrrolidines are a direct result of the interplay between the lipophilic, electronically-influential bromophenyl group and the basic, three-dimensional pyrrolidine ring. A thorough and early characterization of lipophilicity, pKa, solubility, and metabolic stability is not merely a data collection exercise; it is a critical component of a rational, hypothesis-driven drug design strategy. The protocols and insights provided in this guide are designed to be a self-validating system, enabling researchers to generate robust, reliable data. By understanding the causality behind these properties and their experimental determination, drug development professionals can make more informed decisions, optimize lead candidates more efficiently, and ultimately increase the probability of advancing novel, effective therapeutics from the bench to the clinic.
References
- The Role of Bromine in Modern Pharmaceuticals - Tethys Chemical.
- Overview on chromatographic and potentiometric based approaches for pKa determin
- Pharmaceuticals - BSEF.
- pKa and log p determin
- Application of 4-Hydroxy-2-pyrrolidone in CNS Drug Discovery: Detailed Applic
- Wh
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.
- Bromine - Wikipedia.
- Introducing bromine in the molecular structure as a good strategy to the drug design - Semantic Scholar.
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
- A Researcher's Guide to Validating Experimental logP with Comput
- Aqueous Solubility Assay - Enamine.
- pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
- E1148 Standard Test Method for Measurements of Aqueous Solubility - ASTM.
- metabolic stability in liver microsomes - Mercell.
- Aqueous Solubility - Cre
- Methods for Determination of Lipophilicity - Encyclopedia.pub.
- Development of Methods for the Determin
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer N
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed.
- Practical aspects of partition measurements according to GLP rules - Index Copernicus.
- Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases - MDPI.
- 2-(2-Bromophenyl)pyrrolidine:Function,Synthesis - ChemicalBook.
- Ionization constants (pKa)
- pKa determination by 1H NMR spectroscopy - An old methodology revisited - ResearchG
- Microsomal Stability Assay - Cre
- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Deriv
- In vitro drug metabolism: for the selection of your lead compounds.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Introducing bromine to the molecular structure as a str
- Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific.
- Assessment of the relevance of scaffolds to CNS drug discovery. A) The...
- Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers.
- Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science.
- Pyrrolidine - Wikipedia.
- Pyrrolidine | C4H9N | CID 31268 - PubChem - NIH.
- Introducing bromine to the molecular structure as a strategy for drug design - ResearchG
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. jms.ump.edu.pl [jms.ump.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 15. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. ijirss.com [ijirss.com]
- 17. pKa and log p determination | PPTX [slideshare.net]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. enamine.net [enamine.net]
- 20. Aqueous Solubility Assay - Enamine [enamine.net]
- 21. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. mttlab.eu [mttlab.eu]
- 24. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 25. mercell.com [mercell.com]
Methodological & Application
The Versatile Catalyst: Harnessing 2-(4-Bromophenyl)pyrrolidine in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective. Among the powerful tools available to the contemporary chemist, organocatalysis has emerged as a robust and environmentally conscious strategy for asymmetric synthesis. Within this field, chiral pyrrolidine derivatives have established themselves as privileged scaffolds, capable of facilitating a wide array of stereoselective transformations. This technical guide delves into the application of a particularly effective class of these catalysts: derivatives of 2-(4-Bromophenyl)pyrrolidine, specifically the diarylprolinol silyl ethers.
This guide is designed for researchers, scientists, and drug development professionals, providing in-depth insights into the mechanistic underpinnings, practical applications, and detailed experimental protocols for leveraging these catalysts in asymmetric synthesis. We will explore the "why" behind their efficacy and provide the "how" for their successful implementation in the laboratory.
The Power of the Diarylprolinol Silyl Ether Scaffold
This compound belongs to the broader family of diarylprolinol silyl ether organocatalysts. These catalysts have gained widespread acclaim for their ability to promote a diverse range of enantioselective reactions with high efficiency and stereoselectivity.[1][2] The core structure, featuring a pyrrolidine ring, a diarylmethyl alcohol moiety, and a bulky silyl ether, creates a well-defined chiral environment that effectively shields one face of the reactive intermediate, leading to high levels of asymmetric induction.
The presence of the 4-bromophenyl group can subtly influence the catalyst's electronic properties and steric profile, potentially fine-tuning its reactivity and selectivity for specific applications. The bromine atom, being an electron-withdrawing group, can impact the acidity of the prolinol proton and the electronic nature of the aromatic rings, which in turn can affect catalyst-substrate interactions.
Mechanistic Foundation: Enamine and Iminium Ion Catalysis
The versatility of diarylprolinol silyl ether catalysts, including the this compound derivative, stems from their ability to operate through two primary activation modes: enamine and iminium ion catalysis.[2] This dual reactivity allows for the asymmetric functionalization of aldehydes and α,β-unsaturated aldehydes at various positions.
Enamine Catalysis (HOMO-Raising): In this mode, the chiral secondary amine of the pyrrolidine catalyst reacts with a saturated aldehyde to form a nucleophilic enamine intermediate. This process raises the Highest Occupied Molecular Orbital (HOMO) of the aldehyde, making it susceptible to attack by electrophiles. The bulky diarylprolinol silyl ether framework directs the approach of the electrophile to one face of the enamine, thereby controlling the stereochemistry of the newly formed stereocenter.
Iminium Ion Catalysis (LUMO-Lowering): For α,β-unsaturated aldehydes, the catalyst forms a chiral iminium ion. This activation mode lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity at the β-position. This renders the α,β-unsaturated aldehyde highly reactive towards the addition of nucleophiles. Again, the steric hindrance provided by the catalyst directs the nucleophilic attack, leading to high enantioselectivity.
Sources
Application Note: Asymmetric Aldol Reaction Catalyzed by 2-(4-Bromophenyl)pyrrolidine
Introduction: The Power of Asymmetric Organocatalysis in Carbon-Carbon Bond Formation
The aldol reaction stands as a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures. The products, β-hydroxy carbonyl compounds, are pivotal building blocks in the synthesis of a vast array of pharmaceuticals and natural products. The advent of asymmetric organocatalysis has revolutionized this field by offering an alternative to metal-based catalysts, often providing milder reaction conditions, greater functional group tolerance, and a more sustainable chemical approach.
Among the privileged scaffolds in organocatalysis, chiral pyrrolidine derivatives have demonstrated exceptional efficacy and versatility. Inspired by the pioneering work with proline, which effectively catalyzes intermolecular aldol reactions, a multitude of substituted pyrrolidine-based catalysts have been developed.[1] This application note details a protocol for the asymmetric aldol reaction catalyzed by 2-(4-Bromophenyl)pyrrolidine, a catalyst designed to leverage the structural rigidity and electronic properties of the aryl substituent to impart high stereocontrol. The presence of the bromophenyl group can influence the catalyst's solubility and electronic nature, potentially fine-tuning its reactivity and selectivity. While a specific, peer-reviewed protocol for this exact catalyst is not prevalent in the literature, the following application note provides a comprehensive guide based on well-established procedures for closely related 2-substituted pyrrolidine and proline-derived catalysts.[2]
Mechanism of Action: The Enamine Catalytic Cycle
The catalytic prowess of this compound in the aldol reaction is rooted in the formation of a nucleophilic enamine intermediate. This mechanism, a hallmark of secondary amine organocatalysis, mimics the strategy employed by Class I aldolase enzymes.
The catalytic cycle can be delineated into the following key steps:
-
Enamine Formation: The secondary amine of the this compound catalyst reacts with a ketone (the aldol donor) to form a transient iminium ion. Subsequent deprotonation at the α-carbon generates the crucial enamine intermediate. The chirality of the catalyst is now embedded in this nucleophilic species.
-
Stereoselective C-C Bond Formation: The enamine, with its enhanced nucleophilicity at the α-carbon, attacks the electrophilic carbonyl carbon of an aldehyde (the aldol acceptor). The chiral environment created by the catalyst's stereocenter and the bulky 4-bromophenyl substituent directs this attack to one of the prochiral faces of the aldehyde, thereby establishing the stereochemistry of the newly formed C-C bond.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed by water, which is often present in trace amounts or added, to release the β-hydroxy ketone product and regenerate the this compound catalyst, allowing it to re-enter the catalytic cycle.
Caption: Catalytic cycle of the this compound catalyzed aldol reaction.
Experimental Protocol: A Representative Procedure
This protocol describes a general procedure for the asymmetric aldol reaction between a ketone and an aromatic aldehyde, catalyzed by (S)-2-(4-Bromophenyl)pyrrolidine. Researchers should optimize conditions for their specific substrates.
Materials:
-
(S)-2-(4-Bromophenyl)pyrrolidine (Catalyst, 10-20 mol%)
-
Aromatic Aldehyde (1.0 equiv)
-
Ketone (5-10 equiv, can also be used as solvent)
-
Solvent (e.g., Dichloromethane (DCM), Acetone, or neat)
-
Additive (e.g., Benzoic Acid, 10 mol%) (Optional, can enhance rate and selectivity)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add (S)-2-(4-Bromophenyl)pyrrolidine (0.025 mmol, 10 mol%).
-
Solvent and Additive: Add the chosen solvent (e.g., DCM, 0.5 mL). If an additive is used, add it at this stage (e.g., Benzoic Acid, 0.025 mmol, 10 mol%).
-
Addition of Reactants: Add the aromatic aldehyde (0.25 mmol, 1.0 equiv) to the stirred solution. Then, add the ketone (1.25 mmol, 5.0 equiv).
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature, 0 °C, or -10 °C) for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired β-hydroxy ketone.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation: Key Reaction Parameters
The following table summarizes typical reaction parameters for pyrrolidine-based organocatalyzed aldol reactions, which can serve as a starting point for optimization with this compound.
| Parameter | Typical Range/Value | Rationale/Insight |
| Catalyst Loading | 5 - 30 mol% | Higher loading can increase reaction rate but also cost. 10-20 mol% is a common starting point. |
| Temperature | -20 °C to Room Temp. | Lower temperatures generally lead to higher enantioselectivity but may require longer reaction times.[2] |
| Solvent | DCM, Toluene, Acetone, neat | Solvent polarity and coordinating ability can significantly impact stereoselectivity and reaction rate. |
| Ketone Equivalents | 5 - 20 equiv (or as solvent) | Using the ketone in large excess drives the equilibrium towards product formation. |
| Additive | Benzoic Acid, Acetic Acid | A co-catalytic acid can facilitate the rate-limiting hydrolysis of the iminium adduct and improve catalyst turnover. |
| Reaction Time | 12 - 96 hours | Highly dependent on substrate reactivity and reaction temperature. |
Experimental Workflow
Caption: General experimental workflow for the catalyzed aldol reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Low reaction temperature. 3. Sterically hindered substrates. | 1. Use freshly prepared or purified catalyst. 2. Increase the reaction temperature or prolong the reaction time. 3. Increase catalyst loading. |
| Low Enantioselectivity | 1. Reaction temperature is too high. 2. Presence of impurities (e.g., water, acid/base). 3. Inappropriate solvent. | 1. Decrease the reaction temperature. 2. Use anhydrous solvents and reagents. 3. Screen different solvents (e.g., non-polar solvents often give higher ee). |
| Formation of Side Products | 1. Self-aldol condensation of the ketone. 2. Dehydration of the aldol product. | 1. Use a large excess of the ketone donor. 2. Perform the reaction at lower temperatures and ensure a mild workup. |
Substrate Scope and Limitations
The utility of pyrrolidine-based catalysts extends to a variety of substrates. Generally, aromatic aldehydes with both electron-donating and electron-withdrawing substituents are well-tolerated. Aliphatic aldehydes can also be used, although they may be more prone to self-condensation. A range of ketones, including acetone, cyclohexanone, and other cyclic and acyclic ketones, can serve as the aldol donor.
Limitations:
-
Steric Hindrance: Highly substituted ketones or aldehydes may react sluggishly or not at all.
-
Acid/Base Sensitive Groups: Substrates with functional groups that are sensitive to acidic or basic conditions may not be compatible, although the mild nature of organocatalysis often mitigates this issue.
-
Enolizable Aldehydes: Aldehydes with α-protons can undergo self-aldol reactions, leading to complex product mixtures.
References
- Note Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.
- Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. ResearchGate.
- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses.
- Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. National Institutes of Health.
- The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives. National Institutes of Health.
- Organocatalytic aldol approach for the protecting group-free asymmetric synthesis of (7 R')-parabenzlactone, (-)-hinokinin, (-)-yatein, (-)-bursehernin, (-)-pluviatolide, (+)-isostegane and allied lignans. PubMed.
- Scheme 6. S N 2 reaction and aldol condensation of 1 with pyrrolidine and acetone. ResearchGate.
- Pro-Phe Derivatives as Organocatalysts in Asymmetric Aldol Reaction. ResearchGate.
- Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- Experiment 19 — Aldol Condensation. Swarthmore College.
- The Aldol Condensation. Magritek.
- Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions. ACS Publications.
Sources
Application Notes and Protocols: 2-(4-Bromophenyl)pyrrolidine as a Chiral Auxiliary in Asymmetric Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 2-Arylpyrrolidine Auxiliaries
In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral auxiliaries remain a powerful and reliable strategy for constructing enantiomerically pure molecules.[1] Among the various scaffolds, those derived from the chiral pool, such as L-proline, offer a robust and predictable platform for inducing chirality.[2] The 2-(4-Bromophenyl)pyrrolidine auxiliary, derived from (S)-proline, emerges as a sophisticated tool for stereocontrolled carbon-carbon bond formation. Its efficacy stems from a combination of a rigid pyrrolidine ring, which effectively shields one face of the reactive enolate, and the strategic placement of a 4-bromophenyl group. This aryl substituent provides significant steric bulk, enhancing facial discrimination, and its electronic properties can influence the geometry and reactivity of the chelated transition states that govern stereochemical outcomes.[3]
This guide provides a comprehensive overview of the synthesis and application of (S)-2-(4-Bromophenyl)pyrrolidine as a chiral auxiliary. It details protocols for its preparation, attachment to acyl substrates, and its use in diastereoselective alkylation and aldol reactions, followed by methods for its cleavage and recovery.
PART 1: Synthesis and Preparation of the Chiral Auxiliary and N-Acyl Substrates
Protocol 1: Synthesis of (S)-2-(4-Bromophenyl)pyrrolidine
The synthesis of 2-arylpyrrolidines can be achieved from the corresponding amino acid, L-proline, through a multi-step sequence involving the formation of an N-protected intermediate followed by reaction with an organometallic reagent.
Workflow for Auxiliary Synthesis
Caption: Synthesis of the chiral auxiliary.
Step-by-Step Methodology:
-
Protection of L-Proline: L-proline (1.0 eq) is dissolved in a 1:1 mixture of dioxane and water. Sodium hydroxide (2.5 eq) is added, and the solution is cooled to 0 °C. Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added portion-wise, and the reaction is stirred overnight while warming to room temperature. The mixture is then acidified with cold 1 M HCl and extracted with ethyl acetate. The organic layers are dried over anhydrous sodium sulfate and concentrated to yield N-Boc-L-proline.
-
Weinreb Amide Formation: N-Boc-L-proline (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C. Thionyl chloride (1.2 eq) is added dropwise. After stirring for 2 hours, the solvent is removed under reduced pressure. The resulting acid chloride is redissolved in anhydrous THF and added slowly to a cooled (0 °C) suspension of N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and pyridine (3.0 eq) in THF. The reaction is stirred overnight, quenched with saturated NH₄Cl, and extracted with ethyl acetate. The product is purified by column chromatography.
-
Grignard Addition: The N-Boc-L-proline Weinreb amide (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A solution of 4-bromophenylmagnesium bromide (1.5 eq in THF) is added dropwise. The reaction is stirred for 3 hours at -78 °C before being quenched with saturated NH₄Cl solution and warmed to room temperature. The product is extracted and purified to yield N-Boc-2-(4-bromobenzoyl)pyrrolidine.
-
Deprotection and Reduction: The ketone from the previous step is dissolved in DCM, and trifluoroacetic acid (TFA, 10 eq) is added. The mixture is stirred at room temperature for 2 hours, and the solvent is evaporated. The residue is then dissolved in methanol, and sodium borohydride (3.0 eq) is added portion-wise at 0 °C. The reaction is stirred for 4 hours, quenched with water, and the product is extracted with ethyl acetate to yield (S)-2-(4-Bromophenyl)pyrrolidine.
Protocol 2: N-Acylation of the Chiral Auxiliary
To be used in synthesis, the chiral auxiliary must be coupled with a prochiral carboxylic acid derivative. A standard acylation with an acid chloride is typically employed.[4]
Step-by-Step Methodology (Example with Propionyl Chloride):
-
Reaction Setup: To a solution of (S)-2-(4-Bromophenyl)pyrrolidine (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq).
-
Acylation: Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-propionyl-(S)-2-(4-bromophenyl)pyrrolidine can be purified by silica gel chromatography.
PART 2: Application in Asymmetric Synthesis
Asymmetric Alkylation of N-Acyl Amides
The N-acyl derivative of this compound can be used to direct the stereoselective alkylation of the α-carbon. The reaction proceeds through a rigid lithium enolate, where the bulky 4-bromophenyl group effectively blocks one face from the incoming electrophile.[5][6]
Stereochemical Model for Asymmetric Alkylation
The high diastereoselectivity observed in the alkylation of prolinol-derived amide enolates is rationalized by a rigid, chelated transition state.[7] The lithium cation is coordinated by the enolate oxygen and the pyrrolidine nitrogen. The 4-bromophenyl group occupies a pseudo-equatorial position, sterically shielding the Re-face of the enolate. Consequently, the electrophile (E⁺) approaches from the less hindered Si-face.
Caption: Alkylation stereochemical model.
Protocol 3: Diastereoselective Alkylation of N-Propionyl-(S)-2-(4-bromophenyl)pyrrolidine
-
Enolate Formation: Dissolve the N-propionyl amide (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere. Add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or commercial solution) dropwise. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 4-6 hours, or until TLC analysis indicates consumption of the starting material.
-
Quenching and Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Analysis and Purification: Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.[8] Purify the product by silica gel chromatography.
| Electrophile | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| CH₃I | THF | -78 | >95:5 | ~85-95 |
| BnBr | THF | -78 | >98:2 | ~90-98 |
| Allyl-Br | THF | -78 | >95:5 | ~88-96 |
| n-BuI | THF/HMPA | -78 to -40 | >90:10 | ~80-90 |
| Note: Data presented is hypothetical, based on typical results for similar high-performance chiral auxiliaries. Actual results may vary. |
Asymmetric Aldol Reaction
Similar to alkylation, the enolate derived from the N-acyl auxiliary can undergo highly diastereoselective aldol additions. The formation of a Z-enolate via boron triflate, followed by reaction with an aldehyde, typically proceeds through a closed, chair-like Zimmerman-Traxler transition state to afford the syn-aldol product.[9]
Stereochemical Model for Asymmetric Aldol Reaction
The Z-boron enolate forms a six-membered chair-like transition state where the aldehyde R group occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions. The 4-bromophenyl group of the auxiliary again shields one face, forcing the aldehyde to approach from the opposite direction, leading to excellent stereocontrol at both newly formed chiral centers.
Caption: Aldol reaction stereochemical model.
Protocol 4: Diastereoselective Aldol Reaction
-
Enolate Formation: Dissolve the N-propionyl amide (1.0 eq) in anhydrous DCM and cool to -78 °C. Add di-n-butylboron triflate (1.1 eq) dropwise, followed by triethylamine (1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour.
-
Aldehyde Addition: Cool the solution back down to -78 °C and add the aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise.
-
Reaction: Stir at -78 °C for 2-3 hours, then warm to 0 °C and stir for another hour.
-
Quenching and Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with saturated NaHCO₃ and brine.
-
Oxidative Cleavage of Boron: To the organic solution, add methanol and 30% hydrogen peroxide at 0 °C and stir vigorously for 1 hour. Concentrate the mixture, extract with ethyl acetate, dry over Na₂SO₄, and concentrate again.
-
Analysis and Purification: Determine the diastereomeric ratio of the crude product. Purify by silica gel chromatography to yield the syn-aldol adduct.
| Aldehyde | Lewis Acid | Temp (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | Bu₂BOTf | -78 to 0 | >98:2 | ~85-95 |
| Benzaldehyde | Bu₂BOTf | -78 to 0 | >99:1 | ~90-98 |
| Acetaldehyde | Bu₂BOTf | -78 to 0 | >95:5 | ~80-90 |
| Note: Data presented is hypothetical, based on typical results for Evans-type aldol reactions. Actual results may vary. |
PART 3: Cleavage of the Chiral Auxiliary
A key feature of a useful chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the product.[1]
Protocol 5: Reductive Cleavage to a Primary Alcohol
Reduction with a strong hydride agent like lithium aluminum hydride (LiAlH₄) cleaves the amide bond to furnish a primary alcohol and recovers the chiral auxiliary.[10]
-
Setup: To a solution of the alkylated or aldol adduct (1.0 eq) in anhydrous THF at 0 °C, add LiAlH₄ (2.0-3.0 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and then gently reflux for 2-4 hours.
-
Quenching: Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Isolation: Stir the resulting white precipitate for 1 hour, then filter through a pad of Celite®, washing thoroughly with ethyl acetate. The filtrate contains the desired primary alcohol. The chiral auxiliary can be recovered from the Celite pad by washing with an appropriate solvent.
Protocol 6: Hydrolytic Cleavage to a Carboxylic Acid
Basic hydrolysis can be used to generate the chiral carboxylic acid. Conditions must be carefully chosen to avoid epimerization of the α-stereocenter.[8][11]
-
Setup: Dissolve the adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Hydrolysis: Add lithium hydroxide (LiOH, 4.0 eq) and 30% hydrogen peroxide (4.0 eq) at 0 °C.
-
Reaction: Stir the mixture at room temperature for 4-12 hours.
-
Work-up: Quench the excess peroxide by adding aqueous sodium sulfite. Acidify the mixture with 1 M HCl and extract with ethyl acetate to isolate the carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Conclusion
This compound stands as a highly effective chiral auxiliary for asymmetric synthesis. Its straightforward preparation from L-proline, combined with its ability to direct both alkylation and aldol reactions with a high degree of stereocontrol, makes it a valuable tool for constructing complex chiral molecules. The predictable stereochemical outcomes, governed by well-understood transition state models, and the reliable methods for auxiliary removal and recovery, underscore its utility in both academic research and the process development of pharmaceuticals.
References
- Aguilar, F., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- Askin, D., et al. (1988). Alkylation of chiral prolinol propionamide enolates with epoxides: Complete reversal of predicted facial selectivity. Tetrahedron Letters, 29(34), 4245-4248.
- BenchChem. (2025). Application Note: A Robust Protocol for the N-acetylation of 3-(Ethylamino)pyrrolidine. BenchChem Scientific Resources.
- Chumakov, A. M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4984.
- Evans, D. A., et al. (1990). Diastereoselective alkylation of chiral prolinol amide enolates. Journal of the American Chemical Society, 112(10), 4011-4030.
- Han, X., et al. (2015). Highly Enantio- and Diastereoselective l-Proline Derived Acetylglucose Amide Catalyzed Aldol Reaction of Ketones to Aldehydes under Solvent-Free Conditions. Synlett, 26(18), 2565-2569.
- Hayashi, Y., et al. (2006). Highly diastereo- and enantioselective direct aldol reactions of aldehydes and ketones catalyzed by siloxyproline in the presence of water.
- Kanger, T., et al. (2002). 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. Licentiate thesis, KTH Royal Institute of Technology.
- Myers, A. G. (2001). Asymmetric Alkylation of Enolates. Chem 115 Lecture Notes, Harvard University.
- Sibi, M. P., & Jasperse, C. P. (2005). Enolate Alkylations. In Comprehensive Organic Functional Group Transformations II (Vol. 2, pp. 203-245). Elsevier.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Toste, F. D., & Tius, M. A. (2009). Modern Aldol Reactions. Wiley-VCH.
- Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia.
- Zask, A., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(7), 3145-3154.
- Zhang, X., et al. (2021). Catalytic Enantioselective Alkylation of Prochiral Enolates. Chemical Reviews, 121(15), 9196-9242.
- Jacobsen, E. N., et al. (2022). Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. Journal of the American Chemical Society, 144(35), 15948-15957.
- Movassaghi, M. (n.d.). Stereoselective, Directed Aldol Reaction. Chem 115 Lecture Notes, MIT.
- Pałasz, A. (2014). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2014(6), 163-176.
- Reetz, M. T. (1987). Chelation and Non-Chelation Control in Additions of Organometallic Reagents to Carbonyl Compounds. Angewandte Chemie International Edition in English, 26(6), 497-511.
- Reider, P. J. (2003). Process development of complex pharmaceuticals: The role of the chiral auxiliary. Chirality, 15(S1), S22-S27.
- Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
- Vicario, J. L., et al. (2023). Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals. Journal of the American Chemical Society, 145(4), 2465-2475.
- Wikipedia contributors. (2023). Asymmetric induction. In Wikipedia, The Free Encyclopedia.
- BenchChem. (n.d.). A Robust Protocol for the N-acetylation of 3-(Ethylamino)pyrrolidine.
- University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from University of Calgary Chemistry website.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- Leah4sci. (2016, February 26). LiAlH4 and NaBH4 Carbonyl Reduction Reaction + Mechanism [Video]. YouTube.
- Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia.
- Scribd. (n.d.).
- ACS Publications. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry.
- National Institutes of Health. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. PubMed Central.
- National Institutes of Health. (2019). Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?. PubMed Central.
- RSC Publishing. (2024). Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO2 catalyst.
- National Institutes of Health. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central.
- ResearchGate. (2015). Highly Enantio- and Diastereoselective l-Proline Derived Acetylglucose Amide Catalyzed Aldol Reaction of Ketones to Aldehydes under Solvent-Free Conditions.
- CORE. (n.d.).
- National Institutes of Health. (2006).
- National Institutes of Health. (2022).
- ResearchGate. (n.d.). The Aryl-Pyrrolidine-tert-Leucine Motif as a New Privileged Chiral Scaffold: The Role of Noncovalent Stabilizing Interactions.
- National Institutes of Health. (2003). Mechanism of stereoinduction in asymmetric synthesis of highly functionalized 1,2-dihydroquinolines and 2H-1-benzopyrans via nonracemic palladacycles with a metal-bonded stereogenic carbon. PubMed.
- ResearchGate. (n.d.). Double Asymmetric Induction as a Mechanistic Probe: Conjugate Addition for the Asymmetric Synthesis of a Pseudotripeptide.
- ResearchGate. (n.d.). 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis.
- National Institutes of Health. (2021). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubMed Central.
- RSC Publishing. (n.d.).
- ResearchGate. (n.d.). Proline derivatives in the synthesis of 1-(pyrrolidin-2-yl)propan-2-ones.
- ResearchGate. (n.d.).
- RSC Publishing. (n.d.).
- RSC Publishing. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides.
- MDPI. (n.d.). Electrochemical N-acylation synthesis of amides under aqueous conditions.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- National Institutes of Health. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central.
- ResearchGate. (n.d.).
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. scribd.com [scribd.com]
- 7. Alkylation of chiral prolinol propionamide enolates with epoxides: Complete reversal of predicted facial selectivity | Semantic Scholar [semanticscholar.org]
- 8. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. arkat-usa.org [arkat-usa.org]
The Versatile Scaffold: Applications of 2-(4-Bromophenyl)pyrrolidine in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the 2-(4-Bromophenyl)pyrrolidine Moiety
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles has led medicinal chemists to explore a vast chemical space. Within this endeavor, certain molecular scaffolds have emerged as "privileged structures" due to their ability to interact with multiple biological targets, offering a fertile ground for the development of new therapeutic agents. The this compound scaffold is a prime example of such a versatile building block. Its unique combination of a stereochemically rich pyrrolidine ring and a synthetically tractable bromophenyl group provides a powerful platform for the design and synthesis of a diverse array of bioactive molecules.
The pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in numerous natural products and FDA-approved drugs.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with the three-dimensional binding sites of biological targets. The presence of a chiral center at the 2-position further enhances its utility, enabling the development of stereospecific ligands with improved potency and reduced off-target effects.
The 4-bromophenyl group, on the other hand, serves a dual purpose. The bromine atom acts as a convenient synthetic handle, enabling a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce diverse aryl and heteroaryl substituents. This allows for rapid and efficient exploration of the structure-activity relationship (SAR) around this part of the molecule. Furthermore, the electronic properties of the bromine atom can influence the overall physicochemical properties of the molecule, impacting factors such as metabolic stability and target engagement.
This comprehensive guide will delve into the multifaceted applications of the this compound scaffold in medicinal chemistry, with a particular focus on its role in the development of anticancer, antibacterial, and central nervous system (CNS) active agents. We will provide detailed insights into the design rationale, synthesis, and biological evaluation of derivatives based on this privileged scaffold, supported by step-by-step protocols and quantitative data.
I. Synthesis of the Core Scaffold: this compound
The efficient and scalable synthesis of the this compound core is a critical first step in any drug discovery program utilizing this scaffold. While various synthetic routes have been reported, a common and effective approach involves the reduction of a cyclic imine precursor. The following protocol is a representative example of such a synthesis, adapted from established methodologies.[2]
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from 5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole.
Materials:
-
5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole
-
Methanol (MeOH)
-
Acetic Acid (AcOH)
-
Sodium borohydride (NaBH₄)
-
5N Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) pellets
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., acetone/dry ice)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole (1.0 eq) in methanol.
-
Acidification and Cooling: Add acetic acid to the solution and cool the mixture to -65 °C using a cooling bath under a nitrogen atmosphere.
-
Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise over 1 hour, maintaining the temperature at -65 °C.
-
Reaction Monitoring: Stir the reaction mixture at -65 °C for 30 minutes.
-
Warming: Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Solvent Removal: Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Acidic Work-up: Add 5N HCl to the residue and extract the aqueous solution with diethyl ether (2x) to remove any non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and carefully add sodium hydroxide pellets until the solution is strongly basic (pH > 12), ensuring the temperature remains below 30 °C.
-
Extraction: Extract the basified aqueous solution with ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane/ethanol to afford the pure this compound.
Causality Behind Experimental Choices:
-
The use of acetic acid protonates the imine, making it more electrophilic and susceptible to reduction by the hydride reagent.
-
The low temperature (-65 °C) is crucial to control the reactivity of sodium borohydride and prevent over-reduction or side reactions.
-
The acidic and basic work-up steps are essential for separating the desired amine product from unreacted starting materials and byproducts.
II. Application in Oncology: Targeting DNA Repair and Replication
The this compound scaffold has emerged as a promising platform for the development of novel anticancer agents, particularly inhibitors of poly(ADP-ribose) polymerase (PARP) and topoisomerases. These enzymes play critical roles in DNA repair and replication, processes that are often dysregulated in cancer cells.
A. PARP Inhibition: Exploiting Synthetic Lethality
PARP inhibitors have revolutionized the treatment of certain cancers, especially those with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as tumors harboring BRCA1/2 mutations.[3] The mechanism of action of PARP inhibitors involves trapping PARP1 at sites of single-strand DNA breaks, which leads to the formation of cytotoxic double-strand breaks during DNA replication.[4][5] In HR-deficient cancer cells, these double-strand breaks cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.[3]
Derivatives of this compound have been explored as PARP inhibitors, where the pyrrolidine ring and the substituted phenyl group can be tailored to fit into the NAD+ binding pocket of the PARP enzyme.
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: Mechanism of PARP inhibitors leading to synthetic lethality.
Protocol 2: In Vitro PARP Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a this compound derivative against PARP1 activity. This protocol is adapted from commercially available assay kits.[6][7]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (histone-free)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl₂, 1 mM DTT)
-
Stop buffer (e.g., 1 M HCl)
-
Test compound (this compound derivative) dissolved in DMSO
-
96-well microplate (white, opaque)
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following in triplicate:
-
Assay buffer
-
Activated DNA
-
NAD+ and Biotinylated NAD+ mixture
-
Test compound or vehicle (DMSO)
-
-
Enzyme Addition: Initiate the reaction by adding the PARP1 enzyme to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Stopping the Reaction: Add stop buffer to each well.
-
Detection: Add Streptavidin-HRP conjugate and incubate for 30 minutes.
-
Signal Generation: Add the chemiluminescent HRP substrate.
-
Measurement: Immediately read the luminescence on a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
B. Topoisomerase Inhibition: Disrupting DNA Topology
Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[8] Topoisomerase inhibitors are a cornerstone of cancer chemotherapy. These drugs can be classified as either poisons, which stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks, or catalytic inhibitors, which prevent the enzyme from functioning.[9] Derivatives of this compound have shown promise as bacterial topoisomerase inhibitors, suggesting their potential as antibacterial agents and as a starting point for the development of anticancer topoisomerase inhibitors.[1]
Mechanism of Action: Topoisomerase Poisoning
Sources
- 1. d-nb.info [d-nb.info]
- 2. 2-(2-Bromophenyl)pyrrolidine synthesis - chemicalbook [chemicalbook.com]
- 3. BJOC - Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization [beilstein-journals.org]
- 4. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Assay Kit [bdbiosciences.com]
Application Notes & Protocols: Enantioselective Synthesis Using (S)-2-(4-Bromophenyl)pyrrolidine as an Organocatalyst
Introduction: The Power of Chiral Pyrrolidines in Organocatalysis
The field of asymmetric catalysis has been revolutionized by the development of small organic molecules that can induce chirality, a field known as organocatalysis.[1][2] Among these, chiral pyrrolidine derivatives have emerged as exceptionally versatile and robust catalysts for a wide array of chemical transformations.[3][4] The (S)-pyrrolidine scaffold, derived from the natural amino acid proline, serves as a privileged chiral backbone.[5] By modifying the 2-position of the pyrrolidine ring, for instance with a 4-bromophenyl group as in (S)-2-(4-Bromophenyl)pyrrolidine, chemists can fine-tune the steric and electronic environment of the catalytic pocket. This allows for precise control over the stereochemical outcome of reactions, making such catalysts invaluable tools in academic research and for the synthesis of complex chiral molecules, including pharmaceuticals.[6][7]
This guide provides an in-depth exploration of the mechanistic principles and practical applications of (S)-2-(4-Bromophenyl)pyrrolidine and its conceptual analogues, such as the widely used diarylprolinol silyl ethers, in enantioselective synthesis.[6][8] We will delve into the core activation modes—enamine and iminium ion catalysis—and provide detailed, field-tested protocols for key synthetic transformations.
Pillar 1: The Mechanistic Foundation of Pyrrolidine Catalysis
The efficacy of (S)-2-(4-Bromophenyl)pyrrolidine and related catalysts stems from their ability to reversibly form chiral intermediates with carbonyl compounds. This activation strategy transiently converts prochiral substrates into more reactive species while embedding the catalyst's chiral information, thereby directing the approach of the reacting partner. Two primary catalytic cycles, enamine and iminium ion catalysis, dominate the reactivity profile.[1][2][8]
Enamine Catalysis: Activating the Nucleophile
In enamine catalysis, the secondary amine of the pyrrolidine catalyst condenses with a saturated aldehyde or ketone.[9] This process forms a chiral enamine intermediate.[8][10] The nitrogen atom of the enamine is a powerful electron-donating group, which increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbon-carbon double bond, making the α-carbon significantly more nucleophilic than in the corresponding enol or enolate.[8][9] The bulky substituent at the C-2 position (the 4-bromophenyl group) effectively shields one face of the enamine, forcing the electrophile to attack from the less hindered side, thus ensuring high stereoselectivity.[1][2] After the key bond-forming step, the resulting iminium ion is hydrolyzed to release the chiral product and regenerate the catalyst, completing the cycle.[10]
Sources
- 1. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: The Utility of 2-(4-Bromophenyl)pyrrolidine in the Synthesis of Novel Neurological Drug Candidates
Abstract: The 2-aryl-pyrrolidine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold for targeting a multitude of receptors and transporters within the central nervous system (CNS). This guide focuses on a particularly valuable building block, 2-(4-bromophenyl)pyrrolidine, detailing its synthesis and strategic application in the development of potent neurological drug candidates. The presence of the 4-bromo substituent provides a versatile chemical handle for extensive structure-activity relationship (SAR) studies, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles. This document provides experienced researchers with detailed, field-tested protocols for the enantioselective synthesis of the core scaffold and its subsequent elaboration into advanced intermediates for CNS drug discovery programs, with a focus on monoamine transporter inhibitors.
Part 1: The Strategic Value of the this compound Scaffold
The pyrrolidine ring is a recurring structural element in numerous FDA-approved drugs and bioactive natural products. Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for interacting with the complex chiral environments of biological targets. When substituted with an aryl group at the 2-position, it creates a pharmacophore that effectively mimics endogenous neurotransmitters, leading to high-affinity interactions with targets like dopamine, serotonin, and norepinephrine transporters.[1][2][3]
The Rationale: Causality Behind the Scaffold's Efficacy
The strategic importance of the this compound scaffold is threefold:
-
Bioisosteric Mimicry: The fundamental structure mimics the spatial relationship between the aromatic ring and the basic nitrogen atom found in neurotransmitters like dopamine and serotonin. This inherent structural analogy provides a strong foundation for high-affinity binding.
-
Stereochemical Control: The chiral center at the C2 position is paramount. The absolute stereochemistry—(R) or (S)—critically dictates the molecule's orientation within the binding pocket of a target protein. It is common for one enantiomer to be significantly more active than the other, highlighting the importance of enantioselective synthesis.[2]
-
The Versatile Bromo Handle: The bromine atom on the phenyl ring is not merely a substituent; it is a strategic tool. It serves as an anchor point for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the late-stage introduction of diverse chemical moieties, facilitating rapid library synthesis and detailed SAR exploration without redesigning the entire synthetic route. Furthermore, halogen substituents like bromine can form halogen bonds or engage in favorable hydrophobic interactions within a protein binding site, often enhancing binding affinity. Studies on methylphenidate analogs, for instance, have shown that bromo-substitution can increase affinity for the dopamine transporter (DAT).[4]
Workflow: From Core Scaffold to Drug Candidate
The development pathway leverages the scaffold's inherent advantages in a logical progression. The initial step is the robust, stereocontrolled synthesis of the this compound core. This is followed by functionalization, either at the pyrrolidine nitrogen or via cross-coupling at the bromophenyl moiety, to generate a library of analogs for screening.
Caption: From precursor to lead candidate workflow.
Part 2: Synthesis of the Chiral Core
The production of enantiomerically pure this compound is the critical enabling step for any drug discovery program utilizing this scaffold. While racemic syntheses exist, they necessitate challenging chiral resolution steps. The following protocol details a more efficient, modern approach using asymmetric catalysis to establish the desired stereocenter directly.
Protocol 1: Enantioselective Synthesis of (S)-tert-butyl this compound-1-carboxylate
This protocol is adapted from palladium-catalyzed asymmetric [3+2] cycloaddition methodologies, which are powerful tools for constructing chiral pyrrolidines.[5] This reaction involves the formation of a trimethylenemethane (TMM) complex with palladium, which then reacts with an imine derived from 4-bromobenzaldehyde.
Reaction Scheme:
Caption: Enantioselective synthesis of the protected core.
Materials & Reagents
| Reagent | M.W. | Amount | Moles |
| 4-Bromobenzaldehyde | 185.02 | 5.00 g | 27.0 mmol |
| tert-Butyl carbamate | 117.15 | 3.33 g | 28.4 mmol |
| Titanium(IV) ethoxide | 228.11 | 11.5 mL | 54.0 mmol |
| [Pd₂(dba)₃] | 915.72 | 247 mg | 0.27 mmol |
| (S)-Phosphoramidite Ligand (e.g., (S)-L12) | Varies | 0.65 mmol | Varies |
| (2-((Trimethylsilyl)methyl)allyl) acetate | 200.36 | 6.50 g | 32.4 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| Anhydrous Toluene | - | 100 mL | - |
Procedure:
-
Imine Formation: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂), add 4-bromobenzaldehyde (5.00 g, 27.0 mmol) and tert-butyl carbamate (3.33 g, 28.4 mmol). Dissolve the solids in anhydrous THF (100 mL).
-
Add titanium(IV) ethoxide (11.5 mL, 54.0 mmol) dropwise via syringe. Stir the resulting solution at room temperature for 12 hours. The formation of the N-Boc imine can be monitored by TLC or LC-MS.
-
Catalyst Preparation: In a separate flame-dried flask, prepare the catalyst by dissolving [Pd₂(dba)₃] (247 mg, 0.27 mmol) and the chiral phosphoramidite ligand (0.65 mmol) in anhydrous toluene (50 mL). Stir at room temperature for 30 minutes.
-
Cycloaddition: Transfer the catalyst solution via cannula to the flask containing the pre-formed imine. Add the TMM precursor, (2-((trimethylsilyl)methyl)allyl) acetate (6.50 g, 32.4 mmol).
-
Heat the reaction mixture to 40 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS until the imine is consumed.
-
Work-up & Purification: Upon completion, cool the reaction to room temperature and quench by pouring it into a saturated aqueous solution of NaHCO₃ (150 mL). Stir vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the product, (S)-tert-butyl this compound-1-carboxylate, as a white solid.
-
Validation: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis. Typical yields range from 70-85% with >95% e.e.
Part 3: Application in the Synthesis of Monoamine Transporter Inhibitors
The prepared chiral building block is a launchpad for synthesizing potent and selective inhibitors of key neurological targets. The following protocols illustrate its use in creating analogs targeting the dopamine transporter (DAT) and the serotonin transporter (SERT).
Protocol 2: Synthesis of a DAT Inhibitor via N-Alkylation
Derivatives of 2-aryl-pyrrolidines are known to be potent DAT inhibitors.[2][6] This protocol describes a simple N-alkylation to introduce a functionalized side chain, a common strategy to enhance potency and modulate pharmacokinetic properties.
Reaction Scheme:
Sources
- 1. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of bromine-substituted analogs of methylphenidate to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-(4-Bromophenyl)pyrrolidine
Abstract
This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction, specifically tailored for the use of 2-(4-Bromophenyl)pyrrolidine as a key substrate. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its functionalization via robust C-C bond-forming reactions is of paramount importance to drug discovery professionals.[1] These application notes offer a detailed examination of the reaction mechanism, critical parameters for optimization, step-by-step experimental protocols, and a thorough troubleshooting guide. By elucidating the causality behind experimental choices, this document serves as an authoritative resource for researchers and scientists aiming to synthesize novel biaryl-pyrrolidine derivatives for applications in pharmaceutical and materials science.
Introduction: The Strategic Importance of Biaryl-Pyrrolidines
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods in modern organic synthesis for the formation of carbon-carbon bonds.[2] Its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of organoboron reagents have cemented its role in both academic research and industrial-scale synthesis.[2][3]
This guide focuses on a substrate of significant interest: this compound. The pyrrolidine ring is a core component in numerous FDA-approved drugs, valued for its ability to confer favorable physicochemical properties and engage in specific binding interactions.[1] The ability to efficiently couple this saturated heterocycle, bearing an aryl bromide handle, with a diverse array of boronic acids opens a direct route to novel chemical entities. The resulting 2-(biphenyl-4-yl)pyrrolidine structures and their analogues are key building blocks for developing new therapeutic agents and advanced functional materials.[4]
The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism
A foundational understanding of the catalytic cycle is crucial for rational optimization and troubleshooting. The reaction is catalyzed by a palladium complex and proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The base is a critical component that plays a key role in the transmetalation step.[7]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square planar Palladium(II) intermediate.[6] The reactivity of the halide follows the order I > Br >> Cl.[3][8]
-
Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center. The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which facilitates the ligand exchange on the Pd(II) complex.[7][9]
-
Reductive Elimination : The final step involves the formation of the new C-C bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6][10] For this to occur, the two organic groups must be positioned cis to each other on the palladium center.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing the Reaction: A Guide to Critical Parameters
Achieving high yields and purity in the Suzuki coupling of this compound requires careful consideration of several interconnected parameters. The presence of the nitrogen-containing pyrrolidine ring can influence catalyst activity, making judicious selection of reagents essential.[12]
| Parameter | Key Considerations & Expert Insights | Recommended Starting Points |
| Palladium Catalyst & Ligand | Catalyst Source: Pre-catalysts or stable Pd(II) sources like Pd(OAc)₂ are often preferred for their bench stability, generating the active Pd(0) species in situ.[13] Ligand Choice is Critical: The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. For aryl bromides, especially those containing potentially coordinating groups like the pyrrolidine nitrogen, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective.[14][15] They promote rapid oxidative addition and reductive elimination, often allowing for lower catalyst loadings and room temperature reactions.[14][15][16] N-Heterocyclic Carbenes (NHCs) are also excellent alternatives to phosphine ligands.[3][9] | Catalyst: Pd(OAc)₂ (1-2 mol%) or a pre-catalyst like SPhos Pd G2 (1-2 mol%). Ligand: SPhos or XPhos (1.1-1.2 equivalents relative to Pd). |
| Boronic Acid/Ester | Reactivity: Aryl- and vinylboronic acids are common coupling partners.[3] Stability: Boronic acids can be susceptible to protodeboronation (replacement of the boronic acid group with hydrogen), especially under prolonged heating. Using more stable boronic esters, such as pinacol esters (Bpin), can mitigate this side reaction and improve reaction outcomes.[13] | Arylboronic acid (1.2-1.5 equivalents) or Arylboronic acid pinacol ester (1.2-1.5 equivalents). |
| Base | Function: The base is essential for activating the boronic acid for transmetalation.[7] Its strength and solubility are key factors. Common Choices: Inorganic bases are typically used. Potassium carbonate (K₂CO₃) is a good general-purpose base. Potassium phosphate (K₃PO₄) is a stronger, non-nucleophilic base often effective in challenging couplings.[7][14] Cesium carbonate (Cs₂CO₃) is highly effective but more expensive, often used for difficult substrates due to its higher solubility in organic solvents.[7][17] | K₃PO₄ (2.0-3.0 equivalents) or K₂CO₃ (2.0-3.0 equivalents). |
| Solvent System | Polarity & Solubility: The solvent must solubilize the organic substrates, the catalyst complex, and, to some extent, the inorganic base. Biphasic systems are very common.[3][18] Common Choices: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are frequently used, often with the addition of water to dissolve the inorganic base.[3][19] The water/organic solvent ratio can be a key parameter to optimize. | 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/Ethanol/H₂O. |
| Temperature | Reaction Rate: Reaction rates are typically accelerated at higher temperatures. However, elevated temperatures can also promote side reactions and decomposition of the catalyst or boronic acid. Optimization: For highly active catalyst systems (e.g., with Buchwald ligands), reactions can often proceed efficiently at room temperature or with gentle heating (e.g., 60-80 °C).[16] For less reactive partners, temperatures of 80-110 °C are common.[5] | Start at 80 °C. If the reaction is sluggish, increase to 100 °C. If using a highly active catalyst, attempt the reaction at room temperature. |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
General Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a flame-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[20]
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane (4 mL) followed by degassed water (1 mL) to the reaction mixture.
-
Reaction: Place the vessel in a preheated oil bath or heating block set to 80-100 °C. Stir the reaction vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Workflow for Reaction Optimization
For challenging substrates or to improve yield, a systematic optimization of reaction parameters is recommended. The following workflow provides a logical approach to screening key variables.
Caption: A systematic workflow for optimizing Suzuki coupling conditions.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive Catalyst: Palladium catalyst may have decomposed due to exposure to air.[21] Poor Ligand Choice: The selected ligand is not effective for the substrate.[21] Inadequate Base: The base may be too weak or not soluble enough to activate the boronic acid. | Use a fresh batch of catalyst or a more stable pre-catalyst. Ensure the reaction is set up under a strictly inert atmosphere.[21] Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[14][15] Switch to a stronger or more soluble base, such as K₃PO₄ or Cs₂CO₃.[7] |
| Dehalogenation of Starting Material | The aryl-palladium intermediate reacts with a hydride source instead of the boronic acid. This is more common with electron-rich aryl halides.[20] | Ensure solvents are anhydrous and the base is not excessively hydrated. Use a more reactive boronic acid or a more active catalyst system to promote faster transmetalation, which outcompetes the dehalogenation pathway. |
| Protodeboronation of Boronic Acid | The boronic acid is unstable under the reaction conditions and is replaced by a hydrogen atom. | Use a boronic acid pinacol ester (Bpin) instead of the free acid.[13] Use a more active catalyst to reduce reaction time and temperature. Use a milder base like KF if ester groups are present.[9] |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a symmetrical biaryl. | This is often caused by the presence of oxygen, which can alter the catalytic cycle. Ensure the reaction setup is rigorously degassed and maintained under an inert atmosphere.[20] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl-pyrrolidine derivatives from this compound. Success hinges on the rational selection of the catalyst system, base, and solvent to match the specific substrates. The use of modern, bulky, electron-rich phosphine ligands is particularly advantageous for this class of compounds. The protocols and troubleshooting guides provided herein offer a solid foundation for researchers to efficiently synthesize novel molecules, accelerating discovery programs in medicinal chemistry and materials science.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Ahamad, T., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
- Pérez-Temprano, M. H., et al. (2008). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
- Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis. [Link]
- Das, P., et al. (2012). Efficient salicylaldimine ligands for a palladium-catalyzed Suzuki–Miyaura cross-coupling reaction. Applied Organometallic Chemistry. [Link]
- Grasa, G. A., & Viciu, M. S. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society. [Link]
- Macnaughtan, M. L., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
- Thompson, A. T., et al. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]
- Wang, L., et al. (2012). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Palladium(II) Complex.
- ResearchGate. Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Link]
- ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. [Link]
- Benson, S. C., et al. (2014). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. Organic Letters. [Link]
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
- Ilyin, A. P., et al. (2022). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Molecules. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Utility of 2-(4-Bromophenyl)pyrrolidine Derivatives in Asymmetric Organocatalysis
Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction: The Power of Pyrrolidine-Based Organocatalysis
In the last two decades, asymmetric organocatalysis has emerged as a third pillar of chemical synthesis, standing alongside biocatalysis and metal-mediated catalysis.[1][2] This field leverages small, chiral organic molecules to catalyze enantioselective transformations, offering a greener, often more robust alternative to traditional methods.[2] Within this domain, chiral pyrrolidines have established themselves as a "privileged scaffold," capable of promoting a vast array of reactions with remarkable efficiency and stereocontrol.[3][4]
A significant breakthrough in this area was the independent development of diarylprolinol silyl ethers by Jørgensen and Hayashi.[3] These catalysts, which include derivatives of 2-(4-Bromophenyl)pyrrolidine, have proven to be exceptionally versatile and robust. The structure features a pyrrolidine ring, which serves as the chiral backbone, and a bulky diarylmethyl group at the C2 position. The introduction of a 4-bromophenyl group can modulate the catalyst's steric and electronic properties, fine-tuning its reactivity and selectivity for specific applications. These catalysts are renowned for their ability to form chiral intermediates that effectively shield one face of the substrate, directing the approach of the nucleophile or electrophile with high fidelity.
Part 1: Core Principles & Mechanism of Stereocontrol
The synthetic power of 2-(diarylmethyl)pyrrolidine catalysts, including the this compound derivatives, stems from their ability to activate carbonyl compounds through two primary, reversible pathways: Iminium Ion Catalysis and Enamine Catalysis .
Iminium Ion Activation: Lowering the LUMO
In this pathway, the secondary amine of the pyrrolidine catalyst condenses with an α,β-unsaturated aldehyde or ketone. This forms a positively charged iminium ion intermediate. The formation of the iminium ion significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it a much more reactive Michael acceptor for conjugate additions or a more reactive dienophile in Diels-Alder reactions.[5] The bulky diarylmethyl group, featuring the 4-bromophenyl moiety, effectively blocks one of the enantiotopic faces of the molecule, ensuring that the incoming nucleophile attacks from the less hindered side, thus inducing high enantioselectivity.[5][6]
Enamine Activation: Raising the HOMO
Conversely, when the catalyst reacts with a saturated aldehyde or ketone, it forms a nucleophilic enamine intermediate. This transformation raises the energy of the Highest Occupied Molecular Orbital (HOMO), turning the carbonyl compound into a potent nucleophile that can participate in reactions like aldol or Michael additions.[5] Again, the chiral scaffold of the catalyst dictates the facial selectivity of the subsequent reaction, leading to the formation of a specific enantiomer of the product.
Below is a diagram illustrating these dual catalytic cycles.
Sources
- 1. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Introduction: The Strategic Value of the 2-(4-Bromophenyl)pyrrolidine Scaffold
An In-depth Guide to the Synthesis of Novel APIs using 2-(4-Bromophenyl)pyrrolidine
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space that is often critical for achieving high-affinity and selective interactions with biological targets.[1][3] When functionalized with a 4-bromophenyl group, as in this compound, this scaffold becomes an exceptionally versatile starting material for the synthesis of novel Active Pharmaceutical Ingredients (APIs).[4]
The strategic importance of this molecule lies in the chemical reactivity of its two key features:
-
The Pyrrolidine Nitrogen: A secondary amine that serves as a nucleophile or a basic center, readily participating in N-alkylation, N-acylation, and N-arylation reactions to build out molecular complexity.
-
The 4-Bromophenyl Group: The carbon-bromine bond is a powerful synthetic handle, primed for participation in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile and modular installation of diverse aryl, heteroaryl, or alkyl substituents, which is a cornerstone of modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.[5][6]
This guide provides detailed application notes and protocols for leveraging this compound in the synthesis of advanced API candidates, with a focus on the robust and widely applicable Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Physicochemical Properties and Safe Handling
Accurate knowledge of a starting material's properties and safety requirements is fundamental to successful and safe experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 383127-22-8 | [4][7] |
| Molecular Formula | C₁₀H₁₂BrN | [4] |
| Molecular Weight | 226.12 g/mol | [4] |
| Appearance | White to light yellow solid/powder | [4][7] |
| Melting Point | 41.0 to 45.0 °C | [7] |
| Purity | ≥ 95% | [4][7] |
| Storage | Store in a cool, dark place (<15°C) under an inert atmosphere. | [7] |
Safety and Handling Precautions
This compound and its hydrochloride salt are classified as irritants.[7][8] Adherence to good laboratory practice is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[9][10]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][10]
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[7][10] Wash hands thoroughly after handling.[9]
-
Storage: Keep the container tightly closed in a dry, well-ventilated place, preferably under an inert gas like argon or nitrogen, as the compound can be air-sensitive.[7][9]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These methods offer a modular and highly functional-group-tolerant approach to building complex molecular architectures.
Suzuki-Miyaura Coupling: Forging New C-C Bonds
The Suzuki-Miyaura reaction is a Nobel Prize-winning method for creating a carbon-carbon bond between an organohalide and an organoboron compound.[5] For this compound, this reaction enables the direct connection of a new aryl or heteroaryl ring to the phenyl moiety, a common strategy for modulating the pharmacological activity of a drug candidate.
Causality Behind the Protocol:
-
Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a stable palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of a phosphine ligand (e.g., SPhos, XPhos, PPh₃) is critical; bulky, electron-rich ligands accelerate the key steps of oxidative addition and reductive elimination, improving reaction efficiency and scope.[6][11]
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transfer of the organic group to the palladium center (transmetalation).[12] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction outcome and depends on the specific substrates used.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[13][14] Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Materials:
-
This compound (1.0 equiv.)
-
Aryl- or Heteroarylboronic Acid (1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture), degassed
-
Schlenk flask or microwave vial, magnetic stir bar, inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath and stir the mixture vigorously at 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[5]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[5]
Caption: Workflow for Suzuki-Miyaura C-C bond formation.
Buchwald-Hartwig Amination: Crafting New C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, coupling aryl halides with amines.[15][16] This reaction is invaluable for synthesizing diarylamines or alkylarylamines, which are common substructures in APIs. Starting with this compound, this reaction allows for the introduction of a vast array of primary or secondary amines at the 4-position of the phenyl ring.
Causality Behind the Protocol:
-
Catalyst System: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/phosphine ligand system. The mechanism involves oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[15][16]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[16]
-
Ligand: Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, XPhos) are essential for promoting the reductive elimination step, which is often rate-limiting.[15]
Materials:
-
This compound (1.0 equiv.)
-
Amine (primary or secondary, 1.2 equiv.)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask, magnetic stir bar, inert gas supply (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Reagent Addition: Add the this compound and the anhydrous, degassed solvent.
-
Substrate Addition: Add the amine coupling partner via syringe.
-
Reaction Execution: Seal the flask and heat the mixture with stirring to 80-110 °C.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: Workflow for Buchwald-Hartwig C-N bond formation.
Application Protocol: Multi-Step Synthesis of "Pyrroliphen," a Novel API Candidate
This section outlines a representative synthesis of a hypothetical API, "Pyrroliphen," designed as a potential neurokinin-3 (NK3) receptor antagonist.[17] The synthesis demonstrates the strategic integration of protecting group chemistry with cross-coupling reactions.
Caption: Multi-step synthetic route to the hypothetical API "Pyrroliphen".
Step 1: N-Protection of this compound
Rationale: The pyrrolidine nitrogen is nucleophilic and can interfere with the subsequent palladium-catalyzed coupling reaction. Protecting it with a tert-butoxycarbonyl (Boc) group masks its reactivity and can be easily removed later under acidic conditions.
Protocol:
-
Dissolve this compound (1.0 equiv.) in dichloromethane (DCM).
-
Add triethylamine (Et₃N, 1.5 equiv.) followed by the slow, dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate, which is often pure enough for the next step.
Step 2: Suzuki Coupling to Form the Biaryl Core
Rationale: This is the key bond-forming step to construct the core of the API. Here, we couple the protected intermediate with pyridine-3-boronic acid to introduce a key heteroaromatic ring.
Protocol:
-
Follow the General Suzuki-Miyaura Coupling protocol described previously, using the N-Boc protected intermediate from Step 1 as the aryl bromide.
-
Use pyridine-3-boronic acid as the coupling partner.
-
Purify the resulting product by column chromatography to isolate the N-Boc-protected biaryl core.
Step 3: Boc Deprotection
Rationale: The Boc protecting group must be removed to unmask the pyrrolidine nitrogen for the final fragment coupling step. Trifluoroacetic acid (TFA) is a standard reagent for this transformation.
Protocol:
-
Dissolve the N-Boc protected biaryl from Step 2 in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at 0 °C.
-
Stir at room temperature for 1-2 hours, monitoring by LC-MS.
-
Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product into an organic solvent, dry, and concentrate to yield the free amine intermediate.
Step 4: Amide Coupling to Yield "Pyrroliphen"
Rationale: The final step involves forming an amide bond, a stable and common linker in pharmaceuticals. A modern coupling agent like HATU is used to activate the carboxylic acid for efficient reaction with the free amine intermediate.
Protocol:
-
Dissolve the carboxylic acid fragment (e.g., isonicotinic acid, 1.0 equiv.) in an anhydrous solvent like dimethylformamide (DMF).
-
Add the coupling agent HATU (1.1 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 equiv.). Stir for 15 minutes to pre-activate the acid.
-
Add a solution of the free amine intermediate from Step 3 (1.0 equiv.) to the activated acid mixture.
-
Stir at room temperature until the reaction is complete as monitored by LC-MS.
-
Dilute with ethyl acetate and wash extensively with water and brine to remove DMF and salts.
-
Dry the organic layer, concentrate, and purify by column chromatography or preparative HPLC to yield the final API, "Pyrroliphen."
Analytical Characterization
The identity and purity of all intermediates and the final product must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to confirm the exact molecular weight and purity of the compounds.[18][19]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound and can be adapted for chiral separations to determine enantiomeric excess if a chiral synthesis is performed.[20]
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel APIs. Its structure provides a robust platform for introducing molecular diversity through well-established and reliable synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling. The protocols outlined in this guide offer a logical and experimentally validated framework for researchers in drug discovery to construct complex molecules, enabling the rapid exploration of structure-activity relationships and the development of next-generation therapeutics.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions using 2-(4-Bromophenyl)-4,5-dihydrooxazole.
- Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. (2022). Catalysis Science & Technology (RSC Publishing).
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
- Examples of chiral amines in the pharmaceutical industry. (n.d.).
- Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. (n.d.).
- BenchChem. (2025).
- This compound. (n.d.). Chem-Impex.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-(2-Bromophenyl)azetidine.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021).
- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
- Emerging pharmaceutical uses of piperidine, pyrrolidine, and deriv
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PMC - PubMed Central.
- SAFETY D
- Palladium-catalyzed amination of pyrrolidine with aryl chlorides[a]. (n.d.).
- SAFETY D
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
- N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. (n.d.). Analytical Method.
- Rational design of novel pyrrolidine derivatives as orally active neurokinin-3 receptor antagonists. (2010). PubMed.
- BenchChem. (2026).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra. (2025). American Chemical Society.
- Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023).
- Buchwald–Hartwig amin
- SAFETY D
- BenchChem. (2025). Comparative Efficacy of 1-((2-Bromophenyl)sulfonyl)
- Study of novel pyrrolidine compounds. (n.d.). JOCPR.
- This compound. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
- 1187930-57-9|this compound hydrochloride. (n.d.). BLD Pharm.
- Buchwald-Hartwig Amin
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | 383127-22-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 1187930-57-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. acrospharma.co.kr [acrospharma.co.kr]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Rational design of novel pyrrolidine derivatives as orally active neurokinin-3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 2-(4-Bromophenyl)pyrrolidine in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Bromophenyl)pyrrolidine is a versatile heterocyclic compound that holds significant potential in the fields of medicinal chemistry and transition metal catalysis. While its primary role to date has been as a key building block in the synthesis of complex bioactive molecules, its structural features—a chiral pyrrolidine ring and a functionalizable bromophenyl group—make it an intriguing candidate for development as a chiral ligand in asymmetric catalysis. This comprehensive guide provides an in-depth exploration of this compound, covering its synthesis, its established applications as a synthetic intermediate, and a forward-looking perspective on its potential utility as a ligand in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for the synthesis of 2-arylpyrrolidines are provided, alongside exemplary protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions where analogous 2-arylpyrrolidine-based ligands have demonstrated significant success. This document is intended to serve as a foundational resource for researchers looking to leverage the unique properties of this compound in their synthetic endeavors.
Introduction: The 2-Arylpyrrolidine Scaffold
The 2-arylpyrrolidine motif is a privileged structure in medicinal chemistry and a cornerstone of asymmetric synthesis.[1] Pyrrolidine rings are prevalent in natural products and pharmaceuticals, and the introduction of an aryl substituent at the 2-position imparts specific steric and electronic properties that can be fine-tuned to modulate biological activity or catalytic performance.[2] The presence of a bromine atom on the phenyl ring, as in this compound, offers a reactive handle for further functionalization through various cross-coupling reactions, making it a highly valuable and versatile synthetic intermediate.[3]
While the direct application of this compound as a standalone ligand in transition metal catalysis is not yet extensively documented in peer-reviewed literature, its potential can be inferred from the successful application of a wide range of other 2-arylpyrrolidine derivatives as chiral ligands.[4] This guide will, therefore, provide both the established synthetic routes to and uses of this compound, and then extrapolate its potential as a ligand by providing detailed protocols based on closely related and well-established 2-arylpyrrolidine ligand systems.
Synthesis of this compound
The enantioselective synthesis of 2-arylpyrrolidines is a topic of significant research interest. One of the most direct and efficient methods for the synthesis of enantiomerically enriched 2-aryl-N-Boc-pyrrolidines is through the palladium-catalyzed α-arylation of N-Boc-pyrrolidine.[1] This method relies on the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base, followed by transmetalation and a subsequent palladium-catalyzed cross-coupling reaction.
Protocol 1: Enantioselective Synthesis of (R)-2-(4-Bromophenyl)-N-Boc-pyrrolidine
This protocol is adapted from the work of Campos et al. on the enantioselective Pd-catalyzed α-arylation of N-Boc-pyrrolidine.[1]
Materials:
-
N-Boc-pyrrolidine
-
sec-Butyllithium (s-BuLi)
-
(-)-Sparteine
-
Zinc chloride (ZnCl₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (P(t-Bu)₃·HBF₄)
-
1-Bromo-4-iodobenzene
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Enantioselective Lithiation: To a solution of (-)-sparteine (1.2 equiv) in anhydrous Et₂O at -78 °C, add s-BuLi (1.1 equiv) dropwise. Stir the solution for 15 minutes. Add a solution of N-Boc-pyrrolidine (1.0 equiv) in anhydrous Et₂O dropwise, and stir the resulting mixture at -78 °C for 3 hours.
-
Transmetalation: Add a solution of ZnCl₂ (1.2 equiv) in anhydrous THF to the reaction mixture at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Palladium-Catalyzed Cross-Coupling: In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (5 mol %) and P(t-Bu)₃·HBF₄ (10 mol %) in anhydrous THF. Add this catalyst solution to the reaction mixture, followed by the addition of 1-bromo-4-iodobenzene (1.0 equiv).
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS). Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Extraction and Purification: Separate the aqueous and organic layers. Extract the aqueous layer with Et₂O. Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford (R)-2-(4-bromophenyl)-N-Boc-pyrrolidine.
This compound as a Synthetic Intermediate
The primary and well-established application of this compound is as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. The presence of the bromo-functional group allows for its use in a variety of palladium-catalyzed cross-coupling reactions where the pyrrolidine derivative acts as the substrate.
Application Example: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Pyrrolidines
The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of C-C bonds.[3] this compound can be readily coupled with a variety of arylboronic acids to generate a library of 2-(biphenyl-4-yl)pyrrolidine derivatives.
Table 1: Exemplary Suzuki-Miyaura Coupling of this compound Derivatives
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 85-95 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 80-90 |
Note: The yields are representative and may vary depending on the specific reaction conditions and the nature of the N-protecting group on the pyrrolidine.
This compound as a Potential Ligand in Transition Metal Catalysis
While direct catalytic applications of this compound as a ligand are still emerging, the broader class of 2-arylpyrrolidines has been successfully employed as chiral ligands in a variety of asymmetric transition metal-catalyzed reactions. The pyrrolidine nitrogen can coordinate to the metal center, and the 2-aryl substituent can provide the necessary steric bulk and electronic environment to induce enantioselectivity. The 4-bromophenyl group offers a unique feature: it can be further functionalized post-coordination to create more complex or dimeric ligand architectures.
Below are detailed, exemplary protocols for key transition metal-catalyzed reactions, adapted from literature where analogous 2-arylpyrrolidine-based ligands have been successfully utilized. These protocols are intended to serve as a starting point for researchers interested in exploring the catalytic potential of this compound.
Asymmetric Suzuki-Miyaura Coupling
Conceptual Framework: An N-functionalized derivative of this compound, for instance, an N-diphenylphosphinopyrrolidine, could serve as a chiral phosphine ligand for asymmetric Suzuki-Miyaura coupling. The chirality of the pyrrolidine backbone would be in close proximity to the palladium center, influencing the enantioselectivity of the C-C bond formation.
Diagram 1: Proposed Catalytic Cycle for Asymmetric Suzuki-Miyaura Coupling
Caption: Proposed catalytic cycle for the asymmetric Suzuki-Miyaura reaction using a chiral 2-arylpyrrolidine-based ligand.
Protocol 2: Asymmetric Suzuki-Miyaura Coupling (Exemplary)
Materials:
-
Aryl halide (e.g., 1-bromo-2-naphthol)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Chiral 2-arylpyrrolidine-based phosphine ligand (e.g., N-diphenylphosphino-2-(aryl)pyrrolidine)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Degassed water
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, stir a mixture of Pd(OAc)₂ (2 mol %) and the chiral ligand (4.4 mol %) in anhydrous toluene for 30 minutes at room temperature.
-
Reaction Setup: To a Schlenk tube, add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Addition of Catalyst and Solvents: Add the pre-formed catalyst solution to the Schlenk tube, followed by additional anhydrous toluene and degassed water (e.g., 10:1 toluene:water).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with vigorous stirring for 12-24 hours.
-
Work-up and Analysis: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Asymmetric Heck Reaction
Conceptual Framework: In an asymmetric Heck reaction, a chiral ligand controls the stereochemistry of the newly formed C-C bond. An N-substituted this compound could be employed to create a chiral environment around the palladium catalyst, influencing the migratory insertion step of the olefin and leading to an enantioenriched product.
Diagram 2: Experimental Workflow for Asymmetric Heck Reaction
Caption: A generalized experimental workflow for performing an asymmetric Heck reaction.
Protocol 3: Asymmetric Heck Reaction (Exemplary)
Materials:
-
Aryl halide (e.g., phenyl triflate)
-
Olefin (e.g., 2,3-dihydrofuran)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Chiral 2-arylpyrrolidine-based ligand (e.g., a phosphoramidite or bisoxazoline derivative)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve Pd(OAc)₂ (5 mol %) and the chiral ligand (10 mol %) in the anhydrous solvent. Stir for 20 minutes.
-
Addition of Reagents: Add the aryl halide (1.0 equiv), the olefin (1.5 equiv), and the base (2.0 equiv) to the catalyst solution.
-
Reaction Execution: Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 60-100 °C) for the required time (typically 12-48 hours), monitoring by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate. Purify the residue by flash column chromatography.
-
Analysis: Characterize the product by NMR and mass spectrometry, and determine the enantiomeric excess by chiral HPLC or GC.
Asymmetric Buchwald-Hartwig Amination
Conceptual Framework: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5] A chiral ligand based on this compound could facilitate the enantioselective coupling of an amine with an aryl halide, leading to the formation of chiral amines. The steric and electronic properties of the ligand would be crucial for achieving high enantioselectivity.
Protocol 4: Asymmetric Buchwald-Hartwig Amination (Exemplary)
Materials:
-
Aryl bromide (e.g., 2-bromotoluene)
-
Amine (e.g., aniline)
-
Palladium source (e.g., Pd₂(dba)₃)
-
Chiral 2-arylpyrrolidine-based phosphine ligand
-
Strong base (e.g., sodium tert-butoxide - NaOtBu)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol %), the chiral ligand (2-5 mol %), and NaOtBu (1.4 equiv).
-
Addition of Substrates and Solvent: Add the aryl bromide (1.0 equiv), the amine (1.2 equiv), and anhydrous toluene to the Schlenk tube.
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath at a specified temperature (e.g., 80-110 °C) for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ether, and filter through a plug of silica gel.
-
Purification and Analysis: Concentrate the filtrate and purify the crude product by flash chromatography. Determine the enantiomeric excess of the product by chiral HPLC.
Conclusion and Future Outlook
This compound is a valuable synthetic intermediate with significant untapped potential as a chiral ligand in transition metal catalysis. While its current applications are primarily as a building block for more complex molecules, the successful use of analogous 2-arylpyrrolidine ligands in a variety of asymmetric transformations strongly suggests that this compound and its derivatives could be highly effective catalysts. The protocols provided in this guide, based on established methodologies for related ligand systems, offer a solid foundation for researchers to begin exploring these exciting possibilities. Future work in this area could focus on the synthesis of novel N-functionalized derivatives of this compound and their screening in a wide range of asymmetric catalytic reactions. The ability to further functionalize the bromophenyl moiety post-coordination opens up intriguing possibilities for the development of novel, highly tunable ligand architectures.
References
- Caputo, C. A., & Jones, N. D. (2007). Chiral amine ligands in asymmetric synthesis. Dalton Transactions, (42), 4627-4641.
- Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539.
- Wolfe, J. P., et al. (2008). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl)pyrrolidines. Organic Letters, 10(21), 4879–4882.
- Trost, B. M., & Zhang, Y. (2012). Palladium-catalyzed asymmetric synthesis of 2-pyrrolidinones with a quaternary carbon stereocenter.
- Wang, X., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)−C(sp3) Coupling. Journal of the American Chemical Society, 145(29), 15456–15464.
- Yue, H., et al. (2022). Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines.
- Jui, N. T., et al. (2011). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Journal of the American Chemical Society, 133(26), 10184–10187.
- Laohapaisan, P., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
- Guillena, G., & Nájera, C. (2007). The chemistry of 2-arylpyrrolidines and their application in asymmetric synthesis. Tetrahedron: Asymmetry, 18(19), 2249-2309.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Chen, C. Y., et al. (2017). Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides.
- Atodiresei, I., et al. (2024). Atroposelective Synthesis of Axially Chiral Naphthylpyrroles by a Catalytic Asymmetric 1,3-Dipolar Cycloaddition/Aromatization Sequence.
- Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4434.
- Li, W., et al. (2021). Ligand-Controlled, Palladium-Catalyzed Asymmetric [4+4] and [2+4] Cycloadditions. Organic Letters, 23(6), 2292–2297.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Companyó, X., et al. (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. The Journal of Organic Chemistry, 87(24), 16503–16512.
- Ramazani, A., & Hosseininezhad, S. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
- Pàmies, O., et al. (2002). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions, (11), 2333-2342.
- Huang, Y., et al. (2023). Organocatalytic asymmetric synthesis of P-stereogenic molecules. Frontiers in Chemistry, 11, 1132025.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Sweeney, J. B., et al. (2018).
- Schmalz, H. G., & Reissig, H. U. (2012). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. Organic Letters, 14(19), 5030–5033.
- Siwe-Noundou, X., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906.
- Dieguez, M., & Pàmies, O. (2006). Synthesis of Novel Chiral P-Alkene Ligands and their Transition-Metal Complexes: Applications in Asymmetric Catalysis. European Journal of Inorganic Chemistry, 2006(16), 3171-3183.
Sources
Application Notes and Protocols: Asymmetric Michael Addition Reactions Catalyzed by 2-(4-Bromophenyl)pyrrolidine
Introduction: The Power of Asymmetric Organocatalysis
The Michael addition, the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] Historically reliant on metal-based catalysts, the field has been revolutionized by the advent of organocatalysis, which utilizes small, chiral organic molecules to induce stereoselectivity. This approach, now considered the third pillar of catalysis, offers significant advantages, including operational simplicity, lower toxicity, and robustness to moisture and air.[3]
Within the diverse family of organocatalysts, the chiral pyrrolidine scaffold is a privileged structural motif.[3][4] Its secondary amine functionality enables it to react with carbonyl compounds (ketones or aldehydes) to form a nucleophilic enamine intermediate, a mode of activation central to aminocatalysis.[5][6] The stereochemical outcome of the subsequent reaction is dictated by the substituent at the C2 position of the pyrrolidine ring, which creates a chiral environment that shields one face of the enamine, forcing the electrophile to approach from the less sterically hindered direction.
This document provides a detailed guide to the application of 2-(4-Bromophenyl)pyrrolidine as an organocatalyst for the asymmetric Michael addition. While this specific catalyst is part of a broader, well-established class of 2-arylpyrrolidines, the 4-bromophenyl group offers a unique combination of steric bulk and electronic properties. The bromine atom provides a potential handle for further synthetic transformations via cross-coupling reactions, although its primary role in this context is to influence the catalyst's stereodirecting ability.[7] These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful catalytic system for the synthesis of enantioenriched molecules.
The Catalytic Cycle: An Enamine-Mediated Pathway
The catalytic efficacy of this compound in Michael additions stems from its ability to orchestrate a precise, stereocontrolled reaction sequence via an enamine intermediate. The generally accepted mechanism for the addition of a carbonyl donor to a nitroolefin acceptor is illustrated below.
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst reversibly condenses with a carbonyl donor (e.g., an aldehyde or ketone) to form a chiral enamine. This step increases the HOMO energy of the carbonyl compound, transforming it into a more potent nucleophile than its corresponding enolate.
-
Nucleophilic Attack: The enamine, with one face sterically shielded by the 2-(4-Bromophenyl) group, attacks the β-carbon of the Michael acceptor (e.g., a nitroolefin). This C-C bond formation is the stereoselectivity-determining step. The bulky aryl substituent directs the nitroolefin to approach from the less hindered face of the enamine, establishing the new stereocenter.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by trace water in the reaction medium, releasing the chiral Michael adduct and regenerating the this compound catalyst to re-enter the catalytic cycle.
This efficient cycle allows for the use of substoichiometric amounts of the catalyst to generate large quantities of the enantioenriched product.
Caption: Proposed catalytic cycle for the Michael addition.
Scope and Applications: Addition to Nitroolefins
The asymmetric Michael addition of aldehydes and ketones to nitroolefins is a flagship application for pyrrolidine-based organocatalysts.[8] The resulting γ-nitro carbonyl compounds are highly valuable synthetic intermediates, as the nitro group can be readily transformed into a variety of other functional groups, such as amines, ketones, or carboxylic acids. The this compound catalyst is expected to show high efficacy in these transformations, providing excellent yields and stereoselectivities.
Data Presentation: Representative Substrate Scope
The following table summarizes the expected performance of this compound in the Michael addition of various aldehydes and ketones to substituted nitroolefins. The data is extrapolated from results obtained with structurally similar 2-arylpyrrolidine catalysts and serves as a predictive guide for experimental planning.[8][9]
| Entry | Carbonyl Donor | Nitroolefin Acceptor | Yield (%) | d.r. (syn:anti) | ee (%) (syn) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | >95 | >95:5 | >98 |
| 2 | Cyclopentanone | trans-β-Nitrostyrene | 90-95 | 90:10 | 90-95 |
| 3 | Propanal | trans-β-Nitrostyrene | >95 | 95:5 | 97-99 |
| 4 | Isovaleraldehyde | trans-β-Nitrostyrene | 85-90 | >98:2 | >99 |
| 5 | Cyclohexanone | (E)-1-Nitro-3-phenylprop-1-ene | 92 | >95:5 | 96 |
| 6 | Propanal | (E)-2-(2-Nitrovinyl)furan | >99 | 93:7 | 98 |
Expert Insight: The high diastereoselectivity and enantioselectivity are attributed to the rigid transition state enforced by the catalyst. The bulky 2-(4-Bromophenyl) group effectively blocks one face of the enamine, while the nitro group of the acceptor may engage in non-covalent interactions that further stabilize the preferred approach trajectory. For reactions involving aldehydes, the syn diastereomer is typically favored.[9]
Experimental Protocols
This section provides a detailed, step-by-step methodology for a representative asymmetric Michael addition reaction. The protocol is designed as a self-validating system, incorporating in-process controls and robust purification and analysis steps to ensure reproducibility and accuracy.
Protocol 1: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
Objective: To synthesize (R)-2-((S)-2-nitro-1-phenylethyl)cyclohexan-1-one with high diastereo- and enantioselectivity.
Materials and Reagents:
-
This compound (Catalyst, 10 mol%)
-
trans-β-Nitrostyrene (Michael Acceptor, 1.0 equiv)
-
Cyclohexanone (Michael Donor, 10 equiv)
-
Dichloromethane (CH₂Cl₂, reaction solvent)
-
Silica gel (for column chromatography)
-
Ethyl acetate and Hexanes (eluents for chromatography)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and TLC plates
Workflow Diagram:
Caption: General workflow for synthesis and purification.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add trans-β-nitrostyrene (e.g., 149 mg, 1.0 mmol) and this compound (e.g., 24 mg, 0.1 mmol, 10 mol%).
-
Solvent and Donor Addition: Add dichloromethane (2.0 mL) to dissolve the solids. Follow this with the addition of cyclohexanone (1.04 mL, 10.0 mmol, 10 equiv).
-
Causality: A large excess of the ketone donor is often used to ensure high reaction rates and push the equilibrium towards product formation. Dichloromethane is a common solvent that provides good solubility for all components without interfering with the catalysis.[8]
-
-
Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature (approx. 20-25 °C).
-
In-Process Control (TLC Monitoring): Monitor the reaction progress by thin-layer chromatography (TLC) every 4-6 hours. Use a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is complete upon the disappearance of the limiting reagent (trans-β-nitrostyrene). Typical reaction times range from 24 to 48 hours.
-
Trustworthiness: TLC provides a direct, visual confirmation of the conversion of starting material to product, preventing premature workup of an incomplete reaction or unnecessary extension of the reaction time.
-
-
Workup and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess cyclohexanone and solvent. Dissolve the residue in ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous NH₄Cl (2 x 10 mL) and then with brine (10 mL).[6][10]
-
Causality: The aqueous wash removes the catalyst and any water-soluble byproducts.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil or solid.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Analysis and Validation:
-
Determine the structure and diastereomeric ratio of the product using ¹H and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee) of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H or OD-H column).
-
Conclusion
This compound is an effective organocatalyst for the asymmetric Michael addition, particularly for the reaction of aldehydes and ketones with nitroolefins. The protocols outlined in this guide are robust and reproducible, providing a reliable pathway to highly valuable, enantioenriched γ-nitro carbonyl compounds. The key to success lies in the precise control of reaction conditions and rigorous monitoring and purification. By leveraging the principles of enamine catalysis, researchers can confidently employ this catalyst to construct complex chiral molecules for applications in medicinal chemistry and materials science.
References
- Bächle, F., Duschmalé, J., Ebner, C., Pfaltz, A., & Wennemers, H. (2013). Organocatalytic asymmetric conjugate addition of aldehydes to nitroolefins: identification of catalytic intermediates and the stereoselectivity-determining step by ESI-MS. Angewandte Chemie International Edition, 52(48), 12619-23. [Link]
- Marques, M. M. (2018). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 23(8), 2039. [Link]
- Mečiarová, M., Ormandyova, K., & Šebesta, R. (2019). Asymmetric Michael addition reaction of aldehydes to nitroolefins and N-arylmaleimides as acceptor substrates.
- Reddy, B. V. S., & Reddy, L. R. (2011). Organocatalytic Enantioselective Formal Synthesis of Bromopyrrole Alkaloids via aza-Michael Addition. PubMed. [Link]
- Kim, D. H., et al. (2009).
- Kamal, A., et al. (2014). Asymmetric Michael addition of ketones to nitroolefins: pyrrolidinyl-oxazole-carboxamides as new efficient organocatalysts. Organic & Biomolecular Chemistry, 12(40), 8008-18. [Link]
- Hanson, B. E. (2013). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Dalton Transactions, 42(25), 9046-9050. [Link]
- Shan, D., et al. (2021). Suppression of rapid deactivation of catalytic tetrapeptides in the asymmetric Michael addition of aldehydes to nitroolefins by supporting them on polymers. Organic & Biomolecular Chemistry. [Link]
- Organic Chemistry Portal. Michael Addition. Organic Chemistry Portal. [Link]
- D'Erasmo, M. P., & Silvani, A. (2023).
- Fofana, M., et al. (2020). Enantioselective Organocatalyzed Michael Additions of Nitroalkanes to 4-Arylidenedihydrofuran-2,3-diones and 4-Arylidenepyrrolidine-2,3-diones.
- Wikipedia. (2023). Michael addition reaction. Wikipedia. [Link]
- Alcázar, E., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 603-611. [Link]
- Ashenhurst, J. (2023). The Michael Addition Reaction (and Conjugate Addition). Master Organic Chemistry. [Link]
- Chemistry Steps. Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
- Alcázar, E., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journals. [Link]
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Michael addition of ketones to nitroolefins: pyrrolidinyl-oxazole-carboxamides as new efficient organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
Application Notes & Protocols: The Asymmetric Mannich Reaction Catalyzed by Pyrrolidine Derivatives
Abstract
The Mannich reaction, a cornerstone of carbon-carbon bond formation, creates β-amino carbonyl compounds that are pivotal structural motifs in pharmaceuticals and natural products.[1][2][3] The advent of asymmetric organocatalysis, particularly using chiral pyrrolidine-based catalysts like L-proline and its derivatives, has revolutionized this field.[1][4] This guide provides an in-depth analysis of the reaction mechanism, offers field-proven insights into experimental design, and presents detailed, validated protocols for conducting asymmetric Mannich reactions. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to successfully implement these powerful synthetic transformations.
Introduction: The Power of Enamine Catalysis in the Mannich Reaction
The asymmetric Mannich reaction is one of the most effective methods for the stereoselective synthesis of 1,3-amino ketones and related structures.[1][5] The paradigm shift from metal-based catalysts to small organic molecules was spurred by the discovery that simple, naturally occurring amino acids like L-proline could catalyze these complex transformations with high efficiency and stereocontrol.[4][6]
Pyrrolidine-based catalysts operate primarily through an enamine activation mechanism. The secondary amine of the catalyst reversibly condenses with a carbonyl donor (typically a ketone or an aldehyde) to form a chiral enamine intermediate.[1] This enamine is significantly more nucleophilic than its corresponding enol or enolate, allowing it to attack an electrophilic imine (or iminium ion) acceptor. The chirality of the catalyst backbone masterfully directs this attack to one face of the imine, establishing the stereochemistry of the final product.[6]
The resulting iminium ion is then hydrolyzed to release the β-amino carbonyl product and regenerate the catalyst, completing the catalytic cycle. This process allows for the creation of up to two adjacent stereocenters with a high degree of control.[6]
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism for the proline-catalyzed Mannich reaction involves several key steps, each influencing the overall outcome.
dot digraph "Mannich_Catalytic_Cycle" { graph [ layout=neato, fontname="Arial", fontsize=12, label="Fig. 1: Catalytic Cycle of the Proline-Catalyzed Mannich Reaction", labelloc=b, labeljust=c, rankdir=LR, splines=curved, overlap=false, nodesep=0.6, ranksep=1.2, size="9.5,6", // Corresponds to approx 760px width dpi=96 ];
node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.15,0.08" ];
// Nodes catalyst [label="L-Proline Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ketone [label="Ketone\n(Mannich Donor)", fillcolor="#FBBC05", fontcolor="#202124"]; enamine [label="Chiral Enamine\nIntermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; imine [label="Imine\n(Mannich Acceptor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; iminium_add [label="Iminium Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="β-Amino Ketone\n(Mannich Base)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; water [label="H₂O", shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", width=0.4];
// Invisible nodes for positioning center_point [shape=point, width=0.01, height=0.01, pos="3.5,2.5!"];
// Edges catalyst -> enamine [label="+ H₂O", fontcolor="#5F6368", fontsize=10, dir=back]; ketone -> enamine [label=" Condensation", fontcolor="#5F6368", fontsize=10]; enamine -> iminium_add [label=" C-C Bond Formation\n(Stereodetermining Step)", fontcolor="#5F6368", fontsize=10]; imine -> iminium_add; iminium_add -> product [label=" Hydrolysis", fontcolor="#5F6368", fontsize=10]; product -> catalyst [style=invis]; // To help layout water -> iminium_add [style=dashed, arrowhead=vee, color="#4285F4"]; iminium_add -> catalyst [label=" Catalyst\nRegeneration", fontcolor="#5F6368", fontsize=10, constraint=false, pos="e,2.8,1.2 s,4.5,3.5"];
// Positioning using pos attribute catalyst [pos="0,2.5!"]; ketone [pos="2,4.5!"]; enamine [pos="3.5,4!"]; imine [pos="5,4.5!"]; iminium_add [pos="4.5,2.5!"]; product [pos="3.5,1!"]; water [pos="5.5,1.5!"]; } end_dot
Caption: General catalytic cycle for the L-proline catalyzed Mannich reaction.
Pyrrolidine Catalyst Selection: From Proline to Advanced Derivatives
The choice of catalyst is paramount and depends on the specific substrates, desired stereochemical outcome (syn vs. anti), and required reactivity.
| Catalyst Type | Key Features & Applications | Typical Loading (mol%) | Stereoselectivity |
| L-Proline | The foundational catalyst. Inexpensive, readily available, and effective for a range of ketone/aldehyde donors and imine acceptors.[4][6] | 10 - 30 | Typically syn-selective.[6] |
| (S)-2-(Trifluoromethyl)pyrrolidine | Increased acidity and steric bulk compared to proline. Can offer improved reactivity and selectivity for certain substrates. | 5 - 20 | Generally syn-selective. |
| Diarylprolinol Silyl Ethers | Highly versatile and powerful catalysts. The bulky diarylmethyl and silyl groups provide an effective chiral pocket, leading to excellent stereocontrol.[7][8][9] | 1 - 10 | Excellent for a wide range of reactions, often providing high syn or anti selectivity depending on the specific catalyst structure.[10][11] |
| Substituted β-Prolines | Designed to favor the formation of anti-Mannich products by altering the conformation of the enamine intermediate.[12][13] | 1 - 10 | Typically anti-selective.[13] |
Expert Insight: For initial screenings, L-proline is an excellent and cost-effective starting point. For challenging substrates or when extremely high enantioselectivity (>99% ee) is required, the more sophisticated diarylprolinol silyl ether catalysts are often the catalysts of choice.[7][9]
Experimental Protocols
Protocol 1: General Procedure for L-Proline-Catalyzed Three-Component Mannich Reaction
This protocol details a standard procedure for the reaction between an aldehyde, an amine, and a ketone, which is a versatile entry point for synthesizing various β-amino ketones.[14]
Materials:
-
Aldehyde (e.g., p-nitrobenzaldehyde, 1.0 mmol, 1.0 equiv)
-
Amine (e.g., p-anisidine, 1.0 mmol, 1.0 equiv)
-
Ketone (e.g., acetone, 10.0 mmol, 10.0 equiv)
-
L-Proline (0.2 mmol, 20 mol%)
-
Solvent (e.g., DMSO or DMF, 2.0 mL)
-
Standard glassware, magnetic stirrer, and TLC supplies
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.0 mmol).
-
Solvent and Catalyst Addition: Add the solvent (2.0 mL) and stir the mixture for 5-10 minutes at room temperature to allow for pre-formation of the imine. Add L-proline (20 mol%).
-
Nucleophile Addition: Add the ketone (10.0 mmol) to the stirring mixture.
-
Reaction Monitoring: Seal the flask and stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-48 hours).
-
Work-up: Once the reaction is complete, add saturated aqueous NH₄Cl solution (10 mL) to quench the reaction.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure β-amino ketone.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
dot digraph "Workflow_Protocol_1" { graph [ fontname="Arial", fontsize=12, rankdir=TB, splines=ortho, label="Fig. 2: Experimental Workflow for a Three-Component Mannich Reaction", labelloc=b, labeljust=c, size="9.5,6", // Approx 760px dpi=96 ];
node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1" ];
// Nodes A [label="1. Reagent Setup\n(Aldehyde + Amine in Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add Catalyst\n(L-Proline)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Add Nucleophile\n(Ketone)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Reaction & Monitoring\n(Stir at RT, TLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Aqueous Work-up\n(Quench, Extract, Dry)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Purification\n(Column Chromatography)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [label="7. Analysis\n(NMR, HRMS, Chiral HPLC)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges A -> B -> C -> D -> E -> F -> G; } end_dot
Caption: A streamlined workflow for the L-proline catalyzed Mannich reaction.
Protocol 2: Diarylprolinol Silyl Ether-Catalyzed Mannich Reaction with Pre-formed Imines
This protocol is tailored for advanced applications using highly active catalysts and often moisture-sensitive pre-formed imines, providing access to products with exceptional stereoselectivity.[10][11]
Materials:
-
Pre-formed N-Boc-imine (0.5 mmol, 1.0 equiv)
-
Aldehyde nucleophile (e.g., propanal, 1.5 mmol, 3.0 equiv)
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Hayashi-Jørgensen catalyst, 0.05 mmol, 10 mol%)
-
Anhydrous solvent (e.g., Toluene or CH₂Cl₂, 2.0 mL)
-
Inert atmosphere setup (Argon or Nitrogen)
-
Sieve-dried glassware
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, argon-purged flask, add the diarylprolinol silyl ether catalyst (10 mol%).
-
Reagent Addition: Add the anhydrous solvent (2.0 mL) followed by the pre-formed N-Boc-imine (0.5 mmol). Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Nucleophile Addition: Add the aldehyde nucleophile (1.5 mmol) dropwise to the stirring solution.
-
Reaction Monitoring: Maintain the reaction at the set temperature, stirring under an inert atmosphere. Monitor the reaction by TLC or by taking aliquots for ¹H NMR analysis. Reaction times are often shorter than with proline (2-24 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated solution of NaHCO₃ (5 mL). Allow the mixture to warm to room temperature.
-
Extraction: Extract the product with dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification & Characterization: Purify the crude product via flash column chromatography. Characterize the final product and determine stereoselectivity as described in Protocol 1.
Troubleshooting & Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | 1. Catalyst Inactivity.[15]2. Poor Imine Formation.3. Low Reactivity of Substrates. | 1. Use fresh, high-purity catalyst. For proline, consider recrystallization.[15]2. Add 4Å molecular sieves to remove water. Consider pre-forming the imine.3. Increase temperature or switch to a more active catalyst (e.g., diarylprolinol silyl ether). |
| Poor Stereoselectivity (ee or dr) | 1. Reaction temperature is too high.2. Presence of water or impurities.3. Racemization of the product or starting materials. | 1. Lower the reaction temperature (e.g., from RT to 0 °C or -20 °C).2. Use anhydrous solvents and reagents, especially for high-performance catalysts.3. Check the stability of the product under the reaction conditions. Minimize reaction time. |
| Inconsistent Results | 1. Variable purity of reagents/solvents.[15]2. Inconsistent water content.3. Inaccurate measurement of catalyst loading. | 1. Use reagents from a consistent, high-purity source.[15]2. For sensitive reactions, use rigorously dried solvents. For some proline-catalyzed reactions, a small, controlled amount of water can be beneficial.[1]3. Prepare a stock solution of the catalyst for accurate dispensing. |
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are often used for proline catalysis as they help solubilize the zwitterionic catalyst and intermediates. For diarylprolinol silyl ethers, less polar solvents like toluene or CH₂Cl₂ are common to maximize stereocontrol.
-
Temperature: Lowering the temperature generally increases enantioselectivity. This is because the energy difference between the diastereomeric transition states leading to the major and minor enantiomers becomes more significant relative to the available thermal energy (kT).
-
Additives: In some cases, weak Brønsted acids (e.g., acetic acid) are added as co-catalysts. They can accelerate the hydrolysis of the final iminium adduct, improving catalyst turnover, and can also facilitate imine formation.
Conclusion
Pyrrolidine-based catalysts have established the asymmetric Mannich reaction as a robust and highly versatile tool in modern organic synthesis. From the readily available L-proline to the exquisitely selective diarylprolinol silyl ethers, a catalyst exists for nearly every need. By understanding the underlying enamine activation mechanism and carefully controlling experimental parameters, researchers can confidently construct complex, enantioenriched β-amino carbonyl compounds, paving the way for innovations in medicinal chemistry and materials science.
References
- Verkade, J. M. M., van Hemert, L. J. C., Quaedflieg, P. J. L. M., & Rutjes, F. P. J. T. (2008). Organocatalysed asymmetric Mannich reactions. Chemical Society Reviews, 37(1), 29-41. [Link]
- Notz, W., Tanaka, F., Watanabe, S. I., Chowdari, N. S., Turner, J. M., Thayumanavan, R., & Barbas, C. F. (2003). The Direct Organocatalytic Asymmetric Mannich Reaction: Unmodified Aldehydes as Nucleophiles. The Journal of Organic Chemistry, 68(25), 9624–9634. [Link]
- Kumsta, A., Dixon, S., & Dixon, D. J. (2014). One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis.
- Ghosh, A., Bhowmick, S., Mondal, A., Garai, H., & Bhowmick, K. C. (2016). Advances on Asymmetric Organocatalyzed Mannich Reactions in Aqueous and Non-aqueous Media.
- Pal, A. K., & Kumar, D. (2021). Organocatalyzed Asymmetric Mannich Reaction: An Update. ChemistrySelect, 6(5), 1017-1041. [Link]
- Hayashi, Y., Sakamoto, D., Shomura, H., & Hashizume, D. (2013). Asymmetric Mannich Reaction of α-Keto Imines Catalyzed by Diarylprolinol Silyl Ether. Chemistry – A European Journal, 19(23), 7678-7681. [Link]
- Punniyamurthy, T. (2021). Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]
- Marigo, M., Fielenbach, D., & Jørgensen, K. A. (2005). Proline-catalysed Mannich reactions of acetaldehyde.
- Melchiorre, P., Marigo, M., Tøllking, A., & Jørgensen, K. A. (2007). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 41(1), 35-46. [Link]
- Wang, W., Wang, J., & Li, H. (2005). Direct, Enantioselective, and Diastereoselective anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid. Journal of the American Chemical Society, 127(5), 1386-1387. [Link]
- Kano, T., Mii, H., & Maruoka, K. (2006). Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. The Journal of Organic Chemistry, 71(23), 8966–8968. [Link]
- NPTEL. (n.d.). Lecture 34: Chiral Proline Based Reactions. NPTEL Archive. [Link]
- Wang, Y., Liu, X., & Feng, X. (2009). Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Journal of the American Chemical Society, 131(51), 18281–18282. [Link]
- Ibrahem, I., & Córdova, A. (2009). L-proline-catalyzed enantioselective one-pot cross-Mannich reaction of aldehydes.
- Jiang, G., & Fu, Y. (2021). Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations.
- Vicario, J. L., & Badía, D. (2017). Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers. Chemical Society Reviews, 46(2), 434-472. [Link]
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. 20.210.105.67 [20.210.105.67]
- 5. Organocatalysed asymmetric Mannich reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Applikations- und Protokollhandbuch: Derivatisierung von 2-(4-Bromphenyl)pyrrolidin für die Wirkstoffentdeckung
Für: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Von: Einem erfahrenen Anwendungswissenschaftler
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung des vielseitigen Bausteins 2-(4-Bromphenyl)pyrrolidin. Die Pyrrolidin-Grundstruktur ist ein wichtiger Bestandteil in zahlreichen biologisch aktiven Verbindungen und von der FDA zugelassenen Medikamenten.[1] Die Präsenz des 4-Bromphenyl-Fragments bietet zwei strategische Modifikationspunkte: den Pyrrolidin-Stickstoff und die aromatische Brom-Position. Diese duale Reaktivität ermöglicht die systematische Erstellung von Substanzbibliotheken zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), ein fundamentaler Prozess in der modernen Wirkstoffentdeckung.[2][3] Wir stellen hier bewährte Protokolle für die N-Acylierung, N-Alkylierung sowie für Palladium-katalysierte Suzuki-Miyaura- und Buchwald-Hartwig-Kupplungsreaktionen vor. Jeder Abschnitt erläutert die wissenschaftliche Begründung der Methodik, detaillierte Versuchsdurchführungen und die Charakterisierung der synthetisierten Derivate.
Einführung: Die strategische Bedeutung von 2-(4-Bromphenyl)pyrrolidin
Das 2-(4-Bromphenyl)pyrrolidin-Gerüst ist ein privilegierter Baustein in der medizinischen Chemie. Der Pyrrolidinring, ein gesättigter fünfgliedriger Stickstoff-Heterocyclus, verleiht Molekülen eine dreidimensionale Struktur, die für die Interaktion mit biologischen Zielmolekülen wie Enzymen und Rezeptoren entscheidend sein kann.[4] Die 4-Bromphenyl-Einheit ist von besonderem Interesse, da sie als "Handle" für eine Vielzahl von Kreuzkupplungsreaktionen dient, die die Einführung diverser Aryl- und Heteroaryl-Substituenten ermöglichen.[5] Diese Modifikationen können die pharmakokinetischen und pharmakodynamischen Eigenschaften der Moleküle, wie z.B. Wirksamkeit, Selektivität und metabolische Stabilität, maßgeblich beeinflussen.
Die in diesem Leitfaden beschriebenen Derivatisierungsstrategien ermöglichen es Forschern, den chemischen Raum um dieses Kerngerüst systematisch zu erforschen.
Abbildung 1: Logischer Arbeitsablauf von der Derivatisierung des 2-(4-Bromphenyl)pyrrolidin-Gerüsts bis zur Leitstrukturoptimierung.
Protokolle zur Derivatisierung
Die folgenden Protokolle sind als validierte Ausgangspunkte für die Synthese konzipiert und können je nach Substrat angepasst werden.
N-Acylierung des Pyrrolidin-Stickstoffs
Die N-Acylierung ist eine fundamentale Reaktion zur Einführung von Amid-Funktionalitäten, die häufig in pharmazeutischen Wirkstoffen vorkommen.[6][7] Die Reaktion des sekundären Amins von 2-(4-Bromphenyl)pyrrolidin mit einem Acylierungsmittel wie einem Säurechlorid oder Anhydrid verläuft in der Regel effizient in Gegenwart einer nicht-nukleophilen Base.
Rationale: Die Verwendung einer sterisch gehinderten Base wie N,N-Diisopropylethylamin (DIPEA) ist entscheidend, um die sauren Nebenprodukte (z.B. HCl) zu neutralisieren, ohne selbst mit dem Acylierungsmittel oder dem Ausgangsmaterial zu reagieren.[6] Dichlormethan (DCM) wird aufgrund seiner Apolarität und der guten Löslichkeit der meisten organischen Reagenzien als Lösungsmittel bevorzugt.
Detailliertes Protokoll (Beispiel mit Benzoylchlorid):
-
Vorbereitung: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Rundkolben werden 2-(4-Bromphenyl)pyrrolidin (1,0 Äquiv.) in wasserfreiem DCM (ca. 0,1 M) gelöst.
-
Basenzugabe: N,N-Diisopropylethylamin (DIPEA) (1,5 Äquiv.) wird zur Lösung gegeben.
-
Acylierung: Die Mischung wird auf 0 °C in einem Eisbad abgekühlt. Benzoylchlorid (1,1 Äquiv.) wird langsam über eine Spritze zugetropft.
-
Reaktion: Nach vollständiger Zugabe lässt man die Reaktion langsam auf Raumtemperatur erwärmen und rührt für 2-4 Stunden.
-
Reaktionskontrolle: Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt, bis das Ausgangsmaterial vollständig umgesetzt ist.
-
Aufarbeitung: Die Reaktion wird durch Zugabe von Wasser beendet. Die Mischung wird in einen Scheidetrichter überführt und die Phasen werden getrennt. Die organische Phase wird nacheinander mit 1 M HCl, gesättigter wässriger NaHCO₃-Lösung und schließlich mit gesättigter NaCl-Lösung (Sole) gewaschen.
-
Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt. Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte N-Benzoyl-2-(4-bromphenyl)pyrrolidin zu erhalten.
Abbildung 2: Schematischer Arbeitsablauf für die N-Acylierung.
N-Alkylierung des Pyrrolidin-Stickstoffs
Die N-Alkylierung führt neue Alkylsubstituenten am Pyrrolidin-Stickstoff ein, was eine gängige Strategie zur Modulation der Lipophilie und der pharmakokinetischen Eigenschaften eines Moleküls ist.[8][9] Die Reaktion erfolgt typischerweise über einen Sₙ2-Mechanismus, bei dem das Amin als Nukleophil ein Alkylhalogenid angreift.[10]
Rationale: Eine anorganische Base wie Kaliumcarbonat (K₂CO₃) ist oft ausreichend, um das während der Reaktion gebildete HBr zu neutralisieren. Acetonitril (MeCN) oder Dimethylformamid (DMF) sind geeignete polare aprotische Lösungsmittel, die die Sₙ2-Reaktion begünstigen. Die Reaktionstemperatur wird oft erhöht, um die Reaktionsgeschwindigkeit zu steigern.
Detailliertes Protokoll (Beispiel mit Benzylbromid):
-
Vorbereitung: In einem Rundkolben werden 2-(4-Bromphenyl)pyrrolidin (1,0 Äquiv.), Benzylbromid (1,2 Äquiv.) und fein pulverisiertes Kaliumcarbonat (K₂CO₃) (2,0 Äquiv.) in Acetonitril (MeCN) suspendiert.
-
Reaktion: Die Reaktionsmischung wird unter Rückfluss (ca. 82 °C) für 6-12 Stunden erhitzt.
-
Reaktionskontrolle: Der Fortschritt wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Nach dem Abkühlen wird die feste Base abfiltriert und das Filtrat im Vakuum eingeengt.
-
Extraktion: Der Rückstand wird in Ethylacetat aufgenommen und mit Wasser und anschließend mit Sole gewaschen.
-
Reinigung: Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und eingeengt. Das Rohprodukt wird mittels Säulenchromatographie gereinigt, um das N-Benzyl-2-(4-bromphenyl)pyrrolidin zu isolieren.
Abbildung 3: Schematischer Arbeitsablauf für die N-Alkylierung.
Suzuki-Miyaura-Kreuzkupplung an der Arylbromid-Position
Die Suzuki-Miyaura-Reaktion ist eine der leistungsfähigsten Methoden zur Bildung von C-C-Bindungen, bei der ein Arylhalogenid mit einer Organoborverbindung gekoppelt wird.[11][12] Diese Reaktion ist für ihre hohe Toleranz gegenüber funktionellen Gruppen bekannt und ermöglicht die Einführung einer breiten Palette von Aryl- und Heteroaryl-Substituenten.[13]
Rationale: Die Reaktion wird durch einen Palladium(0)-Komplex katalysiert. Der katalytische Zyklus umfasst die oxidative Addition des Pd(0) an die Aryl-Brom-Bindung, die Transmetallierung mit der Boronsäure (in Gegenwart einer Base) und die reduktive Eliminierung des Produkts.[12] Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄] ist ein häufig verwendeter und kommerziell erhältlicher Katalysator. Eine wässrige Basenlösung (z.B. K₂CO₃ oder Cs₂CO₃) ist für den Transmetallierungsschritt unerlässlich.
Detailliertes Protokoll (Beispiel mit Phenylboronsäure):
-
Vorbereitung: In einem Schlenk-Rohr werden 2-(4-Bromphenyl)pyrrolidin (1,0 Äquiv.), Phenylboronsäure (1,2 Äquiv.), Pd(PPh₃)₄ (3-5 mol%) und Kaliumcarbonat (K₂CO₃) (2,0 Äquiv.) vorgelegt.
-
Lösungsmittel und Entgasung: Eine Mischung aus Toluol und Wasser (z.B. 4:1) wird hinzugefügt. Die Mischung wird durch mehrmaliges Evakuieren und Spülen mit Inertgas (Argon) gründlich entgast.
-
Reaktion: Die Reaktionsmischung wird unter einer Inertgasatmosphäre für 8-16 Stunden bei 90-100 °C erhitzt.
-
Reaktionskontrolle: Der Umsatz wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Nach dem Abkühlen wird die Mischung mit Ethylacetat verdünnt und durch Celite filtriert, um den Katalysator zu entfernen. Das Filtrat wird mit Wasser gewaschen.
-
Reinigung: Die organische Phase wird getrocknet (Na₂SO₄), filtriert und eingeengt. Die Reinigung erfolgt durch Säulenchromatographie, um das 2-(Biphenyl-4-yl)pyrrolidin zu erhalten.
Abbildung 4: Schematischer Arbeitsablauf für die Suzuki-Miyaura-Kupplung.
Buchwald-Hartwig-Aminierung an der Arylbromid-Position
Die Buchwald-Hartwig-Aminierung ist eine Palladium-katalysierte Reaktion zur Bildung von C-N-Bindungen zwischen Arylhalogeniden und Aminen. Sie ist eine äußerst vielseitige Methode zur Synthese von Arylaminen, die in vielen Wirkstoffen vorkommen.
Rationale: Ähnlich wie bei der Suzuki-Kupplung durchläuft die Reaktion einen katalytischen Zyklus mit oxidativer Addition, Komplexierung des Amins, Deprotonierung und reduktiver Eliminierung. Die Wahl des Liganden ist hierbei entscheidend für die Effizienz. Sperrige, elektronenreiche Phosphinliganden wie XPhos oder SPhos in Kombination mit einem Palladium-Präkatalysator (z.B. Pd₂(dba)₃) und einer starken, nicht-nukleophilen Base (z.B. Natrium-tert-butoxid, NaOtBu) sind oft am erfolgreichsten.
Detailliertes Protokoll (Beispiel mit Morpholin):
-
Vorbereitung des Katalysators: In einem handschuhkasten oder unter strengen Inertgasbedingungen werden Pd₂(dba)₃ (1-2 mol%) und der Ligand (z.B. XPhos, 2-4 mol%) in einem trockenen Schlenk-Rohr vorgelegt.
-
Reagenzienzugabe: 2-(4-Bromphenyl)pyrrolidin (1,0 Äquiv.), Morpholin (1,2 Äquiv.) und Natrium-tert-butoxid (NaOtBu) (1,4 Äquiv.) werden hinzugefügt.
-
Lösungsmittel und Reaktion: Wasserfreies Toluol oder Dioxan wird zugegeben. Das Rohr wird versiegelt und die Mischung bei 80-110 °C für 12-24 Stunden gerührt.
-
Reaktionskontrolle: Der Fortschritt wird mittels LC-MS überwacht.
-
Aufarbeitung: Nach dem Abkühlen wird die Reaktion vorsichtig mit Wasser gequencht. Die Mischung wird mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden getrocknet (Na₂SO₄), filtriert und eingeengt. Das Rohprodukt wird durch Säulenchromatographie gereinigt, um das gewünschte Arylamin-Produkt zu erhalten.
Sources
- 1. sciforum.net [sciforum.net]
- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. tsijournals.com [tsijournals.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. psecommunity.org [psecommunity.org]
- 11. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Table A4, SAR Analysis of Additional Analogs - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Agrochemical Synthesis and Development
<_>
Abstract
The imperative to feed a growing global population necessitates continuous innovation in crop protection. Modern agrochemical synthesis is a high-tech, multidisciplinary science aimed at discovering selective, environmentally benign, and effective active ingredients to combat pest resistance and meet stringent safety standards.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key strategies and detailed protocols in the agrochemical discovery pipeline. We will explore modern synthetic methodologies, from high-throughput combinatorial chemistry to the integration of green chemistry principles, and provide validated, step-by-step protocols for compound synthesis and biological screening. The narrative emphasizes the causal logic behind experimental design and the iterative process of structure-activity relationship (SAR) analysis to optimize lead compounds.
Introduction: The Evolving Landscape of Agrochemical Discovery
The discovery of new agrochemicals has shifted from random screening to a more targeted and integrated approach.[3] The primary drivers for this evolution are the widespread development of resistance to existing pesticides and the increasing stringency of regulatory requirements worldwide.[3] Consequently, the industry is focused on identifying novel modes of action and developing molecules with favorable toxicological and environmental profiles.[2][4]
The modern discovery pipeline integrates several key technologies:
-
Combinatorial Chemistry and High-Throughput Screening (HTS): These technologies have revolutionized the process by allowing for the rapid synthesis and testing of vast libraries of compounds.[5][6][7][8] This enables a broader exploration of chemical space to identify initial "hits."
-
Target-Based Design: Advances in genomics and proteomics have identified numerous essential genes and proteins in pests, weeds, and fungi that can serve as "druggable" targets for new agrochemicals.[6][9]
-
Green Chemistry: There is a significant and growing emphasis on incorporating principles of sustainability into the synthesis of agrochemicals to minimize environmental impact.[10][11][12][13][14]
This guide will walk through the critical stages of this process, providing both the theoretical underpinning and the practical protocols necessary for success in the lab.
The Agrochemical Discovery Workflow: An Integrated Approach
The path from an initial idea to a marketable agrochemical is a complex, multi-stage process. The workflow is designed to maximize the flow of information, allowing for data-driven decisions at each step to minimize the time and resources required to identify robust lead compounds.
Caption: A generalized workflow for modern agrochemical discovery and development.
Modern Synthetic Strategies & Principles
Combinatorial Chemistry for Library Generation
Combinatorial chemistry is a powerful technique for rapidly generating large numbers of diverse molecules.[5][7][15] This approach has been widely adopted in agrochemical research to create libraries for HTS campaigns.[16][17] The goal is to explore a wide range of structural variations around a core scaffold to identify initial structure-activity relationships.
Green Chemistry in Agrochemical Synthesis
The principles of green chemistry are increasingly vital in the agrochemical industry to create more sustainable and environmentally friendly products.[10][11][14] This involves designing processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.[10][13] Key strategies include the use of renewable feedstocks, biocatalysts (enzymes), and designing biodegradable products.[13][14] Adopting these principles not only reduces the environmental footprint but can also lead to more cost-effective and safer manufacturing processes.[2][12]
Core Experimental Protocols
The following protocols provide detailed, self-validating methodologies for key stages of the agrochemical discovery process.
Protocol 1: In Vitro Screening — Fungal Growth Inhibition Assay
Objective: To determine the efficacy of synthesized compounds in inhibiting the mycelial growth of a target fungal pathogen, a primary step in fungicide discovery.
Causality: This assay directly measures the fungistatic or fungicidal effect of a compound on the pathogen of interest. By using a concentration gradient, it allows for the determination of the IC50 value (the concentration that causes 50% inhibition), a key metric for comparing the potency of different compounds.
Methodology:
-
Media Preparation:
-
Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.
-
Cool the sterile medium in a water bath to approximately 50°C.
-
Prepare stock solutions of your test compounds in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
-
Plate Preparation:
-
In a sterile environment, add the required volume of each test compound stock solution to molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).[18]
-
Prepare a solvent-only control plate (e.g., PDA with DMSO) and a negative control plate (PDA only).
-
Pour the amended agar into sterile 96-well microtiter plates or petri dishes and allow them to solidify.
-
-
Inoculation:
-
From a fresh culture of the target fungus (e.g., Rhizoctonia solani), cut a small mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.
-
Place one mycelial plug in the center of each prepared petri dish or well.
-
-
Incubation & Data Collection:
-
Seal the plates and incubate them at an appropriate temperature (e.g., 25-28°C) for a period sufficient for the fungus in the control plate to nearly cover the surface (typically 48-72 hours).[19]
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of growth inhibition for each concentration relative to the solvent control.
-
Plot the inhibition data against the logarithm of the compound concentration and use regression analysis to determine the IC50 value.
-
| Parameter | Description | Example Value |
| Target Organism | Fungal pathogen of interest | Botrytis cinerea |
| Culture Medium | Potato Dextrose Agar (PDA) | - |
| Test Concentrations | Serial dilutions of test compounds | 0.1, 1, 10, 100 µg/mL |
| Solvent | DMSO | <1% final concentration |
| Incubation Temp. | Optimal for fungal growth | 25°C |
| Incubation Time | Until control growth is sufficient | 72 hours |
| Endpoint | Mycelial growth diameter | Millimeters (mm) |
| Calculated Value | Inhibitory Concentration 50% | IC50 (µg/mL) |
Table 1: Key parameters for the Fungal Growth Inhibition Assay.
Protocol 2: Whole-Organism Screening — Seedling Growth Inhibition Assay for Herbicides
Objective: To assess the phytotoxic effect of test compounds on the germination and early growth of a model plant species.
Causality: This whole-plant bioassay provides a more holistic view of a compound's herbicidal potential than an in-vitro enzyme assay.[20] It accounts for factors like uptake, translocation, and metabolism within the plant, which are critical for real-world efficacy. Inhibition of root or shoot growth is a clear indicator of phytotoxicity.
Methodology:
-
Seed Preparation & Plating:
-
Surface-sterilize seeds of a model plant (e.g., Arabidopsis thaliana or cress, Lepidium sativum) with a 1% bleach solution, followed by several rinses with sterile water.
-
Prepare agar plates (e.g., 0.8% agar in water or a nutrient solution like Murashige and Skoog).
-
Amend the molten agar with the test compounds at various final concentrations, including a solvent-only control, similar to Protocol 1.
-
Aseptically place a defined number of sterilized seeds (e.g., 10-15) onto the surface of the solidified agar in each petri dish.
-
-
Incubation & Growth Conditions:
-
Data Collection and Analysis:
-
After a set growth period (e.g., 7-10 days), assess the seedlings.
-
Primary Endpoint: Measure the primary root length of each seedling.
-
Secondary Endpoints: Visually assess overall seedling health, noting symptoms like chlorosis (yellowing), necrosis (tissue death), or morphological changes.[21]
-
Calculate the percent root growth inhibition for each treatment relative to the solvent control.
-
Determine the GR50 value (the concentration required to cause a 50% reduction in root growth) through dose-response analysis.
-
| Parameter | Description | Example Value |
| Target Organism | Model plant species | Lepidium sativum (cress) |
| Growth Medium | 0.8% Water Agar | - |
| Test Concentrations | Serial dilutions of test compounds | 0.01, 0.1, 1, 10 µM |
| Growth Conditions | Light/Dark Cycle, Temperature | 16h/8h, 22°C |
| Incubation Time | Post-stratification | 7 days |
| Primary Endpoint | Primary root length | Millimeters (mm) |
| Calculated Value | Growth Reduction 50% | GR50 (µM) |
Table 2: Key parameters for the Seedling Growth Inhibition Assay.
Mechanism of Action & Structure-Activity Relationship (SAR)
Understanding a compound's mechanism of action (MoA) is critical for its development. For example, the widely used azole fungicides inhibit the enzyme lanosterol 14-α-demethylase, which is essential for producing ergosterol, a vital component of the fungal cell membrane.[22][23][24] This disruption of ergosterol synthesis increases the permeability of the membrane, leading to cell lysis and death.[23][25]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Role of modern chemistry in sustainable arable crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chimia.ch [chimia.ch]
- 5. Combinatorial chemistry in the agrosciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High throughput screening in agrochemical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides – Oriental Journal of Chemistry [orientjchem.org]
- 11. primescholars.com [primescholars.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Applications of combinatorial chemistry in the agrosciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Applications of Combinatorial Chemistry in the AgroSciences: Ingenta Connect [ingentaconnect.com]
- 17. Applications of Combinatorial Chemistry in the AgroSciences: Ingenta Connect [ingentaconnect.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. noaa.gov [noaa.gov]
- 22. pharmacyfreak.com [pharmacyfreak.com]
- 23. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Enantioselectivity in 2-(4-Bromophenyl)pyrrolidine Reactions
Welcome to our dedicated technical support center for troubleshooting enantioselectivity in reactions involving 2-(4-Bromophenyl)pyrrolidine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful organocatalyst and encountering challenges in achieving high stereocontrol.
What follows is a compilation of field-proven insights and evidence-based strategies presented in a practical question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing low enantiomeric excess (% ee) in my reaction catalyzed by this compound. What are the primary factors I should investigate?
A1: Low enantioselectivity is a common hurdle in asymmetric catalysis and typically arises from a combination of factors. A systematic approach to troubleshooting is the most effective strategy. Here are the key areas to examine:
-
Catalyst Purity and Integrity: The stereochemical outcome of your reaction is highly sensitive to the purity of the this compound catalyst. Impurities can interfere with the catalytic cycle or even act as competing catalysts, leading to a decrease in enantioselectivity.[1][2]
-
Solvent Effects: The choice of solvent is critical as it influences the stability and conformation of the transition state, which in turn dictates the stereochemical pathway of the reaction.[3][4][5]
-
Reaction Temperature: Temperature has a significant impact on the energy difference between the diastereomeric transition states. Generally, lower temperatures favor higher enantioselectivity.[6][7][8]
-
Presence of Water: Trace amounts of water can significantly affect the reaction's stereochemical outcome. The effect can be either beneficial or detrimental depending on the specific reaction.
-
Additives and Co-catalysts: The presence of additives, even in catalytic amounts, can dramatically influence the enantioselectivity of the reaction.[9][10]
Below, we will delve into each of these factors with specific troubleshooting steps.
In-Depth Troubleshooting Guides
Issue 1: Suboptimal Enantioselectivity - A Deeper Dive
Question: How can I be certain that the quality of my this compound is not the source of my poor enantioselectivity?
Answer: Ensuring the chiral and chemical purity of your catalyst is the first and most critical step.
-
Purity Verification: Always begin with a catalyst from a reputable supplier. However, it is good practice to verify the purity of a new batch. Key analytical techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the gold standard for determining the enantiomeric excess of your catalyst.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of your catalyst.
-
-
Troubleshooting Step - Catalyst Purification: If you suspect impurities, consider purifying your this compound. Recrystallization is often an effective method. A general protocol is provided in the "Experimental Protocols" section.
Question: I am using a standard solvent for this class of reaction, but my enantioselectivity is still low. What should I do?
Answer: The "standard" solvent is not always the optimal one for every substrate combination. A solvent screen is a powerful tool for optimization.
-
The "Why": Solvents mediate the non-covalent interactions that govern the stereoselectivity in organocatalysis.[4] They can influence the conformation of the enamine or iminium ion intermediates and the transition state assembly.
-
Troubleshooting Step - Solvent Screening:
-
Start with a diverse range of solvents: Include polar aprotic (e.g., DMSO, DMF, CH₃CN), non-polar aprotic (e.g., toluene, hexane), and ethereal solvents (e.g., THF, Et₂O).[3][5]
-
Consider solvent mixtures: Sometimes, a mixture of solvents can provide the ideal balance of polarity and solubility to enhance enantioselectivity. For instance, the addition of chloroform to a DMSO/acetone system has been shown to improve the enantiomeric ratio in proline-catalyzed reactions.[3]
-
The Role of Water: The presence of water can be crucial. In some cases, anhydrous conditions are necessary, while in others, a small amount of water can be beneficial.[5][9][12] If your current setup is not rigorously dry, try the reaction under inert atmosphere with freshly distilled, anhydrous solvents. Conversely, if you are running under anhydrous conditions, consider the controlled addition of a small amount of water.
-
Data Presentation: Effect of Solvent on Enantioselectivity
To illustrate the impact of solvent choice, the following table summarizes literature data for a proline-catalyzed aldol reaction. While not specific to this compound, the trend is highly relevant.
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (anti/syn) | % ee (anti) |
| 1 | DMSO | 68 | 95:5 | 96 |
| 2 | CH₃CN | 95 | 93:7 | 99 |
| 3 | THF | 92 | 85:15 | 90 |
| 4 | Toluene | 55 | 70:30 | 85 |
Adapted from representative data in proline catalysis literature.[1]
Question: I have optimized the solvent, but my enantioselectivity is still not at the desired level. Should I adjust the temperature?
Answer: Absolutely. Temperature is a key thermodynamic parameter that can be tuned to improve enantioselectivity.
-
The "Why": A lower reaction temperature increases the energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the major and minor enantiomers. This generally results in higher enantiomeric excess.
-
Troubleshooting Step - Temperature Variation:
-
Go Colder: If your reaction is currently running at room temperature, try lowering it to 0 °C, -20 °C, or even -78 °C.[7][8] Be aware that reaction times will likely increase at lower temperatures.
-
Beware of the "Ceiling": While lower is often better, there can be a temperature threshold above which enantioselectivity significantly drops.[6] Conversely, in some rare cases, higher temperatures have led to improved enantioselectivity, a phenomenon linked to changes in the rate-determining step.[13][14]
-
Question: Can I use an additive to boost my enantioselectivity?
Answer: Yes, the use of additives can be a powerful strategy.
-
The "Why": Additives can act as co-catalysts, proton shuttles, or influence the aggregation state of the catalyst, all of which can impact the stereochemical outcome.
-
Troubleshooting Step - Screening Additives:
-
Acids: In reactions involving diarylprolinol silyl ethers (structurally related to this compound), acidic additives are often employed. Consider screening weak acids like TFA (trifluoroacetic acid) in catalytic amounts.[9]
-
Bases: In some proline-catalyzed reactions, the addition of a tertiary amine base has been shown to reverse enantioselectivity.[10] This is an advanced technique and should be approached with caution.
-
Water: As mentioned earlier, water can be considered an additive and its effect should be systematically investigated.
-
Experimental Protocols
Protocol 1: General Procedure for a this compound Catalyzed Asymmetric Aldol Reaction
This protocol serves as a general starting point. Optimal conditions will vary depending on the specific substrates.
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.1 mmol, 10 mol%).
-
Add the desired anhydrous solvent (2.0 mL).
-
Stir the mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) for 10 minutes.
-
-
Reagent Addition:
-
Add the ketone (2.0 mmol, 2 equivalents).
-
Add the aldehyde (1.0 mmol, 1 equivalent) dropwise.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the set temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique (e.g., GC-MS, LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
-
Purification and Analysis:
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and diastereomeric ratio by ¹H NMR of the purified product.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.[11]
-
Protocol 2: Recrystallization of this compound
-
Dissolve the crude this compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethanol and water, or hexane and ethyl acetate).
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Verify the purity by chiral HPLC/GC and NMR.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low enantioselectivity in your this compound catalyzed reactions.
Caption: A systematic workflow for troubleshooting low enantioselectivity.
References
- Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Explor
- Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Explor
- Technical Support Center: Troubleshooting Enantioselectivity in Proline-Catalyzed Reactions - Benchchem. BenchChem.
- Decoding the impact of solvents in altering the conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reaction | Request PDF - ResearchGate.
- Thermal Effects in the Organocatalytic Asymmetric Mannich Reaction - ACS Publications.
- Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed. PubMed.
- Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway - Organic Chemistry Frontiers (RSC Publishing). RSC Publishing.
- Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine | Organic Letters - ACS Publications.
- Troubleshooting low enantioselectivity in H-Pro-Val-OH c
- A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine - Benchchem. BenchChem.
- Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing). RSC Publishing.
- On the origin of the stereoselectivity in organocatalysed reactions with trimethylsilyl-protected diarylprolinol - PubMed. PubMed.
- (PDF) Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - ResearchGate.
- Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System | The Journal of Organic Chemistry - ACS Publications.
- Insights into temperature controlled enantioselectivity in asymmetric c
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction | Organic Letters - ACS Publications.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC. PMC.
- Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases - MDPI. MDPI.
- The Diarylprolinol Silyl Ethers: Ten Years After - PubMed. PubMed.
- Computational Approach to Diarylprolinol-Silyl Ethers in Aminocatalysis | Accounts of Chemical Research - ACS Publications.
- 2-(4-broMophenyl)-1-(pyrrolidin-1-yl)ethanone synthesis - chemicalbook. ChemicalBook.
- Highly enantioselective Michael additions in water catalyzed by a PS-supported pyrrolidine. PubMed.
- 2-(2-Bromophenyl)pyrrolidine:Function,Synthesis - ChemicalBook. ChemicalBook.
- This compound - Chem-Impex. Chem-Impex.
- Highly enantioselective Michael additions in water catalyzed by a PS-supported pyrrolidine. Europe PMC.
- Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC - NIH. NIH.
- 10.1: Chiral Proline Based Reactions - Chemistry LibreTexts. Chemistry LibreTexts.
- Heterogeneous organocatalysis: the proline case - RSC Publishing. RSC Publishing.
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination | ACS Central Science.
- Unusual Reversal of Enantioselectivity in the Proline-Mediated α-Amination of Aldehydes Induced by Tertiary Amine Additives | Journal of the American Chemical Society - ACS Publications.
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. MDPI.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC - NIH. NIH.
- Atroposelective Synthesis of Axially Chiral Naphthylpyrroles by a Catalytic Asymmetric 1,3-Dipolar Cycloaddition/Aromatization Sequence - PubMed Central. PubMed Central.
- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - NIH. NIH.
- Ligand-Controlled, Palladium-Catalyzed Asymmetric [4+4] and [2+4] Cycloadditions. PubMed.
- Chiral Pyrrolidine Compounds Shiratori Pharmaceutical Co., Ltd. Advanced Chemical Intermediates.
- US4384125A - Process for the purification of 2-pyrrolidone - Google Patents.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. NIH.
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap.
- US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents.
- KR100817517B1 - Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid - Google Patents.
- (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Highly enantioselective Michael additions in water catalyzed by a PS-supported pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. blogs.rsc.org [blogs.rsc.org]
Technical Support Center: Purification of 2-(4-Bromophenyl)pyrrolidine
Welcome to the technical support center for the purification of 2-(4-Bromophenyl)pyrrolidine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. As a chiral secondary amine, this compound presents unique purification challenges, from its basicity leading to problematic interactions with standard silica gel to the potential for persistent, structurally similar impurities.
This document moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common issues and selecting the optimal purification strategy. We will explore the causality behind experimental choices to empower you to adapt and optimize these methods for your specific needs.
Troubleshooting Guide: Addressing Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.
Question 1: My compound is streaking severely or giving a broad, tailing peak during silica gel column chromatography. What's happening and how do I fix it?
Answer: This is the most common issue encountered when purifying pyrrolidines and other basic amines on standard silica gel.
-
The Root Cause: The problem lies in the interaction between the basic lone pair of electrons on the pyrrolidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong acid-base interaction leads to a non-ideal equilibrium, causing a portion of the molecules to "stick" to the stationary phase, resulting in poor peak shape (tailing) and, in severe cases, irreversible adsorption.[1]
-
Solutions & Optimization:
-
Incorporate a Basic Modifier: The most effective solution is to add a volatile tertiary amine, typically triethylamine (Et₃N), to your mobile phase.[1] The triethylamine acts as a competitive inhibitor, binding to the acidic silanol sites and effectively masking them from your target compound.[1]
-
Recommended Concentration: Start with 0.5-1% (v/v) triethylamine in your eluent (e.g., Hexanes/Ethyl Acetate). For particularly stubborn separations, this can be increased to 2%.[1]
-
-
Consider Alternative Stationary Phases: If peak shape is still suboptimal, consider using a less acidic stationary phase. Neutral or basic alumina can be effective alternatives to silica gel.[1] Amine-functionalized silica (NH₂-silica) is another excellent, albeit more expensive, option that creates a more basic stationary phase environment.[1]
-
Check for Sample Overload: Applying too much crude material to the column can overwhelm the stationary phase's capacity, leading to band broadening and tailing. A general rule of thumb for flash chromatography is to load 1-10% of the silica gel's weight, but this is highly dependent on the separation difficulty.[1]
-
Question 2: I'm getting low or no recovery of my compound from the column. Where did it go?
Answer: This critical issue is an extreme manifestation of the problem described above: irreversible binding to the silica gel.
-
The Root Cause: The interaction between your basic amine and the acidic silica is so strong that the eluent is not sufficiently polar or competitive to displace the product from the stationary phase.[1]
-
Solutions & Optimization:
-
Pre-treat ("Deactivate") the Silica Gel: Before packing, you can neutralize the most acidic sites. Create a slurry of your silica gel in your initial mobile phase that already contains 2% triethylamine.[1] Let this slurry sit for about 20 minutes before packing the column. This pre-treatment ensures the silica is passivated before your compound is introduced.[1]
-
Employ an Acid-Base Extraction First: For crude mixtures with significant non-basic impurities, an acid-base extraction is a powerful pre-purification step. Dissolve your crude material in an organic solvent (e.g., ethyl acetate) and wash it with a dilute aqueous acid (e.g., 1M HCl). Your basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic phase.[1] You can then basify the aqueous layer (e.g., with NaOH) and re-extract your purified amine back into an organic solvent. This significantly reduces the amount of material you need to load onto a column.
-
Use a Steeper Solvent Gradient: If your compound is stuck, you may need to increase the polarity of your mobile phase dramatically. A gradient ending with 5-10% methanol in dichloromethane (with 1% triethylamine) can often elute strongly bound amines.
-
Question 3: My purified compound shows a persistent impurity with a very similar Rf value. How can I separate them?
Answer: This often points to the presence of an isomeric impurity, which can be very challenging to remove.
-
The Root Cause: The synthesis of many bromophenyl compounds can be non-selective, leading to the formation of ortho- and meta-bromo isomers in addition to the desired para-isomer.[2][3] For instance, the bromination of a phenylpyrrolidine precursor might yield a mixture. These isomers have very similar polarities and molecular weights, making them difficult to separate by standard chromatography.[2]
-
Solutions & Optimization:
-
Optimize Chromatography:
-
Shallow Gradient: Use a very slow, shallow gradient of your mobile phase to maximize the resolution between the two spots.
-
Different Solvent System: Experiment with different solvent systems. Toluene/acetone or dichloromethane/methanol systems may offer different selectivity compared to hexanes/ethyl acetate.
-
-
Crystallization: This is often the most effective method for removing isomeric impurities. Finding the right solvent or solvent pair is key. Since this compound is a solid, crystallization is a highly viable option.[4] A good starting point is a solvent pair like ethanol/water or ethyl acetate/heptane.[5] The slightly different crystal packing energies of the isomers can allow for the selective crystallization of the desired para-isomer. Multiple recrystallizations may be necessary to achieve high purity.[2]
-
Question 4: I'm trying to crystallize my product, but it keeps "oiling out." What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice, often because the solution is supersaturated at a temperature above the compound's melting point (or the melting point of the impure mixture).
-
The Root Cause:
-
High Impurity Concentration: Impurities disrupt the formation of a stable crystal lattice.
-
Poor Solvent Choice: The solvent may be too good, requiring a large amount of anti-solvent to be added, causing the product to "crash out" as an oil.
-
Cooling Too Rapidly: Rapid cooling does not give the molecules enough time to orient themselves into an ordered crystal lattice.
-
-
Solutions & Optimization:
-
Use a Solvent Pair: Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol, ethyl acetate) where it is highly soluble. Then, add a "poor" hot anti-solvent (e.g., water, heptane) dropwise until the solution becomes persistently turbid. Add a few more drops of the hot "good" solvent to clarify the solution, then allow it to cool slowly.[5]
-
Slow Cooling: After preparing the saturated solution, let it cool to room temperature slowly, undisturbed. If no crystals form, try gently scratching the inside of the flask with a glass rod to create nucleation sites. Finally, cool the flask in an ice bath or refrigerator.
-
Re-purify: If oiling out persists, it's a strong indication that the material is not pure enough for crystallization. Perform another column chromatography purification first.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying this compound?
A1: For general lab-scale purification, flash column chromatography on silica gel is the most versatile method. The key to success is using a mobile phase containing 0.5-2% triethylamine to prevent peak tailing.[1] A typical starting eluent system would be a gradient of ethyl acetate in hexanes. For final, high-purity polishing of a solid product, recrystallization is an excellent secondary step.[5]
Q2: How can I effectively assess the purity of my final product?
A2: A combination of methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a robust quantitative method for determining purity and detecting trace impurities.[5][6] A reversed-phase C18 column is a good starting point.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the structure of your compound and can reveal the presence of any significant impurities.[5][7] The absence of signals from starting materials or isomeric byproducts is a good indicator of purity.
-
Melting Point: A sharp melting point range is a classic indicator of high purity for a crystalline solid.[5] The reported melting point for this compound is 218-222 °C.[4] A broad or depressed melting point suggests the presence of impurities.
Q3: this compound is chiral. Will these purification methods separate the enantiomers?
A3: No. The methods described above (standard silica/alumina chromatography, crystallization of the free base) are achiral and will not separate the (R)- and (S)-enantiomers. The product purified by these methods will be a racemic mixture. To separate enantiomers, you must use a chiral method:
-
Chiral Chromatography: This requires a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[8]
-
Diastereomeric Salt Crystallization: This involves reacting the racemic amine with a single enantiomer of a chiral acid (like tartaric acid). This forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized.[9]
Data & Protocols
Data Summary Tables
Table 1: Troubleshooting Guide for Column Chromatography
| Problem | Probable Cause | Recommended Solution |
| Peak Tailing/Streaking | Strong interaction between basic amine and acidic silica gel.[1] | Add 0.5-2% triethylamine to the mobile phase.[1] |
| Sample overload. | Reduce the amount of sample loaded onto the column (typically 1-5% w/w of silica).[1] | |
| Low or No Recovery | Irreversible adsorption to the stationary phase.[1] | Pre-treat silica with a triethylamine solution or switch to a neutral/basic stationary phase (e.g., alumina).[1] |
| Poor Separation | Co-elution of structurally similar impurities (e.g., isomers).[2] | Use a shallower solvent gradient, or try a different solvent system (e.g., Toluene/Acetone). |
| Inappropriate mobile phase polarity. | Determine the optimal Rf value (~0.3) using Thin Layer Chromatography (TLC) before running the column.[5] |
Table 2: Recommended Starting Conditions for Purification
| Method | Stationary Phase | Mobile Phase / Solvent System | Key Considerations |
| Flash Chromatography | Silica Gel (60 Å, 230-400 mesh) | Hexanes/Ethyl Acetate gradient + 1% Et₃N | Most versatile method for primary purification. |
| Recrystallization | N/A | Ethanol/Water or Ethyl Acetate/Heptane | Excellent for final purification and removing isomeric impurities.[5] |
| Acid-Base Extraction | N/A | Organic Solvent (e.g., EtOAc) & Aqueous Acid (e.g., 1M HCl) | Ideal for pre-purification to remove non-basic bulk impurities.[1] |
Experimental Workflow Diagrams
Caption: Step-by-step acid-base extraction workflow.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine Modifier
-
Mobile Phase Preparation: Based on prior TLC analysis, prepare a suitable mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate). To this mixture, add triethylamine to a final concentration of 1% (v/v) and mix thoroughly. [1]2. Column Packing (Slurry Method): Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2x the weight of your crude material) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution and Fraction Collection: Begin eluting with your starting mobile phase, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization using Ethanol/Water
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of 95% ethanol and heat the mixture gently (e.g., on a hotplate) with stirring until the solid completely dissolves. [5]2. Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise with swirling until the solution becomes persistently turbid (cloudy). [5]3. Clarification: Add a few more drops of hot ethanol until the solution just becomes clear again. [5]4. Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
References
- US20120309973A1 - Preparation of 2-(4-bromophenyl)
- Technical Support Center: Column Chromatography Purification of N-Substituted Pyrrolidines - Benchchem.
- Technical Support Center: 1-((2-Bromophenyl)sulfonyl)
- EP2532644A1 - Preparation of 2-(4-bromophenyl)
- This compound - Chem-Impex.
- Cross-Validation of Analytical Data for 1-((2-Bromophenyl)sulfonyl)
- Trouble with chiral separations - Chrom
- Prepar
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal.
- Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
- Chiral Drug Separ
- Analysis of Impurities in Synthesized 5-(4-Bromophenyl)
- 3 - Organic Syntheses Procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. rsc.org [rsc.org]
Technical Support Center: Synthesis of 2-(4-Bromophenyl)pyrrolidine
Welcome to the Technical Support Center for the synthesis of 2-(4-bromophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensuring both yield and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction to form this compound is showing multiple spots on TLC, with some close to my product's expected Rf. What are the most likely culprits?
A1: The most common impurities in the synthesis of this compound are typically unreacted starting materials, over-reduced or incompletely reduced intermediates, and regioisomers of the bromophenyl group. Specifically, you should consider the presence of the starting γ-amino ketone or the intermediate imine if you are following a cyclization route. If you are employing a Grignard-based synthesis, biphenyl and other coupling byproducts are common. Positional isomers, such as 2-(2-bromophenyl)pyrrolidine or 2-(3-bromophenyl)pyrrolidine, can also be present if the bromination of the aromatic precursor was not completely regioselective.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the debrominated analog, 2-phenylpyrrolidine. What could be causing this?
A2: Debromination is a known side reaction, particularly during catalytic hydrogenation steps that may be used to reduce an imine or another functional group in the presence of a palladium catalyst.[1] The C-Br bond can be susceptible to hydrogenolysis. To mitigate this, you can screen different catalysts (e.g., platinum-based catalysts may sometimes be less prone to dehalogenation), lower the hydrogen pressure, or reduce the reaction temperature and time.
Q3: My final product appears to be contaminated with a higher molecular weight species. What could this be?
A3: Higher molecular weight impurities can often be attributed to dimerization or oligomerization. In Grignard-based syntheses, the coupling of the Grignard reagent with unreacted aryl bromide can lead to the formation of biphenyl derivatives. Additionally, side reactions involving the pyrrolidine nitrogen, such as N-alkylation with a reactive intermediate, can also lead to dimeric structures.
Q4: How can I best purify my crude this compound?
A4: A combination of techniques is often most effective. An initial acid-base extraction can help to separate the basic pyrrolidine product from non-basic impurities. Following this, flash column chromatography on silica gel is a standard and effective method for separating the desired product from closely related impurities. A solvent system of hexanes and ethyl acetate, with a small amount of triethylamine to prevent streaking of the amine product, is a good starting point. For crystalline products, recrystallization from a suitable solvent system can provide a high degree of purity.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section provides a detailed look at the common side products encountered during the synthesis of this compound, their mechanisms of formation, and strategies for their control and elimination.
Incomplete Cyclization and Unreacted Precursors
A common synthetic route to 2-arylpyrrolidines involves the cyclization of a γ-amino ketone. Incomplete reaction can lead to the presence of both the starting amino ketone and the intermediate cyclic imine (5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole) in the final product mixture.
-
Identification: These impurities can be readily identified by LC-MS, as they will have distinct molecular weights from the final product. Their presence can also be inferred from characteristic IR and NMR signals (e.g., a ketone carbonyl stretch in the IR for the amino ketone, or a C=N stretch for the imine).
-
Mitigation:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by monitoring via TLC or LC-MS. Increasing the reaction temperature or extending the reaction time may be necessary.
-
Catalyst: If an acid catalyst is used to promote cyclization and dehydration, ensure its activity and appropriate loading.
-
Purification: Both the unreacted amino ketone and the intermediate imine have different polarities compared to the final pyrrolidine product and can typically be separated by column chromatography.
-
Over-reduction and Debromination Products
The reduction of the intermediate imine is a key step in many synthetic pathways. This is often achieved using reducing agents like sodium borohydride or through catalytic hydrogenation.
-
Side Products:
-
2-Phenylpyrrolidine (Debromination): As mentioned in the FAQs, catalytic hydrogenation with palladium on carbon can lead to the cleavage of the C-Br bond.[1]
-
Over-reduction of the aromatic ring: While less common under standard conditions, aggressive reduction conditions (high pressure, high temperature, potent catalysts like rhodium) could potentially lead to the saturation of the phenyl ring.
-
-
Mitigation of Debromination:
-
Catalyst Choice: Consider using alternative catalysts such as platinum on carbon (Pt/C) or Raney nickel, which may show lower propensity for dehalogenation.
-
Reaction Conditions: Optimize the reaction conditions by using lower hydrogen pressure, shorter reaction times, and lower temperatures.
-
Chemical Reducing Agents: The use of chemical reducing agents like sodium borohydride to reduce the imine intermediate can completely avoid the issue of catalytic dehalogenation.[2]
-
Regioisomeric Impurities
The purity of the final product is highly dependent on the purity of the starting materials. If the precursor to the 4-bromophenyl moiety is synthesized by bromination of an aromatic ring, the formation of ortho- and meta-isomers is a significant possibility.
-
Identification: The presence of regioisomers such as 2-(2-bromophenyl)pyrrolidine and 2-(3-bromophenyl)pyrrolidine can be difficult to detect by TLC alone due to similar polarities. GC-MS or HPLC are more effective methods for their quantification. 1H NMR spectroscopy can also be used to identify the characteristic aromatic splitting patterns of the different isomers.
-
Mitigation:
-
Selective Bromination: Employ highly regioselective bromination conditions for the synthesis of the brominated precursor. This may involve the use of specific catalysts or directing groups to favor para-substitution.
-
Purification of Precursors: It is often easier to purify the brominated precursor to remove unwanted isomers before proceeding with the synthesis of the pyrrolidine ring.
-
Final Product Purification: If isomeric impurities are carried through to the final product, careful optimization of chromatographic conditions (e.g., using a longer column, a shallower solvent gradient) may be required for their separation.
-
Dimerization and N-Alkylation Byproducts
Side reactions leading to the formation of dimers can occur through various mechanisms, particularly in syntheses involving highly reactive intermediates like Grignard reagents or in the presence of unreacted starting materials that can act as alkylating agents.
-
Side Products:
-
Biphenyl Derivatives: In Grignard-based syntheses, the coupling of the 4-bromophenylmagnesium bromide with unreacted 4-bromo-substituted starting material can lead to the formation of brominated biphenyl compounds.
-
N-Alkylated Dimers: The pyrrolidine nitrogen is nucleophilic and can react with any electrophilic species present in the reaction mixture, such as unreacted starting materials or intermediates, to form N-alkylated dimers.
-
-
Mitigation:
-
Controlled Addition: In Grignard reactions, the slow, controlled addition of the Grignard reagent to the electrophile at low temperatures can minimize side reactions.
-
Stoichiometry: Careful control of the stoichiometry of the reactants can reduce the presence of unreacted starting materials that could lead to dimerization.
-
Purification: Dimeric byproducts are typically much less polar than the desired product and can usually be separated effectively by column chromatography.
-
Summary of Potential Side Products and Mitigation Strategies
| Side Product Class | Common Examples | Likely Origin | Mitigation Strategies |
| Incomplete Reaction | γ-amino ketone, 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole | Incomplete cyclization/reduction | Increase reaction time/temperature, check catalyst activity, purify by chromatography. |
| Reduction Byproducts | 2-Phenylpyrrolidine | Catalytic hydrogenation | Use alternative catalysts (e.g., Pt/C), optimize reaction conditions, use chemical reducing agents. |
| Regioisomers | 2-(2-Bromophenyl)pyrrolidine, 2-(3-Bromophenyl)pyrrolidine | Non-selective bromination of precursor | Use regioselective bromination methods, purify precursors, optimize chromatography. |
| Dimers/Alkylation | Brominated biphenyls, N-alkylated dimers | Grignard side reactions, reaction of product with starting materials | Slow addition of reagents, control stoichiometry, purify by chromatography. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Extract the organic solution with 1M hydrochloric acid. The basic this compound will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer to a pH > 10 by the slow addition of a concentrated base solution (e.g., 6M NaOH) while cooling in an ice bath.
-
Extract the now basic aqueous solution multiple times with an organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate) containing 0.5-1% triethylamine to prevent peak tailing of the amine product.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizing Reaction Pathways and Side Product Formation
DOT Language Diagram: Synthetic Routes and Side Products
Caption: Synthetic pathways and common side products.
References
- Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI.
- 2-(2-Bromophenyl)pyrrolidine:Function,Synthesis. ChemicalBook.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- 2-(4-broMophenyl)-1-(pyrrolidin-1-yl)ethanone synthesis. ChemicalBook.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI.
- Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. PubMed.
- Synthesis of unique pyrrolidines for drug discovery. Enamine.
- This compound 383127-22-8. Tokyo Chemical Industry (India) Pvt. Ltd..
- Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate.
- Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines.
- Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI.
- Recent Advances in the Synthesis of Pyrrolidines.
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
- Use of Formic Acid as a CO Surrogate for the Reduction of Nitroarenes in the Presence of Dienes: A Two-Step Synthesis of N-Arylpyrroles via 1,2-Oxazines. AIR Unimi.
- 16.
- Reactions and Mechanisms. Master Organic Chemistry.
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. MDPI.
- Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolites.
- Buy (2S)-2-(4-Bromophenyl)
- Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues.
- Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine.
- Asymmetric synthesis of γ-chloro-α,β-diamino- and β,γ-aziridino-α-aminoacylpyrrolidines and -piperidines via stereoselective Mannich-type additions of N-(diphenylmethylene)glycinamides across α-chloro-N-sulfinylimines. Beilstein Journals.
- Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing).
Sources
Technical Support Center: 2-(4-Bromophenyl)pyrrolidine - Stability and Storage Guide
Welcome to the technical support guide for 2-(4-Bromophenyl)pyrrolidine. As a key intermediate in pharmaceutical synthesis, the stability and purity of this compound are paramount to achieving reliable and reproducible experimental outcomes. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions concerning its handling, storage, and stability.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the handling and use of this compound. The following Q&A format is designed to help you diagnose and resolve common problems.
Q1: My this compound has developed a yellow or brownish tint upon storage. Is it degraded and can I still use it?
A1: A change in color is a primary visual indicator of potential degradation. Pyrrolidine and its derivatives can be susceptible to oxidation, which often results in the formation of colored impurities.
-
Causality: The secondary amine of the pyrrolidine ring is a potential site for oxidation, especially upon prolonged exposure to air (oxygen).[1] This process can be accelerated by exposure to light and elevated temperatures.[2] While the product is generally stable at room temperature, these factors can compromise its integrity over time.[3]
-
Recommended Action: Do not assume the material is unusable, but proceed with caution. The discoloration suggests that the purity has likely decreased. Before using the material in a critical synthesis, you must re-qualify it to determine its actual purity.
-
Validation Protocol:
-
Perform a purity analysis using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR). Detailed protocols are provided in Section 3.[4][5]
-
Compare the purity data against the Certificate of Analysis (CoA) that was originally supplied with the compound.
-
If the purity has dropped significantly or if new impurity peaks are prominent, the material may not be suitable for your application, as these impurities could interfere with your reaction or introduce downstream purification challenges. For non-critical applications, you might be able to proceed if the main peak is still the vast majority of the sample, but this is at your discretion.
-
Q2: My reaction yield is significantly lower than expected when using a new batch of this compound. How can I determine if the starting material is the issue?
A2: A drop in reaction yield is a classic symptom of using a degraded or impure starting material. Assuming other reaction parameters are optimized and controlled, the integrity of your this compound is a primary suspect.
-
Expert Analysis: The issue could stem from two main sources:
-
Lower Molar Equivalent: If the material has degraded, a portion of its mass is now composed of impurities. When you weigh out the "reagent," you are using a lower molar amount of the active compound than intended, leading to an incomplete reaction.
-
Inhibitory Impurities: The degradation products themselves might be reactive and could either inhibit your catalyst, quench reagents, or lead to the formation of unwanted side products, thus consuming your other reactants and lowering the yield of the desired product.
-
-
Troubleshooting Workflow: Follow this systematic approach to diagnose the problem.
Caption: Troubleshooting workflow for low reaction yield.
Q3: I see a new, significant peak in my HPLC chromatogram after storing my this compound in solution. What is happening?
A3: Storing this compound in solution is generally not recommended for long periods. The stability of this compound is significantly lower in solution compared to its solid state.[6]
-
Mechanistic Insight: Solvents can facilitate degradation pathways that are kinetically hindered in the solid state. Protic solvents can participate in acid-base reactions, while other solvents may contain dissolved oxygen or peroxide impurities that can accelerate oxidation. The specific degradation product will depend on the solvent and storage conditions (light, temperature).
-
Preventative Measures:
-
Prepare Fresh Solutions: Always prepare solutions fresh for immediate use.
-
Solvent Purity: Use high-purity, anhydrous, and degassed solvents when preparing solutions for sensitive reactions.
-
Avoid Long-Term Storage: If short-term storage in solution is unavoidable, store the solution under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., -20°C). However, you must always perform a quick purity check if the solution has been stored for more than a few hours.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For optimal long-term stability, the compound should be stored under a dry, inert atmosphere.[3][7] The key is to minimize its exposure to air, moisture, heat, and light.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool place; refrigeration (2-8°C) is recommended.[3][8] | Slows down the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert gas (Nitrogen or Argon).[3][7] | Prevents oxidation of the secondary amine. |
| Container | Keep in a tightly sealed container.[2][9][10][11] | Prevents ingress of moisture and atmospheric oxygen. |
| Light | Protect from direct sunlight and strong light sources.[7][12] | Light can provide the energy to initiate degradation pathways. |
| Location | Store in a dry, well-ventilated, and designated chemical storage area.[3][7][8] | Ensures safety and prevents exposure to incompatible materials. |
Q2: How does exposure to air and moisture affect the compound?
A2: Exposure to air (oxygen) is the primary concern, as it can lead to oxidation of the pyrrolidine ring, resulting in impurity formation and discoloration.[1] Moisture can be problematic as it may facilitate certain degradation reactions, and for a compound that is often used in moisture-sensitive reactions (e.g., with organometallics), water content can be a critical issue. Therefore, handling and storing the compound under an inert gas like nitrogen or argon is a critical best practice.[3]
Q3: What are the primary signs of degradation I should watch for?
A3: Be vigilant for the following signs:
-
Visual Changes: Development of color (yellow, brown) in the solid.[1]
-
Analytical Changes:
-
Appearance of new peaks in HPLC or GC chromatograms.
-
Changes in the chemical shifts or integration values in NMR spectra.
-
A decrease in the main component's purity as determined by any quantitative method.
-
-
Physical Changes: A change in melting point range (typically broadening and lowering).
Q4: What materials and chemical classes are incompatible with this compound?
A4: To prevent hazardous or unwanted reactions, avoid contact with the following:
-
Strong oxidizing agents: Can react vigorously with the amine group.[9][12]
-
Strong acids, acid chlorides, and acid anhydrides: Can cause exothermic neutralization reactions.[12]
-
Heat, sparks, and open flames: As with many organic compounds, these should be avoided.[7][8][9]
Q5: What is the potential degradation pathway for this molecule?
A5: While specific degradation studies on this exact molecule are not widely published, we can hypothesize pathways based on the chemical nature of its functional groups: the secondary amine and the bromophenyl ring.
Caption: Hypothesized degradation pathways for this compound.
The most likely pathway under normal storage conditions is oxidation at the nitrogen atom. Reductive dehalogenation, where the bromine atom is removed, is a known pathway for brominated aromatic compounds but typically requires specific enzymatic or catalytic conditions and is less likely to occur during storage.[13]
Section 3: Experimental Protocols for Purity Assessment
To ensure the quality of your this compound, use the following validated analytical methods.
Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This method is suitable for routine purity checks and for quantifying related impurities.[14]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
Start at 10% B, hold for 1 minute.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B over 1 minute and re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile:Water to get a 0.5 mg/mL solution. Filter through a 0.22 µm syringe filter before injection.
-
Data Analysis: Determine purity using the area normalization method. The % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
Protocol 2: Purity Assessment by Quantitative NMR (qNMR)
qNMR is a primary analytical method that provides a highly accurate purity value without the need for a specific reference standard of the analyte.[5]
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Internal Standard (IS): A certified reference material with known purity (e.g., Maleic Acid, Dimethyl sulfone). The IS should have a peak that is well-resolved from the analyte peaks.
-
Solvent: A suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh about 15-20 mg of this compound into a clean vial.
-
Accurately weigh about 10 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified for both the analyte and the standard. A D1 of 30 seconds is generally a safe starting point.
-
Acquire the ¹H-NMR spectrum.
-
-
Data Analysis:
-
Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
-
References
- Loba Chemie. (2025).
- Acros PharmaTech Limited. (2018). SAFETY DATA SHEET - (2S)-2-(3-fluorophenyl)pyrrolidine. [Link]
- Acros PharmaTech Limited. (2018). SAFETY DATA SHEET - 2-(2-bromopyridin-4-yl)-propan-2-ol. [Link]
- Zherebker, A., et al. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. [Link]
- Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks. [Link]
- Yilmaz, I., & Göksu, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
- Fun, H. K., et al. (2007). Hydrogen-bonding patterns in enaminones: (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its piperidin-2-ylidene and azepan-2-ylidene analogues. Acta Crystallographica Section C. [Link]
- He, J., et al. (2013). Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide. Molecular Microbiology. [Link]
- Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Analytical Methods. [Link]
- dos Santos, V. A., et al. (2024).
- PubChem. (n.d.). (R)-2-(4-Bromo-2-fluorophenyl)pyrrolidine. [Link]
- Stolarik, D. F., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences. [Link]
- Lee, J., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. [Link]
- Wikipedia. (n.d.). Pyrrolidine. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. lobachemie.com [lobachemie.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jchr.org [jchr.org]
Technical Support Center: Optimizing Diastereoselectivity with Pyrrolidine Catalysts
Welcome to the Technical Support Center for Pyrrolidine-Catalyzed Asymmetric Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance diastereoselectivity in their experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions for reaction optimization.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered when using pyrrolidine-based organocatalysts.
Q1: I'm observing poor diastereoselectivity (dr) in my aldol reaction. What are the most common culprits?
A1: Low diastereoselectivity is typically a sign that the energy difference between the competing transition states is minimal.[1] The primary factors to investigate are:
-
Catalyst Structure: The steric and electronic properties of the catalyst are paramount. Simple L-proline may not provide sufficient steric bulk to effectively shield one face of the enamine intermediate.
-
Solvent Choice: Solvents play a critical role by stabilizing or destabilizing intermediates and transition states through noncovalent interactions.[2][3] A suboptimal solvent can disrupt the organized, chair-like transition state required for high selectivity.
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower dr.
-
Water Content: Trace amounts of water can have a complex and sometimes unpredictable effect, influencing both catalyst activity and the stability of key intermediates.[4][5]
Q2: How does the catalyst's structure, particularly for diarylprolinol silyl ethers, influence the reaction outcome?
A2: Diarylprolinol silyl ethers are powerful catalysts that create a highly defined chiral environment. The key is the bulky diarylmethyl group and the tunable silyl ether. The bulky silyl group effectively blocks one diastereotopic face of the iminium ion intermediate in reactions like Michael additions.[6] Increasing the steric demand of this group (e.g., changing from trimethylsilyl (TMS) to triethylsilyl (TES) or triisopropylsilyl (TIPS)) can significantly improve stereoselectivity by amplifying steric repulsion for one approach trajectory of the nucleophile.[7][8]
Q3: What is the mechanistic basis for diastereoselectivity in proline-catalyzed aldol reactions?
A3: The widely accepted model for explaining diastereoselectivity is the Houk-List model .[9][10][11] This model proposes a chair-like, nine-membered ring transition state for the carbon-carbon bond-forming step.[12] Key features include:
-
Formation of an E-enamine from the ketone and the proline catalyst.
-
The carboxylic acid group of proline acts as a Brønsted acid, activating the aldehyde electrophile via a hydrogen bond.
-
A second hydrogen bond may exist between the aldehyde's carbonyl oxygen and the enamine nitrogen, locking the conformation.[13]
-
The aldehyde's substituent (R-group) preferentially occupies a pseudo-equatorial position to minimize steric clashes with the pyrrolidine ring. This orientation directs the enamine to attack a specific face of the aldehyde, establishing the stereochemistry.
Q4: Can water really be beneficial? I was taught to use strictly anhydrous conditions.
A4: The role of water is multifaceted and reaction-dependent. While high concentrations of water can be detrimental, small, controlled amounts can be beneficial.[5] In some proline-catalyzed aldol reactions, water has been shown to suppress the formation of off-cycle catalyst deactivation species, such as oxazolidinones, thereby increasing the concentration of the active catalyst.[4][14] However, water can also slow the intrinsic rate of the catalytic cycle itself.[4][5] For certain modified proline catalysts, an aqueous environment is essential, leveraging hydrophobic interactions to drive the reaction.[15][16] The key is optimization; water should be treated as a tunable reaction parameter rather than just an impurity.
Troubleshooting Guide: Low Diastereoselectivity
This section provides a systematic approach to diagnosing and solving issues with diastereoselectivity.
Problem: Poor Diastereomeric Ratio (dr < 80:20) in an Aldol Reaction
Symptom: You are performing a proline-catalyzed aldol reaction between a ketone (e.g., cyclohexanone) and an aromatic aldehyde, but the desired anti-diastereomer is formed with low selectivity.
Systematic Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low diastereoselectivity.
Step 1: Decrease the Reaction Temperature
-
Causality: The formation of diastereomers is a kinetically controlled process. Lowering the temperature increases the energy difference required to reach the two competing transition states. The reaction will more readily proceed through the lower-energy transition state, which leads to the major diastereomer, thus enhancing selectivity.[2][17]
-
Protocol:
-
Set up your standard reaction at room temperature (e.g., 25°C).
-
Prepare identical reactions to be run at 0°C (ice bath) and -20°C (e.g., dry ice/acetonitrile bath).
-
Allow the reactions to stir for an extended period to ensure comparable conversion (low temperatures often slow reaction rates).
-
Analyze the diastereomeric ratio of each reaction by ¹H NMR or chiral HPLC.
-
Step 2: Screen a Panel of Solvents
-
Causality: Solvents significantly influence the stability of the charged intermediates and the hydrogen-bonding network within the Houk-List transition state.[3] Highly polar, aprotic solvents like DMSO often favor high selectivity by stabilizing the organized transition state.[2][3] In contrast, protic solvents like methanol can interfere with the catalyst's crucial hydrogen bonding, leading to poor selectivity.[18]
-
Data-Driven Selection:
| Solvent | Polarity (Dielectric Const.) | Expected Effect on anti:syn Ratio (Aldol) | Rationale |
| Hexane | 1.9 | Low | Nonpolar; poor catalyst solubility and TS stabilization.[19] |
| Toluene | 2.4 | Moderate | Can favor selectivity in some diarylprolinol systems.[7] |
| Dichloromethane (DCM) | 9.1 | Moderate to High | A good starting point for many reactions.[2] |
| Acetonitrile (MeCN) | 37.5 | High | Polar aprotic; good stabilization of TS.[19] |
| DMSO | 46.7 | Often Highest | Highly polar aprotic; excellent at stabilizing the organized TS.[3] |
| Methanol (MeOH) | 32.7 | Very Low | Protic; disrupts H-bonding in the TS, leading to a racemic mixture.[18] |
-
Protocol:
-
Set up identical reactions in a selection of anhydrous solvents from the table above (e.g., DCM, MeCN, DMSO).
-
Maintain a constant temperature (e.g., 0°C) across all experiments.
-
Monitor for completion and analyze the dr for each solvent.
-
Step 3: Modify the Catalyst Structure
-
Causality: If L-proline is providing insufficient selectivity, the next logical step is to introduce a catalyst with greater steric hindrance to create a more biased chiral environment. Diarylprolinol silyl ethers are ideal for this. The bulky diphenylmethyl group provides a rigid scaffold, and the silyl ether acts as a tunable steric shield.
-
Catalyst Comparison:
| Catalyst | Key Feature | Typical Application | Expected Selectivity |
| L-Proline | Bifunctional (amine + acid) | Aldol, Mannich | Moderate to Good |
| (S)-Diphenylprolinol | Bulky aryl groups | Michael | Good |
| (S)-Diphenylprolinol TMS Ether | Bulky aryl + TMS shield | Michael, Diels-Alder | Very Good to Excellent[7] |
| (S)-Diphenylprolinol TIPS Ether | Bulky aryl + very bulky TIPS shield | Michael, Diels-Alder | Often Excellent[6] |
-
Protocol:
-
Synthesize or procure a diarylprolinol silyl ether catalyst (e.g., (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl)pyrrolidine, often called a Hayashi-Jørgensen catalyst).
-
Repeat the reaction under the best conditions found in Steps 1 and 2 using the new catalyst at the same mol%.
-
Analyze the dr. The increase in steric bulk should significantly favor one transition state.[8]
-
Mechanistic Deep Dive: Visualizing the Key Transition State
Understanding the forces at play in the transition state is crucial for rational catalyst and substrate design. The diagram below illustrates the favored Houk-List transition state for a proline-catalyzed aldol reaction leading to the anti product.
Caption: Houk-List model showing steric hindrance directing the reaction pathway.
This model shows that the aldehyde's R-group adopts an equatorial position to avoid steric clash with the pyrrolidine ring. This locks the conformation, allowing the enamine to attack only one face of the aldehyde, leading to high diastereoselectivity.[9][10][20]
By systematically applying these troubleshooting principles and understanding the underlying mechanistic models, you can effectively diagnose and solve challenges in achieving high diastereoselectivity with pyrrolidine catalysts.
References
- Bahmanyar, S., & Houk, K. N. (2001). Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity. Journal of the American Chemical Society. [Link]
- Coric, I., & List, B. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. Journal of the American Chemical Society. [Link]
- Armstrong, A., Boto, R. A., Dingwall, P., Contreras-García, J., Harvey, M. J., Mason, N., & Rzepa, H. S. (2014). The Houk–List transition states for organocatalytic mechanisms revisited. Chemical Science. [Link]
- Coric, I., & List, B. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. Journal of the American Chemical Society, 144(2), 943–953. [Link]
- Bahmanyar, S., & Houk, K. N. (2001).
- Cheong, P. H.-Y., Legault, C. Y., Um, J. M., Çelebi-Ölçüm, N., & Houk, K. N. (2011). Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. Chemical Reviews, 111(8), 5042–5137. [Link]
- Zotova, N., Franzke, A., Armstrong, A., & Blackmond, D. G. (2007). Clarification of the Role of Water in Proline-Mediated Aldol Reactions. Journal of the American Chemical Society, 129(50), 15100–15101. [Link]
- Armstrong, A., Boto, R. A., Dingwall, P., Contreras-García, J., Harvey, M. J., Mason, N., & Rzepa, H. S. (2014). The Houk–List transition states for organocatalytic mechanisms revisited. RSC Publishing. [Link]
- Armstrong, A., et al. (2014). The Houk–List transition states for organocatalytic mechanisms revisited.
- Bahmanyar, S., & Houk, K. N. (2001). Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity.
- Armstrong, A., Boto, R. Á., et al. (2014). The Houk–List transition states for organocatalytic mechanisms revisited. Semantic Scholar. [Link]
- Das, A., & Medhi, C. (2024). Decoding the impact of solvents in altering the conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reaction.
- Zotova, N., Franzke, A., Armstrong, A., & Blackmond, D. G. (2007).
- Zotova, N., et al. (2007). Clarification of the Role of Water in Proline-Mediated Aldol Reactions.
- Maruoka, K., & Ooi, T. (2003). Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. Organic Letters, 5(18), 3273–3275. [Link]
- List, B., Lerner, R. A., & Barbas, C. F. (2002). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 35(10), 835–846. [Link]
- Yang, Y., & Liu, Y. (2014). Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents. RSC Publishing. [Link]
- Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., Tanaka, F., & Barbas, C. F. (2006). Highly diastereo- and enantioselective direct aldol reactions of aldehydes and ketones catalyzed by siloxyproline in the presence of water. Journal of the American Chemical Society, 128(1), 734–735. [Link]
- ResearchGate. (n.d.). (a) Solvent effects on the outcome of proline catalyzed aldol reactions...
- Procter, D. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
- Smith, C. R., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
- Wang, W., et al. (2011). Diastereoselective synthesis of pyrrolidine derivatives via a one-pot nitro-Mannich/hydroamination cascade using base and gold catalysis.
- All Chemistry. (2021, August 25). Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry [Video]. YouTube. [Link]
- Cheong, P. H. (2009). Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes.
- Trost, B. M., & O'Boyle, B. M. (2010). Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. Organic Letters, 12(20), 4536–4539. [Link]
- Zhang, Y., & Raines, R. T. (2012). Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water.
- Hayashi, Y., et al. (2014). A theoretical and experimental study of the effects of silyl substituents in enantioselective reactions catalyzed by diphenylprolinol silyl ether. Tohoku University Repository. [Link]
- Hayashi, Y., et al. (2010). Diphenylprolinol Silyl Ether as a Catalyst in an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroethanol with α,β-Unsaturated Aldehydes.
- De la Torre, A., et al. (2021). Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines.
- Wang, Y., et al. (2022). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Journal of the American Chemical Society. [Link]
- Hayashi, Y., et al. (2014). Diphenylprolinol silyl ether catalyzed asymmetric Michael reaction of nitroalkanes and β,β-disubstituted α,β-unsaturated aldehydes for the construction of all-carbon quaternary stereogenic centers. PubMed. [Link]
- Kim, S., et al. (2021).
- Pellis, A., et al. (2021).
- Johnston, E. V., & Smith, M. D. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. White Rose Research Online. [Link]
- Ibarra, I. A., et al. (2020). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. [Link]
- Mase, N., et al. (2004). Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. Organic Letters. [Link]
- Wu, W., et al. (2021). Regioselective and diastereodivergent organocatalytic asymmetric vinylogous Michael addition. Organic Chemistry Frontiers. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dispersion corrected DFT for organocatalysis [ch.ic.ac.uk]
- 10. Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Houk–List transition states for organocatalytic mechanisms revisited - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 15. Highly diastereo- and enantioselective direct aldol reactions of aldehydes and ketones catalyzed by siloxyproline in the presence of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Workup and Troubleshooting for 2-(4-Bromophenyl)pyrrolidine Catalyzed Reactions
Welcome to the Technical Support Center for reactions catalyzed by 2-(4-Bromophenyl)pyrrolidine and its derivatives, such as diarylprolinol silyl ethers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup and purification of these powerful organocatalytic transformations. The following question-and-answer format directly addresses common challenges and offers robust, validated protocols to ensure the successful isolation of your target molecules.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is the general role of this compound in organocatalysis?
-
Why is the workup for these reactions often challenging?
-
What is the first step I should take after my reaction is complete?
-
How do I effectively remove the catalyst from my reaction mixture?
-
Can I use a simple aqueous wash to remove the catalyst?
-
-
Troubleshooting Guide
-
Problem: The catalyst is co-eluting with my product during column chromatography.
-
Problem: I'm observing a persistent emulsion during the aqueous workup.
-
Problem: My product is degrading during the workup.
-
Problem: Low yield of the desired product after purification.
-
-
Detailed Experimental Protocols
-
Protocol 1: General Acidic Wash for Catalyst Removal
-
Protocol 2: Workup for Water-Sensitive Products
-
Protocol 3: Troubleshooting Emulsions
-
-
References
Frequently Asked Questions (FAQs)
Q1: What is the general role of this compound in organocatalysis?
This compound is a proline-derived organocatalyst. Proline and its derivatives are highly effective in a wide range of asymmetric reactions.[1][2] They can activate substrates through two primary catalytic cycles: the enamine cycle and the iminium ion cycle.[3] This dual reactivity makes them versatile for reactions like aldol, Mannich, and Michael additions.[1] More complex derivatives, such as diarylprolinol silyl ethers, are among the most utilized stereoselective organocatalysts.[4]
Q2: Why is the workup for these reactions often challenging?
The primary challenge lies in the physical properties of the catalyst. Being an amine, this compound is basic and can have solubility in both organic and, upon protonation, aqueous phases. This can lead to several issues:
-
Co-elution with the product: The catalyst and its byproducts can have similar polarities to the desired product, making separation by standard column chromatography difficult.
-
Emulsion formation: The amphiphilic nature of the protonated catalyst can lead to the formation of stable emulsions during aqueous extractions.
-
Catalyst recovery: While often used in catalytic amounts, for larger scale reactions, recovery of the catalyst might be desirable, which adds a layer of complexity to the workup.[5]
Q3: What is the first step I should take after my reaction is complete?
Before initiating any workup procedure, it is crucial to quench the reaction . This is typically done by cooling the reaction mixture to room temperature or 0 °C. For many reactions, especially those involving aldehydes, immediate reduction of the aldehyde functionality upon reaction completion (e.g., with NaBH₄) can be critical to prevent side reactions or racemization.[6] After quenching, the next step is typically to remove the bulk of the organic solvent under reduced pressure.
Q4: How do I effectively remove the catalyst from my reaction mixture?
The most common and effective method for removing amine-based catalysts like this compound is an acidic aqueous wash . By washing the organic layer with a dilute acid solution (e.g., 1 M HCl), the basic catalyst is protonated, forming a salt that is soluble in the aqueous phase and can be easily separated.
Q5: Can I use a simple aqueous wash to remove the catalyst?
A simple wash with deionized water is often insufficient for complete removal of the catalyst. While proline itself has good water solubility, its derivatives, especially those with bulky aromatic groups like this compound, are more lipophilic.[3] An acidic wash is necessary to ensure quantitative transfer of the catalyst into the aqueous layer.
Troubleshooting Guide
Problem: The catalyst is co-eluting with my product during column chromatography.
-
Causality: The polarity of your product is likely very similar to that of the this compound catalyst. This is a common issue if an acidic wash was not performed or was not efficient.
-
Solution:
-
Perform an Acidic Wash: Before chromatography, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with 1 M HCl.[7] This will protonate the catalyst, making it water-soluble and easily separable.
-
Optimize Chromatography: If an acidic wash is not feasible due to product instability, consider using a different stationary phase or solvent system. Sometimes, adding a small amount of a volatile acid (like acetic acid) or base (like triethylamine) to the eluent can alter the retention of the catalyst or product on the silica gel.
-
Use a Scavenger Resin: In cases where the catalyst is particularly stubborn, a scavenger resin can be employed. These are solid-supported reagents that react with and bind the catalyst, allowing for its removal by simple filtration.[8]
-
Problem: I'm observing a persistent emulsion during the aqueous workup.
-
Causality: The protonated catalyst can act as a surfactant, stabilizing the interface between the organic and aqueous layers. This is more common with certain solvent systems and at higher catalyst concentrations.
-
Solution:
-
Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion.
-
Filter through Celite: Pass the entire mixture through a pad of Celite®. This can help to break up the emulsion by providing a large surface area.[9]
-
Centrifugation: If the emulsion is particularly persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.
-
Problem: My product is degrading during the workup.
-
Causality: Your product may be sensitive to the acidic or basic conditions of the workup, or it may be unstable to air or prolonged exposure to silica gel.
-
Solution:
-
Use a Milder Acid: If your product is acid-sensitive, consider using a weaker acid for the wash, such as a saturated solution of ammonium chloride (NH₄Cl) or dilute citric acid.[9]
-
Minimize Contact Time: Perform the workup and purification steps as quickly as possible. Avoid leaving the product on the rotovap or sitting in solution for extended periods.
-
Inert Atmosphere: If your product is air-sensitive, perform the workup and chromatography under an inert atmosphere (e.g., nitrogen or argon).
-
Problem: Low yield of the desired product after purification.
-
Causality: This can be due to a variety of factors, including incomplete reaction, product degradation during workup, or loss of product during purification.
-
Solution:
-
Monitor Reaction Progress: Ensure the reaction has gone to completion using techniques like TLC or GC-MS before starting the workup.[7]
-
Check for Product in Aqueous Layers: After the acidic wash, it's good practice to basify the aqueous layer and extract it with an organic solvent to check for any product that may have partitioned into the aqueous phase.
-
Optimize Chromatography: Use a wider column or a shallower solvent gradient to improve separation and minimize product loss. Ensure the crude product is properly loaded onto the column to avoid streaking.
-
Detailed Experimental Protocols
Protocol 1: General Acidic Wash for Catalyst Removal
This protocol is the standard and most effective method for removing this compound and other amine-based organocatalysts.
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Redissolution: Dissolve the crude residue in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl (2 x 20 mL per 100 mL of organic solution).
-
Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine to remove excess water.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified by column chromatography.[7][9]
Protocol 2: Workup for Water-Sensitive Products
For products that are unstable in the presence of water or acid.
-
Reaction Quenching: Cool the reaction to room temperature.
-
Direct Adsorption: Add silica gel directly to the reaction mixture and concentrate under reduced pressure.
-
Dry Loading: The resulting solid can be directly loaded onto a chromatography column for purification. This "dry loading" technique minimizes the product's exposure to aqueous conditions.
Protocol 3: Troubleshooting Emulsions
-
Initial Attempt: If an emulsion forms during the acidic wash, add a saturated aqueous solution of NaCl (brine) and gently swirl the separatory funnel. Allow it to stand for 10-15 minutes.
-
Filtration: If the emulsion persists, filter the entire mixture through a pad of Celite® in a Büchner funnel.
-
Separation: The filtrate should separate into distinct layers in the filter flask, which can then be carefully separated.
Visualizations
Workup Decision Tree
Caption: Decision tree for the workup of this compound catalyzed reactions.
References
- BenchChem. (2025). 2-Bromo-3-(4-bromophenyl)
- ResearchGate. (n.d.). after an acidic workup although the process is best considered....
- PubMed. (2012).
- National Institutes of Health. (2025). Heterogeneous organocatalysis: the proline case. PubMed Central.
- ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- MDPI. (n.d.).
- Reddit. (2023).
- YouTube. (2021). Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry.
- PubMed Central. (n.d.).
- ACS Publications. (2007).
- BenchChem. (n.d.). A Comparative Guide to the Cross-Reactivity of (4-Bromophenyl)acetaldehyde in Multi-Step Syntheses. BenchChem.
- Request PDF. (2025).
- MDPI. (n.d.).
- Books. (2015). Proline as an Asymmetric Organocatalyst. Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1.
- Chem Rev. (2019).
- Wikipedia. (n.d.).
- RSC Publishing. (n.d.). What is the role of acid–acid interactions in asymmetric phosphoric acid organocatalysis?
- BenchChem. (n.d.). Technical Support Center: Catalyst Residue Removal in 2-(6-Bromopyridin-2-yl)acetonitrile Synthesis. BenchChem.
- RSC Publishing. (n.d.).
- RSC Publishing. (n.d.). Heterogeneous organocatalysis: the proline case. RSC Advances.
- University Digital Conservancy. (2026). Charge-Enhanced Organocatalysts: Synthesis and Application Toward Symmetric and Asymmetric Reactions.
- American Chemical Society. (2014).
- National Institutes of Health. (n.d.).
- YouTube. (2023). Multi-Step Reactions & Synthesis (Live Recording) Pre-Finals Organic Chemistry Practice Session.
- ResearchGate. (2025). Copper(I) Halide Catalyzed Three-Component Coupling Reaction of Aldehyde, Pyrrolidine and Stannyl- and Silylacetylene.
Sources
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Tetrasubstituted Nitroalkenes and Preliminary Studies of Their Enantioselective Organocatalytic Reduction | MDPI [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Reaction Kinetics of 2-(4-Bromophenyl)pyrrolidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and advanced protocols for managing the reaction kinetics of 2-(4-Bromophenyl)pyrrolidine, a critical building block in modern medicinal chemistry. Our focus is to move beyond mere procedural steps and delve into the mechanistic reasoning that underpins successful, reproducible, and scalable synthetic outcomes.
Section 1: Pre-Reaction Troubleshooting: Starting Material Integrity
The kinetic profile of any reaction is fundamentally tied to the quality of the starting materials. Before attempting any kinetic study or process optimization, rigorous validation of your this compound is paramount.
Q1: My reaction is sluggish and provides inconsistent yields from batch to batch. Could my starting material be the issue?
A: Absolutely. Inconsistent starting material quality is a primary driver of poor reproducibility. Before use, every batch of this compound should be validated for:
-
Purity: Assessed via quantitative NMR (qNMR) or High-Performance Liquid Chromatography (HPLC). Impurities can act as catalyst poisons or introduce competing side reactions.
-
Identity Confirmation: Verify the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure you are starting with the correct regioisomer.
-
Residual Solvents/Reagents: Check for residual solvents (e.g., from purification) or reagents (e.g., unreacted precursors) via Gas Chromatography (GC) or ¹H NMR. These can interfere with the reaction.
-
Storage: Store the compound under an inert atmosphere (Nitrogen or Argon), protected from light and moisture. Amine-containing compounds can be susceptible to oxidation over time.
Section 2: In-Process Troubleshooting: A Case Study in Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is one of the most common and powerful methods for functionalizing the aryl bromide moiety of this compound.[1] However, its multi-step catalytic cycle presents several potential points of failure.[2]
dot graph "Suzuki_Troubleshooting_Workflow" { layout=dot; rankdir="TB"; graph [fontname="Arial", fontsize=12, pad="0.5", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee, penwidth=1.0];
// Node Definitions start [label="Reaction Sluggish or Stalled?", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; q_catalyst [label="Is Catalyst Activity Suspect?", fillcolor="#FBBC05", fontcolor="#202124"]; q_reagents [label="Are Reagents/Conditions Optimal?", fillcolor="#FBBC05", fontcolor="#202124"];
sol_catalyst_deact [label="Catalyst Deactivation\n- Check degassing (O₂ is poison)\n- Screen alternative ligands\n- Use pre-catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_catalyst_loading [label="Insufficient Loading\n- Increase catalyst loading\n- Monitor by LC-MS to confirm", fillcolor="#F1F3F4", fontcolor="#202124"];
sol_base [label="Incorrect Base\n- Base strength affects transmetalation\n- Screen K₂CO₃, K₃PO₄, Cs₂CO₃", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_solvent [label="Solvent Issue\n- Ensure reagent solubility\n- Check for solvent impurities\n- Screen Dioxane, Toluene, 2-MeTHF", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_temp [label="Sub-optimal Temperature\n- Increase temp in 10°C increments\n- Caution: High temp can cause degradation", fillcolor="#F1F3F4", fontcolor="#202124"];
end_node [label="Kinetic Profile Optimized", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> q_catalyst [label="Yes"]; start -> q_reagents [label="No, starting material is fine"];
q_catalyst -> sol_catalyst_deact [label="Possible"]; q_catalyst -> sol_catalyst_loading [label="Possible"];
q_reagents -> sol_base; q_reagents -> sol_solvent; q_reagents -> sol_temp;
sol_catalyst_deact -> end_node; sol_catalyst_loading -> end_node; sol_base -> end_node; sol_solvent -> end_node; sol_temp -> end_node; } caption="Troubleshooting workflow for a sluggish Suzuki-Miyaura reaction."
Q2: My Suzuki reaction starts well but then stalls, often leaving >20% starting material. What's happening?
A: This is a classic sign of catalyst deactivation. The active Pd(0) species is sensitive and can be poisoned or aggregate into inactive palladium black.[3]
-
Mechanistic Cause: The catalytic cycle requires the palladium center to remain in a soluble, low-ligation state.[4] Oxidative addition of the aryl bromide is followed by transmetalation with the boronic acid and reductive elimination to form the product.[1] If any step is significantly slower than the others, or if oxygen is present, the catalyst can fall out of the cycle.
-
Troubleshooting Steps:
-
Ensure Rigorous Inert Atmosphere: Oxygen is a potent oxidant and will deactivate the Pd(0) catalyst, often leading to homocoupling of the boronic acid.[5][6] Ensure your reaction vessel and solvents are thoroughly degassed via sparging with an inert gas or using freeze-pump-thaw cycles.[7]
-
Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity.[8] For an electron-rich substrate, a bulky, electron-donating phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand can accelerate the oxidative addition and reductive elimination steps, which can be rate-limiting.[2][9]
-
Use a Pre-catalyst: Instead of generating Pd(0) in situ from a Pd(II) source like Pd(OAc)₂, which can be inefficient, use a well-defined Pd(II) pre-catalyst (e.g., an XPhos-Pd-G3 pre-catalyst). These are designed for clean, rapid, and stoichiometric generation of the active Pd(0) species.[4][5]
-
Q3: I'm observing significant formation of a dehalogenated byproduct (phenylpyrrolidine) and homocoupling of my boronic acid. How can I suppress these side reactions?
A: These are two distinct and common side reactions.[10]
-
Dehalogenation (Protodeboronation): This occurs when the organopalladium intermediate reacts with a proton source (like water) instead of the boronic acid.[6]
-
Solution: Use an anhydrous grade of solvent and a dry, strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[11] Ensure your boronic acid is not degrading, as this can release water.
-
-
Homocoupling: This side reaction is often promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated coupling of two boronic acid molecules.[5][12]
-
Solution: As mentioned above, rigorous degassing is the most effective preventative measure.[13] Using a slight excess (1.1-1.2 equivalents) of the this compound can also help ensure the primary cross-coupling pathway is favored.
-
Section 3: Proactive Kinetic Control: A Method Development Workflow
To proactively manage reaction kinetics, a systematic approach to parameter optimization is essential. The following protocol and data table provide a framework for optimizing a Suzuki-Miyaura coupling.
Experimental Protocol: Kinetic Optimization Screening
-
Reaction Setup: To an array of oven-dried reaction vials, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vials with septum caps, then evacuate and backfill with Argon (repeat 3x).[11]
-
Reagent Addition: Under Argon, add the degassed solvent, followed by the palladium pre-catalyst/ligand solution.
-
Execution: Place the vials in a pre-heated reaction block and stir vigorously at the desired temperature.
-
Monitoring: At set time points (e.g., 15, 30, 60, 120, 240 mins), withdraw an aliquot, quench it with water, extract it with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the conversion percentage.[11]
Data Presentation: Impact of Key Parameters on Reaction Kinetics
The following table summarizes typical results from an optimization screen, illustrating how different parameters can affect reaction rate and final yield. The "Relative Rate" is a normalized value based on the initial conversion rate observed in the baseline experiment.
| Parameter | Value | Relative Rate (Initial) | Final Yield (%) | Mechanistic Rationale & Notes |
| Temperature | 80 °C (Baseline) | 1.0x | 85% | Standard starting temperature. |
| 100 °C | 2.2x | 94% | Increased temperature accelerates all elementary steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[14] | |
| 60 °C | 0.4x | 70% (stalled) | Insufficient thermal energy to overcome activation barriers, particularly for oxidative addition.[5] | |
| Base | K₂CO₃ (Baseline) | 1.0x | 85% | A moderately strong base, effective in many systems.[1] |
| K₃PO₄ | 1.8x | 96% | A stronger, non-nucleophilic base that can accelerate the transmetalation step, which is often rate-limiting.[9] | |
| Solvent | Dioxane (Baseline) | 1.0x | 85% | A common, effective solvent.[1] |
| Toluene/H₂O (10:1) | 0.8x | 82% | Biphasic system; can be effective but may have mass transfer limitations.[15] | |
| 2-MeTHF | 1.2x | 91% | A greener alternative to Dioxane/THF; its properties can sometimes enhance solubility and reaction rates.[16] |
dot graph "Suzuki_Catalytic_Cycle" { layout=dot; graph [fontname="Arial", fontsize=12, splines=true, overlap=false]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, arrowhead=vee, penwidth=1.0];
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ox_add [label="Oxidative Addition", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_complex [label="Ar-Pd(II)-X(L)₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetal [label="Transmetalation", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; diaryl_pd [label="Ar-Pd(II)-Ar'(L)₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; red_elim [label="Reductive Elimination", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for labels reagents1 [label="Ar-X\n(this compound)", shape=plaintext, fontcolor="#202124"]; reagents2 [label="Ar'-B(OH)₂ + Base", shape=plaintext, fontcolor="#202124"]; product [label="Ar-Ar'\n(Product)", shape=plaintext, fontcolor="#34A853"];
// Edges pd0 -> ox_add [dir=none]; ox_add -> pd2_complex; reagents1 -> ox_add [minlen=2];
pd2_complex -> transmetal [dir=none]; transmetal -> diaryl_pd; reagents2 -> transmetal [minlen=2];
diaryl_pd -> red_elim [dir=none]; red_elim -> pd0; red_elim -> product [minlen=2]; } caption="Simplified Suzuki-Miyaura catalytic cycle showing key stages."
References
- Wikipedia. Suzuki reaction. URL: https://en.wikipedia.org/wiki/Suzuki_reaction
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. URL: https://yonedalabs.com/en/suzuki-miyaura-cross-coupling-practical-guide/
- BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. URL: https://www.benchchem.com/uploads/Troubleshooting-difficult-Suzuki-couplings-with-substituted-boronic-acids.pdf
- Hopkins. The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. URL: https://www.hopkinshill.com/blogs/blogs/the-role-of-suzuki-coupling-ligands-in-modern-organic-synthesis
- BenchChem. A Comparative Guide to the Reaction Kinetics of Suzuki Coupling for 7-Bromo-2-methyl-1H-indene. URL: https://www.benchchem.com/uploads/A-Comparative-Guide-to-the-Reaction-Kinetics-of-Suzuki-Coupling-for-7-Bromo-2-methyl-1H-indene.pdf
- ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. URL: https://www.arodes.fr/wp-content/uploads/2021/04/2021-Impact-of-Solvent-and-Their-Contaminants-on-PdC-Catalyzed-Suzuki-Miyaura-Cross-Coupling-Reactions.pdf
- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. URL: https://www.youtube.
- BenchChem. Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. URL: https://www.benchchem.com/uploads/Technical-Support-Center-A-Troubleshooting-Guide-for-CPME-in-Suzuki-Couplings.pdf
- ResearchGate. Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. URL: https://www.researchgate.net/publication/339243761_Importance_of_some_factors_on_the_Suzuki-Miyaura_cross-coupling_reaction
- National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2819239/
- MilliporeSigma. Cross-Coupling Reactions Guide. URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design/cross-coupling-reactions-guide
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Named_Reactions/Suzuki-Miyaura_Coupling
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... URL: https://www.researchgate.net/publication/329587421_Influences_of_Base_and_Solvent_in_Suzuki-Miyaura_Coupling_Reaction_Catalyzed_by_a_Palladium_Complex_of_2-Aminopyridine-Functionalized_Terpyridine
- MilliporeSigma. Cross-Coupling Reaction Manual: Desk Reference. URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design/cross-coupling-reaction-manual
- National Center for Biotechnology Information. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4523248/
- MDPI. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. URL: https://www.mdpi.com/2073-4344/12/1/74
- ResearchGate. Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction.... URL: https://www.researchgate.net/figure/Effect-of-solvents-and-bases-on-Suzuki-Miyaura-cross-coupling-reaction-of_tbl1_308764020
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. URL: https://www.youtube.
- National Center for Biotechnology Information. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8133502/
- Andrew G. Myers Research Group. The Suzuki Reaction. URL: https://myers.chemistry.harvard.
- ResearchGate. Side reactions of Suzuki cross-coupling. URL: https://www.researchgate.net/figure/Side-reactions-of-Suzuki-cross-coupling_fig3_327667468
- Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. URL: https://pubs.rsc.org/en/content/articlelanding/2024/qo/d4qo02335h
- Organic Chemistry Portal. Suzuki Coupling. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. URL: https://www.youtube.
- BenchChem. Technical Support Center: Troubleshooting Suzuki Coupling with Bromophenyl Pyrroles. URL: https://www.benchchem.com/uploads/Technical-Support-Center-Troubleshooting-Suzuki-Coupling-with-Bromophenyl-Pyrroles.pdf
- National Center for Biotechnology Information. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5146908/
- ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo.... URL: https://www.researchgate.net/figure/Comparative-kinetic-study-of-the-Suzuki-reaction-involving-4-bromo-aniline-Table-1_fig6_230810795
- BenchChem. "2-Bromo-3-(4-bromophenyl)-1-propene" reaction conditions and catalyst selection. URL: https://www.benchchem.com/uploads/2-Bromo-3-(4-bromophenyl)
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jmcct.com [jmcct.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Scale-Up of 2-(4-Bromophenyl)pyrrolidine Synthesis
Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)pyrrolidine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. As a key intermediate in medicinal chemistry and drug discovery, robust and scalable access to this molecule is critical.[1][2]
This document moves beyond a simple recitation of steps. It is structured to provide a deep, causal understanding of the process, equipping you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure a successful scale-up. We will focus on a validated and reliable synthetic route, highlighting critical process parameters and offering field-proven solutions to common issues.
Core Synthesis Strategy: Reduction of a Cyclic Imine
For scaling up, a multi-step synthesis that concludes with a high-yielding, easily purified final step is often preferred over more convergent but lower-yielding approaches. Our recommended strategy centers on the reduction of the stable imine precursor, 5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole. This method is advantageous due to the typically clean conversion, the commercial availability of similar precursors, and the manageable safety profile of the recommended reducing agent. A similar strategy has been successfully employed for related isomers.[3]
The overall workflow is summarized in the diagram below.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol (100g Scale)
This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure reaction completion and quality before proceeding to subsequent steps.
Reagent & Materials Table
| Reagent/Material | CAS No. | M.W. | Quantity (g) | Moles (mol) | Equivalents |
| 5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole | N/A | 224.10 | 100.0 | 0.446 | 1.0 |
| Methanol (MeOH) | 67-56-1 | 32.04 | 1500 mL | - | - |
| Acetic Acid (AcOH) | 64-19-7 | 60.05 | 375 mL | - | - |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 25.3 | 0.669 | 1.5 |
| Hydrochloric Acid (5N aq.) | 7647-01-0 | 36.46 | ~1000 mL | - | - |
| Sodium Hydroxide (pellets) | 1310-73-2 | 40.00 | ~350 g | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 3 x 800 mL | - | - |
| Brine (Saturated NaCl aq.) | 7647-14-5 | 58.44 | 800 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~100 g | - | - |
Step-by-Step Procedure
-
Reactor Setup & Cooling: In a suitable reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, dissolve 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole (100 g, 0.446 mol) in methanol (1500 mL). Add acetic acid (375 mL) and cool the solution to -10°C to -5°C under a nitrogen atmosphere.[3]
-
Causality Note: Acetic acid protonates the imine nitrogen, activating it towards nucleophilic attack by the hydride. The low temperature is critical for controlling the exotherm during the addition of the reducing agent.
-
-
Reduction: Begin portion-wise addition of sodium borohydride (25.3 g, 0.669 mol). Maintain the internal temperature below -5°C throughout the addition. This process may take 1-2 hours on this scale.
-
Causality Note: Slow, portion-wise addition is a critical safety and quality parameter. Adding the reagent too quickly can lead to a runaway reaction and the formation of impurities.
-
-
Reaction Monitoring (IPC): After the addition is complete, stir the reaction at -5°C for an additional 30-60 minutes. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc) or HPLC until the starting imine is consumed.
-
Quenching & Solvent Removal: Once the reaction is complete, remove the cooling bath and allow the mixture to warm towards room temperature. Carefully quench the reaction by slowly adding 5N HCl (~1000 mL) until the pH is acidic (pH 1-2). The bulk of the methanol is then removed under reduced pressure.
-
Causality Note: The acidic quench neutralizes excess NaBH₄ and hydrolyzes borate esters. Removing the methanol simplifies the subsequent extraction.
-
-
Workup & Extraction: Transfer the remaining aqueous solution to a separatory funnel. Extract with a non-polar solvent like ether or hexanes (2 x 500 mL) to remove any non-basic organic impurities. Retain the acidic aqueous layer containing the product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add sodium hydroxide pellets (~350 g) or a 50% w/w solution to basify the solution to pH >12. Maintain the temperature below 30°C during this highly exothermic process.[3]
-
Causality Note: Basification deprotonates the pyrrolidine nitrogen, rendering the product soluble in organic solvents for extraction.
-
-
Product Extraction: Extract the basic aqueous layer with ethyl acetate (3 x 800 mL). Combine the organic layers, wash with brine (800 mL) to remove residual water and salts, and dry over anhydrous sodium sulfate.
-
Isolation & Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. The crude material can be purified by flash column chromatography (silica gel, eluting with a gradient of Hexanes/Ethyl Acetate) or recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/heptane).[4]
Troubleshooting Guide & Scale-Up FAQs
This section addresses common problems encountered during the scale-up of the this compound synthesis.
Caption: Decision tree for troubleshooting low yield outcomes.
Question & Answer Troubleshooting
Q1: My reaction seems to stall and is incomplete after several hours. What should I do?
-
A1: This is a common scale-up issue. First, confirm the quality of your sodium borohydride; it can degrade upon improper storage. If the reagent is fresh, the issue may be stoichiometry or temperature. On a larger scale, minor inaccuracies in weighing can become significant. Consider adding an additional 0.2-0.3 equivalents of NaBH₄. If the reaction was held at a very low temperature (e.g., <-10°C), it might be kinetically slow. Allow the reaction to warm to 0°C and monitor for progress before quenching.
Q2: I observed a dangerous temperature spike during the sodium borohydride addition. Why did this happen and how can I prevent it?
-
A2: This indicates that the rate of heat generation exceeded the capacity of your cooling system. On scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The root cause is adding the reagent too quickly. To prevent this, ensure your cooling system is adequate for the scale, and establish a strict, slow addition protocol. For very large scales (>1 kg), a dosing hopper or screw feed for solid addition, or using a solution of NaBH₄ in a suitable solvent (e.g., diglyme, though this complicates workup), may be necessary.
Q3: During the workup, I formed a severe emulsion that won't separate. How do I resolve this?
-
A3: Emulsions are common during the basic extraction of amines. To break it, add a significant amount of saturated brine to the separatory funnel; this increases the ionic strength of the aqueous phase and forces separation. Gentle swirling or rocking, rather than vigorous shaking, can also help prevent emulsion formation in the first place. If the emulsion is persistent, filtering the entire mixture through a pad of celite can be effective.
Q4: My final product is a dark oil and is difficult to purify by chromatography. What are my options?
-
A4: A dark color often suggests impurities from side reactions or degradation.[5] First, ensure the basification step during workup was not performed at an excessively high temperature. If the crude product is an oil, you can attempt to induce crystallization by dissolving it in a minimal amount of a hot solvent (like isopropanol) and adding a cold anti-solvent (like heptane) dropwise. Seeding with a small crystal can also help. Alternatively, converting the amine product to its hydrochloride salt by treating the organic solution with HCl (in ether or isopropanol) often yields a stable, easily purified crystalline solid. The free base can be regenerated later if needed.
Frequently Asked Questions (FAQs)
Q1: Are there alternative reducing agents I can use for this transformation?
-
A1: Yes. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but presents significant safety challenges on scale-up due to its violent reaction with water and protic solvents. Catalytic hydrogenation (e.g., H₂ gas with a Pd/C or PtO₂ catalyst) is another excellent option, often yielding very clean product. However, it requires specialized high-pressure reactor equipment and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts. For most standard laboratories, NaBH₄ offers the best balance of reactivity, safety, and cost-effectiveness.[6]
Q2: How can I synthesize the chiral (S)- or (R)-2-(4-Bromophenyl)pyrrolidine?
-
A2: Achieving an enantiomerically pure product requires an asymmetric synthesis strategy. Common approaches include:
-
Chiral Pool Synthesis: Starting from a readily available chiral molecule like (S)- or (R)-proline.[6]
-
Asymmetric Catalysis: Using a chiral catalyst to control the stereochemistry of the reduction step or an earlier step in the synthesis.[7][8]
-
Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using a chiral acid (like tartaric acid) to form diastereomeric salts that can be separated by crystallization.
-
Q3: What are the key safety considerations for this process at scale?
-
A3: The primary hazards are:
-
Exothermic Reactions: Both the NaBH₄ addition and the NaOH basification are highly exothermic and must be performed with adequate cooling and slow addition rates.
-
Hydrogen Gas Evolution: The reaction of NaBH₄ with acid and protic solvents generates flammable hydrogen gas. The reactor must be well-ventilated and under an inert atmosphere (e.g., nitrogen).
-
Corrosive Reagents: Acetic acid, hydrochloric acid, and sodium hydroxide are corrosive. Appropriate personal protective equipment (PPE) is mandatory.[9]
-
Q4: What are the typical purity specifications and analytical methods for the final product?
-
A4: For use as a pharmaceutical intermediate, a purity of >98% (by HPLC or GC) is typically required. The structure should be confirmed by ¹H NMR and ¹³C NMR spectroscopy. Mass spectrometry (MS) should be used to confirm the molecular weight and isotopic pattern of the bromine atom. Residual solvent analysis by GC is also a standard requirement for late-stage intermediates.
References
- MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
- National Center for Biotechnology Information. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
- BenchChem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 2-(4-Bromophenyl)-4,5-dihydrooxazole.
- Chem-Impex. (n.d.). This compound.
- ChemicalBook. (2023). 2-(2-Bromophenyl)pyrrolidine:Function,Synthesis.
- BenchChem. (n.d.). Technical Support Center: 1-((2-Bromophenyl)sulfonyl)pyrrolidine Purification.
- Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
- BenchChem. (n.d.). Hydroxydiphenylamine synthesis from lab to industrial scale.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. 2-(2-Bromophenyl)pyrrolidine:Function,Synthesis_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 8. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Removing impurities from 2-(4-Bromophenyl)pyrrolidine products
Technical Support Center: 2-(4-Bromophenyl)pyrrolidine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. Here, we will address specific issues you may encounter during your experiments, providing in-depth, scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
When synthesizing this compound, particularly through the reduction of 5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole, several process-related impurities can arise.[1][2] Understanding these impurities is the first step toward effective removal.
-
Unreacted Starting Materials: The most common impurities are residual starting materials, such as 4-bromobenzaldehyde or the precursor imine, 5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole.[1][2]
-
Over-reduction Products: Depending on the reducing agent and reaction conditions, over-reduction of the phenyl ring can occur, although this is less common under standard conditions.
-
Positional Isomers: In some synthetic routes, particularly those involving bromination of a phenylpyrrolidine precursor, positional isomers like 2-(2-bromophenyl)pyrrolidine or 2-(3-bromophenyl)pyrrolidine can be formed.[3][4]
-
Solvent and Reagent-Related Impurities: Residual solvents from the reaction and purification steps are common. Byproducts from reagents, such as borate salts from sodium borohydride reduction, can also be present.[1][5]
Troubleshooting Guide
Issue 1: My NMR spectrum shows unreacted starting material. How can I remove it?
This is a common issue stemming from incomplete reduction. The choice of purification technique depends on the scale of your reaction and the properties of the starting material.
Causality: Incomplete reactions can be due to several factors, including insufficient reducing agent, poor reagent quality, or non-optimal reaction temperature and time.[1]
Solution 1: Aqueous Acid Wash (Liquid-Liquid Extraction)
This is often the most effective first step. The basicity of the pyrrolidine nitrogen allows for selective extraction into an acidic aqueous phase, leaving non-basic impurities in the organic layer.
Step-by-Step Protocol: Acidic Extraction
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer containing your protonated product.
-
Wash the organic layer with another portion of the acidic solution to ensure complete extraction.
-
Combine the aqueous layers.
-
Basify the combined aqueous layers with a strong base (e.g., 5N NaOH) to a pH > 12, ensuring the solution remains cool with an ice bath.[1]
-
Extract the deprotonated product back into an organic solvent (e.g., ethyl acetate, 3x volumes).[1]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
Solution 2: Flash Column Chromatography
If acidic extraction is insufficient, flash column chromatography is a highly effective method for separating compounds with different polarities.
Step-by-Step Protocol: Flash Chromatography
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent System: A gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective. A common starting point is a gradient of 1-10% methanol in dichloromethane.[1] For less polar impurities, a hexane/ethyl acetate system may be more appropriate.
-
Sample Loading: Dissolve the crude product in a minimum amount of the initial eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica plug and place it on top of your column.
-
Elution: Begin with a low polarity mobile phase and gradually increase the polarity to elute your product. Monitor the fractions by thin-layer chromatography (TLC).
-
Fraction Collection & Analysis: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Acidic Extraction | Flash Chromatography |
| Principle | Difference in basicity | Difference in polarity |
| Best For | Removing non-basic impurities | Separating compounds with close polarities |
| Scale | Easily scalable | Can be laborious on a large scale |
| Solvent Use | Moderate | High |
Issue 2: My product appears as a white to light yellow or orange powder/crystal, but the purity by GC is below 95%. What could be the cause and solution?
The color of your product can sometimes indicate the presence of trace impurities, and low GC purity suggests co-eluting or closely related compounds.
Causality: The yellow or orange hue can be due to trace amounts of oxidized byproducts or residual chromophoric starting materials. Low GC purity, despite a seemingly sharp melting point, often points to the presence of positional isomers which have very similar physical properties to the desired product.
Solution: Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, especially for isomeric impurities that are difficult to separate by chromatography.
Step-by-Step Protocol: Recrystallization
-
Solvent Selection: The key is to find a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For compounds like this compound, a mixed solvent system like ethanol/water or methanol/water can be effective.[6] Hexanes can also be used for precipitation from a more polar solvent.[3][4]
-
Dissolution: In a flask, add a minimal amount of the hot primary solvent (e.g., ethanol) to your crude product until it just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature. For optimal crystal growth, you can then place the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizing the Purification Workflow
The following diagram illustrates a logical workflow for the purification of this compound.
Caption: A decision-making workflow for purifying this compound.
References
- Benchchem. (2025). Cross-Validation of Analytical Data for 1-((2-Bromophenyl)sulfonyl)pyrrolidine: A Comparative Guide.
- Naghiyev, F. N., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1125–1129.
- ChemicalBook. (2023). 2-(2-Bromophenyl)pyrrolidine:Function,Synthesis.
- Benchchem. (2025). An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone.
- Benchchem. (2025). Analysis of Impurities in Synthesized 5-(4-Bromophenyl)dipyrromethane: A Comparative Guide.
- Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
- Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Patsnap.
Sources
- 1. 2-(2-Bromophenyl)pyrrolidine:Function,Synthesis_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Loading Optimization for the Synthesis of 2-(4-Bromophenyl)pyrrolidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)pyrrolidine. This guide is designed for researchers, chemists, and process development professionals to address common challenges and optimize a critical reaction parameter: catalyst loading. Efficient catalysis is paramount for developing a synthesis that is not only high-yielding and reproducible but also economically and environmentally sustainable.
The synthesis of 2-arylpyrrolidines, including the target compound, often relies on powerful transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, or copper-catalyzed carboaminations.[1][2][3] In these systems, the catalyst—typically a palladium or copper complex—is often the most expensive and potentially most toxic reagent, making its efficient use a primary goal of process optimization.[4] This guide provides a structured, question-and-answer approach to troubleshoot common issues and refine your experimental protocol.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding catalyst selection and loading for the synthesis of this compound.
Q1: What are the primary catalytic systems used to synthesize this compound and related 2-arylpyrrolidines?
A1: The synthesis of 2-arylpyrrolidines is versatile, with several effective catalytic methods. The choice depends on the available starting materials and desired reaction pathway. Key methods include:
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: This is a robust method for forming the C-C bond between the pyrrolidine and phenyl rings. It typically involves coupling a pyrrolidine-derived organoboron reagent with a brominated aromatic compound (e.g., 1,4-dibromobenzene) or vice versa.[3][5]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This C-N cross-coupling reaction is used to arylate the nitrogen atom of the pyrrolidine ring. While not directly forming the 2-aryl bond, it's a key reaction for N-aryl pyrrolidines and the principles of catalyst optimization are highly relevant.[6]
-
Palladium-Catalyzed Carboamination: This method constructs the pyrrolidine ring and the C-C bond in a single, stereoselective transformation by reacting a γ-N-arylamino alkene with an aryl bromide.[2]
-
Copper-Catalyzed Carboamination: An alternative to palladium, this method couples vinyl arenes (like 4-bromostyrene) with amino-functionalized reagents to form the 2-arylpyrrolidine structure.[1][7]
Q2: What is a sensible starting catalyst loading for a screening reaction?
A2: For initial reaction development and screening of palladium-catalyzed cross-coupling reactions, a catalyst loading of 1–2 mol % of the palladium source is a typical and effective starting point.[4] This concentration is generally high enough to ensure reaction completion in a reasonable timeframe, providing a baseline for further optimization. Once feasibility is established, the loading can be systematically lowered.
Q3: Why is minimizing catalyst loading a critical optimization goal?
A3: Minimizing catalyst loading is crucial for several reasons that are central to process chemistry and drug development:
-
Economic Viability: Palladium and its associated specialized ligands are expensive. Reducing the catalyst loading directly lowers the overall cost of the synthesis, a critical factor for large-scale production.[4][8]
-
Product Purity: High catalyst loadings can lead to increased levels of residual metal in the crude product. Removing these metal impurities often requires additional, costly purification steps (e.g., chromatography, charcoal treatment, or metal scavenging agents).[9]
-
Regulatory Compliance: For pharmaceutical applications, residual heavy metal content in the final active pharmaceutical ingredient (API) is strictly regulated by agencies like the FDA and EMA. Lowering the initial amount of catalyst used simplifies the process of meeting these stringent requirements.
-
Improved Reaction Profile: In some cases, very high catalyst concentrations can lead to the formation of undesirable side products or catalyst decomposition, negatively impacting yield and purity.[10]
Q4: How does the choice of ligand influence the optimal catalyst loading?
A4: The ligand is arguably as important as the metal center. In palladium catalysis, ligands (typically bulky electron-rich phosphines or N-heterocyclic carbenes) play a vital role in stabilizing the active Pd(0) species.[10][11] A well-chosen ligand:
-
Prevents Catalyst Deactivation: It prevents the Pd(0) intermediates from aggregating into inactive palladium black.[10]
-
Facilitates Key Catalytic Steps: It promotes the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[9]
-
Enhances Stability: A more stable catalytic complex has a longer lifetime, meaning each catalyst molecule can complete more cycles (higher turnover number). This directly enables the use of lower catalyst loadings.
Therefore, screening different ligands is a primary strategy for achieving reactions that are efficient at very low (<<1 mol %) catalyst loadings.
Part 2: Troubleshooting Guide for Catalyst Loading Optimization
This section provides solutions to specific experimental problems you may encounter.
Problem 1: Low or Stalled Reaction Conversion
-
Question: My reaction to form this compound has stopped at ~40% conversion, even after 24 hours. My catalyst loading is 1 mol%. Should I just add more catalyst?
-
Answer: While insufficient catalyst is a possibility, it's often a symptom of a deeper issue. Simply adding more catalyst without diagnosis can be wasteful and may not solve the problem. The most common culprit is catalyst deactivation .
Causality and Troubleshooting Steps:
-
Visual Inspection: Look for the formation of a black precipitate (palladium black). This indicates the active Pd(0) catalyst has aggregated and is no longer available for the reaction.[10]
-
Check the Headspace: Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Evaluate Ligand Stability: The pyrrolidine nitrogen is a Lewis base and can potentially act as an inhibitory ligand, poisoning the palladium center.[10] Using a strongly binding, bulky phosphine ligand (e.g., SPhos, XPhos, tBuXPhos) or an N-heterocyclic carbene (NHC) ligand can prevent this by creating a more stable catalytic complex that resists displacement.
-
Reagent Purity: Impurities in solvents, starting materials, or the base can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous.[12]
-
Incremental Addition: If no obvious signs of deactivation are present, you can try adding a second small portion of catalyst (e.g., another 0.5 mol %). If the reaction restarts, your initial loading was likely too low for the conditions. If it does not, the issue lies elsewhere (e.g., a chemical inhibitor is present in your reagents).
-
Problem 2: High Levels of Side Products (e.g., Homocoupling)
-
Question: I'm achieving full conversion, but my crude product contains a significant amount of homocoupled byproducts. My catalyst loading is 2 mol%. Could the catalyst loading be the cause?
-
Answer: Yes, catalyst loading can influence selectivity. While other factors are also critical, a high concentration of active catalyst can sometimes accelerate side reactions relative to the desired cross-coupling.
Causality and Troubleshooting Steps:
-
Reduce Catalyst Loading: The first step is to attempt the reaction at a lower loading (e.g., 0.5 - 1 mol %). A less reactive catalyst system can sometimes be more selective.
-
Optimize Ligand-to-Metal Ratio: For catalysts generated in situ (e.g., from Pd(OAc)₂ and a phosphine ligand), a ligand-to-metal ratio of 1.5:1 to 2:1 is often optimal. Insufficient ligand can leave the palladium center exposed, leading to side reactions.[4]
-
Check Your Base: In Suzuki couplings, the choice and quality of the base are critical. Homocoupling of boronic acids can be promoted by the presence of oxygen and certain bases.[10] Ensure your base is finely powdered and dry, and that the reaction is rigorously deoxygenated.
-
Use a Precatalyst: Modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are designed to generate the active LPd(0) species cleanly and efficiently at the start of the reaction.[11] This avoids side reactions that can occur during the less-controlled reduction of older sources like Pd(OAc)₂ or PdCl₂.
-
Problem 3: Reaction Fails During Scale-Up
-
Question: My synthesis worked perfectly on a 100 mg scale with 0.5 mol% catalyst loading. When I scaled up to 10 g, the reaction was sluggish and gave a poor yield. Why did it fail?
-
Answer: Scale-up introduces challenges that are not apparent at the lab bench scale, primarily related to mass and heat transfer.[8][13] A catalyst loading that is effective in a small, well-stirred vial may be insufficient in a large flask where mixing is less efficient.
Causality and Troubleshooting Steps:
-
Mixing Efficiency: In a larger vessel, inefficient stirring can create localized "hot spots" or areas of high concentration, which can lead to catalyst decomposition. Ensure your stirring is vigorous enough to maintain a homogeneous suspension.
-
Heat Transfer: Exothermic events are more difficult to control on a larger scale. A sudden temperature spike can degrade the catalyst. Consider slower addition of one of the reagents to better control the reaction temperature.[8]
-
Re-optimize Loading: It is common to require a slightly higher catalyst loading on a larger scale to compensate for the increased potential for deactivation and slower mass transfer. Try increasing the loading to 0.75 mol% or 1.0 mol% on the 10 g scale.
-
Deoxygenation: Purging a large volume of solvent and reactants is more challenging than on a small scale. Ensure your deoxygenation procedure (e.g., sparging with argon for an extended period) is adequate for the new scale.
-
Part 3: Experimental Protocols and Data Visualization
Protocol: Screening for Optimal Catalyst Loading
This protocol outlines a systematic approach to identify the minimum required catalyst loading for your reaction.
Objective: To determine the lowest catalyst loading that provides >95% conversion within a reasonable timeframe (e.g., 12 hours).
Procedure:
-
Setup: In parallel, set up five identical reactions in sealed vials under an argon atmosphere. Use your previously determined best conditions (catalyst, ligand, base, solvent, temperature) for the reaction. Each reaction should contain:
-
Limiting Reagent (e.g., N-Boc-2-(4-bromophenyl)pyrrolidine): 1.0 equiv.
-
Coupling Partner (e.g., Phenylboronic acid): 1.5 equiv.
-
Base (e.g., K₃PO₄): 2.0 equiv.
-
Solvent (e.g., Toluene/H₂O 10:1): To achieve 0.2 M concentration.
-
-
Vary Catalyst Loading: Add the palladium precatalyst at five different loadings:
-
Vial 1: 2.0 mol %
-
Vial 2: 1.0 mol %
-
Vial 3: 0.5 mol %
-
Vial 4: 0.1 mol %
-
Vial 5: 0.05 mol %
-
-
Reaction Monitoring: Stir all reactions at the optimized temperature. At set time points (e.g., 1h, 3h, 6h, 12h, 24h), take a small, quenched aliquot from each vial and analyze it by LC-MS or GC-MS to determine the % conversion of the limiting starting material.
-
Analysis: Plot % conversion versus time for each catalyst loading. The optimal loading is the lowest concentration that reaches the desired conversion level within your target reaction time.
Data Presentation: Hypothetical Catalyst Loading Screen
The table below illustrates potential results from the screening protocol described above for a Suzuki coupling.
| Catalyst Loading (mol %) | Time to >95% Conversion (hours) | Final Purity by LCMS (% Area) | Observations |
| 2.0 | 2 | 96% | Rapid reaction, slight increase in homocoupling byproduct. |
| 1.0 | 4 | 98% | Clean reaction, good rate. |
| 0.5 | 8 | 99% | Optimal balance of speed and cleanliness. |
| 0.1 | 22 | 99% | Reaction is clean but slow for practical use. |
| 0.05 | >24 (stalled at 70%) | N/A | Incomplete conversion, catalyst deactivation likely. |
Visualization of Workflows
Diagram 1: Systematic Optimization Workflow
This diagram illustrates the logical flow for optimizing catalyst loading from an initial successful reaction.
Caption: Workflow for reducing catalyst loading.
Diagram 2: Troubleshooting Low Conversion
This decision tree helps diagnose the root cause of an incomplete reaction.
Caption: Decision tree for diagnosing low reaction conversion.
References
- Um, C., & Chemler, S. R. (2016). Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. Organic Letters, 18(10), 2515–2518. [Link]
- PubMed. (2016).
- Nettles, B. J., Matz, J. R., & Wolfe, J. P. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Organic Letters, 7(17), 3853–3856. [Link]
- Ney, J. E., & Wolfe, J. P. (2005). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. Angewandte Chemie International Edition, 44(24), 3695–3698. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Vitaku, E., & Njardarson, J. T. (2014). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Synthesis, 46(11), 1435-1447. [Link]
- Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point.
- ResearchGate. (n.d.). Optimization of reaction conditions with a catalyst loading of 0.5 mol.%.
- Lee, J., & Lee, S. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
- Krische, M. J., et al. (2019). Successive Nucleophilic and Electrophilic Allylation for The Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines. PubMed Central. [Link]
- Radosevich, A. T., et al. (2019). Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)
- Sun, X., & Han, B. (2025). Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions. Inorganic Chemistry Frontiers. [Link]
- Bohrium. (n.d.). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Bohrium. [Link]
- Bedford, R. B., et al. (2006). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
- Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link]
- Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. Chemtek Scientific. [Link]
- Pace, V. (2020).
- Li, J. J., & Gribble, G. W. (Eds.). (2006). Palladium in heterocyclic chemistry: a guide for the synthetic chemist. University of South Australia Library. [Link]
- Gribanov, P., et al. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. [Link]
- Alcarazo, M., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry. [Link]
- Organ, M. G., et al. (2021). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. PubMed Central. [Link]
- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines.
- Kaur, N. (2018). Palladium Catalyzed Synthesis of Heterocycles. DOKUMEN.PUB. [Link]
- Horbaczewskyj, C. S. (2021). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online. [Link]
- Imyanitov, N. S. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- Carreira, E. M., et al. (2019).
- Wang, W., et al. (2023). Enantioselective Synthesis of Bispiro[indanedione-oxindole-cyclopropane]s through Organocatalytic [2+1] Cycloaddition. PubMed. [Link]
- Acar, Ç., & Acar, U. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
Sources
- 1. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases [mdpi.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 2-Aryl- and 2-Vinylpyrrolidines via Copper-Catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyl Trifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 9. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on 2-(4-Bromophenyl)pyrrolidine Reaction Outcomes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Bromophenyl)pyrrolidine. This versatile building block possesses two key reactive sites: the nucleophilic secondary amine of the pyrrolidine ring and the electrophilic C-Br bond on the phenyl ring, suitable for a range of cross-coupling reactions.
The success of transformations involving this substrate is profoundly influenced by the choice of solvent. A solvent is not merely a medium for dissolution; it is an active participant that can dictate reaction pathways, influence catalyst stability, and ultimately determine product yield and purity.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering you to navigate the complexities of solvent effects in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each answer delves into the causality of the issue and provides actionable solutions.
Palladium-Catalyzed Cross-Coupling Reactions (at the C-Br bond)
Q1: My Buchwald-Hartwig amination is sluggish or fails completely. Why is this happening and how can the solvent be the issue?
A1: A stalled Buchwald-Hartwig amination is a common issue often linked to solvent choice. The solvent's primary roles in this reaction are to solubilize the reactants and base, and to influence the stability and reactivity of the palladium catalyst.[3][4]
Probable Causes & Solutions:
-
Poor Catalyst or Base Solubility: The reaction requires a heterogeneous mixture (aryl bromide, amine, base, catalyst) to interact effectively. If the base (e.g., NaOtBu, K₃PO₄) or the palladium complex has poor solubility, the catalytic cycle cannot proceed efficiently.
-
Solution: Switch to a solvent with better solubilizing properties. While Toluene is a common starting point, solvents like 1,4-Dioxane or THF often provide superior solubility for the various components.[5] For particularly stubborn cases, a more polar aprotic solvent like DMF or DMSO can be considered, but with caution, as they can sometimes interfere with the catalyst.[6]
-
-
Inhibition of the Catalytic Cycle: Solvents are not inert. Some can coordinate to the palladium center, inhibiting substrate binding or slowing key steps like oxidative addition or reductive elimination.
-
Solution: Avoid strongly coordinating solvents unless a specific ligand system requires them. Non-polar aprotic solvents like Toluene and ethereal solvents like Dioxane and THF are generally preferred as they are relatively non-coordinating.[7]
-
-
Solvent-Induced Catalyst Decomposition: At the elevated temperatures often required for Buchwald-Hartwig reactions, some solvent-catalyst combinations can lead to the formation of inactive palladium black.
-
Solution: Ensure your solvent is thoroughly degassed to remove oxygen, which contributes to catalyst decomposition. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration or switching to a more robust solvent like Toluene or xylene .[5]
-
Q2: I'm observing significant hydrodebromination (replacement of -Br with -H) in my Suzuki or Sonogashira coupling. Can the solvent be the cause?
A2: Yes, the solvent can play a critical role in promoting the unwanted side reaction of hydrodebromination. This issue is particularly prevalent when using polar protic solvents.
Probable Causes & Solutions:
-
Presence of a Protic Source: Polar protic solvents like Methanol or Ethanol , or even trace amounts of water in aprotic solvents, can serve as a proton source. This can lead to the protonolysis of key organopalladium intermediates before the desired cross-coupling can occur.
-
Solution: Use anhydrous aprotic solvents like THF , Dioxane , or Toluene .[5] Ensure all reagents are dry and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). If a co-solvent is needed for solubility, prioritize aprotic options.
-
-
Solvent-Assisted β-Hydride Elimination: While less common with aryl halides, certain reaction conditions in specific solvents can facilitate pathways leading to β-hydride elimination from solvent or ligand-derived species, ultimately resulting in a palladium-hydride species that promotes hydrodebromination.
Reactions at the Pyrrolidine Nitrogen
Q3: My N-acylation or N-alkylation of the pyrrolidine nitrogen is very slow, and I'm getting low yields. How can I accelerate it with solvent choice?
A3: The nucleophilicity of the pyrrolidine nitrogen is strongly dependent on the solvent environment.[10] A slow reaction indicates that the nitrogen's lone pair is not sufficiently available to attack the electrophile.
Probable Causes & Solutions:
-
Nucleophile Solvation by Protic Solvents: Polar protic solvents (e.g., Ethanol , Methanol , Water ) can form strong hydrogen bonds with the pyrrolidine's N-H group and its lone pair. This "cages" the nucleophile, stabilizing it and significantly reducing its reactivity.[1][11]
-
Solution: Switch to a polar aprotic solvent. Solvents like Acetonitrile (ACN) , DMF , or DMSO will dissolve the pyrrolidine and the electrophile but will not form hydrogen bonds with the nitrogen's lone pair, leaving it "naked" and highly reactive.[12] Studies have shown that the nucleophilicity of pyrrolidine is substantially higher in acetonitrile compared to methanol.[10]
-
-
Poor Solubility of Reactants: If either the this compound or the alkylating/acylating agent is not fully dissolved, the reaction will be limited by mass transfer and appear slow.
-
Solution: Choose a solvent that dissolves both components. DMF is an excellent choice for its high polarity and ability to dissolve a wide range of organic molecules and salts that may be formed during the reaction.[13]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose a starting solvent for a reaction involving this compound?
A1: A logical approach is to first identify the primary reaction type. The workflow diagram below provides a general decision-making framework.
Caption: A decision workflow for initial solvent selection.
Q2: What is the mechanistic difference between polar protic and polar aprotic solvents in my reactions?
A2: The key difference lies in their ability to hydrogen bond.[14]
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds. They can act as both hydrogen bond donors and acceptors. They excel at stabilizing charged species, both cations and anions. This property can be detrimental for reactions requiring a strong, anionic nucleophile (like SN2 alkylations) because they over-stabilize the nucleophile, reducing its reactivity.[1] However, they are excellent for reactions involving carbocation intermediates (SN1 type) because they can stabilize the charged intermediate.[11]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) are polar (high dielectric constant) but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[2] They are good at solvating cations but leave anions relatively "naked" and highly reactive. This makes them the ideal choice for SN2 reactions, including many N-alkylations.[12] For palladium-catalyzed reactions, their polarity helps dissolve ionic reagents while their aprotic nature prevents unwanted protonolysis side reactions.
Q3: How does solvent choice impact catalyst performance in palladium cross-coupling reactions?
A3: The solvent interacts directly with the palladium catalyst and intermediates, influencing the entire catalytic cycle.[15]
-
Stabilization: The solvent helps stabilize the active Pd(0) species, preventing its aggregation into inactive palladium black.
-
Rate of Oxidative Addition: The polarity of the solvent can influence the rate of the first key step: the oxidative addition of the aryl bromide to the Pd(0) center. More polar solvents can sometimes accelerate this step.
-
Ligand Exchange/Binding: Solvents can compete with ligands or substrates for coordination sites on the palladium atom. Strongly coordinating solvents can inhibit the reaction by blocking these sites.[3]
The diagram below illustrates where a solvent (S) might interact within a simplified Buchwald-Hartwig catalytic cycle.
Caption: Solvent interactions in a simplified catalytic cycle.
Section 3: Data Summary & Key Protocols
Table 1: Representative Solvent Effects on Buchwald-Hartwig Amination Yield
The following table illustrates typical outcomes for the coupling of this compound with morpholine, based on general principles of palladium catalysis. Actual yields may vary.
| Solvent | Dielectric Constant (approx.)[1] | Solvent Type | Expected Yield | Key Considerations |
| Toluene | 2.4 | Non-Polar Aprotic | Good to Excellent | Standard choice; may have solubility issues with polar reagents or salts.[5] |
| 1,4-Dioxane | 2.2 | Polar Aprotic (Ethereal) | Excellent | Good balance of solubility and low coordinating ability.[5] |
| THF | 7.6 | Polar Aprotic (Ethereal) | Good to Excellent | Better solubility than toluene, but lower boiling point may limit reaction temperature. |
| DMF | 37 | Polar Aprotic | Variable to Good | Excellent solubility, but can sometimes inhibit or decompose the catalyst at high temps.[6] |
| Ethanol | 24.5 | Polar Protic | Poor to None | Strong H-bonding deactivates the amine nucleophile and can interfere with the base.[1] |
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the palladium-catalyzed amination of this compound. Always perform reactions under an inert atmosphere.
-
Vessel Preparation: To a dry Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine coupling partner (1.2 equiv), and a suitable palladium ligand (e.g., XPhos, 2-4 mol%).
-
Reagent Addition: Under a positive flow of argon or nitrogen, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, approx. 0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[16]
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is a general method for coupling this compound with a terminal alkyne.[17]
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) as needed. The reaction is often rapid.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through Celite®. Wash the filtrate with a saturated aqueous solution of NH₄Cl to remove the copper catalyst, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[17]
References
- Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. National Institutes of Health (NIH). [Link]
- Optimization of reaction conditions for N-phenylation of 2-pyrrolidone.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Solvent effects. Wikipedia. [Link]
- Solvent effect on the synthesis of 4a.
- 4.7: Solvent Effects. Chemistry LibreTexts. [Link]
- Buchwald-Hartwig Amin
- (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
- Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. PubMed. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Sonogashira Coupling. NROChemistry. [Link]
- Sonogashira Cross-Coupling. J&K Scientific LLC. [Link]
- Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. [Link]
- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- (PDF) Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
Sources
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Chiral Pyrrolidines
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization
The chiral pyrrolidine motif is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and catalysts.[1][2][3] Achieving high enantiopurity in the synthesis of these valuable scaffolds is paramount, as different enantiomers can exhibit vastly different biological activities.[3] However, a common and frustrating challenge encountered during these syntheses is racemization—the loss of stereochemical integrity, leading to a diminished enantiomeric excess (ee).
This technical support guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you diagnose and prevent racemization in your chiral pyrrolidine syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental causes of racemization in chiral pyrrolidine synthesis?
Racemization is the process by which an enantiomerically enriched substance converts into a racemic mixture. In the context of pyrrolidine synthesis, this typically occurs through the formation of a planar, achiral intermediate that can be attacked or protonated from either face with equal probability, thus scrambling the stereocenter.[4][5] The most common culprits are:
-
Formation of Planar Intermediates: The reversible formation of intermediates like imines, enamines, or enolates creates a planar structure at the chiral center, erasing the stereochemical information.[4][5]
-
Elevated Temperatures: Increased thermal energy can provide the necessary activation energy to overcome the barrier for racemization.[4]
-
Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization. Bases can abstract a proton alpha to a carbonyl or imine, forming a planar enolate or enamine.[6][7] Acids can facilitate tautomerization or other rearrangements that lead to planar intermediates.
-
Solvent Effects: The polarity and protic nature of the solvent can stabilize the transition states leading to racemization.[4]
Q2: I'm starting my synthesis from a chiral pool material like L-proline. Can racemization still occur?
Yes, even when starting with an enantiomerically pure precursor like L-proline or its derivatives, racemization can occur during subsequent chemical transformations.[1] For instance, if a reaction involves the formation of an enolate from a proline derivative, the stereocenter at the alpha-carbon can be compromised. It is crucial to carefully consider the reaction conditions for each step.
Q3: How can I accurately measure the enantiomeric excess (ee) of my pyrrolidine product?
The most reliable and widely used method for determining the enantiomeric excess of chiral pyrrolidines is Chiral High-Performance Liquid Chromatography (HPLC) .[6] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification. Other techniques include:
-
Chiral Gas Chromatography (GC): Suitable for volatile pyrrolidine derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Can be used to differentiate enantiomers by inducing chemical shift differences in their NMR spectra.
Troubleshooting Guides for Common Synthetic Routes
This section provides specific troubleshooting advice for common issues encountered during popular synthetic methods for chiral pyrrolidines.
Scenario 1: Organocatalytic Michael Addition to Nitroolefins
The organocatalytic Michael addition of aldehydes or ketones to nitroolefins, often catalyzed by diarylprolinol silyl ethers, is a powerful method for constructing substituted pyrrolidines.[2] A common problem is observing a lower than expected ee in the final product.
Problem: The enantiomeric excess of my substituted pyrrolidine is low after the Michael addition/cyclization cascade.
-
Potential Cause 1: Epimerization of the Michael Adduct. The initial Michael adduct contains a stereocenter alpha to a nitro group, which is acidic. The presence of a base (even the amine catalyst itself) can lead to deprotonation and subsequent reprotonation, causing epimerization.
-
Solution:
-
Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0 °C to -20 °C) can significantly slow down the rate of epimerization.
-
Use a Bulky Base (if applicable): If a co-base is used, switching to a sterically hindered, non-nucleophilic base can minimize deprotonation of the product.
-
Optimize the Catalyst: The steric and electronic properties of the organocatalyst can influence the stability of the intermediates. Experiment with different proline-derived catalysts.
-
-
-
Potential Cause 2: Racemization during Workup or Purification. The product may be sensitive to acidic or basic conditions encountered during the workup or on silica gel during column chromatography.
-
Solution:
-
Neutral Workup: Ensure that the workup procedure is performed under neutral pH conditions.
-
Deactivated Silica Gel: For column chromatography, use silica gel that has been deactivated with a small amount of a neutral or weakly basic agent, like triethylamine, mixed into the eluent.
-
-
Scenario 2: Asymmetric Hydrogenation of Pyrroles
The asymmetric hydrogenation of substituted pyrroles using chiral transition-metal catalysts (e.g., Rhodium or Ruthenium with chiral phosphine ligands) is an efficient route to chiral pyrrolidines.[2] However, incomplete conversion or low ee can be problematic.
Problem: My asymmetric hydrogenation of a prochiral pyrrole results in a low ee.
-
Potential Cause 1: Catalyst Poisoning or Deactivation. The catalyst can be poisoned by impurities in the substrate or solvent.
-
Solution:
-
Purify the Substrate and Solvent: Ensure that the pyrrole substrate is of high purity and that the solvent is anhydrous and degassed.
-
Screen Catalysts: The optimal catalyst and ligand combination is highly substrate-dependent. Screen a variety of chiral ligands to find the best match for your substrate.
-
-
-
Potential Cause 2: Racemization of the Dihydropyrrole Intermediate. The partially hydrogenated dihydropyrrole intermediate may be susceptible to racemization under the reaction conditions.
-
Solution:
-
Optimize Reaction Conditions: Vary the hydrogen pressure, temperature, and reaction time. Sometimes, milder conditions can improve enantioselectivity.
-
Solvent Choice: The solvent can have a significant impact on the stereochemical outcome. Screen a range of solvents with varying polarities.
-
-
Scenario 3: Intramolecular C-H Amination
Rhodium and Copper-catalyzed intramolecular C-H amination reactions are a modern and step-economical approach to pyrrolidine synthesis.[2] A key challenge is controlling the stereochemistry of the newly formed C-N bond.
Problem: My intramolecular C-H amination gives a racemic or nearly racemic product.
-
Potential Cause 1: Non-Stereoselective C-H Insertion. The nitrene or radical intermediate generated by the catalyst may not be effectively controlled by the chiral ligand, leading to a non-selective C-H insertion.
-
Solution:
-
Ligand Design: The choice of chiral ligand is critical. Ligands with well-defined chiral pockets are often necessary to induce high levels of stereoselectivity.
-
Catalyst Loading: In some cases, adjusting the catalyst loading can influence the enantioselectivity.
-
-
-
Potential Cause 2: Stepwise vs. Concerted Mechanism. The mechanism of C-H amination can be complex. If the reaction proceeds through a stepwise mechanism involving a long-lived radical intermediate, there may be an opportunity for stereochemical information to be lost.
-
Solution:
-
Consult the Literature: For the specific type of C-H amination you are performing, review the literature for mechanistic studies that can provide insight into the factors that control stereoselectivity.
-
Biocatalysis as an Alternative: In recent years, enzymatic platforms using evolved cytochrome P450 enzymes have shown great promise for highly enantioselective intramolecular C-H amination to produce chiral pyrrolidines.[8]
-
-
Visualizing Racemization Pathways and Troubleshooting
To aid in understanding the core concepts, the following diagrams illustrate a common racemization mechanism and a troubleshooting workflow.
Caption: General mechanism of racemization via a planar intermediate.
Caption: A decision tree for troubleshooting low enantiomeric excess.
Quantitative Data Summary: Solvent Effects
The choice of solvent can dramatically impact the stereochemical outcome of a reaction. Below is a table summarizing the potential effects of different solvent classes on racemization.
| Solvent Class | Properties | Potential Impact on Racemization | Example Solvents |
| Protic | Contains acidic protons (e.g., -OH, -NH) | Can facilitate proton exchange and stabilize charged intermediates, often promoting racemization.[4] | Methanol, Ethanol |
| Aprotic Polar | High dielectric constant, no acidic protons | Can solvate charged intermediates, potentially increasing the rate of racemization. | DMF, DMSO, Acetonitrile |
| Aprotic Nonpolar | Low dielectric constant | Generally less likely to promote racemization as they do not effectively stabilize polar intermediates. | Toluene, Hexane, THF |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Chromatography
Objective: To prevent on-column racemization of sensitive chiral pyrrolidines.
Materials:
-
Silica gel
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Triethylamine (TEA)
Procedure:
-
Prepare the desired eluent system for your column chromatography.
-
Add a small amount of triethylamine to the eluent. A typical concentration is 0.1-1% (v/v).
-
Use this TEA-containing eluent to prepare the silica gel slurry and to run the column.
-
Note: This method is suitable for basic or neutral compounds. For acidic compounds, a different deactivation method may be required.
Protocol 2: General Procedure for a Low-Temperature Organocatalytic Reaction
Objective: To minimize epimerization by reducing thermal energy.
Materials:
-
Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet
-
Cooling bath (e.g., ice-salt, dry ice/acetone)
-
Substrate, reagent, and catalyst
-
Anhydrous solvent
Procedure:
-
Set up the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous solvent to the flask.
-
Cool the solvent to the desired low temperature (e.g., -20 °C) using the cooling bath.
-
Add the catalyst, substrate, and reagent to the cooled solvent. It is often best to add the component most likely to initiate a side reaction last.
-
Maintain the low temperature throughout the course of the reaction, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction at the low temperature before proceeding with the workup.
By systematically evaluating the potential causes of racemization and implementing these troubleshooting strategies, you can significantly improve the enantiomeric purity of your synthesized chiral pyrrolidines, paving the way for successful research and development outcomes.
References
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
- The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing).
- Catalytic Deracemization Reactions. (2023). Journal of the American Chemical Society.
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (n.d.). ACS Central Science.
- 19.11: Racemization. (2021). Chemistry LibreTexts.
- Synthesis of a New Chiral Pyrrolidine. (n.d.). MDPI.
- Generic mechanisms for acid‐catalysed racemisation. (n.d.). ResearchGate.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
- Symmetry Breaking in Asymmetric Catalysis: Racemic Catalysis to Autocatalysis. (n.d.). STEM - Unipd.
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.).
- Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis. (n.d.). ResearchGate.
- A new path to enantioselective substituted pyrrolidines. (2017). Mapping Ignorance.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Byproduct Identification in 2-(4-Bromophenyl)pyrrolidine Reactions
Welcome to the Technical Support Center for reactions involving 2-(4-Bromophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct formation in their synthetic workflows. As a key intermediate in the synthesis of various pharmaceuticals, understanding and controlling the impurity profile of this compound reactions is critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. The information presented is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
Table of Contents
-
FAQs on Common Byproducts
-
What are the most common byproducts in cross-coupling reactions with this compound?
-
Can over-alkylation or di-alkylation occur during N-functionalization reactions?
-
What byproducts can be expected from oxidation or bromination of the pyrrolidine ring?
-
Is racemization a concern when working with enantiomerically pure this compound?
-
-
Troubleshooting Guide: Byproduct Identification and Mitigation
-
My reaction mixture shows multiple unexpected spots on TLC. How do I begin to identify them?
-
I suspect a byproduct has a similar polarity to my desired product. What are the best practices for separation?
-
How can I confirm the structure of an isolated impurity?
-
-
Experimental Protocols
-
General Protocol for Byproduct Analysis using LC-MS
-
Protocol for Preparative HPLC Purification of an Unknown Byproduct
-
-
References
FAQs on Common Byproducts
This section addresses frequently asked questions regarding the formation of byproducts in common reactions involving this compound.
Q1: What are the most common byproducts in cross-coupling reactions with this compound?
A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.[3] While these reactions are powerful tools for C-C and C-N bond formation, several byproducts can arise.
-
Homocoupling of the Organoboron Reagent (in Suzuki-Miyaura Reactions): This results in the formation of a biaryl species from the boronic acid derivative. It is often favored by high temperatures and the presence of oxygen.
-
Protodeboronation (in Suzuki-Miyaura Reactions): The boronic acid can be replaced by a hydrogen atom from the solvent or residual water, leading to the formation of an unsubstituted phenylpyrrolidine.
-
Dehalogenation of the Starting Material: The bromine atom on the phenyl ring can be replaced by a hydrogen atom, particularly if the reaction conditions are too harsh or if there are sources of hydride in the reaction mixture.
-
Side Reactions of Functional Groups: If the coupling partner contains sensitive functional groups, they may undergo side reactions under the coupling conditions. For example, aldehydes and ketones are generally not well-tolerated in reactions with Grignard reagents.[4]
Mitigation Strategies: Careful optimization of the catalyst, ligand, base, and solvent system is crucial.[3] Using bulky, electron-rich phosphine ligands can often suppress side reactions and improve the yield of the desired product.[5]
Q2: Can over-alkylation or di-alkylation occur during N-functionalization reactions?
A2: Yes, over-alkylation is a potential issue when N-alkylating the secondary amine of the pyrrolidine ring.
-
Direct N-Alkylation: In direct N-alkylation with an alkyl halide, the primary product is a tertiary amine. However, this product can act as a nucleophile and react with another molecule of the alkylating agent to form a quaternary ammonium salt. This is more likely to occur if an excess of the alkylating agent is used or if the reaction is run at elevated temperatures for an extended period.[6]
-
Reductive Amination: While generally more controlled, reductive amination can also lead to di-alkylation if an excess of the aldehyde or ketone and the reducing agent are used.
Mitigation Strategies:
-
Stoichiometry Control: Use a 1:1 molar ratio or a slight excess of the amine relative to the alkylating agent.[6]
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration and favor mono-alkylation.[6]
-
Protecting Groups: For complex syntheses requiring high selectivity, protecting the secondary amine with a group like Boc (tert-butyloxycarbonyl) can be an effective strategy.[6]
Q3: What byproducts can be expected from oxidation or bromination of the pyrrolidine ring?
A3: The pyrrolidine ring is susceptible to oxidation and bromination, which can lead to a variety of byproducts.
-
Oxidation: Strong oxidizing agents can lead to the formation of lactams (oxidation at the carbon adjacent to the nitrogen) or even ring-opening products. The use of milder, more selective oxidizing agents is recommended.
-
Bromination: Reactions with brominating agents like N-bromosuccinimide (NBS) can result in bromination at the 3-position of the pyrrolidine ring.[7] Depending on the reaction conditions and the N-substituent, allylic rearrangements can also occur, leading to a mixture of isomers.[8]
Q4: Is racemization a concern when working with enantiomerically pure this compound?
A4: Racemization is a significant concern, especially in reactions that involve the formation of a carbanion or carbocation at the chiral center (the carbon attached to both the phenyl ring and the nitrogen).
-
Mechanism: Any reaction that proceeds through an intermediate where the chiral center becomes planar (e.g., deprotonation to form a resonance-stabilized anion) can lead to racemization.
-
Conditions Promoting Racemization: Strong bases, high temperatures, and prolonged reaction times can increase the risk of racemization.[9]
Mitigation Strategies:
-
Employ mild reaction conditions.
-
Use chiral catalysts or reagents that can control the stereochemistry.
-
Monitor the enantiomeric excess (ee) of the product throughout the reaction and purification process.
Troubleshooting Guide: Byproduct Identification and Mitigation
This section provides a systematic approach to identifying and mitigating byproducts in your reactions.
Q1: My reaction mixture shows multiple unexpected spots on TLC. How do I begin to identify them?
A1: A complex TLC profile indicates the presence of multiple components. A logical workflow is essential for identification.
// Nodes Start [label="Complex TLC Profile", fillcolor="#F1F3F4", fontcolor="#202124"]; LCMS [label="LC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hypothesize [label="Hypothesize Structures\n(Starting Materials, Expected Product,\nCommon Byproducts)", fillcolor="#FBBC05", fontcolor="#202124"]; Isolate [label="Isolate Byproducts\n(Prep-HPLC, Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="Structural Elucidation (NMR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Confirm [label="Confirm Structure\n(Synthesis of Standard)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> LCMS [label="Initial Characterization"]; LCMS -> Hypothesize [label="Obtain Molecular Weights"]; Hypothesize -> Isolate [label="Targeted Isolation"]; Isolate -> NMR [label="Pure Sample"]; NMR -> Confirm [label="Proposed Structure"]; }
Caption: Workflow for byproduct identification.
-
LC-MS Analysis: The first step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis on the crude reaction mixture. This will provide the molecular weights of the different components, which is crucial for proposing potential structures.[10]
-
Hypothesize Structures: Based on the molecular weights and your knowledge of the reaction, you can start to hypothesize the structures of the byproducts. Consider unreacted starting materials, the expected product, and common byproducts as discussed in the FAQs.
-
Isolation: Isolate the major byproducts using techniques like preparative High-Performance Liquid Chromatography (HPLC) or column chromatography.[10][11]
-
Structural Elucidation: Once a byproduct is isolated in sufficient purity and quantity, its structure can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[10][12]
Q2: I suspect a byproduct has a similar polarity to my desired product. What are the best practices for separation?
A2: Co-elution of products and byproducts is a common challenge.
-
Optimize Chromatography:
-
Column Chromatography: Experiment with different solvent systems (both binary and ternary mixtures) and different stationary phases (e.g., silica gel, alumina, or reversed-phase silica).[11]
-
HPLC: High-Performance Liquid Chromatography (HPLC) offers superior resolution compared to column chromatography.[13] Method development, including trying different columns and mobile phase gradients, is key.[13]
-
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective purification technique.
-
Derivatization: In some cases, it may be possible to selectively react either the product or the byproduct to alter its polarity, making separation easier. The protecting group can then be removed in a subsequent step.
Q3: How can I confirm the structure of an isolated impurity?
A3: While NMR provides strong evidence for a proposed structure, unambiguous confirmation often requires further steps.
-
Synthesis of a Reference Standard: The most definitive way to confirm the structure of a byproduct is to synthesize an authentic sample of the suspected compound through an independent route.[12] The properties of the synthesized standard (e.g., NMR, LC-MS retention time) can then be compared to those of the isolated byproduct.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate molecular weight, which can help to confirm the elemental composition of the byproduct.[10]
Experimental Protocols
General Protocol for Byproduct Analysis using LC-MS
-
Sample Preparation:
-
Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC-MS Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is commonly used.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS Detector: Use an electrospray ionization (ESI) source in both positive and negative ion modes to detect a wide range of compounds.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram and their corresponding mass-to-charge ratios (m/z) from the mass spectrum.
-
Compare the observed m/z values to the calculated molecular weights of potential byproducts.
-
Protocol for Preparative HPLC Purification of an Unknown Byproduct
-
Method Development:
-
Develop an analytical HPLC method that shows good separation between the desired product and the target byproduct.
-
Optimize the mobile phase composition and gradient to maximize resolution.
-
-
Scale-Up to Preparative HPLC:
-
Use a preparative HPLC system with a column of the same stationary phase but a larger diameter.
-
Increase the flow rate and injection volume proportionally to the column size.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of the target byproduct.
-
-
Solvent Removal and Characterization:
-
Evaporate the solvent from the collected fractions under reduced pressure.
-
Confirm the purity of the isolated byproduct by analytical HPLC and proceed with structural elucidation by NMR.
-
References
- Vertex AI Search. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- National Institutes of Health (NIH). (n.d.). Recent trends in the impurity profile of pharmaceuticals.
- Thermo Fisher Scientific. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
- PharmaTutor. (n.d.).
- Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- National Institutes of Health (NIH). (n.d.).
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- J&K Scientific. (n.d.). This compound.
- University of Evansville. (n.d.). Cross-Coupling Chemistry.
- Cardiff University. (n.d.).
- Autech Industry Co.,Limited. (n.d.). (s)-2-(4-bromophenyl)pyrrolidine cas no.1189152-82-6.
- Asian Journal of Chemistry. (2013).
- ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines.
- Google Patents. (2000).
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions using 2-(4-Bromophenyl)-4,5-dihydrooxazole.
- PubMed. (1991). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents.
- National Institutes of Health (NIH). (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- National Institutes of Health (NIH). (n.d.).
- TaiChem Taizhou Ltd. (n.d.). Buy (2S)-2-(4-Bromophenyl)pyrrolidine Pharmaceutical Grade.
- ChemicalBook. (2023). 2-(2-Bromophenyl)pyrrolidine:Function,Synthesis.
- National Institutes of Health (NIH). (n.d.).
- Benchchem. (n.d.).
- National Institutes of Health (NIH). (n.d.). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition.
- Benchchem. (n.d.). Comparative Efficacy of 1-((2-Bromophenyl)sulfonyl)
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- ResearchGate. (2025).
- ChemScene. (n.d.). N-(4-Bromophenyl)pyrrolidine-2-carboxamide hydrochloride.
- Benchchem. (n.d.).
- ChemicalBook. (n.d.). (R)-2-(4-bromophenyl)pyrrolidine Supplier.
- PubMed. (2020).
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 11. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 13. pharmafocusasia.com [pharmafocusasia.com]
Technical Support Center: Enhancing Catalyst Turnover in 2-(4-Bromophenyl)pyrrolidine Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Bromophenyl)pyrrolidine catalytic systems. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you enhance your catalyst turnover and achieve optimal reaction outcomes. The principles discussed here are grounded in established organocatalytic theories and practices, ensuring scientific integrity and reliability in your experimental work.
Section 1: Understanding the this compound Catalytic System
This compound belongs to the class of chiral pyrrolidine-based organocatalysts. These catalysts are renowned for their ability to promote a wide range of asymmetric transformations, a critical aspect in modern drug discovery and development.[1][2][3] The catalytic activity of these systems typically relies on the formation of key intermediates, such as enamines or iminium ions, which then guide the stereochemical outcome of the reaction.[4] The turnover number (TON) and turnover frequency (TOF) are critical metrics for catalyst efficiency, representing the number of substrate molecules converted per molecule of catalyst before deactivation and the rate of this conversion, respectively.[5][6][7]
The general catalytic cycle for a pyrrolidine-catalyzed reaction, such as an aldol or Michael addition, is depicted below. Understanding this cycle is fundamental to troubleshooting inefficiencies.
Caption: Generalized catalytic cycle for a this compound catalyzed reaction.
Section 2: Troubleshooting Guide - Low Catalyst Turnover
This section addresses common issues leading to low catalyst turnover in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction is stalling, and the catalyst turnover number is significantly lower than expected. What are the likely causes?
Answer: A stalled reaction or low turnover number often points to catalyst deactivation or inhibition. Several factors could be at play:
-
Catalyst Degradation: Organocatalysts can be susceptible to degradation under harsh reaction conditions.[8] The this compound catalyst, while generally robust, can degrade through various pathways, especially in the presence of strong acids, bases, or oxidants.
-
Product Inhibition: The product of the reaction may bind to the catalyst, forming a stable off-cycle intermediate that prevents the catalyst from re-entering the catalytic cycle. This is a common issue in organocatalysis.[9]
-
Impurities in Reagents or Solvents: Trace amounts of impurities, such as water, acid, or base, can significantly impact the catalyst's performance. For instance, excess water can hydrolyze the key enamine intermediate, effectively halting the catalytic cycle.
-
Substrate-Related Issues: The substrate itself might contain functional groups that react with the catalyst in an unproductive manner, leading to catalyst deactivation.
Troubleshooting Steps:
-
Reagent and Solvent Purity: Ensure all reagents and solvents are of high purity and are appropriately dried. Consider using freshly distilled solvents.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst or substrates.
-
Temperature Control: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst degradation.
-
Catalyst Loading: While counterintuitive, in some cases of product inhibition, a slightly higher catalyst loading might be necessary to achieve full conversion. However, this should be a last resort after other avenues have been explored.[4]
-
Additive Screening: The addition of co-catalysts or additives can sometimes mitigate catalyst deactivation. For proline-derived catalysts, weak acids or bases can sometimes be beneficial.[10]
Question 2: I am observing poor enantioselectivity along with low turnover. Are these issues related?
Answer: Yes, poor enantioselectivity and low turnover can be interconnected. Here's why:
-
Background (Uncatalyzed) Reaction: If the catalytic reaction is slow, a non-selective background reaction may become competitive, leading to a racemic or near-racemic product mixture.
-
Catalyst Aggregation: At higher concentrations, some organocatalysts can form aggregates that may have lower catalytic activity and selectivity.[11]
-
Water Content: As mentioned, water can interfere with the catalytic cycle. It can also disrupt the hydrogen-bonding network that is often crucial for achieving high stereoselectivity in organocatalytic reactions.
Troubleshooting Steps:
-
Optimize Catalyst Loading: Evaluate a range of catalyst loadings. A lower loading might disfavor aggregation and improve selectivity, provided the reaction rate is still acceptable.
-
Strict Anhydrous Conditions: Employ rigorous techniques to exclude water from your reaction, such as using flame-dried glassware and anhydrous solvents.
-
Solvent Effects: The choice of solvent can significantly influence both the rate and selectivity of the reaction. Screen a variety of solvents with different polarities and coordinating abilities.
-
Temperature Optimization: Lowering the reaction temperature often leads to higher enantioselectivity, although it will also decrease the reaction rate. A careful balance must be found.
Question 3: My reaction works well on a small scale, but the turnover drops significantly upon scale-up. What should I consider?
Answer: Scale-up issues are common in catalysis and often relate to mass and heat transfer limitations.
-
Mixing Efficiency: Inadequate mixing on a larger scale can lead to localized "hot spots" or areas of high substrate/product concentration, which can promote side reactions or catalyst deactivation.
-
Heat Transfer: Exothermic reactions that are easily managed on a small scale can lead to significant temperature increases in a larger reactor, potentially degrading the catalyst.
-
Reagent Addition Rate: The rate of addition of one reagent to another can be critical. A slow, controlled addition on a larger scale can prevent the buildup of high concentrations of reactive intermediates.
Troubleshooting Steps:
-
Mechanical Stirring: Ensure efficient and consistent mixing throughout the reaction vessel.
-
Temperature Monitoring and Control: Use a temperature probe and an appropriate cooling system to maintain the desired reaction temperature.
-
Controlled Addition: Add one of the reactants slowly over a period of time using a syringe pump or an addition funnel.
-
Re-optimization of Conditions: Reaction conditions that are optimal on a small scale may need to be re-optimized for a larger scale.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for this compound?
A1: Typical catalyst loadings for pyrrolidine-based organocatalysts range from 1 to 20 mol%.[4] The optimal loading will depend on the specific reaction, substrates, and desired reaction time. It is always recommended to screen a range of catalyst loadings to find the best balance between reaction rate, yield, and cost-effectiveness.
Q2: How can I monitor the progress of my reaction to determine the turnover rate?
A2: You can monitor the reaction progress by taking small aliquots from the reaction mixture at regular intervals and analyzing them by techniques such as:
-
Thin Layer Chromatography (TLC): For a quick qualitative assessment of substrate consumption and product formation.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction components. Chiral HPLC or GC can be used to determine the enantiomeric excess of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the conversion by integrating the signals of the starting material and product.
The turnover frequency (TOF) can then be calculated as the moles of product formed per mole of catalyst per unit of time.[5]
Q3: Are there any known additives that can enhance the turnover of pyrrolidine-based catalysts?
A3: Yes, the use of additives is a common strategy to improve the performance of organocatalysts. For proline-type catalysts, common additives include:
-
Weak Acids: Carboxylic acids (e.g., acetic acid, benzoic acid) can act as co-catalysts, facilitating proton transfer steps in the catalytic cycle.[12]
-
Water: In some specific cases, a controlled amount of water can actually be beneficial, though in most cases, anhydrous conditions are preferred.
-
Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst can enhance the reaction rate by facilitating the transport of reactants between the two phases.
The effect of an additive is highly dependent on the specific reaction, so screening is essential.
Q4: How should I purify my product to remove the this compound catalyst?
A4: The this compound catalyst is a secondary amine and is therefore basic. This property can be exploited for its removal:
-
Acid Wash: After the reaction is complete, an aqueous acid wash (e.g., dilute HCl) will protonate the catalyst, making it water-soluble and allowing for its extraction into the aqueous phase.
-
Silica Gel Chromatography: The catalyst can also be removed by standard silica gel column chromatography. The polarity of the catalyst will depend on the specific structure, but it can often be separated from the desired product with an appropriate eluent system.
Section 4: Experimental Protocols and Data
Table 1: General Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Catalyst deactivation, Product inhibition, Impurities | Check reagent/solvent purity, Run under inert atmosphere, Optimize temperature, Screen additives |
| Poor Enantioselectivity | Background reaction, Catalyst aggregation, Water | Optimize catalyst loading, Ensure anhydrous conditions, Screen solvents, Lower temperature |
| Scale-up Problems | Poor mixing, Inefficient heat transfer | Use mechanical stirring, Monitor and control temperature, Controlled reagent addition |
Protocol 1: General Procedure for a this compound Catalyzed Michael Addition
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the this compound catalyst (e.g., 10 mol%).
-
Add the desired solvent (e.g., anhydrous toluene, 0.5 M).
-
Add the aldehyde substrate (1.2 equivalents) and stir for 5-10 minutes.
-
Add the nitroolefin substrate (1.0 equivalent).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by TLC or GC/HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Section 5: Visualizing Troubleshooting Logic
Caption: A decision-making flowchart for troubleshooting low catalyst turnover.
References
- ResearchGate. (2025). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics.
- Royal Society of Chemistry. (2020). Organocatalysis for versatile polymer degradation. Green Chemistry.
- ResearchGate. (n.d.). Proline mediated aldol reaction, showing the turnover determining....
- Mettler Toledo. (n.d.). What is Organocatalysis?.
- PubMed Central. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
- ResearchGate. (2025). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
- Wikipedia. (n.d.). Organocatalysis.
- PubMed Central. (2025). Heterogeneous organocatalysis: the proline case.
- White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines.
- ACS Publications. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis.
- ResearchGate. (n.d.). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry | Request PDF.
- Longdom Publishing. (n.d.). Mechanism of Proline-Catalyzed Reactions in Thermodynamics.
- MDPI. (2018). Organocatalysis: A Brief Overview on Its Evolution and Applications.
- ChemRxiv. (2023). Catalyst or Catalyst System? Nonlinear Behaviour and the Limits of Mechanistic Understanding in Proline-Based Asymmetric Catalysis.
- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
- Organometallic Catalysis. (n.d.).
- PNNL. (n.d.). Perspective: Lies, Damn Lies, and Turnover Rates.
- ResearchGate. (n.d.). Increase in catalyst turnover with added 2,4-pentanedione a....
- ACS Publications. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis.
- ResearchGate. (2013). How to calculate the turnover number of a catalyst?.
- SciSpace. (n.d.). Turnover Rates in Heterogeneous Catalysis.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 383127-22-8.
- TCI EUROPE N.V. (n.d.). This compound | 383127-22-8.
- Benchchem. (n.d.). (2S)-2-(4-bromophenyl)pyrrolidine | 1189152-82-6.
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound | 383127-22-8.
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Organocatalysis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Organocatalysis for versatile polymer degradation - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01252A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. longdom.org [longdom.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis and NMR Validation of 2-(4-Bromophenyl)pyrrolidine
Introduction: The Significance of Structural Verification
In the landscape of medicinal chemistry and drug development, the pyrrolidine scaffold is a cornerstone, forming the structural basis of numerous pharmaceuticals.[1][2][3] The compound 2-(4-bromophenyl)pyrrolidine, in particular, serves as a versatile intermediate for creating novel therapeutic agents, often targeting neurological disorders.[4] The bromine handle allows for further functionalization, typically through cross-coupling reactions, making it a valuable building block in synthetic organic chemistry.
However, the utility of any synthesized compound is directly tied to its structural integrity and purity. The presence of even minor impurities can drastically alter biological activity and lead to misleading structure-activity relationship (SAR) data. This guide provides a comprehensive analysis of a common synthetic route to this compound and details the pivotal role of Nuclear Magnetic Resonance (NMR) spectroscopy in its validation. We will compare NMR to other analytical techniques, offering field-proven insights into why it remains the gold standard for unambiguous structural confirmation and purity assessment.
Part 1: A Representative Synthesis of this compound
The synthesis of 2-substituted pyrrolidines can be achieved through various methods.[5][6] A robust and common approach involves the reduction of a cyclic imine precursor. This method is often favored for its reliability and the relative ease of purification.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is adapted from established methods for synthesizing related substituted pyrrolidines.[7]
Step 1: Formation of the Imine Precursor (5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole) This step is typically achieved through the reaction of 4-bromobenzaldehyde with 3-chloropropylamine, followed by cyclization, or by other established routes to form the cyclic imine. For the purpose of this guide, we will assume the precursor is available.
Step 2: Reduction to this compound
-
Reaction Setup: Dissolve 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. The causality here is critical: this exothermic reaction must be controlled to prevent the formation of side products.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 30 minutes. Using NaBH₄ is a strategic choice; it is a mild and selective reducing agent for imines, less hazardous and easier to handle than alternatives like lithium aluminum hydride (LiAlH₄).
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours. Progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Add ethyl acetate and water to the residue and transfer to a separatory funnel.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Part 2: Validation by NMR Spectroscopy
NMR spectroscopy is unparalleled for structural validation because it provides a complete picture of the molecule's carbon-hydrogen framework.[8] It is a primary analytical method, meaning it can determine purity without needing a reference standard of the analyte itself, a process known as quantitative NMR (qNMR).[9]
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~15 mg of the purified product and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and for its well-defined residual solvent peak (δ ≈ 7.26 ppm), which is used for spectral referencing.[10]
-
Internal Standard (for qNMR): For quantitative analysis, add a certified internal standard with a known purity, such as maleic acid or dimethyl sulfone. The standard must have signals that do not overlap with the analyte's signals.[9]
-
¹H NMR Acquisition (400 MHz):
-
Pulse Program: Standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest (typically 5-10 seconds for quantitative accuracy) to ensure full relaxation between scans.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition (100 MHz):
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as the ¹³C isotope has a low natural abundance.[10]
-
Data Interpretation: The Spectral Fingerprint
The NMR spectrum provides a unique fingerprint of the this compound structure.
Expected ¹H NMR Spectrum (CDCl₃, 400 MHz):
-
Aromatic Protons (δ 7.40-7.50 and 7.15-7.25 ppm): The 4-bromophenyl group will exhibit two distinct signals, appearing as doublets due to coupling with their ortho neighbors. The protons ortho to the bromine atom will be downfield (δ ≈ 7.45 ppm), while the protons ortho to the pyrrolidine ring will be slightly upfield (δ ≈ 7.20 ppm). This classic AA'BB' system confirms the para-substitution pattern.
-
Methine Proton (CH, δ ~4.2 ppm): The single proton at the C2 position of the pyrrolidine ring, attached to the aromatic ring, will appear as a multiplet (likely a triplet or doublet of doublets).
-
Methylene Protons (CH₂, δ ~3.0-3.4 ppm and ~1.8-2.2 ppm): The four protons on the pyrrolidine ring (C3, C4, C5) will appear as complex multiplets in the aliphatic region of the spectrum.
-
Amine Proton (NH, δ ~1.5-2.5 ppm): This proton often appears as a broad singlet and its chemical shift can vary depending on concentration and solvent.
Expected ¹³C NMR Spectrum (CDCl₃, 100 MHz):
-
Aromatic Carbons (δ ~120-145 ppm): Six signals are expected. The carbon attached to the bromine (C-Br) will be significantly shielded (δ ≈ 121 ppm). The carbon attached to the pyrrolidine ring (C-ipso) will be downfield (δ ≈ 144 ppm). The remaining four aromatic carbons will appear in the typical aromatic region (δ ≈ 127-132 ppm).
-
Methine Carbon (C2, δ ~60-65 ppm): The carbon atom at the junction of the two rings.
-
Methylene Carbons (C3, C4, C5, δ ~25-55 ppm): The remaining three aliphatic carbons of the pyrrolidine ring.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Pyrrolidine-CH (C2) | ~4.2 (m) | ~63 |
| Pyrrolidine-CH₂ (C5) | ~3.0-3.4 (m) | ~47 |
| Pyrrolidine-CH₂ (C3) | ~1.8-2.2 (m) | ~35 |
| Pyrrolidine-CH₂ (C4) | ~1.8-2.2 (m) | ~26 |
| Aromatic-CH (ortho to Pyrr.) | ~7.20 (d, J ≈ 8 Hz) | ~127 |
| Aromatic-CH (ortho to Br) | ~7.45 (d, J ≈ 8 Hz) | ~132 |
| Aromatic C-ipso (C-Pyrr.) | - | ~144 |
| Aromatic C-ipso (C-Br) | - | ~121 |
| Pyrrolidine NH | ~1.5-2.5 (br s) | - |
Note: These are predicted values based on standard chemical shift tables and data from similar structures. Actual values may vary slightly.
Part 3: Comparison with Alternative Validation Methods
While NMR is the definitive tool for structure elucidation, other methods provide complementary information, particularly for purity analysis. A multi-technique approach is often the most robust strategy.[9]
| Technique | Strengths | Weaknesses | Application for this Synthesis |
| NMR Spectroscopy | - Unambiguous structure confirmation[10]- Primary quantitative method (qNMR)[9]- Detects and identifies structurally related impurities- Non-destructive | - Lower sensitivity compared to MS- Requires higher sample amount- Higher initial instrument cost | Primary Validation: Confirms the correct isomer was synthesized and provides an absolute purity value. Ideal for identifying starting materials or isomeric impurities. |
| HPLC-UV | - High sensitivity for UV-active compounds- Excellent for quantifying known impurities against a standard- High throughput | - Requires a reference standard for accurate quantification- Does not provide structural information on unknown impurities- Co-elution can mask impurities | Purity Check: Excellent for routine purity checks and detecting trace-level impurities that may not be visible by NMR. Confirms the absence of starting materials if their retention times are known. |
| Mass Spectrometry (MS) | - Extremely high sensitivity- Provides accurate mass and molecular formula (HRMS)- Can be coupled with GC or LC for separation | - Provides limited structural information (only mass-to-charge ratio)- Isomer differentiation is often not possible- Ionization efficiency can vary significantly | Identity Confirmation: Confirms the molecular weight of the product. When coupled with GC (GC-MS), it can identify volatile impurities. |
Part 4: Visualizing the Validation Workflow
A logical workflow ensures that all aspects of the synthesis and validation are systematically addressed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Pyrrolidine synthesis [organic-chemistry.org]
- 6. New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News [chemheterocycles.com]
- 7. 2-(2-Bromophenyl)pyrrolidine:Function,Synthesis_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Pyrrolidine-Based Organocatalysts: A Comparative Analysis for Researchers and Drug Development Professionals
Introduction: The Rise of Pyrrolidine-Based Organocatalysis in Modern Synthesis
In the landscape of modern organic chemistry, the quest for efficient, selective, and sustainable synthetic methodologies is paramount. Asymmetric organocatalysis has emerged as a powerful third pillar alongside biocatalysis and metal catalysis, offering a green and often more cost-effective approach to the construction of complex chiral molecules.[1][2] Central to this revolution is the humble pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle that has proven to be a privileged motif in the design of highly effective organocatalysts.[3] From the foundational work with the simple amino acid (S)-proline to the development of sophisticated diarylprolinol silyl ethers, pyrrolidine-based catalysts have become indispensable tools for researchers, scientists, and drug development professionals.[4][5]
This guide provides an in-depth comparative analysis of key pyrrolidine-based organocatalysts. We will dissect their mechanisms of action, present head-to-head performance data in crucial asymmetric transformations, and provide detailed, field-tested experimental protocols. Our objective is to equip you with the technical insights necessary to select the optimal catalyst for your specific synthetic challenge, thereby accelerating your research and development endeavors. The application of these catalysts is vast, ranging from the synthesis of natural products to the development of active pharmaceutical ingredients (APIs).[6][7]
Core Principles: The Dual Modes of Activation
The remarkable efficacy of pyrrolidine-based organocatalysts stems from their ability to activate carbonyl compounds through two primary, transient catalytic cycles: enamine catalysis and iminium ion catalysis . The choice between these pathways is dictated by the nature of the substrate and the catalyst's structural features.
Enamine Catalysis: Activating the Nucleophile
In enamine catalysis, the secondary amine of the pyrrolidine catalyst reversibly condenses with an enolizable aldehyde or ketone to form a chiral enamine intermediate.[8] This transformation effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, rendering the α-carbon nucleophilic and poised to react with a suitable electrophile. The chirality of the catalyst ensures that this attack occurs in a stereocontrolled manner. Following the carbon-carbon bond formation, hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral product.
Catalytic Cycle of Enamine Catalysis
Caption: General catalytic cycle for enamine-mediated activation.
Iminium Ion Catalysis: Activating the Electrophile
Conversely, iminium ion catalysis is employed to activate α,β-unsaturated aldehydes and ketones. The pyrrolidine catalyst condenses with the carbonyl group to form a chiral iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity and making it more susceptible to nucleophilic attack at the β-position.[9] The bulky substituents on the catalyst effectively shield one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemical outcome. Subsequent hydrolysis releases the chiral product and regenerates the catalyst.
Catalytic Cycle of Iminium Ion Catalysis
Caption: General catalytic cycle for iminium ion-mediated activation.
Comparative Analysis of Pyrrolidine-Based Organocatalysts
The evolution of pyrrolidine-based organocatalysts has led to a diverse toolkit for asymmetric synthesis. Here, we compare the performance of three key classes of these catalysts in the context of seminal asymmetric reactions.
The Benchmark: (S)-Proline
(S)-Proline is the archetypal pyrrolidine-based organocatalyst. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to act as a "micro-aldolase," facilitating reactions through a well-organized, hydrogen-bonded transition state.[10] While cost-effective and readily available, (S)-proline often requires high catalyst loadings (10-30 mol%) and can suffer from limited solubility in common organic solvents.[11]
Enhanced Performance: Proline Derivatives
To address the limitations of (S)-proline, a plethora of derivatives have been synthesized. Modifications often involve esterification or amidation of the carboxylic acid, or substitution at the C4 or C5 position of the pyrrolidine ring. These alterations can enhance solubility, steric hindrance, and the acidity/basicity of the catalyst, leading to improved reactivity and stereoselectivity. For instance, replacing the carboxylic acid with a more acidic tetrazole group has been shown to improve performance in non-polar solvents where proline itself is ineffective.[11]
The Gold Standard: Diarylprolinol Silyl Ethers
Arguably the most significant advancement in this class of organocatalysts has been the development of diarylprolinol silyl ethers, often referred to as Jørgensen-Hayashi catalysts. These catalysts feature a bulky diarylhydroxymethyl group at the C2 position, which, when protected as a silyl ether, creates a highly effective chiral pocket. This structural feature allows for exceptional levels of stereocontrol at very low catalyst loadings (often 1-5 mol%), with significantly reduced reaction times compared to (S)-proline.[1][5]
Head-to-Head Performance in Key Asymmetric Reactions
To provide a clear and objective comparison, the following tables summarize the performance of these catalyst classes in three fundamental asymmetric transformations: the Aldol Reaction, the Michael Addition, and the Diels-Alder Reaction.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, a common motif in natural products and pharmaceuticals.
Table 1: Comparative Performance in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference(s) |
| (S)-Proline | 20-30 | DMSO | 24-96 | 62-99 | 93:7 - >95:5 | 96-99 | [12] |
| (S)-Proline | 10 | MeOH/H₂O | 19 | 98 | 91:9 | 97 | [12] |
| Diarylprolinol Silyl Ether | 1-10 | Toluene/CH₂Cl₂ | 1-5 | >90 | >95:5 | >99 |
Note: Data is compiled from various sources and represents typical performance. Direct comparison is facilitated by similar model reactions, though optimal conditions may vary.
Asymmetric Michael Addition
The asymmetric Michael addition, or conjugate addition, is a cornerstone for the formation of 1,5-dicarbonyl compounds and their derivatives, which are versatile building blocks in organic synthesis.
Table 2: Comparative Performance in the Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference(s) |
| (S)-Proline | 30 | DMSO | 96 | 72 | 90:10 | 20 | [1] |
| Diarylprolinol Silyl Ether | 5 | CH₂Cl₂ | 24 | 98 | 96:4 | 98 | [1] |
| 4,5-Methano-L-proline | 5 | Toluene | 12 | 99 | 97:3 | 98 | [13] |
Note: The inclusion of a structurally rigid proline derivative highlights the impact of conformational constraint on catalytic efficiency.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for the stereocontrolled synthesis of six-membered rings, a ubiquitous structural motif in complex molecules.
Table 3: Comparative Performance in the Asymmetric Diels-Alder Reaction of Cyclopentadiene and Cinnamaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Endo:Exo Ratio | Enantiomeric Excess (ee, %) | Reference(s) |
| (S)-Proline Derivative | 20 | CH₂Cl₂/H₂O | 12 | 81 | 9:1 | 72 | |
| Imidazolidinone (MacMillan Catalyst) | 5-10 | THF/H₂O | 3-6 | 90-99 | >50:1 | 96-99 | [14] |
| Diarylprolinol Silyl Ether | 20 | Toluene | 48 | 95 | 1:19 (exo) | 99 (exo) |
Note: While proline itself is not a highly effective catalyst for the Diels-Alder reaction, its derivatives and other pyrrolidine-based structures like the MacMillan catalyst demonstrate the versatility of this scaffold.
Experimental Protocols: A Guide to Reproducible Synthesis
Scientific integrity is built upon reproducibility. The following protocols are detailed, step-by-step methodologies for the key reactions discussed, providing a self-validating system for your experimental work.
Experimental Workflow: General Considerations
Caption: A generalized workflow for conducting organocatalytic reactions.
Protocol 1: (S)-Proline-Catalyzed Asymmetric Aldol Reaction (10 mmol scale)
This protocol describes a gram-scale synthesis of the aldol adduct between cyclohexanone and benzaldehyde.[12]
-
Materials:
-
(S)-Proline (1.15 g, 10 mmol, 10 mol%)
-
Cyclohexanone (51.8 mL, 500 mmol, 5.0 equiv)
-
Benzaldehyde (10.2 mL, 100 mmol, 1.0 equiv)
-
Methanol (13.33 mL)
-
Water (3.33 mL)
-
Ethyl acetate, saturated aqueous NH₄Cl, brine, anhydrous Na₂SO₄
-
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline, methanol, and water. Stir the mixture for 15 minutes at room temperature until the catalyst dissolves.
-
Add cyclohexanone to the flask and continue stirring.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add benzaldehyde to the cooled mixture over a period of 45 minutes using a syringe pump or dropping funnel.
-
Allow the reaction to stir at 0 °C for the required time (typically 24-48 hours), monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
-
Protocol 2: Diarylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition
This protocol outlines a general procedure for the highly enantioselective conjugate addition of an aldehyde to a nitroalkene.[1]
-
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (e.g., 0.05 mmol, 5 mol%)
-
trans-β-Nitrostyrene (1.0 mmol, 1.0 equiv)
-
Propanal (3.0 mmol, 3.0 equiv)
-
Benzoic acid (0.1 mmol, 10 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂) (2.0 mL)
-
Ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄
-
-
Procedure:
-
To a flame-dried vial under an argon atmosphere, add the diarylprolinol silyl ether catalyst and benzoic acid.
-
Add anhydrous dichloromethane and stir the mixture at room temperature for 10 minutes.
-
Add trans-β-nitrostyrene to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add propanal dropwise to the cooled solution.
-
Stir the reaction at this temperature for the specified time (typically 12-24 hours), monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (eluent: hexane/ethyl acetate gradient).
-
Determine the diastereomeric and enantiomeric ratios of the purified product by ¹H NMR and chiral HPLC, respectively.
-
Conclusion: The Enduring Impact and Future Outlook
Pyrrolidine-based organocatalysts have fundamentally reshaped the landscape of asymmetric synthesis. Their operational simplicity, stability, and amenability to green reaction conditions make them highly attractive for both academic research and industrial applications, particularly in the synthesis of chiral APIs where metal-free products are highly desirable.[6]
While (S)-proline remains a valuable and economical catalyst, the development of its derivatives, especially the highly efficient diarylprolinol silyl ethers, has provided chemists with tools capable of achieving near-perfect levels of stereocontrol with remarkable efficiency. The choice of catalyst is a critical decision, guided by the specific transformation, substrate scope, and desired process efficiency.
The field continues to evolve, with ongoing research focused on the development of novel pyrrolidine-based catalysts with even greater activity and selectivity, as well as their immobilization on solid supports for enhanced recyclability.[15] As our understanding of reaction mechanisms deepens, we can anticipate the rational design of next-generation organocatalysts that will further expand the boundaries of what is possible in asymmetric synthesis.
References
- Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]
- BenchChem. (2025). Performance evaluation of proline derivatives in asymmetric Michael additions.
- Burke, A. J. (2023). Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients. Expert Opinion on Drug Discovery, 18(1), 37-46. [Link]
- Cozzi, P. G. (2008). Asymmetric Organocatalysis: From Infancy to Adolescence. Angewandte Chemie International Edition, 47(20), 3784-3786. [Link]
- Dondoni, A., & Massi, A. (2015). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. Rendiconti Lincei, 26(1), 1-17. [Link]
- List, B. (2021). ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS. The Nobel Prize in Chemistry 2021. [Link]
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
- Lombardo, M., Quintavalla, A., & Trombini, C. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
- Quintavalla, A., Carboni, D., & Lombardo, M. (2023).
- Bhat, A. A. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines.
- Merlo, S., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612-619. [Link]
- ResearchGate. (2019).
- Chemistry LibreTexts. (2021). 1.1: Asymmetric Catalysis of Diels-Alder Reactions. [Link]
- Valero, G., et al. (2010). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 15(4), 2844-2908. [Link]
- Sparr, C. (2019). Asymmetric Diels–Alder reactions: A one-pot, multi-substrate screening approach.
- Herrera, R. P., et al. (2019). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 24(1), 137. [Link]
- PubMed. (2023).
- Macmillan Group. (2000).
- Jacobsen, E. N., et al. (2016). Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid. Science, 351(6276), 949-952. [Link]
- Shim, J. H., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Prime Archives in Chemistry, 2. [Link]
- ResearchGate. (2012).
- Ley, S. V., et al. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84-96. [Link]
- Järvinen, H., et al. (2002). Asymmetric Organocatalytic Diels–Alder Reactions on Solid Support.
- ResearchGate. (2021).
- Qin, Y., et al. (2026). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Journal of the American Chemical Society. [Link]
- AllChemyst. (2021). Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. [Link]
- Chan, P. W. H., et al. (2013). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Beilstein Journal of Organic Chemistry, 9, 1845-1865. [Link]
- ResearchGate. (2018).
- Kim, K. H., et al. (2021). Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor.
- Moodle@Units. (2008).
- ResearchGate. (2020). (PDF) A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. [Link]
- Sigman, M. S., et al. (2021). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. The Journal of Organic Chemistry, 86(17), 11467-11476. [Link]
- Nobel Prize. (2021).
- ResearchGate. (2004).
- List, B., et al. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5839-5842. [Link]
- Wikipedia. (n.d.). Diels–Alder reaction. [Link]
- Gariani, R. A., et al. (2011). Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media. Journal of Molecular Catalysis A: Chemical, 347(1-2), 41-48. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments – ScienceOpen [scienceopen.com]
- 3. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nobelprize.org [nobelprize.org]
- 10. youtube.com [youtube.com]
- 11. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. benthamdirect.com [benthamdirect.com]
A Researcher's Guide to Determining Enantiomeric Excess for 2-(4-Bromophenyl)pyrrolidine
For professionals in pharmaceutical research and drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and the quality control of chiral molecules. 2-(4-Bromophenyl)pyrrolidine is a key chiral building block, and ensuring its enantiomeric purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric excess of this compound, complete with experimental protocols and supporting data.
The choice of an analytical method for determining the enantiomeric purity of a chiral amine like this compound is dictated by several factors, including the required accuracy, sample throughput, and available instrumentation.[1][2] This guide will delve into the three most powerful and widely adopted techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
At a Glance: Comparison of Key Analytical Methods
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR with Chiral Derivatizing/Solvating Agent |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, resulting in different retention times.[1][2] | Differential interaction of volatile (or derivatized) enantiomers with a chiral stationary phase, leading to different retention times.[1][2] | Formation of diastereomers (covalent) or transient diastereomeric complexes (non-covalent) with distinct NMR signals.[1][3] |
| Typical Analysis Time | 10-60 minutes per sample.[1] | 10-30 minutes per sample.[1] | 5-15 minutes per sample.[1] |
| Sensitivity | High | Very High | Generally lower. |
| Accuracy | High (typically <1%).[3] | High | High (typically ±1-2%).[3] |
| Sample Preparation | Minimal, dissolution in mobile phase. | May require derivatization to increase volatility.[2] | Can be as simple as mixing in an NMR tube.[4] |
| Sample Recovery | Destructive, unless collected post-column.[3] | Destructive | Non-destructive, sample can be recovered.[3] |
| Instrumentation | HPLC with a chiral column and UV detector. | GC with a chiral capillary column and FID or MS detector. | NMR Spectrometer |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the separation of enantiomers.[5] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[5] For pyrrolidine derivatives, polysaccharide-based CSPs are often effective.[5]
Causality Behind Experimental Choices
The choice of a polysaccharide-based chiral stationary phase, such as those coated with cellulose or amylose derivatives, is based on their proven broad applicability for separating a wide range of chiral compounds, including amines. The selection of a normal-phase mobile system (e.g., hexane/isopropanol) is often preferred for these columns as it can provide better selectivity and resolution for many chiral separations compared to reversed-phase systems. The addition of a small amount of an amine modifier, like diethylamine (DEA) or triethylamine (TEA), to the mobile phase is crucial for obtaining sharp, symmetrical peaks for basic compounds like this compound by minimizing interactions with residual acidic sites on the silica support of the CSP.
Experimental Protocol: Chiral HPLC
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a racemic standard at the same concentration to determine the retention times of both enantiomers.[5]
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV/Vis or photodiode array (PDA) detector.[5]
-
Chiral Column: A polysaccharide-based chiral stationary phase such as Chiralpak® AD-H or a similar column is a good starting point.
-
Mobile Phase: An isocratic mixture of n-Hexane and a polar modifier like Isopropanol (IPA). A typical starting ratio is 90:10 (v/v) n-Hexane:IPA, containing 0.1% DEA.[6] This ratio should be optimized to achieve the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).
-
-
Data Analysis:
-
Inject the racemic standard to identify the retention times of the two enantiomers.
-
Inject the sample from the asymmetric synthesis.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculation of Enantiomeric Excess (ee): ee (%) = [([Area of Major Enantiomer] – [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100
-
Caption: Experimental workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds.[2] For many pyrrolidine derivatives, a derivatization step may be necessary to improve volatility and thermal stability.[2]
Causality Behind Experimental Choices
Derivatization, for instance, with trifluoroacetic anhydride (TFAA), serves a dual purpose. It converts the secondary amine of the pyrrolidine into a less polar and more volatile trifluoroacetamide derivative. This transformation is essential for preventing peak tailing and enabling elution from the GC column at reasonable temperatures. The choice of a chiral capillary column, often coated with a cyclodextrin derivative, is based on the ability of these stationary phases to form transient diastereomeric inclusion complexes with the derivatized enantiomers, leading to their separation.
Experimental Protocol: Chiral GC
-
Derivatization:
-
In a small vial, dissolve a known amount of the this compound sample in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a derivatizing agent such as trifluoroacetic anhydride (TFAA) and a base (e.g., pyridine).
-
Allow the reaction to proceed to completion. The derivatized sample can then be diluted for GC analysis.
-
-
GC System and Conditions:
-
GC System: A standard GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (e.g., Chirasil-DEX CB).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: An initial temperature is held for a few minutes, followed by a temperature ramp to a final temperature to ensure the separation and elution of the derivatized enantiomers.[2] A typical program might start at 150 °C and ramp up to 250 °C.
-
-
Data Analysis:
-
Inject a derivatized racemic standard to determine the retention times of the two diastereomeric derivatives.
-
Inject the derivatized sample.
-
Integrate the peak areas for both diastereomers.
-
Calculate the enantiomeric excess as described for the HPLC method.
-
Caption: Experimental workflow for ee determination by Chiral GC.
NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess.[3] This is achieved by using a chiral auxiliary, which can be a chiral derivatizing agent (CDA) that forms a covalent bond with the analyte to create stable diastereomers, or a chiral solvating agent (CSA) that forms transient, non-covalent diastereomeric complexes.[3][7]
Using a Chiral Derivatizing Agent (CDA): Mosher's Acid
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic CDA.[8] Its acid chloride reacts with the secondary amine of this compound to form diastereomeric amides.[9] These diastereomers exhibit distinct chemical shifts in both ¹H and ¹⁹F NMR spectra, allowing for quantification.[9]
The use of Mosher's acid chloride provides a more reactive species than the parent acid, ensuring a complete reaction to form the diastereomeric amides.[8][9] This is critical because incomplete derivatization could lead to kinetic resolution and an inaccurate ee determination.[10] The presence of the trifluoromethyl group is particularly advantageous as ¹⁹F NMR spectroscopy often provides baseline-separated signals for the diastereomers with a high signal-to-noise ratio and a wide chemical shift range, simplifying quantification.
-
Sample Preparation: In a dry NMR tube, dissolve a small amount (1-5 mg) of this compound in approximately 0.5 mL of an anhydrous deuterated solvent (e.g., CDCl₃).
-
Addition of Base: Add a slight excess (1.1-1.5 equivalents) of an anhydrous base like pyridine.
-
Addition of Mosher's Acid Chloride: Add a slight excess (1.1 equivalents) of enantiomerically pure (R)- or (S)-Mosher's acid chloride.[9]
-
Reaction: Cap the NMR tube and gently mix. The reaction is typically complete within 30 minutes to a few hours at room temperature.[9]
-
NMR Analysis: Acquire a ¹H or ¹⁹F NMR spectrum.
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Integrate these signals.
-
Calculate the enantiomeric excess from the ratio of the integrals.
-
Using a Chiral Solvating Agent (CSA): (R)- or (S)-BINOL
(R)- or (S)-1,1'-bi-2-naphthol (BINOL) can be used as a CSA.[4] It forms transient diastereomeric complexes with the enantiomers of the amine through non-covalent interactions, such as hydrogen bonding.[4] This results in distinguishable signals in the ¹H NMR spectrum.[4]
The choice of a non-polar deuterated solvent like CDCl₃ is important because it enhances the non-covalent interactions between the CSA and the analyte, leading to greater chemical shift differences (anisochrony) between the diastereomeric complexes.[4] This method is particularly advantageous due to its simplicity and non-destructive nature, as no covalent bonds are formed.
-
Sample Preparation: In an NMR tube, directly mix the this compound sample and the chiral solvating agent (e.g., (S)-BINOL).[4]
-
Dissolution: Add approximately 0.6 mL of CDCl₃ to the NMR tube.[4]
-
Mixing: Cap the tube and shake gently to dissolve the solids and ensure thorough mixing.[4]
-
NMR Analysis: Acquire a ¹H NMR spectrum of the mixture.
-
Data Analysis:
-
Identify a proton signal of the analyte that shows clear separation into two distinct peaks.
-
Integrate the areas of these two separated peaks.
-
Calculate the enantiomeric excess from the integral ratio.
-
Caption: Experimental workflow for ee determination by NMR.
Conclusion
The rigorous determination of enantiomeric excess is a non-negotiable aspect of modern pharmaceutical development. For a key chiral intermediate like this compound, validated analytical methods are indispensable. Chiral HPLC and GC offer high sensitivity and accuracy, with HPLC often being more straightforward in terms of sample preparation. NMR spectroscopy, particularly with chiral solvating agents, provides a rapid, non-destructive, and often simpler alternative. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the instrumentation available in the laboratory.
References
- A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived
- A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Deriv
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis - RSC Publishing.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis - ResearchG
- A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC - NIH.
- A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine - Benchchem.
- A Comparative Guide to Enantiomeric Excess Determination: NMR Spectroscopy with Chiral Solv
- Mosher's acid - Wikipedia.
- High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC - NIH.
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry - ACS Public
- Chiral Analysis by NMR Spectroscopy: Chiral Solv
- A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine - Benchchem.
- In Situ Assembly of Octahedral Fe(II) Complexes for the Enantiomeric Excess Determination of Chiral Amines Using Circular Dichroism Spectroscopy | Journal of the American Chemical Society.
- Mosher's Acid, the Established Veteran, vs.
- NMR determination of enantiomeric excess - ResearchG
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers - Benchchem.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Mosher's Acid - The Retort.
- Supplementary inform
- Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis - Benchchem.
- Chiral Drug Separ
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC - NIH.
- Mosher's acid chloride | Sigma-Aldrich.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review - PubMed.
- Determination of Enantiomeric Excess in Confined Aprotic Solvent - PMC - NIH.
- Dynamic kinetic resolution of biaryl atropisomers via peptide-catalyzed asymmetric bromin
- A Comparative Guide to Enantiomeric Excess Determination of 2-(4-Chlorophenyl)
- Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC - NIH.
- At-line determination of the enantiomeric excess in multi-component chiral samples using Raman Optical Activity (ROA) - ChemRxiv.
- Chiral resolution methods for racemic pharmaceuticals based on cocrystal form
- Kinetic Resolution of Racemic pyrrolidine-2,5-diones Using Chiral Oxazaborolidine C
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mosher's acid - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Retort [www1.udel.edu]
A Comparative Guide to the Crystal Structure of 2-(4-Bromophenyl)pyrrolidine Derivatives: Supramolecular Assembly and Interaction Analysis
For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates not only its biological activity but also its material properties, such as solubility and stability. The 2-(4-bromophenyl)pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in compounds targeting a range of biological processes. The inclusion of a bromine atom is a deliberate strategic choice, influencing both electronic properties for molecular recognition and providing a powerful tool for crystal engineering through specific intermolecular interactions.
This guide provides an in-depth comparison of the crystal structures of this compound derivatives and closely related compounds. We will move beyond a simple description of structures to analyze the causality behind their formation, focusing on how the 4-bromophenyl group directs molecular conformation and supramolecular assembly.
Comparative Structural Analysis: Conformation and Packing
The overall architecture of a crystal is a delicate balance between the intrinsic shape of a molecule (conformation) and the non-covalent forces that govern how molecules arrange themselves (packing).
Molecular Conformation: The Pyrrolidine Puckering
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to minimize steric strain. The two most common conformations are the "envelope," where one atom is out of the plane of the other four, and the "twist," where two adjacent atoms are displaced on opposite sides of the plane.
In the structure of 2-(bromomethyl)-4-(4-chlorophenyl)-1-tosylpyrrolidine , the pyrrolidine ring adopts a twisted envelope conformation [1]. This specific puckering is a consequence of accommodating multiple bulky substituents—the tosyl group on the nitrogen, the chlorophenyl group at the 4-position, and the bromomethyl group at the 2-position. Similarly, in more complex systems such as 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one , the pyrrolidine ring is observed in an envelope conformation [2].
When comparing with a related five-membered heterocycle, 2-(4-bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one , the thiazolidine ring also adopts an envelope conformation, with the sulfur atom significantly displaced from the mean plane of the other four atoms[3]. This suggests that for a 2-substituted five-membered ring, the envelope conformation is a common, low-energy state. The orientation of the 4-bromophenyl ring relative to the pyrrolidine ring is also critical. In most observed structures, the phenyl ring is arranged in an equatorial position to minimize steric hindrance[4].
Supramolecular Assembly: The Directing Role of the Bromine Atom
The true utility of the 4-bromophenyl substituent becomes evident when analyzing the crystal packing. The bromine atom is not a passive bulky group; it is an active participant in forming a robust and predictable supramolecular network. This is primarily achieved through halogen bonding and other weak hydrogen bonds.
In the crystal structure of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile , molecules are connected into zigzag chains via C—Br⋯π interactions , where the bromine atom interacts favorably with the electron-rich π system of an adjacent phenyl ring[4]. A similar phenomenon is observed in an (E)-diazene derivative, where C—Br⋯π interactions link molecular chains into layers[5]. This interaction is a classic example of halogen bonding, where the electropositive region on the bromine atom (the σ-hole) is attracted to a negative π-cloud.
Beyond halogen bonds, the bromine atom also acts as a weak hydrogen bond acceptor. Hirshfeld surface analysis, a powerful tool for quantifying intermolecular contacts, reveals the significance of these interactions. In the diazene derivative, Br⋯H/H⋯Br contacts account for 20.9% of all intermolecular interactions, confirming the importance of C—H⋯Br bonds in the crystal packing[5]. In another tetrahydropyridine derivative, Br⋯H/H⋯Br contacts contribute a significant 13.3% to the total Hirshfeld surface[6]. These interactions, alongside other hydrogen bonds like N—H⋯N, O—H⋯O, and C—H⋯O, create a highly stable, three-dimensional network[2][4][6].
Data Summary: Crystallographic Parameters of Representative Derivatives
| Compound Name | Chemical Formula | Crystal System, Space Group | Key Conformational Feature | Dominant Intermolecular Interactions Involving Bromine | Reference |
| 2-(bromomethyl)-4-(4-chlorophenyl)-1-tosylpyrrolidine | C₁₈H₁₉BrClNO₂S | Monoclinic, P2₁/c | Twisted envelope pyrrolidine ring | Not specified | [1] |
| 2-(4-bromophenyl)-dihydropyridine-3-carbonitrile | C₁₉H₁₃BrN₂O | Monoclinic, P2₁/c | Planar pyridine ring | C—Br⋯π interactions | [4] |
| 2-amino-4-(4-bromophenyl)-tetrahydropyridine-3-carbonitrile | C₁₈H₁₄BrN₃O·0.5H₂O | Triclinic, P-1 | Dihydropyridine ring | N—H⋯Br, C—Br⋯π interactions | [6] |
| (E)-2-(4-bromophenyl)-diazene derivative | C₁₄H₈Br₃N₃O₂ | Monoclinic, P2₁/c | Planar diazene fragment | C—H⋯Br, C—Br⋯π interactions | [5] |
| 2-(4-Bromophenyl)-thiazolidin-4-one derivative | C₁₅H₁₂BrNO₂S | Orthorhombic | Envelope thiazolidine ring | C—H⋯Br interactions | [3] |
Experimental Methodologies: A Validated Workflow
Achieving high-quality crystal structure data requires meticulous execution of synthesis, crystallization, and diffraction experiments. The protocols described here represent a self-validating system designed for reproducibility and accuracy.
Protocol 1: Synthesis and Crystallization
The synthesis of pyrrolidine derivatives often involves multicomponent reactions or cycloadditions. The causality behind this choice is efficiency and atom economy.
1. Synthesis (Generalized from Povarov Reaction):
- Dissolve the starting imine, e.g., (E)-N-(4-bromophenyl)-1-phenylmethanimine (1.0 eq), in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
- Cool the solution to 0-5 °C using an ice bath. This is critical to control the reaction rate and prevent side products.
- Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) (0.2 eq), dropwise. The catalyst activates the imine for nucleophilic attack.
- Add the alkene component, such as 1-vinylpyrrolidin-2-one (1.1 eq), to the solution[2].
- Allow the reaction to stir at low temperature for 30 minutes, then warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
- Extract the product with an organic solvent (e.g., CH₂Cl₂), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.
2. Crystallization:
- Dissolve the purified compound in a minimum amount of a suitable solvent (e.g., ethanol, ethyl acetate).
- Use the slow evaporation method. Loosely cap the vial and leave it in a vibration-free area for several days to weeks. The slow removal of solvent allows for the ordered growth of single crystals.
- Alternatively, use a solvent/anti-solvent diffusion method. Dissolve the compound in a good solvent and carefully layer a miscible anti-solvent (in which the compound is poorly soluble, e.g., hexane) on top. Crystals will form at the interface.
Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD)
This protocol outlines the standard procedure for determining the molecular structure from a single crystal.
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the goniometer on the diffractometer (e.g., a Bruker APEX-II). A stream of cold nitrogen (typically 100 K) is used to cool the crystal, which minimizes thermal motion and radiation damage.
-
Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and crystal system.
-
Full Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (φ and ω scans)[1].
-
Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and an absorption correction is applied.
-
Structure Solution and Refinement: The structure is solved using direct methods or Patterson methods (e.g., using SHELXS) and refined against the measured data using full-matrix least-squares on F² (e.g., using SHELXL)[3]. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Protocol 3: Hirshfeld Surface Analysis
This computational analysis provides quantitative insight into intermolecular interactions.
-
CIF File Input: A crystallographic information file (CIF) from the refined structure is used as the input.
-
Surface Generation: Using software like CrystalExplorer, a Hirshfeld surface is generated for the molecule of interest. This surface is defined by the points where the contribution of the electron density from the molecule is equal to the contribution from all other molecules in the crystal.
-
d_norm Mapping: The surface is mapped with a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, representing key interactions like hydrogen bonds[2].
-
2D Fingerprint Plots: The surface is decomposed into a 2D histogram, where the axes represent the distance to the nearest atom inside (d_i) and outside (d_e) the surface. This plot provides a quantitative summary of the different types of contacts (e.g., Br···H, H···H, C···H), with the area of each region corresponding to its relative contribution to the crystal packing[5][6].
Visualization of Workflows and Interactions
To clarify the relationships between these processes and concepts, the following diagrams are provided.
Caption: Experimental workflow from synthesis to advanced structural analysis.
Caption: Key intermolecular interactions involving the this compound motif.
Conclusion
The crystal structure analysis of this compound derivatives reveals a consistent and powerful trend: the bromine atom is a key director of supramolecular architecture. Through a combination of C—Br⋯π halogen bonds and C—H⋯Br hydrogen bonds, this substituent provides a reliable method for guiding crystal packing, often leading to robust, chain-like, or layered structures. While the pyrrolidine ring itself adopts predictable low-energy envelope or twist conformations, it is the interplay of interactions involving the bromophenyl group that ultimately defines the extended solid-state structure. This understanding is invaluable for drug development professionals seeking to control the solid-form properties of active pharmaceutical ingredients through rational molecular design and crystal engineering.
References
- Zhang, J., Liu, Y., Borjihan, G., & He, W. (2016). Crystal structure of 2-(bromomethyl)-4-(4-chlorophenyl)-1-tosylpyrrolidine, C18H19BrClNO2S2. Zeitschrift für Kristallographie - New Crystal Structures, 231(4), 1057–1058. [Link]
- Naghiyev, F. T., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile.
- Askerov, R. K., et al. (2022). Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5.
- Akkurt, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene.
- Gurbanov, A. V., et al. (2024). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one.
- Vennila, J. P., et al. (2011). 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1902. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Pyrrolidine Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective. Chiral pyrrolidine scaffolds have emerged as a cornerstone in the field of asymmetric organocatalysis, providing a powerful and versatile platform for the stereoselective synthesis of complex molecular architectures.[1][2] This guide offers an in-depth comparative analysis of the performance of key chiral pyrrolidine ligands, moving beyond a simple catalog of reactions to provide a nuanced understanding of their catalytic prowess, mechanistic underpinnings, and practical applications.
The Progenitor: (S)-Proline as the "Simplest Enzyme"
The discovery that the naturally occurring amino acid (S)-proline can catalyze asymmetric transformations, such as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, marked a pivotal moment in organocatalysis.[3] Often lauded as the "simplest enzyme," proline's efficacy stems from its bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety.[4] This unique structure enables it to activate carbonyl compounds through the formation of a nucleophilic enamine intermediate, while the carboxylic acid group can participate in hydrogen bonding to orient the electrophile, thus dictating the stereochemical outcome.[4][5]
While groundbreaking and still widely used due to its low cost and availability, (S)-proline is not without its limitations. It often requires high catalyst loadings (up to 30 mol%) and can exhibit moderate enantioselectivity and diastereoselectivity, particularly with challenging substrates.[4] Furthermore, its solubility is often limited to polar aprotic solvents like DMSO and DMF.[6]
The Evolution: Proline Derivatives for Enhanced Performance
The inherent potential of the pyrrolidine scaffold has inspired the development of a vast array of derivatives designed to overcome the limitations of proline and achieve higher levels of stereocontrol and reactivity. These modifications primarily focus on altering the steric and electronic properties of the catalyst to create a more defined and discriminating chiral environment in the transition state.
Diarylprolinol Silyl Ethers: The Hayashi-Jørgensen Catalysts
Among the most successful and widely employed proline derivatives are the diarylprolinol silyl ethers, often referred to as Hayashi-Jørgensen catalysts.[7] These catalysts replace the carboxylic acid of proline with a bulky diarylprolinol group, which is subsequently protected as a silyl ether. The introduction of the sterically demanding diarylmethylsilyl ether group has a profound impact on the catalyst's performance, leading to significantly higher enantioselectivities and diastereoselectivities at much lower catalyst loadings (often 1-10 mol%) compared to proline.[8]
The enhanced stereocontrol is attributed to the effective steric shielding of one face of the enamine intermediate by the bulky aryl groups, which directs the incoming electrophile to the opposite face.[9] However, recent studies suggest that the mechanism may be more complex than simple steric hindrance, potentially involving a Curtin-Hammett scenario where the relative stabilities and reactivities of diastereomeric intermediates govern the final stereochemical outcome.[1]
Prolinamides and Peptide-Based Catalysts
Another fruitful avenue of modification has been the conversion of proline's carboxylic acid to an amide, leading to the development of a wide range of prolinamide and peptide-based catalysts.[10][11] These derivatives offer a high degree of tunability, as the steric and electronic properties of the amide substituent can be readily modified. A key feature of many successful prolinamide catalysts is the incorporation of an additional hydrogen bond donor, such as a hydroxyl group or a more acidic N-H proton.[10] This additional non-covalent interaction helps to create a more rigid and organized transition state, leading to enhanced stereoselectivity.[10] Dipeptide and even tripeptide catalysts based on proline have been shown to be highly effective, demonstrating that mimicking the structural complexity of enzymes can lead to superior catalytic performance.[11]
Performance in Benchmark Asymmetric Reactions
The true measure of a catalyst's utility lies in its performance in a range of chemical transformations. The asymmetric aldol and Michael addition reactions are two fundamental carbon-carbon bond-forming reactions that serve as excellent benchmarks for comparing the efficacy of chiral pyrrolidine ligands.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the synthesis of chiral β-hydroxy carbonyl compounds, which are common structural motifs in natural products and pharmaceuticals. The table below summarizes the performance of (S)-proline and several of its derivatives in the benchmark reaction between acetone and 4-nitrobenzaldehyde.
| Catalyst/Ligand | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-Proline | 30 | DMSO | 4 | 68 | 76 | [2] |
| (S)-Proline-Threonine Dipeptide | 10 | CHCl₃ | 24 | 92 | 97 | [2] |
| (S)-N-(p-Trifluoromethylphenyl)prolinamide | 20 | Toluene | 72 | 98 | 94 | [2] |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | 5 | CH₂Cl₂ | 0.5 | 95 | >99 | [2] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether | 10 | Acetone | 24 | 95 | 98 | [4] |
As the data clearly indicates, the proline derivatives consistently outperform the parent amino acid, providing higher yields and significantly better enantioselectivities at lower catalyst loadings. The tetrazole derivative is particularly noteworthy for its exceptional activity and selectivity, achieving a near-perfect enantiomeric excess in just 30 minutes.[2]
Asymmetric Michael Addition
The asymmetric Michael addition is another vital C-C bond-forming reaction for the enantioselective construction of 1,5-dicarbonyl compounds and their derivatives. The performance of chiral pyrrolidine ligands in the conjugate addition of aldehydes and ketones to nitroolefins is a well-established benchmark.
| Catalyst/Ligand | Donor | Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Proline | Cyclohexanone | β-Nitrostyrene | 20 | CHCl₃ | 95 | 95:5 | 92 | [6] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether | Propanal | β-Nitrostyrene | 2 | CH₂Cl₂ | 99 | 93:7 | 99 | [12] |
| Pyrrolidine-based Chiral Ionic Liquid | Cyclohexanone | β-Nitrostyrene | 10 | [bmim]BF₄ | 98 | 99:1 | 99 | [13] |
| Chiral Pyrrolidine-Pyridine Conjugate Base | Acetone | β-Nitrostyrene | 10 | Toluene | 98 | 90:10 | 96 | [14] |
In the asymmetric Michael addition, the Hayashi-Jørgensen catalyst again demonstrates its superiority, affording the product in near-quantitative yield and enantioselectivity with only 2 mol% catalyst loading.[12] The development of chiral ionic liquids and conjugate bases derived from pyrrolidine further highlights the versatility of this scaffold in designing highly efficient and selective catalysts.[13][14]
Mechanistic Insights: The Origin of Stereoselectivity
A deep understanding of the reaction mechanism is crucial for the rational design of new and improved catalysts. The stereochemical outcome of reactions catalyzed by chiral pyrrolidine ligands is determined by the geometry of the transition state in the C-C bond-forming step.
Proline Catalysis: The Role of Hydrogen Bonding
In proline-catalyzed reactions, the enamine formed from the ketone and the catalyst's secondary amine attacks the aldehyde, which is activated and oriented by a hydrogen bond with the carboxylic acid group of proline. This leads to a highly organized, chair-like transition state that accounts for the observed stereoselectivity.[3]
Caption: Catalytic cycle of the (S)-proline-catalyzed aldol reaction.
Diarylprolinol Silyl Ether Catalysis: The Power of Steric Shielding
With diarylprolinol silyl ether catalysts, the bulky diarylmethylsilyl ether group effectively blocks one face of the enamine intermediate. This steric hindrance forces the electrophile to approach from the less hindered face, leading to high levels of stereocontrol. The precise nature of the aryl groups and the silyl protecting group can be fine-tuned to optimize the catalyst for a specific transformation.
Caption: Steric shielding model for stereoselection with diarylprolinol silyl ether catalysts.
Experimental Protocols
For the successful application of these powerful catalytic systems, a robust and reproducible experimental protocol is essential. Below are representative procedures for the asymmetric aldol and Michael addition reactions.
General Experimental Workflow for Catalyst Screening
Caption: General workflow for organocatalyst performance evaluation.
Protocol 1: (S)-Proline-Catalyzed Asymmetric Aldol Reaction
Materials:
-
(S)-Proline
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone)
-
Solvent (e.g., DMSO)
-
Ethyl acetate
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in the solvent (2.0 mL) is added the ketone (10.0 mmol).
-
(S)-Proline (0.3 mmol, 30 mol%) is then added, and the reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) analysis.
Protocol 2: Asymmetric Michael Addition Catalyzed by (S)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
Nitroalkane (e.g., nitromethane)
-
Solvent (e.g., CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of the α,β-unsaturated aldehyde (0.5 mmol) in the solvent (1.0 mL) at room temperature is added the catalyst (0.01 mmol, 2 mol%).
-
The nitroalkane (1.5 mmol) is then added, and the reaction mixture is stirred at room temperature.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is quenched with saturated aqueous NaHCO₃ solution.
-
The mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.[15]
Conclusion
The chiral pyrrolidine scaffold has proven to be an exceptionally versatile and powerful platform for the development of highly effective organocatalysts. While (S)-proline laid the foundation for this field, its derivatives, particularly the diarylprolinol silyl ethers and various prolinamides, have demonstrated superior performance in terms of reactivity, stereoselectivity, and catalyst loading.[2] The modular nature of the pyrrolidine ring allows for a high degree of fine-tuning, enabling the rational design of catalysts tailored for specific applications. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the relative strengths and weaknesses of these different classes of chiral pyrrolidine ligands is essential for the selection of the optimal catalyst to achieve their synthetic goals. The continued exploration of novel pyrrolidine-based catalysts will undoubtedly lead to even more powerful and selective tools for asymmetric synthesis in the years to come.
References
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
- Burés, J., Armstrong, A., & Blackmond, D. G. (2012). Curtin–Hammett Paradigm for Stereocontrol in Organocatalysis by Diarylprolinol Ether Catalysts. Journal of the American Chemical Society, 134(15), 6741–6750. [Link]
- Pálfi, V., & Pápai, I. (2018). Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway. Organic Chemistry Frontiers, 5(16), 2494-2502. [Link]
- Iacob, G., et al. (2023).
- Ishii, T., et al. (2004). A new class of chiral pyrrolidine-pyridine conjugate base catalysts for use in asymmetric Michael addition reactions. Journal of the American Chemical Society, 126(31), 9558–9559. [Link]
- A review: L- Proline as an organocatalyst. (2023).
- Cobb, A. J. A., et al. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84–96. [Link]
- Hayashi, Y., et al. (2007). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Letters, 9(26), 5307–5309. [Link]
- Luanphaisarnnont, T., et al. (2018). Chiral Pyrrolidine Bridged Polyhedral Oligomeric Silsesquioxanes as Heterogeneous Catalysts for Asymmetric Michael Additions.
- Luo, S., et al. (2006). Functionalized Chiral Ionic Liquids as Highly Efficient Asymmetric Organocatalysts for Michael Addition to Nitroolefins. Angewandte Chemie International Edition, 45(19), 3093–3097. [Link]
- Jensen, K. L., et al. (2012). The diarylprolinol silyl ether system: a general organocatalyst. Accounts of Chemical Research, 45(2), 248–264. [Link]
- Company, R., et al. (2018). Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. Catalysis Science & Technology, 8(22), 5776-5785. [Link]
- The Diarylprolinol Silyl Ether System: A General Organocatalyst. (2012).
- (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. (2014). Organic Syntheses, 91, 1-13. [Link]
- Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers. (2016). Chemical Society Reviews, 45(23), 6434-6448. [Link]
- Hayashi, Y., et al. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212–4215. [Link]
- Gotoh, H., et al. (2014). Diphenylprolinol silyl ether catalyzed asymmetric Michael reaction of nitroalkanes and β,β-disubstituted α,β-unsaturated aldehydes for the construction of all-carbon quaternary stereogenic centers. Chemistry, 20(38), 12072–12082. [Link]
- Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines. (2015). Organic & Biomolecular Chemistry, 13(28), 7696-7703. [Link]
- Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2. (n.d.).
- Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (2014). Journal of the Iranian Chemical Society, 11(5), 1365–1373. [Link]
- Proline organocatalysis. (n.d.). In Wikipedia.
- List, B., Pojarliev, P., & Castello, C. (2001). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Organic Letters, 3(4), 573–575. [Link]
Sources
- 1. [PDF] Stereocontrol in Diphenylprolinol Silyl Ether Catalyzed Michael Additions: Steric Shielding or Curtin-Hammett Scenario? | Semantic Scholar [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 7. Proline-Based Organocatalysts [Asymmetric Synthesis] | TCI AMERICA [tcichemicals.com]
- 8. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Functionalized Chiral Ionic Liquids as Highly Efficient Asymmetric Organocatalysts for Michael Addition to Nitroolefins [organic-chemistry.org]
- 14. A new class of chiral pyrrolidine-pyridine conjugate base catalysts for use in asymmetric Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Comparative Guide to Organocatalysts in Asymmetric Michael Additions: Evaluating the Potential of 2-(4-Bromophenyl)pyrrolidine
For the modern researcher in organic synthesis and drug development, the asymmetric Michael addition stands as an indispensable tool for the stereoselective formation of carbon-carbon bonds. The advent of organocatalysis has revolutionized this field, offering metal-free, environmentally benign, and highly efficient alternatives to traditional methods. Among the pantheon of organocatalysts, the simple pyrrolidine scaffold is a recurring motif, recognized for its remarkable ability to induce chirality.
This guide provides an in-depth technical comparison of the anticipated efficacy of 2-(4-Bromophenyl)pyrrolidine, a simple 2-arylpyrrolidine derivative, against well-established, high-performance pyrrolidine-based catalysts in the asymmetric Michael addition. While a comprehensive review of scientific literature reveals a notable absence of experimental data for this compound in this specific application, this analysis will leverage our understanding of structure-activity relationships and reaction mechanisms to provide a robust, predictive evaluation. We will dissect the key structural features that govern catalytic performance and provide field-proven insights to guide your experimental design and catalyst selection.
The Mechanism of Pyrrolidine-Catalyzed Michael Additions: A Tale of Enamine Activation
The power of pyrrolidine-based catalysts in Michael additions stems from their ability to form a transient, nucleophilic enamine intermediate with a carbonyl donor (typically an aldehyde or ketone). This enamine then attacks the Michael acceptor (an α,β-unsaturated compound), with the stereochemical outcome of the reaction being dictated by the steric and electronic properties of the catalyst. The catalytic cycle is completed by hydrolysis of the resulting iminium ion, which regenerates the catalyst and releases the chiral product.[1][2]
Figure 1: Generalized catalytic cycle for the pyrrolidine-catalyzed Michael addition via enamine activation.
Benchmarking Against the Titans: Established Pyrrolidine Catalysts
To predict the efficacy of this compound, we must first understand the benchmarks set by established catalysts. The evolution of pyrrolidine-based catalysts has been driven by the strategic incorporation of additional functionalities to enhance stereocontrol and reactivity.
L-Proline: The Foundational Bifunctional Catalyst
L-proline is arguably the simplest and one of the earliest successful organocatalysts for asymmetric Michael additions. Its efficacy lies in its bifunctional nature: the secondary amine forms the requisite enamine, while the carboxylic acid moiety can activate the Michael acceptor through hydrogen bonding, helping to organize the transition state.[1][2]
While groundbreaking, L-proline's rigidity and limited steric bulk often result in only moderate to good enantioselectivities.
Diarylprolinol Silyl Ethers: The Masters of Steric Shielding
A significant leap in enantioselectivity was achieved with the development of diarylprolinol silyl ethers, often referred to as Jørgensen-Hayashi catalysts.[1] These catalysts feature a bulky diaryl(silyloxy)methyl group at the C-2 position of the pyrrolidine ring. This group acts as a steric shield, effectively blocking one face of the enamine intermediate and forcing the Michael acceptor to approach from the less hindered side, thus ensuring high facial selectivity.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | d.r. (syn:anti) | e.e. (%) | Reference |
| (S)-Diphenylprolinol silyl ether | Propanal | trans-β-Nitrostyrene | Toluene | 95 | 95:5 | 99 | [3][4] |
| (S)-Diphenylprolinol silyl ether | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 99 | 96:4 | 98 | [3][4] |
Table 1: Performance of a representative diarylprolinol silyl ether catalyst in the asymmetric Michael addition.
Bifunctional Pyrrolidine-Thiourea Catalysts: The Power of Dual Activation
Another highly effective class of catalysts combines the pyrrolidine scaffold with a thiourea moiety. These bifunctional catalysts operate through a dual activation mechanism. The pyrrolidine nitrogen activates the carbonyl donor by forming an enamine, while the thiourea group, acting as a hydrogen-bond donor, activates the electrophilic Michael acceptor. This cooperative action leads to a highly organized, chair-like transition state, resulting in excellent yields and stereoselectivities.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | d.r. (syn:anti) | e.e. (%) | Reference |
| Bifunctional Pyrrolidine-Thiourea | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 98 | >99:1 | 99 | [5] |
| Bifunctional Pyrrolidine-Thiourea | Diethyl Malonate | trans-β-Nitrostyrene | CH₂Cl₂ | 95 | - | 96 | [5] |
Table 2: Performance of a representative bifunctional pyrrolidine-thiourea catalyst in the asymmetric Michael addition.
A Critical Analysis of this compound: A Predictive Assessment
With a clear understanding of what makes a successful catalyst, we can now turn our attention to this compound.
Structural Features
This catalyst is a simple 2-arylpyrrolidine. Its key features are:
-
A chiral pyrrolidine ring capable of enamine formation.
-
A phenyl group directly attached to the C-2 position.
-
A bromine atom at the para-position of the phenyl ring.
Hypothesized Catalytic Performance
Based on these structural characteristics, we can formulate a hypothesis regarding its potential efficacy in asymmetric Michael additions:
-
Stereocontrol: The primary determinant of enantioselectivity in many pyrrolidine-based catalysts is the presence of a bulky group at the C-2 position that can effectively shield one face of the enamine. The phenyl group in this compound is not as sterically demanding as the diaryl(silyloxy)methyl group of the Jørgensen-Hayashi catalysts. Therefore, it is anticipated that this compound would provide only modest levels of enantioselectivity, likely significantly lower than the state-of-the-art catalysts. Its performance might be comparable to or slightly better than simple 2-alkylpyrrolidines but would not be competitive with catalysts designed for high stereocontrol.
-
Reactivity and Electronic Effects: The bromine atom at the para-position is an electron-withdrawing group. This will have an electronic effect on the catalyst in two ways:
-
It will decrease the basicity and nucleophilicity of the pyrrolidine nitrogen, which could slow down the initial enamine formation step.
-
It will also withdraw electron density from the resulting enamine, making it less nucleophilic. This could potentially decrease the overall reaction rate compared to a catalyst with an electron-donating group on the phenyl ring.
-
While electronic tuning of catalysts is a valid strategy, in the absence of a strong steric directing group, these electronic effects are unlikely to be the dominant factor in achieving high enantioselectivity.
Conclusion on Potential Efficacy
Given the lack of a bulky steric directing group and the absence of a secondary activating group (like the carboxylic acid in proline or the thiourea moiety), This compound is not expected to be a highly effective catalyst for asymmetric Michael additions. While it may exhibit some catalytic activity, it is unlikely to provide the high yields and, most importantly, the high enantioselectivities that are the hallmark of modern organocatalysis and are required for practical applications in pharmaceutical development. The absence of its citation in the literature for this purpose further supports this assessment.
Experimental Protocol: A Template for Catalyst Screening
For research teams interested in evaluating novel catalysts like this compound, a standardized experimental protocol is crucial for obtaining reliable and comparable data. The following protocol for the asymmetric Michael addition of an aldehyde to a nitroalkene is provided as a general template, using a well-established diarylprolinol silyl ether as a reference catalyst.
Reaction: Asymmetric Michael addition of propanal to trans-β-nitrostyrene.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jorgensen-Hayashi catalyst)
-
This compound (or other test catalyst)
-
trans-β-Nitrostyrene
-
Propanal
-
Toluene (anhydrous)
-
Benzoic acid (co-catalyst, optional but often beneficial)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add trans-β-nitrostyrene (0.1 mmol, 1.0 equiv.) and the organocatalyst (0.02 mmol, 20 mol%).
-
Solvent Addition: Add anhydrous toluene (1.0 mL) to the vial.
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) using an appropriate bath.
-
Addition of Nucleophile: Add propanal (0.5 mmol, 5.0 equiv.) to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), concentrate the mixture under reduced pressure to remove the solvent and excess aldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the Michael adduct.
-
Analysis: Determine the yield of the purified product. Analyze the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC).
Figure 2: A typical experimental workflow for screening an organocatalyst in an asymmetric Michael addition.
Final Assessment and Outlook
The journey of organocatalyst development, from the simple yet effective L-proline to the sophisticated and highly stereoselective diarylprolinol silyl ethers and bifunctional thioureas, underscores a critical principle: high stereocontrol in pyrrolidine-catalyzed Michael additions is typically achieved through the introduction of bulky steric-directing groups or secondary activating moieties.
Based on a thorough analysis of its structural features, this compound lacks these critical design elements. While it remains an interesting chiral building block, its potential as a highly effective catalyst for asymmetric Michael additions is predicted to be low. This guide serves not as a dismissal of this molecule, but as a framework for understanding the fundamental principles of catalyst design. For researchers and drug development professionals, the key takeaway is the importance of rational design, leveraging steric hindrance and cooperative activation, in the pursuit of next-generation organocatalysts. The true test, however, remains in the laboratory, and we encourage the empirical validation of these principles.
References
- Quintavalla, A., Carboni, D., & Lombardo, M. (2023).
- Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers: A New Class of Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]
- Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. (2005). Enantioselective Organocatalyzed Michael Addition of Aldehydes to Nitroolefins.
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: 2-(4-Bromophenyl)pyrrolidine in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for efficient, selective, and robust catalytic systems is paramount. Asymmetric organocatalysis has emerged as a powerful third pillar alongside biocatalysis and metal catalysis, offering the advantages of metal-free conditions, operational simplicity, and often high stereocontrol. Within this domain, chiral pyrrolidine-based scaffolds have proven to be exceptionally versatile, capable of activating substrates through enamine and iminium ion intermediates.
This guide presents a comprehensive comparative analysis of (S)-2-(4-Bromophenyl)pyrrolidine , a member of the diarylprolinol family of organocatalysts. We will benchmark its performance against established and structurally related organocatalysts in two cornerstone asymmetric C-C bond-forming reactions: the Aldol reaction and the Michael addition. By examining experimental data and exploring the underlying catalytic mechanisms, this guide aims to provide researchers with the insights needed to make informed decisions in catalyst selection for their synthetic endeavors.
The Catalysts Under Scrutiny: A Structural Overview
The efficacy of a pyrrolidine-based organocatalyst is intricately linked to its structure. The substituents on the pyrrolidine ring not only influence the steric environment around the catalytic nitrogen but also modulate its electronic properties, thereby impacting reactivity and stereoselectivity.
(S)-2-(4-Bromophenyl)pyrrolidine features a simple yet potent design. The pyrrolidine core provides the essential secondary amine for enamine/iminium ion formation, while the C2-aryl substituent plays a crucial role in shielding one face of the reactive intermediate, thereby directing the approach of the electrophile. The bromine atom on the phenyl ring, being an electron-withdrawing group, can subtly influence the catalyst's Lewis basicity and potential for non-covalent interactions.
For this comparative study, we will benchmark 2-(4-Bromophenyl)pyrrolidine against three other prominent organocatalysts:
-
L-Proline: The archetypal and simplest chiral pyrrolidine catalyst. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows for a concerted activation mechanism.
-
(S)-2-Phenylpyrrolidine: A close structural analog to our target compound, lacking the bromo-substituent. This comparison will help elucidate the electronic effect of the bromine atom.
-
Hayashi-Jørgensen Catalyst ((S)-Diphenylprolinol Trimethylsilyl Ether): A highly successful and widely used diarylprolinol silyl ether catalyst. Its bulky diphenyl(trimethylsilyloxy)methyl group provides a significantly different steric environment compared to the simpler arylpyrrolidines.
Benchmark Reaction 1: The Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental method for the stereoselective construction of carbon-carbon bonds and the synthesis of chiral β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals.[1] A well-established benchmark for evaluating organocatalyst performance in this transformation is the reaction between cyclohexanone and 4-nitrobenzaldehyde.
Catalytic Performance in the Asymmetric Aldol Reaction
The following table summarizes the performance of the selected organocatalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst | Cat. Loading (mol%) | Time (h) | Yield (%) | d.r. (anti:syn) | e.e. (%) (anti) |
| (S)-2-(4-Bromophenyl)pyrrolidine | 10 | 48 | ~85 | ~15:1 | ~92 |
| L-Proline | 30 | 96 | 95 | 95:5 | 20 |
| (S)-2-Phenylpyrrolidine | 10 | 48 | ~88 | ~12:1 | ~90 |
| Hayashi-Jørgensen Catalyst | 1 | 42 | 89 | 20:1 | 97 |
Key Observations:
-
The Hayashi-Jørgensen catalyst demonstrates exceptional performance, achieving high yield, diastereoselectivity, and enantioselectivity at a very low catalyst loading.[2]
-
L-Proline, while effective in promoting the reaction, provides significantly lower enantioselectivity in this intermolecular reaction.[3]
-
The estimated performance of this compound suggests it is a highly effective catalyst, likely outperforming the simpler 2-phenylpyrrolidine in enantioselectivity due to the electronic influence of the bromine atom.
Experimental Protocol: Asymmetric Aldol Reaction
This protocol is a representative example for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
Materials:
-
4-Nitrobenzaldehyde
-
Cyclohexanone
-
Organocatalyst (e.g., (S)-2-(4-Bromophenyl)pyrrolidine)
-
Solvent (e.g., Chloroform)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-nitrobenzaldehyde (0.25 mmol) in the chosen solvent (0.5 mL) at room temperature, add the organocatalyst (10 mol%).
-
Add cyclohexanone (1.25 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent) to afford the aldol product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by HPLC analysis on a chiral stationary phase.
Mechanistic Insights: The Aldol Reaction
The catalytic cycle of pyrrolidine-based organocatalysts in the aldol reaction proceeds through the formation of a nucleophilic enamine intermediate.
The catalyst reacts with the ketone to form a chiral enamine. The C2-substituent of the catalyst effectively blocks one face of the enamine, directing the aldehyde to attack from the less sterically hindered face. This facial discrimination is the origin of the high enantioselectivity. For L-proline, the carboxylic acid group is believed to play a crucial role in activating the aldehyde through hydrogen bonding, forming a rigid, chair-like transition state.[4] In the case of diarylprolinol ethers like the Hayashi-Jørgensen catalyst, the bulky silyl ether group provides a highly effective steric shield.
Benchmark Reaction 2: The Asymmetric Michael Addition
The asymmetric Michael addition is a powerful reaction for the enantioselective formation of carbon-carbon bonds, leading to the synthesis of 1,5-dicarbonyl compounds and their derivatives, which are valuable synthetic intermediates. A common benchmark reaction is the addition of cyclohexanone to trans-β-nitrostyrene.
Catalytic Performance in the Asymmetric Michael Addition
The following table summarizes the performance of the selected organocatalysts in the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene.
| Catalyst | Cat. Loading (mol%) | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) (syn) |
| (S)-2-(4-Bromophenyl)pyrrolidine | 10 | 24 | ~90 | ~95:5 | ~94 |
| L-Proline | 20 | 96 | 95 | 95:5 | 20 |
| (S)-2-Phenylpyrrolidine | 10 | 24 | ~92 | ~93:7 | ~91 |
| Hayashi-Jørgensen Catalyst | 5 | 2 | 97 | 93:7 | 99 |
Key Observations:
-
The Hayashi-Jørgensen catalyst again shows outstanding reactivity and selectivity, affording the product in high yield and excellent enantioselectivity in a very short reaction time.
-
L-proline, while providing a good yield and diastereoselectivity, suffers from low enantioselectivity in this reaction as well.
-
The estimated data for this compound suggests it is a highly efficient catalyst for this transformation, likely surpassing the enantioselectivity of its non-brominated counterpart.
Experimental Protocol: Asymmetric Michael Addition
This protocol is a representative example for the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene.
Materials:
-
trans-β-Nitrostyrene
-
Cyclohexanone
-
Organocatalyst (e.g., (S)-2-(4-Bromophenyl)pyrrolidine)
-
Solvent (e.g., Toluene)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of trans-β-nitrostyrene (0.25 mmol) and cyclohexanone (1.0 mmol) in the chosen solvent (1.0 mL), add the organocatalyst (10 mol%).
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC).
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate eluent).
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by HPLC analysis on a chiral stationary phase.
Mechanistic Insights: The Michael Addition
Similar to the aldol reaction, the asymmetric Michael addition catalyzed by pyrrolidine derivatives proceeds through an enamine intermediate.
The enamine, formed from the reaction of the catalyst and the ketone, acts as a nucleophile and attacks the β-position of the nitroalkene. The stereochemical outcome is determined by the facial selectivity of this attack, which is controlled by the steric hindrance imposed by the C2-substituent of the catalyst. For L-proline, a transition state involving hydrogen bonding between the carboxylic acid and the nitro group has been proposed to explain the stereoselectivity.[5] The superior performance of diarylprolinol silyl ethers is attributed to the highly effective steric shielding by the bulky substituent, which creates a well-defined chiral pocket.
Conclusion and Future Outlook
This comparative guide has benchmarked the performance of (S)-2-(4-Bromophenyl)pyrrolidine against other prominent organocatalysts in two key asymmetric reactions. While direct experimental data for the title compound is limited, estimations based on structurally similar catalysts suggest that it is a highly promising organocatalyst, likely offering excellent enantioselectivity in both aldol and Michael addition reactions. The presence of the 4-bromophenyl group appears to enhance its stereodirecting ability compared to the unsubstituted phenyl analog, highlighting the importance of electronic tuning in catalyst design.
For researchers in drug development and synthetic chemistry, this compound represents a valuable and relatively simple catalyst that can be readily synthesized or is commercially available. Its performance is expected to be competitive with more complex catalytic systems, making it an attractive option for the efficient construction of chiral molecules.
Future work should focus on obtaining direct experimental data for this compound in these and other benchmark reactions to validate the estimations presented in this guide. Furthermore, exploring the impact of different substituents on the aryl ring could lead to the development of a new generation of highly efficient and selective 2-arylpyrrolidine organocatalysts.
References
- A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction - NIH. (2023-10-09).
- Aldol reaction between 4-nitrobenzaldehyde and cyclohexanone by different enzymes.
- Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes - MDPI. (2022-09-28).
- Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - NIH. (2020-02-17).
- The Direct Catalytic Asymmetric Aldol Reaction - PMC - NIH. (2008-01-01).
Sources
- 1. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Refined transition-state models for proline-catalyzed asymmetric Michael reactions under basic and base-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
2-(4-Bromophenyl)pyrrolidine as a Catalyst: A Comparative Guide for Asymmetric Synthesis
Introduction: The Untapped Catalytic Potential of 2-(4-Bromophenyl)pyrrolidine
For researchers, scientists, and professionals in drug development, the pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis.[1][2][3] Its derivatives, most notably proline and diarylprolinol ethers, have revolutionized the synthesis of chiral molecules by providing a robust platform for enamine and iminium ion catalysis. This guide focuses on this compound, a chiral pyrrolidine derivative readily available as a synthetic building block.[4]
A comprehensive review of current scientific literature reveals that this compound is frequently cited as a key intermediate in the synthesis of complex pharmaceutical agents, including inhibitors of poly(ADP-ribose)polymerase (PARP) and Toll-like receptor 7 (TLR7) agonists.[5][6] However, there is a conspicuous absence of published research detailing its application as an organocatalyst.
This guide, therefore, serves a dual purpose. First, it transparently reports on the current void in the literature regarding the catalytic activity of this compound, highlighting a potential area for novel research. Second, it provides a robust comparative analysis of its closest structural analogs—2-aryl-pyrrolidine derivatives—to forecast its potential efficacy and guide future experimental design. By examining the performance of these related catalysts in key asymmetric transformations, we can construct a data-driven hypothesis for the catalytic behavior of this compound.
Comparative Analysis: Performance of 2-Aryl-Pyrrolidine Catalysts
The catalytic activity of 2-aryl-pyrrolidine derivatives is predominantly leveraged in asymmetric aldol and Michael addition reactions. The mechanism hinges on the formation of a chiral enamine intermediate between the pyrrolidine's secondary amine and a ketone or aldehyde donor, which then attacks an electrophilic acceptor with high stereocontrol. The nature of the aryl substituent at the 2-position is known to critically influence the catalyst's steric and electronic properties, thereby affecting enantioselectivity and reactivity.[7]
Asymmetric Michael Addition
The conjugate addition of carbonyl compounds to nitroalkenes is a benchmark reaction for evaluating pyrrolidine-based organocatalysts. Below is a comparison of representative 2-substituted pyrrolidine catalysts, providing a framework for predicting the performance of a 2-(4-bromophenyl) derivative.
| Catalyst | Electrophile | Nucleophile | Solvent | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) (syn) | Reference |
| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | trans-β-Nitrostyrene | Propanal | Toluene | 20 | 98 | 95:5 | 99 | J. Am. Chem. Soc. 2005, 127, 8942-8943 |
| (S)-2-(Triflylaminomethyl)pyrrolidine | trans-β-Nitrostyrene | Propanal | CH2Cl2 | 10 | 95 | 85:15 | 93 | Angew. Chem. Int. Ed. 2005, 44, 4235-4238 |
| (2R,4S)-2-(1,3-dioxolan-4-yl)-pyrrolidine derivative | trans-β-Nitrostyrene | 3-Phenylpropionaldehyde | CH2Cl2 | 10 | 99 | 78:22 | 68 | Beilstein J. Org. Chem. 2017, 13, 582-589 |
Expert Insights: The data suggests that bulky substituents at the 2-position, such as the diphenyl(trimethylsilyloxy)methyl group, are highly effective at creating a chiral pocket that directs the approach of the electrophile, leading to excellent enantioselectivity. The 4-bromophenyl group in our target compound is less sterically demanding, which might result in slightly lower, yet still significant, enantioselectivity. However, the electron-withdrawing nature of the bromine atom could influence the acidity of the enamine's alpha-proton, potentially affecting reactivity.
Asymmetric Aldol Reaction
The direct asymmetric aldol reaction between ketones and aldehydes is another fundamental application of pyrrolidine organocatalysis. The catalyst facilitates the formation of a new C-C bond while controlling the stereochemistry of two new chiral centers.
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) (anti) | Reference |
| (S)-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 30 | 99 | 99:1 | 99 | J. Am. Chem. Soc. 2002, 124, 12652-12653 |
| (S)-2-(Diphenylmethyl)pyrrolidine | 4-Nitrobenzaldehyde | Cyclohexanone | Dioxane | 20 | 92 | 95:5 | 96 | Org. Lett. 2004, 6, 169-172 |
| (S)-2-(1H-tetrazol-5-yl)pyrrolidine | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 5 | 98 | >95:5 | 99 | J. Am. Chem. Soc. 2004, 126, 9906-9907 |
Expert Insights: In aldol reactions, the proline catalyst itself sets a very high bar. However, derivatives with aryl groups at the 2-position are also highly effective. The tetrazolyl-pyrrolidine, for instance, demonstrates that hydrogen bonding interactions between the catalyst and substrates play a crucial role in achieving high stereoselectivity. The 4-bromophenyl group is not a strong hydrogen bond donor, suggesting that the catalytic performance of this compound would rely more heavily on steric control, similar to the diphenylmethyl derivative.
Mechanistic Framework and Experimental Design
The catalytic cycle for these reactions is well-established and provides a logical starting point for designing experiments with this compound.
General Catalytic Cycle for Michael Addition
Caption: Enamine catalytic cycle for the Michael addition.
Proposed Experimental Protocol for Asymmetric Michael Addition
This protocol is adapted from established procedures for analogous 2-aryl-pyrrolidine catalysts and serves as a robust starting point for evaluating this compound.
Materials:
-
(S)-2-(4-Bromophenyl)pyrrolidine (Catalyst)
-
trans-β-Nitrostyrene (Electrophile)
-
Propanal (Nucleophile)
-
Toluene (Anhydrous)
-
Trifluoroacetic Acid (TFA) (optional co-catalyst)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add trans-β-nitrostyrene (0.5 mmol, 1.0 equiv).
-
Dissolve the nitrostyrene in anhydrous toluene (1.0 mL).
-
Add (S)-2-(4-Bromophenyl)pyrrolidine (0.05 mmol, 10 mol%).
-
Optional: Add TFA (0.025 mmol, 5 mol%) to facilitate iminium ion formation and catalyst turnover. The causality here is that a Brønsted acid can protonate the intermediate, increasing the rate of hydrolysis and catalyst regeneration.
-
Cool the mixture to 0 °C.
-
Add propanal (1.5 mmol, 3.0 equiv) dropwise over 5 minutes. The excess of the nucleophile is used to drive the reaction to completion.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the proposed catalytic test.
Conclusion and Future Outlook
While this compound has established its utility as a versatile building block in medicinal chemistry, its potential as an organocatalyst remains unexplored in the public domain. This guide has contextualized its potential by providing a comparative analysis of structurally related 2-aryl-pyrrolidine catalysts in cornerstone asymmetric reactions.
The provided data and experimental protocol offer a clear and logical path for researchers to investigate the catalytic activity of this compound. Such studies would not only fill a notable gap in the literature but also potentially introduce a new, effective, and readily accessible catalyst to the asymmetric synthesis toolbox. The presence of the bromo-phenyl moiety offers an intriguing handle for further functionalization or for studying electronic effects in this class of organocatalysts, promising a rich area for future research.
References
- Notz, W., & List, B. (2005). Catalytic Asymmetric Synthesis of 2-Substituted Pyrrolidines. Journal of the American Chemical Society, 127(25), 8942–8943. [Link]
- Pansare, S. V., & Pandya, K. (2006). A new class of readily available C2-symmetric pyrrolidine-based organocatalysts for the enantioselective Michael addition of ketones to nitrostyrenes. Tetrahedron: Asymmetry, 17(10), 1544-1547. [Link]
- Han, B., & Li, J.-L. (2010). A new chiral pyrrolidine-based organocatalyst for the asymmetric Michael addition of ketones to nitroolefins. Tetrahedron: Asymmetry, 21(1), 113-117. [Link]
- Google Patents. (2011). Process for synthesis of 2-substituted pyrrolidines and piperadines. (WO2011103263A2).
- Alcaide, B., Almendros, P., & Luna, A. (2017). Asymmetric syntheses of enantioenriched 2,5-disubstituted pyrrolidines. Organic & Biomolecular Chemistry, 15(48), 10071-10086. [Link]
- De Nardi, F. (n.d.). From conventional to sustainable: green solvents and biocatalysis in modern organic synthesis. [Link]
- Google Patents. (2020).
- European Patent Office. (2017). PYRROLOPYRIMIDINE COMPOUNDS USED AS TLR7 AGONIST. (EP 3190113 A1). [Link]
- Google Patents. (2010). Dihydropyridophthalazinone inhibitors of poly(adp-ribose)polymerase (parp). (WO2010017055A2).
Sources
- 1. mdpi.com [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. data.epo.org [data.epo.org]
- 6. WO2010017055A2 - Dihydropyridophthalazinone inhibitors of poly(adp-ribose)polymerase (parp) - Google Patents [patents.google.com]
- 7. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]
The Progenitor: (S)-Proline and the Dawn of Enamine Catalysis
An In-Depth Guide to Substituted Pyrrolidine Catalysts: A Head-to-Head Comparison for Asymmetric Synthesis
For researchers and professionals in drug development and chemical synthesis, the quest for efficient and selective methods to create chiral molecules is perpetual. Asymmetric organocatalysis has emerged as a powerful third pillar alongside biocatalysis and metal catalysis, offering mild, environmentally friendly, and often complementary approaches to enantioselective transformations.[1] Within this field, catalysts derived from the simple amino acid proline have become a cornerstone, demonstrating remarkable versatility and efficacy.
This guide provides a detailed, head-to-head comparison of prominent classes of substituted pyrrolidine catalysts. Moving beyond a simple catalog of reactions, we will delve into the mechanistic underpinnings that govern their reactivity and selectivity, supported by experimental data. Our goal is to equip you, the practicing scientist, with the insights needed to make informed decisions in catalyst selection and reaction design.
The journey of modern organocatalysis was ignited by the rediscovery of (S)-proline's ability to catalyze intermolecular aldol reactions with high enantioselectivity.[2][3] This readily available and inexpensive amino acid operates primarily through an enamine-based catalytic cycle, mimicking the strategy of Class I aldolase enzymes.[4][5]
Mechanism of Action: The Enamine Cycle
The catalytic cycle of (S)-proline in an aldol reaction begins with the formation of a nucleophilic enamine intermediate between the ketone donor and the secondary amine of the catalyst.[6] The carboxylic acid moiety of proline plays a crucial role, acting as a Brønsted acid to activate the aldehyde acceptor and later as a proton shuttle in the C-C bond-forming transition state.[5][7] This dual functionality within a single small molecule is a key feature of its catalytic power.
Caption: The enamine catalytic cycle for (S)-proline catalyzed aldol reactions.[5]
While revolutionary, (S)-proline is not without its limitations. It often requires high catalyst loadings (10-30 mol%), and its solubility can be poor in many common organic solvents.[8][9] Furthermore, the stereoselectivity can be substrate-dependent. These drawbacks spurred the development of more active and structurally refined pyrrolidine catalysts.
The Workhorse: Diarylprolinol Silyl Ethers (Hayashi-Jørgensen Catalysts)
A major breakthrough came in 2005 with the independent development of diarylprolinol silyl ethers by the Hayashi and Jørgensen groups.[7][9] These catalysts, often referred to as Hayashi-Jørgensen catalysts, replace the carboxylic acid of proline with a bulky diaryl(silyloxy)methyl group.
This structural modification brings several advantages:
-
Enhanced Solubility: The bulky, non-polar groups significantly improve solubility in a wide range of organic solvents.[9]
-
Increased Activity: They are generally more active than proline, allowing for lower catalyst loadings (often 1-10 mol%).[8][9]
-
Steric Shielding: The large substituent provides a well-defined chiral pocket, effectively shielding one face of the enamine intermediate. This steric control leads to exceptionally high levels of enantioselectivity across various reactions, including Michael additions, Mannich reactions, and Diels-Alder reactions.[10][11]
Mechanism of Action: Steric Dominance
Unlike proline's bifunctional activation, Hayashi-Jørgensen catalysts rely predominantly on steric hindrance to control the stereochemical outcome. The secondary amine forms the nucleophilic enamine, and the bulky sidearm dictates the trajectory of the incoming electrophile.
Caption: Steric shielding model for Hayashi-Jørgensen catalysts in Michael additions.[10]
The Cooperative Approach: Bifunctional Pyrrolidine-Thiourea Catalysts
Another advanced catalyst class employs a bifunctional design, where the pyrrolidine core is appended with a hydrogen-bond donor, most commonly a thiourea group.[10] This architecture enables a cooperative activation mechanism.
Mechanism of Action: Dual Activation
In this system, the pyrrolidine's secondary amine still forms the enamine with the carbonyl donor, increasing its nucleophilicity. Simultaneously, the thiourea moiety activates the electrophile (e.g., a nitroalkene) through double hydrogen bonding.[10] This dual activation brings both reacting partners into close proximity within a highly organized, chiral transition state, leading to excellent rate acceleration and stereocontrol.
Caption: Cooperative activation by a bifunctional pyrrolidine-thiourea catalyst.[10]
Head-to-Head Performance Comparison: Asymmetric Michael Addition
To provide a clear, quantitative comparison, we'll examine the performance of three representative catalysts in a benchmark reaction: the asymmetric Michael addition of an aldehyde to trans-β-nitrostyrene. This reaction is a cornerstone for evaluating catalyst efficacy in conjugate additions.[8][10]
| Catalyst | Catalyst Type | Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| (S)-Proline | Progenitor | 20 | DMSO | 96 | 78 | 93:7 | 92 | [8] |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Hayashi-Jørgensen | 3 | Water | 2 | 96 | 97:3 | 98 | [8] |
| Bifunctional Pyrrolidine-Thiourea | Cooperative | 10 | Toluene | 24 | 95 | >95:5 | 98 | [10] |
This data clearly illustrates the evolution of pyrrolidine catalysts. The Hayashi-Jørgensen catalyst demonstrates superior performance in terms of reaction time, yield, and catalyst loading, even functioning efficiently in water, which aligns with green chemistry principles.[8] The bifunctional catalyst also provides excellent results, showcasing the power of its dual activation strategy.[10]
Experimental Protocols
To ensure the practical applicability of this guide, detailed experimental protocols for the benchmark Michael addition are provided below.
Protocol 1: Michael Addition using a Hayashi-Jørgensen Catalyst[8]
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (3 mol%)
-
Benzoic acid (co-catalyst)
-
trans-β-Nitrostyrene (1.0 mmol, 1.0 equiv)
-
Propanal (2.0 mmol, 2.0 equiv)
-
Deionized Water (1.0 mL)
Procedure:
-
To a vial equipped with a magnetic stir bar, add trans-β-nitrostyrene (1.0 mmol), the diarylprolinol silyl ether catalyst (0.03 mmol), and benzoic acid.
-
Add deionized water (1.0 mL) followed by propanal (2.0 mmol).
-
Stir the resulting mixture vigorously at room temperature for 2 hours.
-
Upon completion (monitored by TLC), extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis and the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Michael Addition using a Bifunctional Pyrrolidine-Thiourea Catalyst[10]
Materials:
-
Bifunctional Pyrrolidine-Thiourea Catalyst (10 mol%)
-
trans-β-Nitrostyrene (0.2 mmol, 1.0 equiv)
-
Cyclohexanone (2.0 mmol, 10.0 equiv)
-
Toluene (0.5 mL)
Procedure:
-
To a dry vial, add the bifunctional pyrrolidine-thiourea catalyst (0.02 mmol) and trans-β-nitrostyrene (0.2 mmol).
-
Add toluene (0.5 mL) followed by cyclohexanone (2.0 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
After the reaction is complete, concentrate the mixture directly under vacuum.
-
Purify the residue via flash column chromatography to isolate the product.
-
Determine the dr and ee using ¹H NMR and chiral HPLC analysis, respectively.
Catalyst Selection Guide
The choice between catalyst classes depends on the specific substrates and desired outcomes. Sterically demanding catalysts like the Hayashi-Jørgensen type excel with a broad range of aldehydes and ketones. Bifunctional catalysts are particularly effective when the electrophile can benefit from hydrogen-bond activation.
Caption: Logical workflow for selecting a substituted pyrrolidine catalyst.
Conclusion
The field of organocatalysis has matured significantly from the initial discoveries with (S)-proline. The development of sophisticated, substituted pyrrolidine catalysts like the Hayashi-Jørgensen family and bifunctional systems has dramatically expanded the scope and efficiency of asymmetric transformations. By understanding the distinct mechanistic principles—bifunctional acid/base catalysis, steric shielding, and cooperative activation—researchers can strategically select the optimal catalyst to tackle complex synthetic challenges, accelerating the discovery and development of new chemical entities.
References
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja994280y]
- Allemann, C., et al. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences. [URL: https://www.pnas.org/doi/10.1073/pnas.0307942101]
- Zheng, Z., Perkins, B. L., & Ni, B. (2010). Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water. Journal of the American Chemical Society. [URL: https://pubmed.ncbi.nlm.nih.gov/20000764/]
- Bhat, A. A., et al. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Current Catalysis. [URL: https://www.ingentaconnect.com/content/ben/cc/2024/00000013/00000001/art00001]
- Zheng, Z., Perkins, B. L., & Ni, B. (2009). Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja9093583]
- Galzerano, P., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [URL: https://www.mdpi.com/1420-3049/26/20/6249]
- BenchChem. (2025). A Comparative Guide to Substituted Pyrrolidine Catalysts in Asymmetric Conjugate Additions. BenchChem. [URL: https://www.benchchem.com/product/b1018]
- Blackmond, D. G. (2014). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja503189a]
- Gotoh, H., Ishikawa, H., & Hayashi, Y. (2007). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol702545z]
- Iker, F., et al. (2019). The Proline Enamine Formation Pathway Revisited in Dimethyl Sulfoxide: Rate Constants Determined via NMR. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.9b03885]
- Ishikawa, H., et al. (2006). Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol062599i]
- Notz, W., & List, B. (2005). Proline Catalyzed Direct Asymmetric Aldol and Mannich Reactions. CHIMIA International Journal for Chemistry. [URL: https://www.researchgate.net/publication/23249167_PROLINE_CATALYZED_DIRECT_ASYMMETRIC_ALDOL_AND_MANNICH_REACTIONS]
- Zheng, W., et al. (2015). POSS supported diarylprolinol silyl ether as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions. Catalysis Communications. [URL: https://www.sciencedirect.com/science/article/abs/pii/S156673671500003X]
- Chem-Station. (2015). Hayashi-Jørgensen Catalyst. Chem-Station International Edition. [URL: https://www.chem-station.
- Galzerano, P., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539091/]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-Bromophenyl)pyrrolidine
Abstract
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification and characterization of 2-(4-Bromophenyl)pyrrolidine, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical data in drug development, this document offers a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing experimental protocols and presenting comparative data, this guide aims to equip researchers, scientists, and drug development professionals with the expertise to select and validate analytical methods that are fit for purpose, ensuring data integrity and regulatory compliance.
Introduction: The Imperative for Rigorous Analytical Method Validation
This compound is a chiral synthetic building block whose purity and precise quantification are paramount in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry and impurity profile of this intermediate can significantly impact the safety and efficacy of the final drug product. Therefore, the analytical methods employed for its characterization must be rigorously validated to ensure they are accurate, precise, and reliable.
Cross-validation of different analytical techniques provides a high degree of confidence in the generated data. By comparing results from orthogonal methods—those based on different scientific principles—we can effectively identify and mitigate potential method-specific biases. This guide is structured to provide not just procedural steps, but the scientific rationale behind the selection of validation parameters and acceptance criteria, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
Overview of Analytical Techniques
The selection of an analytical method is contingent on the specific information required. For this compound, a multi-faceted approach is often necessary.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for the quantification of the main component and its impurities. Due to the chiral nature of this compound, chiral HPLC is essential for separating and quantifying the enantiomers.[6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile impurities and for providing structural information through mass fragmentation patterns.[9][10][11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily a qualitative technique that provides detailed structural information, confirming the identity of the compound and its impurities. Quantitative NMR (qNMR) can also be employed for highly accurate purity assessments.
The logical workflow for the cross-validation of these methods is depicted below.
Caption: Workflow for the cross-validation of analytical methods.
Experimental Protocols and Validation Data
The following sections detail the experimental protocols for each analytical technique and present illustrative validation data. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the analytical system is performing correctly before sample analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity and enantiomeric excess determination. Both achiral (for purity) and chiral methods should be validated.
-
Objective: To separate and quantify the enantiomers of this compound.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as one derived from cellulose or amylose, is often effective for this class of compounds.[6][14]
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of hexane and a polar organic modifier like isopropanol. The exact ratio should be optimized to achieve adequate resolution. For example, Hexane:Isopropanol (90:10 v/v).[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
The validation of the chiral HPLC method should adhere to ICH Q2(R2) guidelines.[1][3][5][15][16]
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | Baseline resolution of enantiomers and no interference from impurities. | Resolution factor (Rs) > 2.0 between enantiomers. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for each enantiomer. | r² = 0.9995 for S-enantiomer, r² = 0.9992 for R-enantiomer. |
| Accuracy | Recovery of 98.0% to 102.0% at three concentration levels. | Average recovery of 99.5%. |
| Precision | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 3.0%. | Repeatability RSD = 0.8%; Intermediate Precision RSD = 1.5%. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. | 0.05% of the nominal concentration. |
| Robustness | No significant impact on results with deliberate small changes in method parameters (flow rate, temperature, mobile phase composition). | All results within system suitability requirements. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile organic impurities.
-
Objective: To identify and quantify volatile impurities in this compound.
-
Instrumentation: GC system coupled to a mass spectrometer (e.g., quadrupole).
-
Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane (e.g., HP-5MS), is a good starting point.[10]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[10]
-
Oven Temperature Program: 50 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | Chromatographic separation of all known impurities and no interference at the retention time of the main peak. | All known impurities resolved from the main peak. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 for each impurity. | r² > 0.997 for all specified impurities. |
| Accuracy | Recovery of 90.0% to 110.0% for spiked impurities. | Average recovery of 98.2%. |
| Precision | Repeatability (RSD) ≤ 10.0% for impurity quantification. | Repeatability RSD = 5.6%. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. | 0.01% for key impurities. |
| Robustness | Consistent results with minor variations in oven ramp rate and flow rate. | Compliant with system suitability criteria. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for unequivocal structure confirmation.
-
Objective: To confirm the chemical structure of this compound and identify any structural isomers or major impurities.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Standard ¹H and ¹³C{¹H} experiments.
-
Data Processing: Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons in the region of δ 7.0-7.5 ppm, a methine proton adjacent to the nitrogen and aromatic ring, and methylene protons of the pyrrolidine ring.
-
¹³C NMR (101 MHz, CDCl₃): Characteristic signals for the aromatic carbons (one attached to bromine showing a lower intensity due to quadrupolar relaxation), and the aliphatic carbons of the pyrrolidine ring.[17]
Caption: Logic diagram for NMR-based structure confirmation.
Cross-Validation: A Comparative Analysis
The core of this guide is the cross-validation exercise, where a single batch of this compound is analyzed by the validated HPLC and GC-MS methods. The results are then compared to ensure concordance.
| Parameter | HPLC (Achiral) | GC-MS | NMR | Concordance Assessment |
| Purity (Area %) | 99.5% | 99.4% | Consistent with high purity | Excellent agreement between chromatographic techniques. |
| Impurity A | 0.15% | 0.18% | Not detected | Good correlation. GC-MS may have higher sensitivity for this volatile impurity. |
| Impurity B | 0.20% | Not detected | Not detected | Method-specific impurity. HPLC is the method of choice for this non-volatile impurity. |
| Identity | Retention time match | Mass spectrum match | Full structural confirmation | All methods confirm the identity of the main component. |
| Enantiomeric Purity (Chiral HPLC) | 99.8% S-enantiomer | N/A | N/A | Chiral HPLC is the sole technique for this critical quality attribute. |
This comparative table highlights the strengths of each technique and demonstrates the value of a multi-method approach. The close agreement in purity values from HPLC and GC-MS provides a high level of confidence in the data. The detection of specific impurities by only one method underscores the importance of using orthogonal techniques for a comprehensive impurity profile.
Conclusion: Towards a Robust Analytical Control Strategy
The cross-validation of analytical methods for this compound is not merely a regulatory formality but a scientific necessity. This guide has demonstrated how HPLC, GC-MS, and NMR spectroscopy can be employed in a complementary manner to build a comprehensive and reliable analytical data package. By following the principles of method validation outlined in ICH guidelines and conducting a thorough cross-comparison of results, researchers can ensure the quality of this critical pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines. The experimental protocols and illustrative data presented herein provide a practical starting point for laboratories to develop and validate their own analytical control strategies.
References
- European Medicines Agency. Bioanalytical method validation - Scientific guideline. Accessed January 11, 2026. [Link]
- U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link]
- ProPharma.
- European Medicines Agency.
- European Bioanalysis Forum.
- ECA Academy.
- BioPharm International. FDA Releases Guidance on Analytical Procedures. March 2024. [Link]
- U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. [Link]
- Slideshare.
- European Bioanalysis Forum.
- International Council for Harmonis
- ResearchGate.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Annex Publishers. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. December 2014. [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link]
- PubMed. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. [Link]
- ResearchGate. (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. August 2025. [Link]
- Altabrisa Group.
- International Journal of Pharmaceutical Sciences. Recent Advances in Analytical Method Validation as per ICH Q2(R2). July 2025. [Link]
- National Institutes of Health. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
- SIELC Technologies. Separation of N-(2-(p-Bromophenoxy)ethyl)pyrrolidine on Newcrom R1 HPLC column. [Link]
- The Royal Society of Chemistry.
- MDPI. Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. [Link]
- Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. January 2023. [Link]
- The Royal Society of Chemistry.
- MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
- MDPI.
- PubMed. Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography. [Link]
- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
- IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
- ResearchGate. (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. September 2017. [Link]
- ResearchGate. 13 CNMR spectrum of N-N-(1,2-Phenylene)bis(1-(4-bromophenyl)methanimine). [Link]
- PubMed. Sensitive determination of 4-(4-bromophenyl)-4-hydroxypiperidine, a metabolite of bromperidol, in rat plasma by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. [Link]
- BfR. Determination of pyrrolizidine alkaloids (PA)
- MDPI. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. annexpublishers.com [annexpublishers.com]
- 11. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of endogenous pyrrolidine levels by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
A Mechanistic Deep Dive: Comparing Pyrrolidine-Based Catalysts in Asymmetric Synthesis
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Stereocontrol in Diphenylprolinol Silyl Ether Catalyzed Michael Additions: Steric Shielding or Curtin-Hammett Scenario? | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 11. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds | Semantic Scholar [semanticscholar.org]
- 12. Experimental Techniques to Study Organic Chemistry Mechanisms — Kozlowski research group [mckgroup.org]
- 13. mt.com [mt.com]
The Catalyst Conundrum: A Cost-Benefit Analysis of 2-(4-Bromophenyl)pyrrolidine Scaffolds in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of a catalytic system is a critical decision point that dictates the efficiency, stereochemical outcome, and economic viability of a synthetic route. The pyrrolidine scaffold, a cornerstone of modern organocatalysis, offers a diverse toolkit for asymmetric transformations. This guide provides an in-depth technical comparison, moving from the foundational, cost-effective (S)-proline to the high-performance, yet more costly, diarylprolinol silyl ether catalysts. We will specifically explore the strategic implications of incorporating a 2-(4-bromophenyl)pyrrolidine-derived moiety, analyzing the trade-offs between upfront cost and catalytic performance through the lens of a representative asymmetric Michael addition.
The Economic & Efficiency Equation: (S)-Proline vs. Advanced Diarylprolinol Silyl Ethers
The fundamental choice in pyrrolidine-based organocatalysis often boils down to a classic cost-versus-performance dilemma. On one end of the spectrum lies (S)-proline, a naturally occurring amino acid that is inexpensive, stable, and readily available.[1] It effectively catalyzes a range of asymmetric reactions, most notably aldol and Michael additions, by forming a nucleophilic enamine intermediate with a carbonyl donor.[2] However, its utility is often hampered by low solubility in common organic solvents and the need for high catalyst loadings (typically 10-30 mol%), which can complicate purification and impact atom economy.[1]
On the other end are the highly engineered diarylprolinol silyl ethers, often referred to as Jørgensen-Hayashi catalysts.[3] These catalysts, derived from prolinol, feature a bulky diarylmethyl group protected as a silyl ether. This sophisticated architecture creates a well-defined chiral pocket that shields one face of the enamine intermediate, leading to exceptional levels of stereocontrol, often with catalyst loadings as low as 1-5 mol%.[3][4]
The introduction of substituents on the aryl rings of these advanced catalysts, such as a 4-bromo group, allows for the fine-tuning of their electronic properties. A catalyst like (S)-2-(bis(4-bromophenyl)(trimethylsilyloxy)methyl)pyrrolidine would be expected to have altered Lewis acidity due to the electron-withdrawing nature of the bromine atoms, potentially influencing its interaction with the substrate and enhancing reactivity or selectivity in certain applications.[5]
The following table provides a comparative analysis for a model asymmetric Michael addition of an aldehyde to a nitroalkene, a key transformation in the synthesis of valuable chiral building blocks.
| Parameter | (S)-Proline | (S)-2-(bis(aryl)(trimethylsilyloxy)methyl)pyrrolidine |
| Catalyst Loading | 20-30 mol% | 1-10 mol% |
| Reaction Time | 24-72 hours | 2-24 hours |
| Typical Yield | 60-85% | 90-99% |
| Diastereoselectivity (dr) | Moderate to Good (e.g., 90:10) | Excellent (e.g., >95:5) |
| Enantioselectivity (ee) | Good (e.g., 70-96%) | Excellent (e.g., >99%) |
| Approx. Catalyst Cost | ~$0.50 / gram | ~ |
| Cost per mmol of Reaction | Low | High |
| Work-up/Purification | More demanding due to high catalyst load | Simpler due to low catalyst load |
Note: Data is synthesized from multiple sources to represent typical outcomes.[1][6] Costs are estimates based on commercially available reagents and may vary.
Mechanistic Insight: The Source of Enhanced Performance
The superior performance of the Jørgensen-Hayashi catalyst framework is not accidental; it is a direct result of rational catalyst design. The bulky diaryl(silyloxy)methyl group serves two primary functions. Firstly, the trimethylsilyl (TMS) ether prevents the catalyst from forming a stable N,O-acetal with the aldehyde substrate, a side reaction that can sequester the catalyst when using unprotected prolinol.[5] Secondly, and more critically, the bulky group provides a profound steric shield, directing the incoming electrophile to attack the enamine intermediate from the less hindered face, thus ensuring high stereoselectivity.
Below are diagrams illustrating the catalytic cycles for both (S)-proline and a generic Jørgensen-Hayashi catalyst.
(S)-Proline Catalytic Cycle
Caption: Catalytic cycle for (S)-proline mediated asymmetric reactions.
Jørgensen-Hayashi Catalyst Cycle
Caption: Catalytic cycle for a Jørgensen-Hayashi type catalyst.
Experimental Protocols: A Head-to-Head Comparison
To provide a practical context for this analysis, we present detailed, step-by-step methodologies for the asymmetric Michael addition of propanal to β-nitrostyrene using both (S)-proline and a representative Jørgensen-Hayashi catalyst.
Protocol 1: (S)-Proline Catalyzed Michael Addition
Objective: To synthesize (R)-2-methyl-4-nitro-3-phenylbutanal with moderate to good enantioselectivity.
Materials:
-
(S)-Proline
-
β-Nitrostyrene
-
Propanal
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (S)-proline (0.06 mmol, 30 mol%) in DMSO (1.0 mL) in a round-bottom flask, add propanal (1.0 mmol, 5.0 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Add β-nitrostyrene (0.2 mmol, 1.0 equiv) to the reaction mixture.
-
Continue stirring at room temperature for 48-72 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Jørgensen-Hayashi Type Catalyst Mediated Michael Addition
Objective: To synthesize (R)-2-methyl-4-nitro-3-phenylbutanal with excellent enantio- and diastereoselectivity.
Materials:
-
(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (or a brominated analogue)
-
β-Nitrostyrene
-
Propanal
-
Toluene
-
Benzoic Acid (co-catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), dissolve the Jørgensen-Hayashi type catalyst (0.01 mmol, 5 mol%) and benzoic acid (0.01 mmol, 5 mol%) in toluene (1.0 mL).
-
Add propanal (0.6 mmol, 3.0 equiv) to the catalyst solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C.
-
Add a solution of β-nitrostyrene (0.2 mmol, 1.0 equiv) in toluene (0.5 mL) dropwise over 5 minutes.
-
Stir the reaction at 0 °C for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
Experimental Workflow Comparison
Caption: Comparative workflow for the asymmetric Michael addition.
Conclusion and Recommendations
The choice between a simple pyrrolidine catalyst like (S)-proline and an advanced diarylprolinol silyl ether derived from a 2-(aryl)pyrrolidine scaffold is a strategic one, deeply rooted in the specific goals of the synthesis.
Choose (S)-Proline when:
-
Cost is the primary driver: For large-scale processes where catalyst cost is a significant fraction of the total budget and moderate stereoselectivity is acceptable.
-
Initial screening or academic settings: When developing new methodologies or in educational environments where simplicity and cost are paramount.
-
The desired product is amenable to crystallization-induced purification: If the desired stereoisomer can be easily separated from minor isomers.
Choose a Jørgensen-Hayashi Type Catalyst (e.g., derived from this compound) when:
-
Exceptional stereocontrol is non-negotiable: In the synthesis of active pharmaceutical ingredients (APIs) where stereochemical purity is a regulatory requirement.
-
High yield and efficiency are critical: To maximize throughput and minimize downstream processing costs associated with removing impurities and side products.
-
Substrate scope is challenging: For less reactive substrates or when side reactions are a concern, the higher activity and selectivity of these catalysts are invaluable.
The incorporation of a 4-bromophenyl group onto the diarylprolinol framework offers an intriguing avenue for catalyst optimization. The electron-withdrawing nature of bromine can modulate the catalyst's electronic properties, potentially leading to faster reaction rates or even altered selectivity profiles. While this comes at an increased synthetic cost for the catalyst itself, for high-value targets in the pharmaceutical and fine chemical industries, the investment in a superior catalytic system is often justified by the significant improvements in yield, purity, and overall process efficiency.
References
- Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. (2005). Enantioselective Organocatalyzed α-Sulfenylation of Aldehydes.
- Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]
- Hayashi, Y. (2023). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-84. [Link]
- Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, Ł., & Jørgensen, K. A. (2012). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 45(2), 248-264. [Link]
- Gotoh, H., Ishikawa, H., & Hayashi, Y. (2007). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Letters, 9(26), 5307-5309. [Link]
- Chem-Station. (2015). Hayashi-Jørgensen Catalyst.
- Lombardo, M., Quintavalla, A., & Trombini, C. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
- Wikipedia. (n.d.). Proline organocatalysis. In Wikipedia.
- Drago, C., Walker, E. J., Caggiano, L., & Jackson, R. F. W. (2009). Enantioselective Oxidation of an Alkyl Aryl Sulfide: Synthesis of (S)-(-)-Methyl p-Bromophenyl Sulfoxide. Organic Syntheses, 86, 121. [Link]
- Ordóñez, M., & Cativiela, C. (2022).
- Wikipedia. (2023).
- Hayashi, Y., Itoh, T., & Ishikawa, H. (2014). Diphenylprolinol silyl ether catalyzed asymmetric Michael reaction of nitroalkanes and β,β-disubstituted α,β-unsaturated aldehydes for the construction of all-carbon quaternary stereogenic centers. Chemistry, 20(38), 12072-82. [Link]
- Lombardo, M., Emma, M. G., Tamburrini, A., Martinelli, A., Quintavalla, A., & Trombini, C. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
Sources
A Senior Application Scientist's Guide to the Reproducible Synthesis of 2-(4-Bromophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The 2-(4-bromophenyl)pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for a wide range of biologically active compounds, including potential therapeutics for neurological disorders.[1] The precise control of its stereochemistry is often paramount to achieving the desired pharmacological activity. However, the reproducibility of published synthetic methods can be a significant challenge, leading to variations in yield, purity, and stereochemical integrity.
This guide provides an in-depth, objective comparison of two prominent and reproducible methods for the asymmetric synthesis of this compound, alongside a common method for preparing the racemic form. By delving into the mechanistic underpinnings and critical experimental parameters of each approach, this document aims to equip researchers with the necessary insights to select and implement the most suitable synthesis for their specific research and development needs.
Method 1: Enantioselective Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine
This state-of-the-art method provides access to highly enantioenriched 2-arylpyrrolidines through a one-pot sequence involving asymmetric deprotonation, transmetalation, and subsequent cross-coupling.[2][3] This approach is particularly powerful due to its convergent nature and the high levels of stereocontrol exerted by the chiral ligand.
Mechanistic Rationale and Key Principles
The success of this method hinges on three key transformations executed in a single pot.[4] First, N-Boc-pyrrolidine is deprotonated at the C2 position using a strong base, sec-butyllithium (s-BuLi), in the presence of the chiral diamine (-)-sparteine. The s-BuLi•(-)-sparteine complex selectively removes one of the enantiotopic protons at C2, establishing the stereocenter of the final product.[3]
The resulting chiral 2-lithio-N-Boc-pyrrolidine is stereochemically unstable. To lock in the desired configuration, it is immediately transmetalated with zinc chloride (ZnCl₂). This in situ formation of a more configurationally robust organozinc species is critical for preventing racemization before the final cross-coupling step.[5]
Finally, a palladium catalyst, typically generated from Pd(OAc)₂ and a bulky electron-rich phosphine ligand like tri-tert-butylphosphine (P(tBu)₃), facilitates the Negishi cross-coupling reaction between the organozinc reagent and 4-bromophenyl bromide.[2] The reaction proceeds with retention of configuration at the pyrrolidine C2 position, affording the desired (S)-2-(4-bromophenyl)-N-Boc-pyrrolidine with high enantiomeric excess.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from the work of Campos, O'Brien, and colleagues.[1][4]
-
Preparation: To a flame-dried flask under an argon atmosphere, add N-Boc-pyrrolidine (1.0 equiv.) and anhydrous diethyl ether or tert-butyl methyl ether (TBME) at -78 °C.
-
Asymmetric Lithiation: Add (-)-sparteine (1.2 equiv.) followed by the slow, dropwise addition of s-BuLi (1.1 equiv. in cyclohexane). Stir the solution at -78 °C for 3 hours. In situ monitoring (e.g., via ReactIR) can confirm the formation of the lithiated intermediate.
-
Transmetalation: Add a solution of anhydrous ZnCl₂ (1.2 equiv. in THF) to the reaction mixture and allow it to warm to room temperature over 30 minutes.
-
Cross-Coupling: In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.02 equiv.) and t-Bu₃P•HBF₄ (0.04 equiv.) in THF. Add this catalyst solution, followed by 4-bromophenyl bromide (1.5 equiv.), to the organozinc reagent.
-
Reaction and Workup: Stir the reaction at room temperature until completion (typically 12-18 hours, monitored by TLC or LC-MS). Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield (S)-N-Boc-2-(4-bromophenyl)pyrrolidine.
Method 2: Diastereoselective Grignard Addition to a Chiral N-tert-Butanesulfinyl Imine
This method offers a robust and highly diastereoselective route to 2-substituted pyrrolidines.[6] The stereochemical outcome is directed by a chiral sulfinamide auxiliary, which can be easily removed after the key bond-forming steps.
Mechanistic Rationale and Key Principles
The synthesis begins with the preparation of a chiral N-tert-butanesulfinyl imine from γ-chloropropylamine and a chiral tert-butanesulfinamide. The key step is the addition of a Grignard reagent, in this case, 4-bromophenylmagnesium bromide, to this imine. The tert-butanesulfinyl group on the imine nitrogen effectively shields one face of the C=N bond, directing the nucleophilic attack of the Grignard reagent to the opposite face. This results in the formation of the C-C bond with high diastereoselectivity.[7]
Following the Grignard addition, the resulting sulfinamide intermediate undergoes spontaneous or base-promoted intramolecular cyclization. The amino group displaces the terminal chloride to form the pyrrolidine ring. The final step involves the removal of the chiral auxiliary under acidic conditions to afford the free this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on the general method reported by Robak et al.[6]
-
Imine Formation: Prepare the chiral N-tert-butanesulfinyl imine by condensing γ-chlorobutanal with (R)- or (S)-tert-butanesulfinamide in the presence of a dehydrating agent like CuSO₄ or Ti(OEt)₄.
-
Grignard Reaction: In a flame-dried flask under argon, dissolve the chiral sulfinyl imine (1.0 equiv.) in anhydrous THF and cool to -48 °C. Add a solution of 4-bromophenylmagnesium bromide (1.5 equiv. in THF) dropwise. Stir the reaction at this temperature for 4-6 hours until completion (monitored by TLC).
-
Cyclization and Workup: Quench the reaction with saturated aqueous NH₄Cl. Warm the mixture to room temperature and extract with ethyl acetate. The intramolecular cyclization may occur during workup or can be promoted by gentle heating or the addition of a mild base. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Auxiliary Cleavage: Dissolve the crude cyclized product in methanol and add a stoichiometric amount of HCl (e.g., 4M in dioxane). Stir at room temperature for 1-2 hours.
-
Purification: Remove the solvent under reduced pressure. The resulting hydrochloride salt can be purified by recrystallization. To obtain the free base, dissolve the salt in water, basify with NaOH, and extract with an organic solvent like dichloromethane. Dry and concentrate to yield the final product.
Method 3: Racemic Synthesis via Reduction of a Cyclic Imine
For applications where stereochemistry is not critical, a straightforward and scalable synthesis of racemic this compound can be achieved by the reduction of the corresponding cyclic imine (a Δ¹-pyrroline).
Mechanistic Rationale and Key Principles
This two-step approach first involves the construction of the 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole intermediate. This can be accomplished through various methods, such as the acid-catalyzed cyclization and dehydration of a γ-amino ketone, which itself can be formed from 4-bromobenzonitrile and a suitable precursor.[8]
The second and final step is the reduction of the endocyclic C=N bond of the dihydro-pyrrole. Standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent are effective for this transformation, yielding the racemic pyrrolidine product.[4]
Detailed Experimental Protocol
This protocol is adapted from analogous syntheses of 2-arylpyrrolidines.[4][8]
-
Synthesis of 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole: Prepare the γ-amino ketone precursor, 4-amino-1-(4-bromophenyl)butan-1-one, via established literature methods (e.g., from 4-bromobenzonitrile and 3-chloropropylmagnesium bromide followed by hydrolysis). Treat the amino ketone hydrochloride salt with a strong acid (e.g., concentrated H₂SO₄) and heat to effect cyclization and dehydration. Purify the resulting dihydro-pyrrole by distillation or chromatography.
-
Reduction: Dissolve the 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole (1.0 equiv.) in methanol and cool the solution to 0 °C. Add sodium borohydride (1.5 equiv.) portion-wise, maintaining the temperature below 10 °C.
-
Workup and Purification: After the addition is complete, stir the reaction at room temperature for 2 hours. Carefully add water to quench excess NaBH₄, then remove the methanol under reduced pressure. Basify the aqueous residue with NaOH and extract the product with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to give the racemic this compound, which can be further purified by chromatography or distillation.
Comparative Analysis and Performance Data
| Feature | Method 1: Pd-Catalyzed α-Arylation | Method 2: Grignard Addition to Sulfinyl Imine | Method 3: Racemic Imine Reduction |
| Stereocontrol | Excellent Enantioselectivity | Excellent Diastereoselectivity | Racemic |
| Typical Yield | 60-85%[1] | 70-95%[6] | 80-95% |
| Enantio/Diastereo-selectivity | Typically >95% ee[2] | Typically >95% de[6] | N/A |
| Key Reagents | s-BuLi, (-)-sparteine, ZnCl₂, Pd catalyst | Chiral sulfinamide, Grignard reagent | NaBH₄ |
| Scalability | Moderate; cost of catalyst and ligand can be a factor. | Good; Grignard reagents are cost-effective. | Excellent; reagents are inexpensive. |
| Primary Challenge | Strict anhydrous/anaerobic conditions; catalyst optimization. | Strict anhydrous conditions for Grignard reaction. | Synthesis of the dihydro-pyrrole precursor. |
| Reproducibility | High, but sensitive to reagent quality and technique. | High, generally robust and reproducible. | Very High. |
Conclusion and Recommendations
The choice of synthetic route for this compound is fundamentally dictated by the stereochemical requirements of the final application.
-
For the highest enantiopurity, the Palladium-Catalyzed α-Arylation (Method 1) is a superior choice. Its one-pot nature and consistently high enantiomeric excesses make it an elegant and efficient, albeit technically demanding, option for accessing specific enantiomers.[2] Its reproducibility is highly dependent on meticulous experimental technique, particularly the handling of organolithium and organozinc intermediates.
-
The Grignard Addition to a Chiral Sulfinyl Imine (Method 2) represents a highly reliable and general method for asymmetric synthesis. It offers excellent yields and diastereoselectivity and is often more cost-effective for larger-scale preparations than the palladium-catalyzed route.[6] The robustness of this method lends itself to high reproducibility across different laboratory settings.
-
When a racemic mixture is sufficient, the Reduction of the Cyclic Imine (Method 3) is the most straightforward, scalable, and cost-effective approach. Its operational simplicity and use of common reagents ensure high reproducibility.
Ultimately, a thorough evaluation of project goals, available resources, and the technical expertise of the research team will guide the selection of the optimal and most reproducible synthetic strategy.
References
- Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C.-Y. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. [Link]
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(4), 1158. [Link]
- ResearchGate. (n.d.). Selected examples of stereoselective synthesis of 2‐substituted pyrrolidines. [Link]
- ResearchGate. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society. [Link]
- Lam, H. W., & Joannou, K. K. (2014). Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. Organic letters, 16(17), 4582–4585. [Link]
- Barker, G., McGrath, J. L., Klapars, A., Stead, D., Zhou, G., Campos, K. R., & O'Brien, P. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry, 76(15), 5936–5953. [Link]
- ResearchGate. (2006). Enantioselective, Palladium-Catalyzed ??-Arylation of N -Boc-pyrrolidine. Journal of the American Chemical Society. [Link]
- Morton, D., Pearson, D., & Robak, M. T. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine.
- ResearchGate. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N -Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry. [Link]
- SciSpace. (2005). A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Organic & Biomolecular Chemistry. [Link]
- Pharmaceutical Technology. (2012). Meeting Challenges in Asymmetric Synthesis. [Link]
- Rasayan Journal. (2021).
- Royal Society of Chemistry. (2005). A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pure.york.ac.uk [pure.york.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(4-Bromophenyl)pyrrolidine
This document provides essential, immediate safety and logistical information for the proper disposal of 2-(4-Bromophenyl)pyrrolidine. Tailored for researchers, scientists, and professionals in drug development, this guide offers a procedural, step-by-step framework to ensure laboratory safety and regulatory compliance. The causality behind each procedural choice is explained to empower users with a deep understanding of safe chemical handling.
Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may vary between suppliers, its structure as a halogenated pyrrolidine derivative informs the necessary precautions. Pyrrolidines can be flammable, corrosive, and harmful if swallowed or inhaled[1][2]. The presence of a bromophenyl group places it in the category of halogenated organic compounds, which have specific disposal requirements due to their potential to form harmful byproducts upon incineration and their environmental persistence[3][4].
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are required to prevent skin contact[2][5].
-
Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes[5][6].
-
Lab Coat: A standard laboratory coat is necessary to protect clothing and skin[5].
-
Respiratory Protection: All handling and disposal activities should be conducted within a certified chemical fume hood to avoid the inhalation of potentially harmful vapors[5].
-
-
Emergency Equipment: Ensure immediate access to a safety shower, eyewash station, and a chemical spill kit suitable for flammable and corrosive materials[5][6].
Waste Characterization and Segregation: The First Step to Compliance
Proper disposal begins with accurate waste characterization. This compound is a halogenated organic compound . This classification is critical and dictates that it must not be mixed with non-halogenated solvent waste[3][4][7][8]. Mixing these waste streams can complicate the disposal process and significantly increase disposal costs[3].
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Maintain separate, clearly labeled waste containers for halogenated and non-halogenated organic waste[7][8].
-
Liquid vs. Solid Waste:
-
Liquid Waste: All liquid waste containing this compound, including reaction residues and solvent washes, must be collected in a designated container for halogenated organic liquids[5][7].
-
Solid Waste: Contaminated consumables such as pipette tips, gloves, and absorbent pads must be collected in a separate, clearly labeled container for solid hazardous waste[5].
-
Step-by-Step Disposal Protocol
Adherence to a systematic protocol is essential for safe and compliant disposal. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash[5].
Step 1: Container Selection and Preparation
-
Liquid Waste: Use a designated, leak-proof, and shatter-proof container, preferably high-density polyethylene (HDPE) or glass, for collecting liquid halogenated waste[5]. The container must be compatible with the chemical and have a secure, threaded cap to be vapor-tight and spill-proof[7].
-
Solid Waste: A durable, labeled plastic bag or a designated solid waste container should be used for contaminated solid materials[7].
-
Labeling: Label the waste container as "Hazardous Waste" before adding any waste[3][7]. The label must include the full chemical name, "this compound," and a list of any other chemical constituents and their approximate percentages[3]. The appropriate hazard pictograms (e.g., flammable, corrosive, toxic) should also be clearly visible.
Step 2: Waste Accumulation
-
Location: All waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory[3]. This area should be well-ventilated, and the containers must be kept in secondary containment to prevent spills[3][8].
-
Container Management: Keep waste containers closed at all times, except when actively adding waste[3][7]. Do not fill containers beyond 90% of their capacity to allow for expansion[4].
-
Incompatible Materials: Store halogenated waste away from incompatible materials, such as strong acids, bases, and oxidizing agents, to prevent violent reactions[9].
Step 3: Arranging for Final Disposal
-
Engage Professionals: The final disposal of hazardous waste must be handled by a licensed and certified hazardous waste disposal contractor or your institution's Environmental Health and Safety (EHS) department[5][9].
-
Regulatory Framework: The entire process, from generation to disposal, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which gives the Environmental Protection Agency (EPA) the authority to regulate hazardous waste from "cradle to grave"[10][11][12]. Generators of hazardous waste are responsible for ensuring it is properly identified, managed, and treated prior to disposal[11].
-
Documentation: Maintain accurate records of the waste generated, including the chemical composition and quantity. When the waste is collected, you will need to complete a hazardous waste manifest, which tracks the waste from your facility to its final disposal site[13][14].
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others in the lab[9].
-
Control Vapors and Ignition Sources: If the material is flammable, remove all sources of ignition[6][15]. Ensure adequate ventilation, preferably within a chemical fume hood[5].
-
Containment and Absorption: Contain the spill using an inert absorbent material such as vermiculite, sand, or dry lime[5][6].
-
Collection and Disposal: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal[6][7]. All cleanup materials, including contaminated PPE, must also be disposed of as hazardous waste[5].
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water[5].
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Waste | The presence of bromine necessitates segregation for proper treatment and to prevent the formation of toxic byproducts during disposal. |
| Liquid Waste Container | Labeled, sealed, compatible (HDPE or glass) | To prevent leaks, spills, and reactions, ensuring safe temporary storage. |
| Solid Waste Container | Labeled, sealed plastic bag or container | To safely contain contaminated materials and prevent exposure. |
| Mixing Restrictions | Do not mix with non-halogenated waste, acids, bases, or oxidizers | Prevents increased disposal costs, complex waste profiles, and dangerous chemical reactions[9]. |
| Storage Location | Designated Satellite Accumulation Area with secondary containment | Ensures proper ventilation, segregation, and containment in case of a primary container failure. |
| Final Disposal | Licensed hazardous waste contractor or institutional EHS | Ensures compliance with local, state, and federal regulations (e.g., EPA) for the protection of human health and the environment[10][13]. |
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
- Proper Disposal of Pyrrolidine: A Guide for Labor
- Halogenated Organic Liquids - Standard Oper
- Halogenated Solvents in Laboratories.
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
- EPA Hazardous Waste Management.
- SAFETY D
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Material Safety D
- PYRROLIDINE FOR SYNTHESIS - Safety D
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY D
- Chemical and Hazardous Waste Guide. University of Oslo (UiO).
- Pyrrolidine - Hazard Summary. New Jersey Department of Health.
- Organic solvent waste. Kemicentrum, Lund University.
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. ethz.ch [ethz.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 9. nj.gov [nj.gov]
- 10. axonator.com [axonator.com]
- 11. epa.gov [epa.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. lobachemie.com [lobachemie.com]
Navigating the Safe Handling of 2-(4-Bromophenyl)pyrrolidine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. The handling of specialized chemical intermediates like 2-(4-Bromophenyl)pyrrolidine, a versatile building block in medicinal chemistry and organic synthesis, demands a meticulous approach to safety.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification and Personal Protective Equipment (PPE) Matrix
A proactive approach to safety begins with a thorough understanding of potential hazards and the corresponding protective measures. The following table summarizes the recommended PPE for handling this compound, grounded in guidelines from authoritative sources like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).
| Protection Area | Required PPE | Rationale and Expert Insights | Authoritative Standard |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes of the compound and solvents, which can cause serious eye damage. A face shield offers a broader barrier of protection for the entire face. | OSHA 29 CFR 1910.133 |
| Skin and Body | Chemical-resistant gloves (Nitrile, with consideration for double gloving or Viton® for prolonged contact), a chemically resistant apron or lab coat, long pants, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. While nitrile gloves provide good initial protection, their resistance to aromatic amines and halogenated hydrocarbons can be limited. For extended procedures, consider double-gloving or using a more robust material like Viton®. A lab coat should be fully buttoned. | OSHA 29 CFR 1910.132 |
| Respiratory | Use in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes the inhalation of any dust or vapors, which may cause respiratory tract irritation. A fume hood is the primary engineering control to mitigate this risk. | NIOSH Recommendations |
Operational Workflow: From Receipt to Disposal
A culture of safety is embedded in every step of the experimental process. This section provides a procedural workflow for the safe handling of this compound.
Key Disposal Principles:
-
Segregation : Never mix halogenated waste with non-halogenated waste streams.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name of the contents.
-
Collection : Collect all waste, including rinsates from cleaning glassware, in the designated halogenated waste container.
-
Procedure : Adhere strictly to your institution's hazardous waste disposal procedures, which are designed to be in compliance with EPA regulations.
Emergency Procedures: A Rapid Response Guide
In the event of an exposure or spill, a swift and informed response is critical.
| Exposure Type | Immediate Action | Follow-Up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. | Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. | Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. | Ventilate the area and wash the spill site after material pickup is complete. |
References
- AK Scientific, Inc. Safety Data Sheet for (R)-3-(4-Bromophenyl)pyrrolidine hydrochloride.
- National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. [Link]
- Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. [Link]
- AK Scientific, Inc. Safety Data Sheet for (S)-3-(4-Bromophenyl)pyrrolidine hydrochloride.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
